molecular formula C11H16O B082119 p-Butoxytoluene CAS No. 10519-06-9

p-Butoxytoluene

Cat. No.: B082119
CAS No.: 10519-06-9
M. Wt: 164.24 g/mol
InChI Key: AGARRLZBNOJWLG-UHFFFAOYSA-N
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Description

p-Butoxytoluene, also known as n-Butyl p-tolyl ether, is an organic compound of significant interest in advanced materials research, particularly in the development of stimuli-responsive polymer systems . Its scientific value is demonstrated in controlled deprotection processes, where it functions as a critical building block or model compound. Researchers utilize this compound in studies involving thermally latent acid catalysts to precisely control the deprotection of tert-butoxycarbonyl (BOC) groups in polymers like poly(2-(tert-butoxycarbonyloxy)ethyl methacrylate) (PBHEMA) . This controlled deprotection, which triggers the release of isobutene and carbon dioxide, is fundamental to engineering innovative materials. These applications include designing dismantlable adhesion systems, smart coatings, and programmed degradable polymers, where triggering a precise chemical change on demand is paramount . The compound's stability at room temperature and reactivity under specific thermal conditions make it a valuable asset for investigating reaction kinetics and mechanisms in polymer chemistry and for synthesizing functional polymeric architectures.

Properties

IUPAC Name

1-butoxy-4-methylbenzene
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InChI

InChI=1S/C11H16O/c1-3-4-9-12-11-7-5-10(2)6-8-11/h5-8H,3-4,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGARRLZBNOJWLG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID9065102
Record name Benzene, 1-butoxy-4-methyl-
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Molecular Weight

164.24 g/mol
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CAS No.

10519-06-9
Record name 1-Butoxy-4-methylbenzene
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Record name p-Butoxytoluene
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Record name Benzene, 1-butoxy-4-methyl-
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Record name Benzene, 1-butoxy-4-methyl-
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Record name Butyl p-tolyl ether
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Record name P-BUTOXYTOLUENE
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Foundational & Exploratory

An In-depth Technical Guide on the Synthesis and Characterization of 4-Butoxytoluene

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the synthesis and characterization of 4-butoxytoluene, a key intermediate in various chemical syntheses. The content is tailored for researchers, scientists, and professionals in drug development, offering both theoretical insights and practical, field-proven protocols.

Introduction: The Significance of 4-Butoxytoluene

4-Butoxytoluene, also known as n-butyl p-tolyl ether, is an aromatic ether with the chemical formula C11H16O.[1][2] Its structure, comprising a butyl group attached to a toluene moiety via an ether linkage, makes it a versatile building block in organic synthesis. While not a final drug product itself, its derivatives are of interest in medicinal chemistry and materials science. This guide will delve into the most common and efficient method for its preparation, the Williamson ether synthesis, and detail the analytical techniques required to confirm its identity and purity.

PART 1: Synthesis of 4-Butoxytoluene via Williamson Ether Synthesis

The Williamson ether synthesis is a cornerstone of organic chemistry for the preparation of symmetrical and asymmetrical ethers.[3] It proceeds via an SN2 reaction between an alkoxide ion and a primary alkyl halide.[3][4] In the context of 4-butoxytoluene synthesis, this involves the reaction of a p-cresolate ion with a 1-halobutane.

Causality Behind Experimental Choices:

The selection of p-cresol and a 1-halobutane (e.g., 1-bromobutane or 1-chlorobutane) is strategic. The phenolic proton of p-cresol is sufficiently acidic to be deprotonated by a suitable base, forming the nucleophilic p-cresolate.[5] A primary alkyl halide like 1-bromobutane is chosen to favor the SN2 mechanism and minimize the competing E2 elimination reaction, which can become significant with secondary or tertiary halides.[6]

The choice of base and solvent is also critical. For the synthesis of aryl ethers, bases such as potassium hydroxide (KOH), sodium hydroxide (NaOH), or potassium carbonate (K2CO3) are commonly employed.[6] Solvents like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetonitrile are often used as they are polar aprotic solvents that can solvate the cation of the base, leaving the alkoxide nucleophile more reactive.[3][6]

Reaction Scheme:

The synthesis of 4-butoxytoluene from p-cresol and 1-bromobutane is depicted below:

p-Cresol + 1-Bromobutane → 4-Butoxytoluene

The reaction involves the deprotonation of p-cresol by a base to form the p-cresolate anion. This anion then acts as a nucleophile, attacking the electrophilic carbon of 1-bromobutane and displacing the bromide ion to form the ether product.

Experimental Protocol: A Self-Validating System

This protocol is designed to be a self-validating system, where successful execution of each step logically leads to the desired outcome.

Materials and Reagents:

  • p-Cresol

  • 1-Bromobutane

  • Potassium Carbonate (K2CO3), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Diethyl ether

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO4)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Step-by-Step Methodology:

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine p-cresol, anhydrous potassium carbonate, and anhydrous DMF.

  • Addition of Alkyl Halide: Slowly add 1-bromobutane to the stirring mixture at room temperature.

  • Reaction: Heat the mixture to a specified temperature (e.g., 70-80 °C) and allow it to react for several hours.[7] The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and quench it by adding water.[7]

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether.[8] The organic layers are combined.

  • Washing: Wash the combined organic layers with 1 M HCl to remove any unreacted p-cresol, followed by a wash with saturated brine solution.[9]

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.[7][9]

  • Purification: The crude 4-butoxytoluene can be purified by flash column chromatography on silica gel or by vacuum distillation to yield the pure product.[5][10]

Visualizing the Synthesis Workflow

Synthesis_Workflow cluster_reaction Reaction cluster_workup Work-up & Purification p_cresol p-Cresol reaction_mixture Reaction Mixture p_cresol->reaction_mixture bromobutane 1-Bromobutane bromobutane->reaction_mixture base K2CO3 base->reaction_mixture solvent DMF solvent->reaction_mixture quench Quench with Water reaction_mixture->quench Cool extract Extract with Diethyl Ether quench->extract wash Wash extract->wash dry Dry wash->dry concentrate Concentrate dry->concentrate purify Purify (Chromatography/Distillation) concentrate->purify product Pure 4-Butoxytoluene purify->product

Caption: Workflow for the synthesis of 4-butoxytoluene.

PART 2: Characterization of 4-Butoxytoluene

Comprehensive characterization is essential to confirm the structure and purity of the synthesized 4-butoxytoluene. The primary techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of organic compounds.[11] For 4-butoxytoluene, both ¹H NMR and ¹³C NMR are informative.

¹H NMR Spectroscopy: The proton NMR spectrum will show distinct signals corresponding to the different types of protons in the molecule.

  • Aromatic Protons: Two doublets in the aromatic region (typically δ 7.0-7.3 ppm) corresponding to the protons on the benzene ring.

  • Methyl Protons of Toluene: A singlet around δ 2.3 ppm for the methyl group attached to the aromatic ring.

  • Butoxy Group Protons:

    • A triplet around δ 3.9 ppm for the two protons of the -OCH2- group.

    • A multiplet around δ 1.7-1.8 ppm for the two protons of the -OCH2CH2- group.

    • A multiplet around δ 1.4-1.5 ppm for the two protons of the -CH2CH3 group.

    • A triplet around δ 0.9-1.0 ppm for the three protons of the terminal methyl group (-CH3).

¹³C NMR Spectroscopy: The carbon NMR spectrum will provide information about the carbon skeleton. Expected chemical shifts would include signals for the aromatic carbons, the methyl carbon of the toluene group, and the four distinct carbons of the butoxy group.

Experimental Protocol: NMR Analysis

  • Sample Preparation: Dissolve a small amount of the purified 4-butoxytoluene in a deuterated solvent such as chloroform-d (CDCl3).[12]

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer.[12]

  • Data Analysis: Process the spectra to determine chemical shifts, integration values (for ¹H NMR), and coupling patterns to confirm the structure.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 4-butoxytoluene is expected to show characteristic absorption bands.

  • C-O-C Stretch (Ether): A strong absorption band in the region of 1250-1000 cm⁻¹.

  • C-H Stretch (Aliphatic): Absorption bands just below 3000 cm⁻¹ for the C-H bonds of the butyl and methyl groups.

  • C-H Stretch (Aromatic): Absorption bands above 3000 cm⁻¹ for the C-H bonds of the aromatic ring.

  • C=C Stretch (Aromatic): Absorption bands in the 1600-1450 cm⁻¹ region.

Experimental Protocol: IR Analysis

  • Sample Preparation: A thin film of the liquid sample can be placed between two salt plates (e.g., NaCl or KBr), or the sample can be analyzed using an ATR (Attenuated Total Reflectance) accessory.

  • Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption peaks and correlate them to the functional groups of 4-butoxytoluene.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.[13]

  • Molecular Ion Peak (M+): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of 4-butoxytoluene (164.24 g/mol ).[1][14]

  • Fragmentation Pattern: Characteristic fragment ions may be observed due to the cleavage of the ether bond and other fragmentations of the molecule.

Experimental Protocol: MS Analysis

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS).

  • Ionization: Use an appropriate ionization technique, such as electron ionization (EI).

  • Data Acquisition and Analysis: Acquire the mass spectrum and identify the molecular ion peak and significant fragment ions to confirm the molecular weight and structural features.

Data Presentation: Summary of Characterization Data
Technique Expected Results
¹H NMR (CDCl₃) Aromatic protons (δ 7.0-7.3), Toluene CH₃ (δ ~2.3), -OCH₂- (δ ~3.9), -CH₂- (δ ~1.7-1.8, ~1.4-1.5), -CH₃ (δ ~0.9-1.0)
IR Spectroscopy C-O-C stretch (~1250-1000 cm⁻¹), Aliphatic C-H stretch (<3000 cm⁻¹), Aromatic C-H stretch (>3000 cm⁻¹), Aromatic C=C stretch (~1600-1450 cm⁻¹)
Mass Spectrometry Molecular Ion (m/z) = 164
Visualizing the Characterization Logic

Characterization_Logic cluster_synthesis Synthesis cluster_analysis Analytical Characterization cluster_confirmation Structural Confirmation synthesized_product Synthesized Product nmr NMR Spectroscopy synthesized_product->nmr ir IR Spectroscopy synthesized_product->ir ms Mass Spectrometry synthesized_product->ms structure_confirmed Structure of 4-Butoxytoluene Confirmed nmr->structure_confirmed Confirms C-H framework ir->structure_confirmed Confirms functional groups ms->structure_confirmed Confirms molecular weight

Caption: Logical flow of the characterization process.

Safety Precautions

It is imperative to handle all chemicals with appropriate safety measures in a well-ventilated fume hood.[7] Personal protective equipment, including safety glasses, a lab coat, and gloves, should be worn at all times.[15][16] Consult the Safety Data Sheets (SDS) for all reagents used in this procedure for detailed hazard information and handling instructions.[15][16][17]

References

  • Experiment 06 Williamson Ether Synthesis. (n.d.).
  • Williamson Ether Synthesis - J&K Scientific LLC. (2025, March 22).
  • Williamson Ether Synthesis. (n.d.).
  • Williamson Ether Synthesis reaction - BYJU'S. (n.d.).
  • Application Notes and Protocols for the Williamson Ether Synthesis of 4-Butoxyphenol - Benchchem. (n.d.).
  • Synthetic Methods for Alkyl Aryl Ethers | Methodologies in Ether Synthesis | Books Gateway. (2024, August 16).
  • SAFETY DATA SHEET. (2025, July 8).
  • Phenol, 4-butoxy- - the NIST WebBook - National Institute of Standards and Technology. (n.d.).
  • SAFETY DATA SHEET - CymitQuimica. (2025, December 29).
  • SAFETY DATA SHEET - Fisher Scientific. (2009, June 11).
  • MSDS of 4-Butoxyphenol. (2009, March 11).
  • is added. The flask is then cooled in an ice water bath, and irradiated with a 300 W tungsten lamp for 1 h - Organic Syntheses Procedure. (n.d.).
  • p-Butoxytoluene | C11H16O | CID 66337 - PubChem - NIH. (n.d.).
  • The Williamson Ether Synthesis. (n.d.).
  • 4-tert-Butyltoluene - the NIST WebBook - National Institute of Standards and Technology. (n.d.).
  • Application Notes and Protocols for the Williamson Ether Synthesis of 4-Butoxybenzaldehyde - Benchchem. (n.d.).
  • Methods for Purification of Commonly Used Solvents - Alfa Chemistry. (n.d.).
  • 4-Butoxyphenol | C10H14O2 | CID 31233 - PubChem - NIH. (n.d.).
  • This compound | 10519-06-9 - ChemicalBook. (2024, December 18).
  • Synthesis of butoxybenzene using phenol and bromobutane, which solvent do I need, what quantity and which catalyst do I need, for what yield? | ResearchGate. (2012, May 2).
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  • This compound synthesis - ChemicalBook. (n.d.).
  • Characterization of 4-Butoxybenzaldehyde: A Guide to Analytical Techniques and Protocols - Benchchem. (n.d.).
  • Proton NMR spectrum of 4-benzyloxy toluene. - ResearchGate. (n.d.).
  • 4 - Organic Syntheses Procedure. (n.d.).
  • 2 - Organic Syntheses Procedure. (n.d.).
  • mass spectrometry (MS) - Dataset - NFDI4Chem Search Service. (n.d.).
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  • This compound - the NIST WebBook - National Institute of Standards and Technology. (n.d.).
  • NMR-spectroscopic analysis of mixtures: from structure to function - PMC - NIH. (n.d.).
  • Chemical Properties of this compound (CAS 10519-06-9) - Cheméo. (n.d.).
  • Supporting information - The Royal Society of Chemistry. (n.d.).
  • m-BROMOTOLUENE - Organic Syntheses Procedure. (n.d.).
  • 4-N-BUTOXYBENZALDEHYDE(5736-88-9) IR Spectrum - ChemicalBook. (n.d.).

Sources

n-Butyl p-tolyl ether CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of n-Butyl p-tolyl ether, a significant chemical intermediate. Tailored for researchers, scientists, and professionals in drug development, this document delves into its chemical and physical properties, synthesis, spectroscopic characterization, applications, and safety protocols. Our focus is on providing not just data, but also the scientific reasoning behind the methodologies and applications discussed.

Core Compound Identification and Properties

n-Butyl p-tolyl ether, also known as 1-butoxy-4-methylbenzene, is an aromatic ether characterized by a butyl group linked to a p-tolyl group via an oxygen atom. This structure imparts a unique combination of properties that make it a valuable solvent and synthetic intermediate.

Table 1: Chemical and Physical Properties of n-Butyl p-Tolyl Ether

PropertyValueSource(s)
CAS Number 10519-06-9[1]
Molecular Formula C₁₁H₁₆O[1][2]
Molecular Weight 164.24 g/mol [1]
Appearance Colorless to pale yellow liquid[2]
Odor Characteristic ethereal odor[2]
Solubility Moderately soluble in water; more soluble in organic solvents[2]

These properties, particularly its liquid state at room temperature and solubility in organic solvents, underpin its utility in various chemical processes.[2]

Synthesis of n-Butyl p-Tolyl Ether: The Williamson Ether Synthesis

The most established and versatile method for the synthesis of asymmetrical ethers like n-butyl p-tolyl ether is the Williamson ether synthesis. This reaction proceeds via an Sₙ2 mechanism, involving the nucleophilic attack of an alkoxide on an alkyl halide.

Mechanistic Rationale

The synthesis involves the deprotonation of p-cresol to form the p-cresolate anion, a potent nucleophile. This anion then displaces a halide from an n-butyl halide in a bimolecular nucleophilic substitution reaction to form the ether linkage. The choice of a primary alkyl halide, such as n-butyl bromide, is crucial to favor the Sₙ2 pathway and minimize the competing E2 elimination reaction that can occur with secondary or tertiary halides.

Williamson_Ether_Synthesis cluster_0 Step 1: Deprotonation cluster_1 Step 2: SN2 Attack p-Cresol p-Cresol p-Cresolate p-Cresolate Anion p-Cresol->p-Cresolate Proton abstraction Base Base (e.g., NaOH) Water Water Base->Water Product n-Butyl p-Tolyl Ether p-Cresolate->Product SN2 Attack n-Butyl_Bromide n-Butyl Bromide Bromide_Ion Bromide Ion n-Butyl_Bromide->Bromide_Ion

Caption: Williamson Ether Synthesis of n-Butyl p-Tolyl Ether.

Experimental Protocol: A Representative Procedure

This protocol is adapted from established Williamson ether synthesis procedures.

Materials:

  • p-Cresol

  • Sodium hydroxide (NaOH)

  • n-Butyl bromide

  • Ethanol (solvent)

  • Diethyl ether (for extraction)

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with a magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Deprotonation of p-Cresol: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve p-cresol in ethanol. Add a stoichiometric equivalent of sodium hydroxide and stir the mixture until the p-cresol has completely dissolved to form the sodium p-cresolate.

  • Nucleophilic Substitution: To the solution of sodium p-cresolate, add a slight excess of n-butyl bromide. Heat the reaction mixture to reflux and maintain it for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Transfer the mixture to a separatory funnel and add water to dissolve any inorganic salts. Extract the aqueous layer with diethyl ether.

  • Purification: Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator. The crude product can be further purified by vacuum distillation.

Spectroscopic Characterization

Table 2: Predicted Spectroscopic Data for n-Butyl p-Tolyl Ether

TechniquePredicted Features
¹H NMR - Aromatic protons (AA'BB' system): Two doublets in the range of δ 6.8-7.2 ppm. - Methylene protons adjacent to oxygen (-O-CH₂-): A triplet around δ 3.9 ppm. - Methylene protons of the butyl chain: Multiplets in the range of δ 1.4-1.8 ppm. - Methyl protons of the butyl chain (-CH₃): A triplet around δ 0.9 ppm. - Methyl protons of the tolyl group (Ar-CH₃): A singlet around δ 2.3 ppm.
¹³C NMR - Aromatic carbons: Peaks in the range of δ 114-157 ppm. - Carbon of the C-O bond in the aromatic ring: Around δ 157 ppm. - Methylene carbon adjacent to oxygen (-O-CH₂-): Around δ 68 ppm. - Methylene carbons of the butyl chain: Peaks in the range of δ 19-31 ppm. - Methyl carbon of the butyl chain (-CH₃): Around δ 14 ppm. - Methyl carbon of the tolyl group (Ar-CH₃): Around δ 20 ppm.
IR Spectroscopy - C-O-C stretching: A strong, characteristic band in the region of 1230-1270 cm⁻¹ (asymmetric) and 1020-1050 cm⁻¹ (symmetric). - C-H stretching (sp³): Just below 3000 cm⁻¹. - C-H stretching (sp²): Just above 3000 cm⁻¹. - C=C stretching (aromatic): Peaks in the 1500-1600 cm⁻¹ region.
Mass Spectrometry - Molecular ion peak (M⁺) at m/z = 164. - A prominent fragment from the cleavage of the butyl group at m/z = 107 (cresol radical cation). - A fragment from the loss of a butene molecule via a McLafferty-type rearrangement.

The NIST WebBook provides an experimental IR spectrum for p-Butoxytoluene (a synonym for n-butyl p-tolyl ether), which can be used for comparison.[1]

Applications in Research and Development

n-Butyl p-tolyl ether's primary application lies in its role as a solvent and a synthetic intermediate.

  • Solvent: Its chemical stability and ability to dissolve a wide range of organic compounds make it a useful solvent in various chemical processes, including in the paint and coatings industry.[2]

  • Synthetic Intermediate: The ether linkage is generally stable, allowing for chemical modifications on the aromatic ring or the butyl chain. This makes it a potential starting material for the synthesis of more complex molecules. In the context of drug discovery, aryl ethers are common motifs in pharmacologically active compounds, and n-butyl p-tolyl ether could serve as a building block for creating libraries of such molecules for screening.

Applications n-Butyl_p-Tolyl_Ether n-Butyl p-Tolyl Ether Solvent Solvent in Chemical Processes n-Butyl_p-Tolyl_Ether->Solvent Synthetic_Intermediate Synthetic Intermediate n-Butyl_p-Tolyl_Ether->Synthetic_Intermediate Paints_Coatings Paints and Coatings Solvent->Paints_Coatings Drug_Discovery Drug Discovery Building Block Synthetic_Intermediate->Drug_Discovery Fine_Chemicals Synthesis of Fine Chemicals Synthetic_Intermediate->Fine_Chemicals

Caption: Key application areas for n-Butyl p-Tolyl Ether.

Safety and Handling

As with all chemical reagents, proper safety precautions must be observed when handling n-butyl p-tolyl ether. While a specific, comprehensive safety data sheet (SDS) for this compound is not widely available, general guidelines for handling aromatic ethers should be followed.

  • General Hazards: Ethers as a class can be flammable and may form explosive peroxides upon prolonged exposure to air and light. They can also cause irritation to the skin, eyes, and respiratory tract.[3][4][5]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat. Work in a well-ventilated area or a fume hood.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from sources of ignition and oxidizing agents.

  • Disposal: Dispose of in accordance with local, state, and federal regulations.

It is imperative to obtain and consult the specific Safety Data Sheet (SDS) from the supplier before handling n-butyl p-tolyl ether.

Conclusion

n-Butyl p-tolyl ether is a valuable chemical with established and potential applications in both industrial and research settings. A thorough understanding of its properties, synthesis, and safe handling is crucial for its effective and responsible use. This guide provides a foundational understanding for researchers and professionals, encouraging further exploration into its synthetic utility.

References

  • National Institute of Standards and Technology. (n.d.). This compound. NIST Chemistry WebBook. Retrieved from [Link]

  • INCHEM. (n.d.). ICSC 1614 - PROPYLENE GLYCOL n-BUTYL ETHER. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Solubility of p-Butoxytoluene in Common Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of p-butoxytoluene. Recognizing the current gap in publicly available quantitative solubility data for this specific compound, this document synthesizes foundational principles of solubility, predictive analysis based on structurally analogous compounds, and a detailed, field-proven experimental protocol for determining solubility. This guide is intended to empower researchers to make informed decisions regarding solvent selection for synthesis, purification, and formulation involving this compound and similar aromatic ethers.

Introduction: Understanding the Solubility of this compound

This compound (also known as 1-butoxy-4-methylbenzene) is an aromatic ether with a molecular structure comprising a polar ether group and nonpolar butyl and tolyl groups. This amphiphilic nature dictates its solubility behavior in various organic solvents. The fundamental principle governing solubility is "like dissolves like," which posits that substances with similar polarities are more likely to be miscible.[1][2][3] Polarity, in turn, is determined by the distribution of electron density within a molecule, leading to dipole moments.[2][4]

The key intermolecular forces at play in the dissolution of this compound include:

  • Van der Waals Forces (London Dispersion Forces): These are weak, transient attractions between all molecules and are the primary forces of attraction between nonpolar molecules. The butyl and tolyl groups of this compound will interact with nonpolar solvents primarily through these forces.

  • Dipole-Dipole Interactions: The ether oxygen in this compound creates a permanent dipole moment in the molecule. This allows for stronger interactions with polar solvents that also possess dipole moments.[5]

  • Hydrogen Bonding: While this compound itself cannot donate a hydrogen bond, the lone pairs of electrons on the ether oxygen can act as hydrogen bond acceptors. This allows for interactions with protic solvents like alcohols.[5][6]

The interplay of these forces determines the extent to which this compound will dissolve in a given solvent.

Predicted Solubility of this compound

In the absence of specific experimental data for this compound, we can predict its solubility based on the known behavior of structurally similar compounds such as anisole (methoxybenzene), phenetole (ethoxybenzene), and butyl phenyl ether.[1][7][8][9][10] These compounds share the core aromatic ether structure and exhibit predictable solubility patterns in common organic solvents.

Based on the properties of these analogs, this compound is expected to be readily soluble in a wide range of nonpolar and polar aprotic and protic organic solvents. Its solubility in highly polar solvents like water is expected to be very low.

Table 1: Predicted Solubility of this compound in Common Organic Solvents

Solvent ClassRepresentative SolventsPredicted Solubility of this compoundRationale
Alcohols Methanol, Ethanol, IsopropanolHighThe butyl and tolyl groups interact with the alkyl chains of the alcohols, while the ether oxygen can accept hydrogen bonds from the hydroxyl groups of the alcohols.[11]
Ketones Acetone, Methyl Ethyl KetoneHighThe dipole-dipole interactions between the carbonyl group of the ketone and the ether group of this compound, along with van der Waals forces, promote solubility.[1]
Ethers Diethyl Ether, Tetrahydrofuran (THF)HighAs an ether itself, this compound shares structural similarities with these solvents, leading to favorable "like dissolves like" interactions.[1]
Esters Ethyl AcetateHighSimilar to ketones, the polarity of the ester group allows for dipole-dipole interactions, and the alkyl portions of both molecules interact via dispersion forces.
Aromatic Hydrocarbons Toluene, BenzeneHighThe aromatic ring of this compound interacts favorably with the aromatic rings of these solvents through pi-stacking and van der Waals forces.[1]
Halogenated Solvents Chloroform, DichloromethaneHighThese solvents have dipole moments that can interact with the ether group of this compound, and they are effective at dissolving organic compounds with both polar and nonpolar characteristics.[1]
Nonpolar Alkanes Hexane, HeptaneModerate to HighThe nonpolar butyl and tolyl groups of this compound will have favorable van der Waals interactions with alkane solvents.
Water Very LowThe large nonpolar hydrocarbon portion of this compound dominates its structure, making it hydrophobic and thus poorly soluble in the highly polar, hydrogen-bonded network of water.[1]

Experimental Protocol for Determining the Solubility of this compound

This section provides a robust, step-by-step methodology for the quantitative determination of this compound solubility in various organic solvents. This protocol is designed to be a self-validating system, ensuring the generation of reliable and reproducible data. The principles are adapted from established methodologies for solubility testing, such as those from ASTM and OECD, but are tailored for an organic liquid solute in organic solvents.[2][12]

Materials and Equipment
  • This compound (purity >99%)

  • Selected organic solvents (analytical grade or higher)

  • Analytical balance (± 0.1 mg)

  • Thermostatic shaker or water bath

  • Calibrated positive displacement pipettes

  • Volumetric flasks (Class A)

  • Glass vials with PTFE-lined screw caps

  • Syringe filters (0.22 µm, solvent-compatible)

  • Gas chromatograph with a flame ionization detector (GC-FID) or a high-performance liquid chromatograph with a UV detector (HPLC-UV)

  • Centrifuge (optional)

Experimental Workflow Diagram

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_solv Prepare Solvent Stock Solutions add_excess Add Excess this compound to Solvent prep_analyte Prepare Analyte Stock Solution prep_cal Prepare Calibration Standards prep_analyte->prep_cal inject Inject Sample into GC/HPLC prep_cal->inject equilibrate Equilibrate at Constant Temperature add_excess->equilibrate separate Separate Undissolved Analyte (Centrifuge/Settle) equilibrate->separate filter Filter Supernatant separate->filter dilute Dilute Sample for Analysis filter->dilute dilute->inject quantify Quantify Concentration inject->quantify calculate Calculate Solubility quantify->calculate

Caption: Experimental workflow for determining the solubility of this compound.

Step-by-Step Procedure
  • Preparation of Calibration Standards:

    • Accurately prepare a stock solution of this compound in the solvent of interest at a known concentration.

    • Perform a series of serial dilutions of the stock solution to create a set of at least five calibration standards spanning the expected solubility range.

  • Sample Preparation and Equilibration:

    • To a series of glass vials, add a known volume of the desired solvent.

    • Add an excess amount of this compound to each vial. The presence of a distinct undissolved phase of this compound is crucial to ensure saturation.

    • Securely cap the vials and place them in a thermostatic shaker set to a constant temperature (e.g., 25 °C).

    • Allow the mixtures to equilibrate for at least 24 hours. A longer period (48-72 hours) may be necessary to ensure equilibrium is reached.

  • Sample Processing:

    • After equilibration, allow the vials to stand undisturbed at the same constant temperature to let the undissolved this compound settle. Alternatively, centrifuge the vials at the same temperature to facilitate phase separation.

    • Carefully draw a sample from the supernatant (the upper solvent layer) using a pipette.

    • Immediately filter the sample through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any micro-droplets of undissolved this compound.

    • Accurately dilute the filtered sample with the pure solvent to a concentration that falls within the range of the prepared calibration standards.

  • Analysis and Quantification:

    • Analyze the calibration standards and the diluted samples using a validated GC-FID or HPLC-UV method.

    • Construct a calibration curve by plotting the instrument response versus the concentration of the calibration standards.

    • Determine the concentration of this compound in the diluted sample by interpolating its instrument response on the calibration curve.

  • Calculation of Solubility:

    • Calculate the concentration of this compound in the original saturated solution by multiplying the concentration of the diluted sample by the dilution factor.

    • Express the solubility in appropriate units, such as g/100 mL or mol/L.

    • Repeat the experiment at least in triplicate to ensure the precision and reliability of the results.

Causality of Experimental Choices and Self-Validation

  • Use of Excess Solute: Adding an excess of this compound ensures that the solvent becomes saturated, which is the definition of solubility at a given temperature.

  • Constant Temperature Control: Solubility is temperature-dependent. Maintaining a constant temperature throughout equilibration and sampling is paramount for accurate and reproducible results.

  • Equilibration Time: Allowing sufficient time for equilibration (24-72 hours) ensures that the system has reached a true thermodynamic equilibrium.

  • Filtration: The use of a 0.22 µm filter is a critical self-validating step to ensure that only the dissolved this compound is being measured, eliminating the possibility of artificially high results from undissolved micro-droplets.

  • Analytical Quantification: Using a validated chromatographic method with a multi-point calibration curve provides a robust and accurate means of quantifying the concentration of the dissolved analyte.

Logical Relationships in Solubility

The following diagram illustrates the key factors influencing the solubility of this compound in a given solvent.

G cluster_solute This compound Properties cluster_solvent Solvent Properties cluster_interaction Intermolecular Interactions solute_polarity Molecular Polarity (Ether, Aromatic Ring) dipole_dipole Dipole-Dipole solute_polarity->dipole_dipole solute_hbond H-Bond Acceptor (Ether Oxygen) h_bonding Hydrogen Bonding solute_hbond->h_bonding solute_nonpolar Nonpolar Moieties (Butyl, Tolyl Groups) van_der_waals Van der Waals solute_nonpolar->van_der_waals solvent_polarity Solvent Polarity solvent_polarity->dipole_dipole solvent_hbond H-Bond Donor/Acceptor solvent_hbond->h_bonding solvent_nonpolar Nonpolar Character solvent_nonpolar->van_der_waals solubility Solubility dipole_dipole->solubility h_bonding->solubility van_der_waals->solubility

Caption: Factors influencing the solubility of this compound.

Conclusion

References

  • Solubility of Things. (n.d.). Anisole. Retrieved from [Link]

  • ASTM International. (2010). Standard Test Method for Measurements of Aqueous Solubility (ASTM E1148-02(2008)). Retrieved from [Link]

  • Chemistry LibreTexts. (2019, June 5). 4.4 Solubility. Retrieved from [Link]

  • Vedantu. (n.d.). How do hydrogen bonds affect solubility class 11 chemistry CBSE. Retrieved from [Link]

  • Homework.Study.com. (n.d.). How does polarity affect solubility? Retrieved from [Link]

  • Fiveable. (n.d.). Like Dissolves Like Definition - Inorganic Chemistry I Key Term. Retrieved from [Link]

  • The Role of Phenetole (CAS 103-73-1) in Advanced Materials Research. (n.d.). Retrieved from [Link]

  • Homework.Study.com. (n.d.). Explain the relationship between H bonds and solubility in water. Retrieved from [Link]

  • Wikipedia. (n.d.). Ethyl phenyl ether. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, May 19). 6.3: Intermolecular Forces in Solutions. Retrieved from [Link]

  • Scent.vn. (n.d.). Butyl phenyl ether (CAS 1126-79-0): Odor profile, Properties, & IFRA compliance. Retrieved from [Link]

  • Chemistry For Everyone. (2025, May 7). How Do Hydrogen Bonds Influence Solubility? [Video]. YouTube. Retrieved from [Link]

  • OECD. (1995). OECD Guideline for the Testing of Chemicals, Section 1: Physical-Chemical properties, Test No. 105: Water Solubility. Retrieved from [Link]

  • The Journal of the Iraqi Pharmaceutical Association. (2025, April 5). The relationship of hydrogen bond formation with solubility increment of poorly soluble drugs. Retrieved from [Link]

  • askIITians. (2025, August 18). How do hydrogen bonds affect solubility? Retrieved from [Link]

  • Chemistry LibreTexts. (n.d.). Solubility and Factors Affecting Solubility. Retrieved from [Link]

  • YouTube. (2025, December 17). How Does Solvent Polarity Impact Compound Solubility? Retrieved from [Link]

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A Spectroscopic Guide to p-Butoxytoluene: Unveiling Molecular Structure Through NMR, IR, and MS Data

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of chemical research and development, a thorough understanding of a molecule's structural and electronic properties is paramount. p-Butoxytoluene, also known as 4-butoxytoluene, is an aromatic ether with applications in various fields, including organic synthesis and materials science. This guide provides a comprehensive analysis of the spectroscopic data of this compound, offering a detailed exploration of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) profiles. As Senior Application Scientists, our goal is to not only present the data but also to elucidate the underlying principles and experimental considerations that enable confident structural elucidation and characterization.

This document is structured to provide a holistic understanding, moving from the foundational principles of each spectroscopic technique to the practical interpretation of the spectral data for this compound. We will delve into the causality behind experimental choices, ensuring that the presented protocols are not just recipes but are grounded in scientific rationale.

Molecular Identity and Properties

Before delving into the spectroscopic data, it is essential to establish the fundamental properties of this compound.

PropertyValueSource
Molecular Formula C₁₁H₁₆OPubChem[1]
Molecular Weight 164.24 g/mol PubChem[1]
CAS Number 10519-06-9NIST WebBook[2]
IUPAC Name 1-butoxy-4-methylbenzenePubChem[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, splitting patterns, and integration of the signals, we can deduce the connectivity and chemical environment of each proton and carbon atom.

Experimental Protocol: Acquiring High-Resolution NMR Spectra

The quality of NMR data is highly dependent on proper sample preparation and instrument parameterization. The following protocol outlines the key steps for acquiring high-resolution ¹H and ¹³C NMR spectra of a sample like this compound.

1. Sample Preparation:

  • Analyte Purity: Begin with a purified sample of this compound to avoid signals from impurities that can complicate spectral interpretation.

  • Solvent Selection: Choose a deuterated solvent that completely dissolves the sample. Deuterated chloroform (CDCl₃) is a common choice for nonpolar organic compounds like this compound as it is relatively inert and its residual proton signal (at 7.26 ppm) provides a convenient internal reference.

  • Concentration: For ¹H NMR, a concentration of 5-25 mg of the sample in 0.5-0.7 mL of solvent is typically sufficient. For the less sensitive ¹³C NMR, a higher concentration of 20-50 mg is often required to obtain a good signal-to-noise ratio in a reasonable time.

  • Homogenization: Ensure the sample is fully dissolved by gentle vortexing or sonication. The presence of solid particles will lead to poor magnetic field homogeneity and broad spectral lines.

  • Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean, high-quality 5 mm NMR tube to a height of approximately 4-5 cm. Avoid introducing any solid particles or air bubbles.

2. Instrument Setup and Data Acquisition:

  • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.

  • Locking and Shimming: The spectrometer's lock system uses the deuterium signal from the solvent to stabilize the magnetic field. Shimming is the process of adjusting the magnetic field homogeneity to obtain sharp, symmetrical peaks. Automated shimming routines are highly effective for most samples.

  • Acquisition Parameters (¹H NMR):

    • Pulse Angle: A 30-45° pulse angle is often used to allow for a shorter relaxation delay between scans.

    • Spectral Width: Set the spectral width to encompass all expected proton signals (typically 0-12 ppm for organic molecules).

    • Number of Scans: For a moderately concentrated sample, 8-16 scans are usually sufficient.

    • Relaxation Delay: A delay of 1-2 seconds is typically adequate.

  • Acquisition Parameters (¹³C NMR):

    • Proton Decoupling: Broad-band proton decoupling is employed to simplify the spectrum by collapsing all carbon signals into singlets.

    • Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 128 or more) is generally required.

    • Relaxation Delay: A longer relaxation delay (e.g., 2-5 seconds) is often necessary for quaternary carbons to fully relax and be accurately quantified.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing A Weigh Pure Sample B Dissolve in CDCl3 A->B C Transfer to NMR Tube B->C D Insert into Spectrometer C->D E Lock and Shim D->E F Set Acquisition Parameters E->F G Acquire Spectrum F->G H Fourier Transform G->H I Phase and Baseline Correction H->I J Reference to TMS (0 ppm) I->J

Caption: Step-by-step workflow for ATR-FTIR analysis.

IR Spectrum of this compound

The gas-phase IR spectrum of this compound is available from the NIST WebBook. [2]The key absorption bands are interpreted as follows:

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
~3050-3000C-H stretchAromatic
~2960-2850C-H stretchAliphatic (CH₃, CH₂)
~1610, 1510C=C stretchAromatic ring
~1245C-O stretchAryl-Alkyl Ether (asymmetric)
~1040C-O stretchAryl-Alkyl Ether (symmetric)
~820C-H bendpara-disubstituted aromatic

Interpretation:

  • The presence of both aromatic and aliphatic C-H stretching vibrations confirms the presence of both the benzene ring and the butyl chain.

  • The characteristic C=C stretching bands for the aromatic ring are observed around 1610 and 1510 cm⁻¹.

  • The strong absorption band at approximately 1245 cm⁻¹ is due to the asymmetric C-O-C stretching of the aryl-alkyl ether linkage. A second, symmetric C-O-C stretching band is expected around 1040 cm⁻¹. [3][4]* The out-of-plane C-H bending vibration around 820 cm⁻¹ is indicative of a 1,4- (or para-) disubstituted benzene ring.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and the fragmentation pattern of a molecule, which can be used to deduce its structure.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful hyphenated technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry.

  • Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

  • GC Separation:

    • Injection: Inject a small volume (typically 1 µL) of the sample solution into the heated injector port of the gas chromatograph, where it is vaporized.

    • Separation: The vaporized sample is carried by an inert gas (e.g., helium) through a capillary column. The components of the sample are separated based on their boiling points and interactions with the stationary phase of the column.

  • MS Detection:

    • Ionization: As the separated components elute from the GC column, they enter the ion source of the mass spectrometer. Electron Ionization (EI) is a common method where the molecules are bombarded with high-energy electrons, causing them to ionize and fragment.

    • Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their m/z ratio.

    • Detection: An electron multiplier detects the ions, and the signal is processed to generate a mass spectrum.

GC-MS Analysis Workflow

GCMS_Workflow cluster_gc Gas Chromatography cluster_ms Mass Spectrometry A Inject Sample B Vaporization A->B C Separation in Column B->C D Ionization (EI) C->D E Mass Analysis D->E F Detection E->F G Generate Mass Spectrum F->G

Caption: The process of GC-MS from sample injection to spectrum generation.

Mass Spectrum of this compound

While an experimental mass spectrum for this compound is not readily available, a predicted spectrum and fragmentation pattern can be constructed based on the known fragmentation pathways of aromatic ethers. [5] Predicted Fragmentation Pattern:

  • Molecular Ion (M⁺): The molecular ion peak is expected at an m/z of 164, corresponding to the molecular weight of this compound. Aromatic ethers typically show a prominent molecular ion peak due to the stability of the aromatic ring. [5]* Benzylic Cleavage (m/z 107): A common fragmentation pathway for alkyl aryl ethers is the cleavage of the C-O bond with the charge retained on the aromatic portion, followed by rearrangement. This would lead to the formation of a hydroxytropylium ion at m/z 107.

  • Loss of Butene (m/z 108): A McLafferty-type rearrangement can occur, leading to the loss of butene (C₄H₈) and the formation of a p-cresol radical cation at m/z 108.

  • Alpha-Cleavage (m/z 91): Cleavage of the bond alpha to the aromatic ring (the O-butyl bond) can lead to the formation of a tolyloxonium ion, which may rearrange to the very stable tropylium ion at m/z 91.

  • Loss of Butyl Radical (m/z 107): Cleavage of the O-butyl bond can result in the loss of a butyl radical (•C₄H₉), leading to a fragment at m/z 107.

  • Butyl Cation (m/z 57): The butyl group can also be observed as a cation at m/z 57.

Predicted Major Fragments:

m/zProposed Fragment
164[C₁₁H₁₆O]⁺ (Molecular Ion)
108[HOC₆H₄CH₃]⁺
107[C₇H₇O]⁺
91[C₇H₇]⁺
57[C₄H₉]⁺

Conclusion

The spectroscopic data presented in this guide provides a comprehensive and self-validating characterization of this compound. The ¹H and ¹³C NMR spectra precisely map the carbon-hydrogen framework, while the IR spectrum confirms the presence of the key functional groups. Although an experimental mass spectrum was not available, the predicted fragmentation pattern, based on established principles for aromatic ethers, offers valuable insights into the molecule's behavior under electron ionization.

By integrating the information from these complementary techniques, researchers, scientists, and drug development professionals can confidently identify and characterize this compound, ensuring the integrity of their starting materials and the reliability of their research outcomes. This guide serves as a testament to the power of modern spectroscopic methods in elucidating molecular structure with a high degree of certainty.

References

  • NIST Chemistry WebBook, SRD 69. This compound. [Link]

  • PubChem. This compound. [Link]

  • Whitman College. GCMS Section 6.13 - Fragmentation of Ethers. [Link]

  • Chemistry LibreTexts. 18.8: Spectroscopy of Ethers. [Link]

  • Spectroscopy Online. The C-O Bond III: Ethers By a Knockout. [Link]

Sources

An In-depth Technical Guide to p-Butoxytoluene: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: Situating p-Butoxytoluene in the Chemical Landscape

This compound, also known as 1-butoxy-4-methylbenzene, is an aromatic ether that, while not a household name, represents a classic example of a compound class with significant industrial and research applications. Alkyl aryl ethers are integral components in the synthesis of pharmaceuticals, agrochemicals, fragrances, and advanced materials. This guide provides a comprehensive overview of this compound, from its likely historical synthesis to modern preparative methods, detailed chemical and physical properties, and its role in scientific endeavors.

Part 1: The Genesis of this compound - A Historical Perspective

The specific historical record detailing the first synthesis of this compound is not prominently documented, suggesting its creation was likely a routine application of a well-established reaction rather than a landmark discovery. The most probable route to its initial synthesis is the Williamson ether synthesis , a robust and versatile method for preparing ethers developed by Alexander Williamson in 1850.[1][2][3] This reaction was pivotal in understanding the structure of ethers and has remained a cornerstone of organic synthesis for over a century.[1][4][5]

The synthesis of this compound via the Williamson method would have involved the reaction of a salt of p-cresol (p-methylphenol) with a butyl halide. The historical significance of this method lies in its demonstration of the relationship between alcohols and ethers, solidifying the concept of functional groups in the nascent field of organic chemistry.

Part 2: Synthesis Methodologies

The primary and most historically relevant method for synthesizing this compound is the Williamson ether synthesis. However, other modern methods have also been developed.

Williamson Ether Synthesis

This classical SN2 reaction involves the nucleophilic substitution of a halide by an alkoxide.[4][5] In the context of this compound, the reaction proceeds by deprotonating p-cresol to form the p-cresolate anion, which then acts as a nucleophile, attacking an electrophilic butyl halide.

Reaction Scheme:

Williamson_Ether_Synthesis p_cresol p-Cresol p_cresolate p-Cresolate anion p_cresol->p_cresolate Deprotonation base Base (e.g., NaOH) base->p_cresolate butyl_halide Butyl Halide (e.g., n-Butyl Bromide) p_butoxytoluene This compound butyl_halide->p_butoxytoluene p_cresolate->p_butoxytoluene SN2 Attack salt Salt (e.g., NaBr) water Water

Sources

Unlocking the Potential of p-Butoxytoluene: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of p-Butoxytoluene (4-butoxytoluene), a versatile aromatic ether. While its direct applications are not extensively documented in mainstream literature, its structural motifs—a substituted toluene and an alkoxybenzene—suggest a wealth of untapped potential in diverse research and development sectors. This document aims to bridge that knowledge gap by providing a comprehensive overview of its fundamental chemistry and, through logical extension and analogy to well-studied related compounds, illuminate promising avenues for its application in medicinal chemistry, materials science, and beyond.

Foundational Chemistry of this compound

A thorough understanding of a molecule's intrinsic properties is the bedrock of innovative application. This section details the physicochemical characteristics and established synthetic routes for this compound.

Physicochemical Properties

This compound is a colorless liquid with a characteristic aromatic odor. Its key properties are summarized in the table below, derived from established chemical databases.[1][2][3][4][5][6] The butoxy group imparts a degree of lipophilicity, as indicated by its calculated LogP value, suggesting good solubility in organic solvents and lipids.

PropertyValueSource
Molecular Formula C₁₁H₁₆O[2][3][6]
Molecular Weight 164.24 g/mol [2][3][6]
CAS Number 10519-06-9[2][3]
Boiling Point (Predicted) 229.5 °C[1]
LogP (Octanol/Water Partition Coefficient) 3.6[2]
IUPAC Name 1-butoxy-4-methylbenzene[2]
Synthesis of this compound: The Williamson Ether Synthesis

The most direct and widely applicable method for preparing this compound is the Williamson ether synthesis.[7] This robust Sₙ2 reaction involves the nucleophilic substitution of a halide by an alkoxide. In the context of this compound, this is typically achieved by reacting p-cresol with a butyl halide in the presence of a base.

The causality behind this choice of reaction is its efficiency and versatility. The phenolic proton of p-cresol is readily abstracted by a suitable base (e.g., sodium hydroxide, potassium carbonate) to form the highly nucleophilic p-cresolate anion. This anion then attacks the electrophilic carbon of the butyl halide, displacing the halide and forming the ether linkage. The choice of a primary butyl halide (e.g., 1-bromobutane or 1-chlorobutane) is critical to favor the Sₙ2 pathway and minimize competing elimination reactions.

Experimental Protocol: Williamson Ether Synthesis of this compound

Materials:

  • p-Cresol

  • 1-Bromobutane

  • Potassium Carbonate (anhydrous)

  • Acetone (anhydrous)

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add p-cresol (1.0 eq), anhydrous potassium carbonate (1.5 eq), and anhydrous acetone.

  • Stir the mixture at room temperature for 15 minutes.

  • Add 1-bromobutane (1.1 eq) to the reaction mixture.

  • Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure to remove the acetone.

  • Dissolve the residue in diethyl ether and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude this compound.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel.

Self-Validation: The progress of the reaction can be monitored by TLC, observing the disappearance of the p-cresol spot and the appearance of a new, less polar product spot. The final product's identity and purity can be confirmed by ¹H NMR, ¹³C NMR, and GC-MS analysis.

Williamson_Ether_Synthesis cluster_reactants Reactants cluster_process Reaction cluster_products Products p_cresol p-Cresol reaction Williamson Ether Synthesis (Sₙ2 Reaction) p_cresol->reaction butyl_halide Butyl Halide butyl_halide->reaction base Base (e.g., K₂CO₃) base->reaction p_butoxytoluene This compound reaction->p_butoxytoluene salt Salt (e.g., KBr) reaction->salt water Water reaction->water

Caption: Williamson Ether Synthesis of this compound.

Potential Research Application: A Scaffold in Medicinal Chemistry

The ether linkage is a cornerstone in drug design, valued for its relative metabolic stability and its ability to act as a hydrogen bond acceptor.[1][8][9][10] Alkoxybenzene moieties are prevalent in a wide array of pharmaceuticals, contributing to target binding and influencing pharmacokinetic properties.[11] Given this precedent, this compound presents itself as a valuable starting material or intermediate for the synthesis of novel bioactive molecules.

Rationale: Bioisosteric Replacement and Analogue Synthesis

This compound can be envisioned as a bioisosteric replacement for other functional groups in known pharmacophores. For instance, the butoxy group can modulate the lipophilicity of a lead compound, potentially improving its membrane permeability and oral bioavailability. Furthermore, the toluene scaffold allows for further functionalization, such as benzylic bromination followed by substitution, or electrophilic aromatic substitution on the ring.

Hypothetical Application: Synthesis of a Novel Analgesic Agent

To illustrate its potential, we propose a hypothetical synthetic pathway where this compound serves as a key building block for a novel non-steroidal anti-inflammatory drug (NSAID) analogue. This pathway leverages the chemical reactivity of the toluene methyl group.

Experimental Workflow: Synthesis of a Hypothetical NSAID Analogue

Objective: To synthesize a novel carboxylic acid derivative from this compound with potential analgesic activity.

Step 1: Benzylic Bromination of this compound

  • Dissolve this compound (1.0 eq) in a non-polar solvent such as carbon tetrachloride.

  • Add N-bromosuccinimide (NBS) (1.1 eq) and a radical initiator (e.g., AIBN or benzoyl peroxide) (0.05 eq).

  • Reflux the mixture under inert atmosphere, with irradiation from a light source to facilitate radical initiation.

  • Monitor the reaction by TLC. Upon completion, cool the mixture, filter off the succinimide, and concentrate the filtrate. The resulting 4-(bromomethyl)anisole derivative is used in the next step without extensive purification.

Step 2: Cyanation of the Benzylic Bromide

  • Dissolve the crude benzylic bromide from Step 1 in a polar aprotic solvent like DMSO.

  • Add sodium cyanide (1.2 eq) and stir the mixture at room temperature until the reaction is complete (monitored by TLC).

  • Quench the reaction with water and extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the corresponding nitrile.

Step 3: Hydrolysis of the Nitrile to a Carboxylic Acid

  • Reflux the nitrile from Step 2 in an aqueous solution of a strong acid (e.g., HCl) or base (e.g., NaOH).

  • After complete hydrolysis (monitored by the cessation of ammonia evolution for basic hydrolysis or by TLC), cool the reaction mixture.

  • If acidic hydrolysis was used, the product may precipitate upon cooling. If basic hydrolysis was used, acidify the mixture with a strong acid to precipitate the carboxylic acid.

  • Collect the solid product by filtration, wash with cold water, and dry to obtain the final NSAID analogue.

Self-Validation: Each step of the synthesis should be monitored by an appropriate chromatographic technique. The structure and purity of the final compound must be rigorously confirmed by ¹H NMR, ¹³C NMR, IR spectroscopy, and high-resolution mass spectrometry. The potential biological activity would then be assessed through in vitro and in vivo assays.

Medicinal_Chemistry_Application p_butoxytoluene This compound benzylic_bromide Benzylic Bromide Intermediate p_butoxytoluene->benzylic_bromide NBS, AIBN, CCl₄, Δ nitrile Nitrile Intermediate benzylic_bromide->nitrile NaCN, DMSO nsaid_analogue Hypothetical NSAID Analogue (Carboxylic Acid) nitrile->nsaid_analogue H₃O⁺ or OH⁻, Δ

Caption: Hypothetical synthesis of an NSAID analogue from this compound.

Potential Research Application: A Modifier in Materials Science

The incorporation of small molecules into polymeric matrices to modify their physical properties is a fundamental concept in materials science. Plasticizers, for example, increase the flexibility and durability of polymers.[12][13] The molecular structure of this compound, with its flexible butyl chain and rigid aromatic ring, suggests its potential as a novel plasticizer or polymer modifier.

Rationale: Intercalation and Disruption of Intermolecular Forces

This compound's butoxy group could intercalate between polymer chains, disrupting the intermolecular forces (e.g., van der Waals forces) that hold them together. This would increase the free volume within the polymer, leading to a lower glass transition temperature (Tg) and enhanced flexibility. Its aromatic ring could also engage in π-π stacking interactions with aromatic polymers, further modifying the material's properties.

Hypothetical Application: Evaluation as a Plasticizer for Polyvinyl Chloride (PVC)

To investigate its efficacy as a plasticizer, a series of experiments could be designed to compare the properties of PVC blended with this compound against unplasticized PVC and PVC blended with a standard commercial plasticizer like dioctyl phthalate (DOP).

Experimental Workflow: Assessing the Plasticizing Effect of this compound on PVC

Objective: To determine the effect of this compound on the mechanical and thermal properties of PVC.

Materials:

  • PVC resin

  • This compound

  • Dioctyl phthalate (DOP) as a control

  • Thermal stabilizer (e.g., a tin-based stabilizer)

  • Two-roll mill

  • Compression molding machine

  • Differential Scanning Calorimeter (DSC)

  • Universal Testing Machine (for tensile testing)

Procedure:

  • Blending: Prepare different formulations of PVC with varying concentrations of this compound (e.g., 10, 20, 30 phr - parts per hundred of resin). Also, prepare a control sample with a standard concentration of DOP and an unplasticized PVC sample. All formulations should contain a fixed amount of thermal stabilizer.

  • Milling and Molding: Homogenize each formulation on a two-roll mill at a temperature suitable for PVC processing (e.g., 160-170 °C). The milled sheets are then compression molded into standardized test specimens.

  • Characterization:

    • Thermal Analysis: Determine the glass transition temperature (Tg) of each sample using DSC. A decrease in Tg compared to unplasticized PVC would indicate a plasticizing effect.

    • Mechanical Testing: Conduct tensile tests on the molded specimens to measure properties such as tensile strength, elongation at break, and Young's modulus. An increase in elongation at break and a decrease in Young's modulus would be indicative of increased flexibility.

Self-Validation: The consistency of the results across different concentrations of this compound will provide a dose-dependent validation of its plasticizing effect. Comparing the results with those obtained for DOP will benchmark its performance against a commercial standard.

Materials_Science_Application cluster_materials Materials cluster_process Process cluster_characterization Characterization pvc PVC Resin blending Blending pvc->blending p_butoxytoluene This compound p_butoxytoluene->blending milling Milling blending->milling molding Compression Molding milling->molding dsc DSC (Tg determination) molding->dsc tensile Tensile Testing molding->tensile

Caption: Workflow for evaluating this compound as a PVC plasticizer.

Other Potential Avenues of Research

Beyond medicinal chemistry and materials science, the unique properties of this compound suggest its utility in other domains:

  • Antioxidant Research: Structurally related to the widely used antioxidant butylated hydroxytoluene (BHT), this compound could be investigated for its own antioxidant properties or as a precursor to novel antioxidants.[14][15] The phenolic ether linkage might influence its radical scavenging capabilities.

  • Fragrance and Flavor Chemistry: Many toluene derivatives and aromatic ethers are valued for their olfactory properties.[16] this compound could be explored as a new fragrance component, potentially contributing to floral or fruity notes.

  • Specialty Solvents and Reagents: Its combination of a non-polar aromatic ring and a more polar ether group gives it unique solvent properties that could be advantageous in specific chemical reactions or extraction processes.

Safety Considerations

While specific toxicological data for this compound is limited, it is prudent to handle it with the care afforded to other aromatic ethers and toluene derivatives.[17][18] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. All manipulations should be conducted in a well-ventilated fume hood. For detailed safety information, consult the material safety data sheet (MSDS) provided by the supplier.

Conclusion

This compound, while not a widely commercialized chemical, holds significant and underexplored potential for a variety of research applications. Its straightforward synthesis and versatile chemical structure make it an attractive starting point for the development of new pharmaceuticals, advanced materials, and other specialty chemicals. This guide has provided a framework for researchers to begin exploring the promising frontiers of this compound chemistry.

References

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A Technical Guide to p-Butoxytoluene: A Versatile Building Block in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

p-Butoxytoluene, also known as 1-butoxy-4-methylbenzene, is a key aromatic ether that serves as a versatile and strategic building block in organic synthesis. Its unique structural features—an electron-rich aromatic ring activated by a butoxy group, a reactive benzylic methyl group, and the potential for the butoxy group to act as a stable protecting group—offer a multi-faceted platform for constructing complex molecular architectures. This guide provides an in-depth exploration of the core reactivity of this compound, detailing its participation in electrophilic aromatic substitution, benzylic functionalization, and metal-catalyzed cross-coupling reactions. Authored for researchers, chemists, and professionals in drug development, this document synthesizes field-proven insights with established chemical principles, offering detailed experimental protocols and mechanistic understanding to empower its effective application in the synthesis of fine chemicals, agrochemicals, and active pharmaceutical ingredients.

Introduction: The Strategic Value of this compound

In the landscape of organic synthesis, the selection of starting materials is a critical determinant of synthetic efficiency and novelty. This compound emerges as a valuable precursor due to the orthogonal reactivity of its constituent functional groups. The interplay between the nucleophilic aromatic core, the benzylic methyl group amenable to oxidation, and the sterically significant butoxy group allows for a high degree of selective transformations. This guide will elucidate the chemical personality of this compound, transitioning from its fundamental properties to its application in sophisticated synthetic strategies.

Chemical Identity and Physicochemical Properties

This compound is an organic compound classified as an alkyl aryl ether.[1][2] Its molecular structure consists of a toluene molecule where the hydrogen atom at the para position is substituted with a butoxy group.[1][3]

PropertyValueSource
Molecular Formula C₁₁H₁₆O[4][5]
Molecular Weight 164.24 g/mol [1][4]
CAS Number 10519-06-9[2][4]
IUPAC Name 1-butoxy-4-methylbenzene[1]
Synonyms n-Butyl p-tolyl ether, 4-(n-Butoxy)toluene[4][5]
Boiling Point 505.16 K (calculated)[5]
Melting Point 274.90 K (calculated)[5]
logP (Octanol/Water) 3.174 (calculated)[5]
Spectroscopic Profile

The structural features of this compound give rise to a distinct spectroscopic signature:

  • ¹H NMR: The proton NMR spectrum is characterized by signals for the aromatic protons (typically two doublets in the δ 6.8-7.2 ppm range), the benzylic methyl protons (a singlet around δ 2.3 ppm), the oxygen-adjacent methylene protons of the butyl group (a triplet around δ 3.9 ppm), two methylene groups in the middle of the butyl chain (multiplets between δ 1.4-1.8 ppm), and the terminal methyl group of the butyl chain (a triplet around δ 0.9 ppm).

  • ¹³C NMR: The carbon NMR spectrum will show distinct signals for the quaternary aromatic carbons, the protonated aromatic carbons, the benzylic methyl carbon, and the four carbons of the n-butoxy group.

  • IR Spectroscopy: The infrared spectrum displays characteristic C-H stretching vibrations for both aromatic and aliphatic C-H bonds, C-O-C stretching for the ether linkage, and C=C stretching bands for the aromatic ring.[4]

Core Reactivity and Synthetic Transformations

The synthetic utility of this compound stems from its three primary reactive sites: the aromatic ring, the benzylic methyl group, and the ether linkage. This allows for a planned sequence of reactions to build molecular complexity.

G cluster_main This compound Core Reactivity cluster_ring Aromatic Ring Reactions cluster_methyl Benzylic Methyl Group Reactions cluster_ether Butoxy Group Reactions This compound This compound Friedel-Crafts Friedel-Crafts This compound->Friedel-Crafts Electrophilic Aromatic Substitution Halogenation Halogenation This compound->Halogenation EAS Nitration Nitration This compound->Nitration EAS Oxidation Oxidation This compound->Oxidation C-H Activation Radical Halogenation Radical Halogenation This compound->Radical Halogenation Free Radical Ether Cleavage Ether Cleavage This compound->Ether Cleavage Deprotection

Caption: Key reactive sites of this compound.

Electrophilic Aromatic Substitution (EAS)

The butoxy group is a powerful activating, ortho, para-directing group due to resonance donation of its oxygen lone pairs into the aromatic ring. The methyl group is a weaker activating, ortho, para-director. With these groups situated para to each other, electrophilic attack is strongly directed to the positions ortho to the butoxy group (C2 and C6).

Friedel-Crafts reactions are a cornerstone of C-C bond formation on aromatic rings.[6] In the case of this compound, acylation proceeds with high regioselectivity to yield 2-acyl-4-butoxytoluene derivatives.

  • Causality of Experimental Choice: A strong Lewis acid, such as AlCl₃, is required to generate the highly electrophilic acylium ion from an acyl chloride or anhydride.[7] The reaction is typically run in a non-polar solvent like dichloromethane or carbon disulfide. The product, a ketone, is less reactive than the starting material, which prevents poly-acylation—a common issue in Friedel-Crafts alkylation.[7]

G start This compound + Acyl Chloride acylium Acylium Ion [R-C=O]⁺ start->acylium + AlCl₃ lewis_acid AlCl₃ (Lewis Acid) sigma Sigma Complex (Resonance Stabilized) acylium->sigma + this compound (Nucleophilic Attack) product 2-Acyl-4-butoxytoluene sigma->product -H⁺ hcl HCl sigma->hcl alcl3_regen AlCl₃ (Regenerated) hcl->alcl3_regen with AlCl₄⁻

Caption: Mechanism of Friedel-Crafts Acylation.

Oxidation of the Benzylic Methyl Group

A pivotal transformation of this compound is the selective oxidation of its benzylic methyl group. This reaction opens the door to a vast family of derivatives, as the resulting aldehyde or carboxylic acid serves as a handle for countless subsequent reactions.[8]

  • Transformation to p-Butoxybenzaldehyde: This aldehyde is a valuable intermediate in its own right, used in the synthesis of various pharmaceutical agents and heterocyclic compounds.[9]

  • Transformation to p-Butoxybenzoic Acid: Further oxidation yields the corresponding carboxylic acid, a precursor for esters, amides, and other acid derivatives.

  • Causality of Experimental Choice: Strong oxidizing agents like potassium permanganate (KMnO₄) or chromic acid will typically oxidize the methyl group all the way to a carboxylic acid.[8] More controlled oxidation to the aldehyde can be achieved using milder reagents or specific catalytic systems, often involving transition metals. The choice of solvent and temperature is critical to prevent side reactions, such as oxidation of the aromatic ring.

The Butoxy Group as a Phenolic Protecting Group

In multi-step syntheses, it is often necessary to mask the reactivity of a functional group to prevent it from interfering with reactions elsewhere in the molecule.[10] The butoxy group can be viewed as a robust protecting group for the phenol functionality of p-cresol.

  • Stability: The butyl ether linkage is stable to a wide range of conditions, including basic, organometallic, and many oxidizing and reducing reagents.[11]

  • Deprotection (Ether Cleavage): Removal of the butyl group to reveal the parent phenol (p-cresol) is typically achieved under strongly acidic conditions, often with reagents like hydrogen bromide (HBr) or boron tribromide (BBr₃). This harsh deprotection condition ensures the group remains intact throughout most synthetic sequences until its removal is explicitly desired.

Experimental Protocols and Applications

The following protocols are representative examples of how this compound is utilized in a laboratory setting. They are designed to be self-validating through clear procedural steps and expected outcomes.

Protocol: Oxidation of this compound to p-Butoxybenzoic Acid

This protocol describes the vigorous oxidation of the benzylic methyl group.

Materials:

  • This compound

  • Potassium permanganate (KMnO₄)

  • Sodium carbonate (Na₂CO₃)

  • Sodium bisulfite (NaHSO₃)

  • Hydrochloric acid (HCl), concentrated

  • Deionized water

  • Round-bottom flask, reflux condenser, heating mantle, magnetic stirrer, Buchner funnel.

Procedure:

  • To a 250 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, add this compound (5.0 g, 30.4 mmol) and a solution of sodium carbonate (1.0 g) in 100 mL of deionized water.

  • Heat the mixture to reflux with vigorous stirring.

  • In a separate beaker, dissolve potassium permanganate (12.0 g, 75.9 mmol) in 150 mL of warm deionized water.

  • Add the KMnO₄ solution portion-wise to the refluxing mixture over 1.5-2 hours. The purple color of the permanganate will disappear as it is consumed, and a brown precipitate of manganese dioxide (MnO₂) will form.

  • After the addition is complete, continue to reflux for an additional 1 hour to ensure the reaction goes to completion.

  • Cool the reaction mixture to room temperature. Add a saturated solution of sodium bisulfite portion-wise until the brown MnO₂ is completely dissolved and the solution becomes colorless.

  • Filter the solution if necessary to remove any residual solids.

  • Transfer the clear filtrate to a beaker and cool in an ice bath. Slowly acidify the solution by adding concentrated HCl dropwise with stirring until precipitation of the product is complete (check with pH paper).

  • Collect the white precipitate of p-butoxybenzoic acid by vacuum filtration using a Buchner funnel.

  • Wash the solid with cold deionized water and dry in a vacuum oven. Recrystallize from an ethanol/water mixture for further purification.

Protocol: Bromination and Suzuki Cross-Coupling

This two-step workflow demonstrates the conversion of this compound into a more complex biaryl system, a common motif in pharmaceuticals.

G start This compound step1 Step 1: Bromination (NBS, CCl₄) start->step1 intermediate 2-Bromo-4-butoxytoluene step1->intermediate step2 Step 2: Suzuki Coupling (Ar-B(OH)₂, Pd Catalyst, Base) intermediate->step2 product Biaryl Product step2->product

Caption: Workflow for biaryl synthesis.

Part A: Synthesis of 2-Bromo-4-butoxytoluene

Materials:

  • This compound

  • N-Bromosuccinimide (NBS)

  • Carbon tetrachloride (CCl₄) or Acetonitrile (safer alternative)

  • Round-bottom flask, reflux condenser.

Procedure:

  • Dissolve this compound (4.1 g, 25 mmol) in 50 mL of CCl₄ in a 100 mL round-bottom flask.

  • Add N-bromosuccinimide (4.45 g, 25 mmol). Note: A radical initiator like AIBN can be added in catalytic amounts but is often not necessary for this activated ring.

  • Heat the mixture to reflux for 4 hours. Monitor the reaction by TLC. The reaction is complete when the starting material is consumed.

  • Cool the mixture to room temperature. The succinimide byproduct will precipitate. Filter off the solid.

  • Wash the filtrate with a 10% sodium thiosulfate solution and then with water.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product, which can be purified by column chromatography or distillation.

Part B: Suzuki Coupling with Phenylboronic Acid

Materials:

  • 2-Bromo-4-butoxytoluene (from Part A)

  • Phenylboronic acid

  • Palladium(II) acetate [Pd(OAc)₂]

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene and Water (solvent system)

  • Schlenk flask, condenser.

Procedure:

  • To a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 2-bromo-4-butoxytoluene (2.43 g, 10 mmol), phenylboronic acid (1.46 g, 12 mmol), potassium carbonate (4.14 g, 30 mmol), palladium(II) acetate (22.4 mg, 0.1 mmol), and triphenylphosphine (52.4 mg, 0.2 mmol).

  • Add a degassed solvent mixture of toluene (40 mL) and water (10 mL).

  • Heat the mixture to 90 °C and stir vigorously for 12 hours. Monitor the reaction by TLC or GC-MS.[12]

  • Cool the reaction to room temperature. Add 50 mL of ethyl acetate and 50 mL of water.

  • Separate the organic layer. Wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to yield the desired biaryl product.

Safety and Handling

This compound is a flammable liquid and requires careful handling in a well-ventilated area, preferably within a chemical fume hood.

  • Personal Protective Equipment (PPE): Wear flame-retardant protective clothing, chemical-resistant gloves (e.g., Viton®, nitrile), and safety goggles with a face shield.[13]

  • Handling: Avoid inhalation of vapors and direct contact with skin and eyes. All equipment should be properly grounded to prevent static discharge, which could be an ignition source. Use non-sparking tools.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[13]

  • First Aid:

    • Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[13]

    • Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing.[13]

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[13]

    • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.

Conclusion

This compound is more than a simple aromatic ether; it is a strategic platform for synthetic innovation. Its predictable regioselectivity in electrophilic aromatic substitution, coupled with the orthogonal reactivity of the benzylic methyl group, provides chemists with a reliable and versatile toolkit. Whether used to construct complex aromatic cores via cross-coupling, as a precursor to valuable aldehydes and carboxylic acids, or as a robust protecting group, this compound offers a compelling combination of stability and reactivity. The protocols and mechanistic insights provided in this guide are intended to serve as a foundation for its application, empowering researchers to leverage its full potential in the pursuit of novel molecular discovery.

References

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  • National Center for Biotechnology Information. (2013). Advances in Transition Metal (Pd, Ni, Fe)-Catalyzed Cross-Coupling Reactions Using Alkyl-Organometallics as Reaction Partners. PMC. Retrieved from [Link]

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An In-depth Technical Guide to the Physical Constants of 1-Butoxy-4-methylbenzene

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the essential physical and chemical properties of 1-butoxy-4-methylbenzene, a key intermediate in various chemical syntheses. The information herein is curated to support research and development activities, offering both established data and procedural insights for its synthesis and characterization.

Section 1: Chemical Identity and Molecular Structure

1-Butoxy-4-methylbenzene, also known as p-butoxytoluene or butyl p-tolyl ether, is an aromatic ether. Its molecular structure consists of a benzene ring substituted with a butoxy group and a methyl group at the para position. This structure imparts specific physical and chemical characteristics relevant to its application in organic synthesis.

Key Identifiers:

IdentifierValue
CAS Number 10519-06-9[1][2][3][4]
Molecular Formula C₁₁H₁₆O[1][3][4][5][6]
Molecular Weight 164.24 g/mol [1][6]
IUPAC Name 1-butoxy-4-methylbenzene[3]
Synonyms This compound, Butyl p-tolyl ether, 4-Butoxytoluene[1][3][5][7]
InChI InChI=1S/C11H16O/c1-3-4-9-12-11-7-5-10(2)6-8-11/h5-8H,3-4,9H2,1-2H3[1][3]
InChIKey AGARRLZBNOJWLG-UHFFFAOYSA-N[1][3][5]
Canonical SMILES CCCCOC1=CC=C(C=C1)C[1][3][5]

graph "1-butoxy-4-methylbenzene" {
layout=neato;
node [shape=plaintext];
bgcolor="#F1F3F4";

// Benzene ring node [shape=circle, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1;

// Substituents node [shape=none]; C1 -- O [label=" O"]; O -- C7 [label=""]; C7 -- C8 [label=""]; C8 -- C9 [label=""]; C9 -- C10 [label=""]; C4 -- C11 [label=" CH₃"];

// Atom labels node [shape=plaintext, fontcolor="#202124"]; C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; C7 [label="CH₂"]; C8 [label="CH₂"]; C9 [label="CH₂"]; C10 [label="CH₃"]; }

Caption: Molecular structure of 1-butoxy-4-methylbenzene.

Section 2: Physical and Chemical Properties

The physical constants of 1-butoxy-4-methylbenzene are crucial for its handling, purification, and use in reactions. These properties are summarized below.

Table of Physical Constants:

PropertyValueSource
Boiling Point 236-237 °C[1]
229 °C[5]
Melting Point 92 °C[1][7]
Density 0.9399 g/cm³ at 20 °C[1]
0.942 g/mL[5]
Refractive Index 1.488[2]
Vapor Pressure 0.0924 mmHg at 25°C[2][6]
LogP (Octanol/Water) 3.174 (Calculated)[8]
Water Solubility Log10(WS) = -3.32 (Calculated)[8]

Section 3: Synthesis Protocol

A common method for the synthesis of 1-butoxy-4-methylbenzene is the Williamson ether synthesis, which involves the reaction of p-cresol with a butyl halide in the presence of a base.

Experimental Workflow: Williamson Ether Synthesis

Williamson_Ether_Synthesis Reactants p-Cresol & 1-Bromobutane ReactionMixture Reaction Mixture Reactants->ReactionMixture Base Base (e.g., K₂CO₃) in Solvent (e.g., Acetone) Base->ReactionMixture Reflux Reflux with Stirring ReactionMixture->Reflux Workup Aqueous Workup (Extraction with Ether) Reflux->Workup Drying Drying of Organic Layer (e.g., MgSO₄) Workup->Drying Purification Purification (Distillation under reduced pressure) Drying->Purification Product 1-Butoxy-4-methylbenzene Purification->Product

Caption: Workflow for the synthesis of 1-butoxy-4-methylbenzene.

Step-by-Step Methodology:

  • Reactant Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine p-cresol and a suitable solvent such as acetone.

  • Addition of Base: Add a base, for instance, anhydrous potassium carbonate, to the mixture. The base deprotonates the hydroxyl group of p-cresol, forming the more nucleophilic phenoxide.

  • Addition of Alkyl Halide: Slowly add 1-bromobutane to the reaction mixture.

  • Reaction: Heat the mixture to reflux and maintain for several hours with constant stirring to ensure the completion of the reaction. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Filter the mixture to remove the inorganic salts. The filtrate is then subjected to an aqueous work-up, typically involving extraction with an organic solvent like diethyl ether.

  • Purification: The combined organic layers are washed with brine, dried over an anhydrous drying agent (e.g., MgSO₄), and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation to yield pure 1-butoxy-4-methylbenzene.

Section 4: Analytical Characterization

The identity and purity of synthesized 1-butoxy-4-methylbenzene are confirmed through various analytical techniques.

Characterization Workflow:

Characterization_Workflow SynthesizedProduct Synthesized Product NMR ¹H and ¹³C NMR Spectroscopy SynthesizedProduct->NMR IR Infrared (IR) Spectroscopy SynthesizedProduct->IR MS Mass Spectrometry (MS) SynthesizedProduct->MS Purity Purity Analysis (GC-MS) SynthesizedProduct->Purity Confirmation Structural Confirmation & Purity Assessment NMR->Confirmation IR->Confirmation MS->Confirmation Purity->Confirmation

Caption: Analytical workflow for product characterization.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is used to confirm the presence of protons in different chemical environments, such as the aromatic protons, the protons of the butoxy group, and the methyl protons. ¹³C NMR provides information about the carbon skeleton of the molecule.

  • Infrared (IR) Spectroscopy: IR spectroscopy is employed to identify the functional groups present in the molecule. Key characteristic peaks would include C-O-C stretching for the ether linkage and C-H stretching for the aromatic and aliphatic parts.

  • Mass Spectrometry (MS): Mass spectrometry is utilized to determine the molecular weight of the compound and to study its fragmentation pattern, which can further aid in structural elucidation.

Section 5: Safety and Handling

1-Butoxy-4-methylbenzene requires careful handling in a laboratory setting. It is classified as a skin and eye irritant and may cause respiratory irritation.[9]

Safety Precautions:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Ventilation: Work in a well-ventilated area or under a chemical fume hood to avoid inhalation of vapors.[9]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.

  • Disposal: Dispose of the chemical in accordance with local, state, and federal regulations. Do not let the product enter drains.[9]

First Aid Measures:

  • Inhalation: If inhaled, move the person into fresh air. If not breathing, give artificial respiration and consult a physician.[9]

  • Skin Contact: In case of skin contact, wash off with soap and plenty of water and consult a physician.[9]

  • Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[9]

  • Ingestion: Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[9]

References

  • CAS Common Chemistry. (n.d.). 1-Butoxy-4-methylbenzene. Retrieved from [Link]

  • Stenutz. (n.d.). 1-butoxy-4-methylbenzene. Retrieved from [Link]

  • Chemsrc. (2025, September 15). 1-butoxy-4-methylbenzene. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • ChemSynthesis. (2025, May 20). 1-butoxy-4-methylbenzene. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of this compound (CAS 10519-06-9). Retrieved from [Link]

  • ChemSynthesis. (2025, May 20). 1-tert-butoxy-4-methylbenzene. Retrieved from [Link]

  • US EPA. (2023, November 1). Benzene, 1-butoxy-4-methyl-. Retrieved from [Link]

  • ResearchGate. (2020, August). Synthesis of 1-butoxy-4-tert-butylbenzene under The Effect of Multi-site Phase Transfer Catalysis System – A Kinetic Study. Retrieved from [Link]

  • Stenutz. (n.d.). 1-butyl-4-methylbenzene. Retrieved from [Link]

  • PubChem. (n.d.). 1-Butoxy-3-methylbenzene. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Benzene, butoxy- (CAS 1126-79-0). Retrieved from [Link]

  • PubChem. (n.d.). 1-(Tert-butoxy)-4-ethenylbenzene. Retrieved from [Link]

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Navigating the Laboratory Landscape with p-Butoxytoluene: A Comprehensive Technical Guide to Safety and Handling

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding p-Butoxytoluene

This compound, also known as 1-butoxy-4-methylbenzene, is an aromatic ether with the chemical formula C₁₁H₁₆O.[1] Its molecular structure, characterized by a butyl group and a methyl group attached to a benzene ring via an ether linkage, imparts specific chemical and physical properties that make it a valuable solvent and intermediate in organic synthesis. This guide provides an in-depth exploration of the safe handling, storage, and emergency procedures for this compound in a laboratory setting, ensuring the well-being of researchers and the integrity of experimental outcomes.

Section 1: Hazard Identification and Risk Assessment

A thorough understanding of the inherent hazards of this compound is the cornerstone of safe laboratory practice. This section details the known risks associated with this chemical, drawing from Globally Harmonized System (GHS) classifications and toxicological data.

GHS Hazard Classification

While a universally harmonized GHS classification for this compound is not consistently available across all suppliers, a composite of available Safety Data Sheets (SDS) suggests the following potential hazards.[2] It is crucial to consult the specific SDS provided by your supplier for the most accurate and up-to-date information.

Potential GHS Hazard Statements:

  • Skin Corrosion/Irritation, Category 2 (H315): Causes skin irritation.[2]

  • Serious Eye Damage/Eye Irritation, Category 2A (H319): Causes serious eye irritation.[2]

  • Specific Target Organ Toxicity — Single Exposure, Category 3 (H335): May cause respiratory irritation.[2]

  • Hazardous to the Aquatic Environment, Long-Term Hazard, Category 4 (H413): May cause long-lasting harmful effects to aquatic life.[2]

Some sources may also indicate oral toxicity.[3][4]

Toxicological Profile

The toxicological properties of this compound have not been as extensively studied as some common laboratory solvents. However, based on its chemical structure and the hazards of similar compounds like toluene, certain toxicological concerns should be considered.[5][6]

  • Inhalation: Vapors may cause respiratory tract irritation.[2] High concentrations of similar aromatic compounds can lead to central nervous system (CNS) depression, with symptoms such as dizziness, drowsiness, headache, and nausea.[6][7]

  • Skin Contact: Causes skin irritation, which can manifest as redness, itching, and inflammation.[2][4] Prolonged or repeated contact may lead to dermatitis.

  • Eye Contact: Causes serious eye irritation, potentially leading to redness, pain, and temporary vision impairment.[2][4]

  • Ingestion: May be harmful if swallowed. Aspiration into the lungs can cause chemical pneumonitis.[7]

Physical and Chemical Hazards
  • Flammability: While not classified as highly flammable, this compound is a combustible liquid and can form explosive mixtures with air at elevated temperatures.

  • Reactivity: Generally stable under normal laboratory conditions. However, it can react with strong oxidizing agents.

Section 2: Prudent Practices for Safe Handling and Storage

Adherence to meticulous handling and storage protocols is paramount to mitigating the risks associated with this compound.

Engineering Controls: The First Line of Defense

The primary method for controlling exposure to this compound vapors is through effective engineering controls.

  • Chemical Fume Hood: All manipulations of this compound that have the potential to generate aerosols or vapors should be conducted in a properly functioning chemical fume hood.

  • Ventilation: Ensure the laboratory has adequate general ventilation to prevent the accumulation of vapors in the ambient air.

Personal Protective Equipment (PPE): The Essential Barrier

The appropriate selection and consistent use of PPE are critical to prevent direct contact with this compound.

PPE ComponentSpecifications and Rationale
Eye and Face Protection Chemical splash goggles are mandatory. A face shield should be worn over goggles when there is a significant risk of splashing.[3]
Hand Protection Chemically resistant gloves are required. Nitrile or butyl rubber gloves are generally suitable, but it is essential to consult the glove manufacturer's compatibility chart for the specific type of glove and its breakthrough time for aromatic ethers. Gloves must be inspected for any signs of degradation before use and disposed of properly after handling the chemical.[2]
Skin and Body Protection A flame-retardant lab coat should be worn at all times. For larger quantities or procedures with a higher risk of splashing, a chemical-resistant apron over the lab coat is recommended.
Respiratory Protection Respiratory protection is typically not required when working in a functional chemical fume hood. If engineering controls are not sufficient to maintain exposure below occupational exposure limits, a NIOSH-approved respirator with an organic vapor cartridge may be necessary. This requires a formal respiratory protection program, including fit testing and training.
Safe Handling Protocols
  • Avoid Inhalation: Do not breathe vapors or mists.

  • Prevent Contact: Avoid contact with skin, eyes, and clothing.[3]

  • Grounding and Bonding: When transferring larger quantities of this compound, use proper grounding and bonding techniques to prevent static discharge, which could be a source of ignition.[7]

  • Use Non-Sparking Tools: When working with containers of this compound, especially in larger quantities, use non-sparking tools to prevent ignition of flammable vapors.[8]

  • Hygiene Practices: Wash hands thoroughly with soap and water after handling this compound, even if gloves were worn.[3] Do not eat, drink, or smoke in the laboratory.[4]

Storage Requirements

Proper storage of this compound is crucial to maintain its stability and prevent hazardous situations.

  • Containers: Store in the original, tightly sealed container.

  • Location: Store in a cool, dry, and well-ventilated area away from direct sunlight and sources of ignition.

  • Incompatibilities: Store separately from strong oxidizing agents. A detailed incompatibility chart is provided below.

  • Labeling: Ensure all containers are clearly and accurately labeled with the chemical name and appropriate hazard warnings.

Chemical Incompatibility Diagram```dot

G pBT This compound Oxidizers Strong Oxidizing Agents (e.g., Nitric Acid, Perchlorates) pBT->Oxidizers Violent Reaction Possible

Caption: Workflow for responding to a this compound spill.

Firefighting Measures

In the event of a fire involving this compound, the following measures should be taken:

  • Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam. [3]A water spray can be used to cool fire-exposed containers. * Unsuitable Extinguishing Media: Do not use a solid stream of water, as it may spread the fire.

  • Specific Hazards: The combustion of this compound may produce carbon monoxide and carbon dioxide. Vapors are heavier than air and may travel to a source of ignition and flash back. [8]* Protective Equipment for Firefighters: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear. [3]

Section 4: Waste Disposal

All waste containing this compound must be handled as hazardous waste.

  • Waste Collection: Collect all this compound waste, including contaminated absorbent materials and disposable PPE, in a clearly labeled, sealed, and chemically compatible container.

  • Disposal Procedures: Follow all institutional, local, state, and federal regulations for the disposal of hazardous chemical waste. Contact your institution's EHS department for specific disposal procedures.

Conclusion: A Culture of Safety

The safe and effective use of this compound in the laboratory is contingent upon a comprehensive understanding of its hazards and the diligent application of appropriate safety protocols. By integrating the principles outlined in this guide into daily laboratory practice, researchers can foster a culture of safety that protects themselves, their colleagues, and the integrity of their scientific endeavors. Continuous vigilance and a commitment to best practices are the hallmarks of a responsible and successful research environment.

References

  • Angene Chemical. (2024, November 1). Safety Data Sheet: 2-Butoxy-3-iodo-4-pyridinamine. Retrieved from [Link]

  • MAP-LVG923. (2025, December 25). Safety Data Sheet. Retrieved from [Link]

  • Electron Microscopy Sciences. (2025, February 26). Safety Data Sheet: 2-Butoxy Ethanol. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 66337, this compound. Retrieved from [Link]

  • Tiflex. (2022, May 6). Safety Data Sheet. Retrieved from [Link]

  • Chemsrc. (2025, September 15). 1-butoxy-4-methylbenzene | CAS#:10519-06-9. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of this compound (CAS 10519-06-9). Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Toxicological Profile for Toluene. Retrieved from [Link]

  • PubChemLite. (n.d.). This compound (C11H16O). Retrieved from [Link]

  • University of Washington Environmental Health & Safety. (2017, June). Incompatible Chemicals. Retrieved from [Link]

  • precisionFDA. (n.d.). This compound. Retrieved from [Link]

  • Fent, K. W., et al. (2020). Characterizing exposure to benzene, toluene, and naphthalene in firefighters wearing different types of new or laundered PPE. Journal of Exposure Science & Environmental Epidemiology, 30(3), 480-491. Retrieved from [Link]

  • gsrs. (n.d.). This compound. Retrieved from [Link]

  • Public Health England. (2024, September 5). Toluene: toxicological overview. Retrieved from [Link]

  • CBS 8 San Diego. (2024, May 30). Lawmakers look to extinguish forever chemicals in firefighter gear. Retrieved from [Link]

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Methodological & Application

Williamson ether synthesis of p-Butoxytoluene protocol

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Synthesis of p-Butoxytoluene via Williamson Ether Synthesis

Abstract

This document provides a comprehensive, research-grade protocol for the synthesis of this compound, an aryl ether of interest in fine chemical and pharmaceutical intermediate manufacturing. The synthesis is achieved through the Williamson ether synthesis, a robust and historically significant method for forming the ether linkage.[1][2] This protocol details the SN2 reaction between the sodium salt of p-cresol (sodium p-methylphenoxide) and 1-bromobutane. By focusing on the causality behind experimental choices, safety protocols, and methods for validation, this guide is intended for researchers, scientists, and drug development professionals seeking a reliable and well-understood synthetic procedure.

Foundational Principles and Mechanistic Insight

The Williamson ether synthesis, first reported by Alexander Williamson in 1850, remains one of the most reliable and versatile methods for preparing both symmetrical and unsymmetrical ethers.[1][3][4] The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[4][5][6] This synthesis involves two primary conceptual steps:

  • Deprotonation: An alcohol or phenol is treated with a strong base to generate a highly nucleophilic alkoxide or phenoxide ion. In this protocol, the weakly acidic phenolic proton of p-cresol is abstracted by sodium hydroxide to form the sodium p-methylphenoxide intermediate.

  • Nucleophilic Attack: The resulting phenoxide ion acts as the nucleophile, attacking an electrophilic carbon center of an organohalide. This attack occurs in a single, concerted step, displacing the halide leaving group and forming the C-O ether bond.[1]

A critical consideration in planning a Williamson synthesis is the potential for a competing E2 elimination side reaction.[6][7] Since the phenoxide is a strong base, it can abstract a β-hydrogen from the alkyl halide, leading to the formation of an alkene. To ensure the SN2 pathway is favored and maximize the yield of the desired ether, the alkyl halide should have minimal steric hindrance.[5][7] Therefore, primary alkyl halides, such as 1-bromobutane, are ideal electrophiles for this reaction, as they are highly susceptible to SN2 attack and less prone to elimination.[4][5][7] Using secondary or tertiary halides would drastically increase the formation of the elimination byproduct.[3][5][7]

Workflow cluster_prep Phenoxide Formation cluster_reaction SN2 Reaction cluster_workup Work-up & Isolation cluster_purify Purification & Analysis prep1 Dissolve p-cresol in Ethanol prep2 Add aq. NaOH solution prep1->prep2 prep3 Stir for 15 min prep2->prep3 react1 Add 1-Bromobutane prep3->react1 Phenoxide Intermediate react2 Heat to Reflux (60-90 min) react1->react2 work1 Cool to RT react2->work1 Crude Reaction Mixture work2 Pour into ice-water work1->work2 work3 Vacuum Filter Crude Solid work2->work3 work4 Wash with H₂O work3->work4 purify1 Recrystallize from Ethanol/Water work4->purify1 Crude this compound purify2 Collect Pure Crystals purify1->purify2 purify3 Dry and Characterize (MP, IR, NMR) purify2->purify3 end end purify3->end Final Product

Sources

Application Notes: Synthesis of 4-Butoxytoluene via Williamson Ether Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-Butoxytoluene, also known as n-butyl p-tolyl ether, is an aryl ether with applications in organic synthesis and as a specialty chemical. Its synthesis is a classic illustration of the Williamson ether synthesis, a robust and widely applicable method for preparing symmetrical and unsymmetrical ethers. This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where an alkoxide or phenoxide ion displaces a halide from an alkyl halide.

This application note provides a detailed, field-proven protocol for the synthesis of 4-butoxytoluene from p-cresol and 1-bromobutane. We will delve into the mechanistic rationale behind the procedural steps, offer comprehensive experimental details, and present expected analytical data for product verification.

Reaction Mechanism and Scientific Rationale

The synthesis of 4-butoxytoluene is achieved through a two-step, one-pot process based on the Williamson ether synthesis.

Step 1: Deprotonation of p-Cresol The reaction is initiated by the deprotonation of the phenolic hydroxyl group of p-cresol (4-methylphenol) using a suitable base. In this protocol, we use sodium hydroxide (NaOH) in an ethanolic solution. The hydroxide ion (⁻OH) abstracts the acidic proton from p-cresol, forming the sodium p-cresolate (or sodium 4-methylphenoxide) intermediate. This salt is highly ionic and the resulting phenoxide is a potent nucleophile. The choice of a strong base like NaOH is crucial for driving the equilibrium towards the formation of the phenoxide, ensuring a sufficient concentration for the subsequent reaction.

Step 2: Nucleophilic Substitution (SN2) The generated p-cresolate ion then acts as the nucleophile, attacking the electrophilic carbon atom of 1-bromobutane. This carbon is susceptible to attack due to the polarization of the C-Br bond, a result of bromine's high electronegativity. The reaction proceeds via an SN2 pathway, where the nucleophile attacks the carbon from the side opposite to the leaving group (bromide ion), leading to an inversion of stereochemistry (though not relevant in this achiral system). The use of a primary alkyl halide like 1-bromobutane is critical, as secondary and tertiary halides are prone to undergoing E2 elimination as a competing side reaction, which would produce 1-butene instead of the desired ether.

Overall Reaction Scheme:

Figure 1: Williamson ether synthesis of 4-butoxytoluene from p-cresol and 1-bromobutane.

Experimental Protocol

Materials and Reagents
Reagent/MaterialFormulaMolar Mass ( g/mol )QuantitySupplier Notes
p-CresolC₇H₈O108.1410.81 g (0.10 mol)Reagent grade, ≥99%
Sodium HydroxideNaOH40.004.40 g (0.11 mol)Pellets, ≥97%
1-BromobutaneC₄H₉Br137.0215.07 g (11.8 mL, 0.11 mol)Reagent grade, ≥99%
EthanolC₂H₅OH46.07150 mL200 proof or 95%
Diethyl Ether(C₂H₅)₂O74.12~200 mLAnhydrous, for extraction
Saturated NaCl (Brine)NaCl(aq)-~50 mLFor washing
Anhydrous MgSO₄MgSO₄120.37~10 gFor drying
Equipment
  • 500 mL round-bottom flask

  • Reflux condenser

  • Heating mantle with a magnetic stirrer and stir bar

  • Separatory funnel (500 mL)

  • Beakers and Erlenmeyer flasks

  • Graduated cylinders

  • Rotary evaporator

  • Apparatus for simple or fractional distillation (optional, for high purity)

Safety Precautions
  • p-Cresol: Toxic and corrosive. Causes severe skin burns and eye damage. Handle in a fume hood.

  • Sodium Hydroxide: Corrosive. Causes severe burns. Handle with care.

  • 1-Bromobutane: Flammable liquid and vapor. Harmful if swallowed or inhaled. Skin and eye irritant.

  • Diethyl Ether: Extremely flammable. Forms explosive peroxides. Work in a well-ventilated fume hood away from ignition sources.

  • Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

Step-by-Step Procedure
  • Reaction Setup:

    • Place 10.81 g (0.10 mol) of p-cresol and a magnetic stir bar into a 500 mL round-bottom flask.

    • Add 150 mL of ethanol and stir until the p-cresol has completely dissolved.

    • Carefully add 4.40 g (0.11 mol) of sodium hydroxide pellets to the solution. Stir the mixture. An exothermic reaction will occur as the NaOH dissolves and reacts to form sodium p-cresolate. Stir for 15-20 minutes until a clear, homogeneous solution is obtained.

  • Alkylation:

    • Attach a reflux condenser to the flask.

    • Using a dropping funnel or syringe, add 15.07 g (11.8 mL, 0.11 mol) of 1-bromobutane to the flask through the top of the condenser.

    • Once the addition is complete, heat the mixture to a gentle reflux using a heating mantle. Maintain the reflux with continuous stirring for 1.5 to 2 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) until the starting p-cresol spot has disappeared.

  • Work-up and Extraction:

    • Allow the reaction mixture to cool to room temperature.

    • Pour the cooled mixture into a beaker containing approximately 200 mL of cold deionized water. The product may separate as an oily layer.

    • Transfer the entire mixture to a 500 mL separatory funnel.

    • Extract the aqueous mixture with diethyl ether (3 x 50 mL). After each extraction, collect the organic (top) layer.

    • Combine the organic extracts in the separatory funnel and wash with 50 mL of 5% aqueous NaOH to remove any unreacted p-cresol.

    • Wash the organic layer with deionized water (2 x 50 mL) and then with saturated brine (1 x 50 mL) to remove residual salts and water.

  • Drying and Solvent Removal:

    • Transfer the washed organic layer to a clean, dry Erlenmeyer flask.

    • Add anhydrous magnesium sulfate (MgSO₄), swirl, and let it stand for 10-15 minutes to dry the solution.

    • Filter the solution to remove the drying agent.

    • Concentrate the filtrate using a rotary evaporator to remove the diethyl ether.

  • Purification:

    • The resulting crude oil can be purified by vacuum distillation to obtain high-purity 4-butoxytoluene. Alternatively, for smaller scales, purification can be achieved via flash column chromatography on silica gel.[1][2]

Experimental Workflow Diagram

G cluster_reaction Reaction Phase cluster_workup Work-up & Purification cluster_analysis Analysis A 1. Dissolve p-Cresol & NaOH in Ethanol B 2. Add 1-Bromobutane A->B C 3. Heat to Reflux (1.5-2 hours) B->C D 4. Cool & Quench with Water C->D E 5. Extract with Diethyl Ether D->E F 6. Wash Organic Layer (NaOH, H2O, Brine) E->F G 7. Dry (MgSO4) & Concentrate F->G H 8. Purify (Vacuum Distillation) G->H I 9. Characterize Product (NMR, IR, MS) H->I

Caption: Experimental workflow for the synthesis of 4-butoxytoluene.

Data and Characterization

Physicochemical Properties
PropertyValueReference
CAS Number 10519-06-9[3][4][5][6][7]
Molecular Formula C₁₁H₁₆O[3][4][5]
Molecular Weight 164.24 g/mol [3][4][5]
Appearance Colorless oil[8]
Boiling Point ~231.9 °C at 760 mmHg[3]
Density ~0.916 g/cm³[3]
Expected Spectroscopic Data

The identity and purity of the synthesized 4-butoxytoluene should be confirmed using standard analytical techniques.

  • ¹H NMR (400 MHz, CDCl₃): The following peaks are expected[8]:

    • δ 7.07 (d, J = 8.4 Hz, 2H, Ar-H ortho to CH₃)

    • δ 6.80 (d, J = 8.8 Hz, 2H, Ar-H ortho to O-CH₂)

    • δ 3.93 (t, J = 6.6 Hz, 2H, O-CH₂)

    • δ 2.28 (s, 3H, Ar-CH₃)

    • δ 1.79-1.71 (m, 2H, O-CH₂-CH₂)

    • δ 1.53-1.43 (m, 2H, O-(CH₂)₂-CH₂)

    • δ 0.97 (t, J = 7.4 Hz, 3H, -CH₃)

  • ¹³C NMR (100 MHz, CDCl₃): The following signals are expected[8]:

    • δ 157.0, 129.9, 129.6, 114.4, 67.8, 31.4, 20.5, 19.3, 13.9.

  • Infrared (IR) Spectroscopy: Key peaks include C-O-C ether stretching (~1245 cm⁻¹), C-H aromatic stretching (>3000 cm⁻¹), and C-H aliphatic stretching (<3000 cm⁻¹).

  • Mass Spectrometry (MS): The molecular ion peak (M⁺) should be observed at m/z = 164.

References

  • The Royal Society of Chemistry. (2016). Supporting Information - MCM-41-immobilized 1,10-phenanthroline-copper(I) complex: A highly efficient and recyclable catalyst for the coupling of aryl iodides with aliphatic alcohols. Available at: [Link]

  • Chemsrc. (2025). 1-butoxy-4-methylbenzene | CAS#:10519-06-9. Available at: [Link]

  • National Institute of Standards and Technology. p-Butoxytoluene. NIST Chemistry WebBook. Available at: [Link]

  • PubChem, National Institutes of Health. This compound | C11H16O | CID 66337. Available at: [Link]

  • ResearchGate. (2012). Synthesis of butoxybenzene using phenol and bromobutane, which solvent do I need, what quantity and which catalyst do I need, for what yield?. Available at: [Link]

  • Organic Syntheses. 3-bromo-4-hydroxytoluene. Available at: [Link]

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Application Note: p-Butoxytoluene as a High-Boiling Point Aromatic Ether Solvent for Advanced Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive technical overview of p-butoxytoluene (4-butoxy-1-methylbenzene), an often-overlooked high-boiling point aromatic ether solvent. We explore its physicochemical properties, benchmark it against other common high-boiling point solvents, and detail its strategic advantages in organic synthesis. The document provides detailed, field-tested protocols for its application in high-temperature cross-coupling reactions, methodologies for post-reaction workup, and protocols for solvent recovery. This note is intended for researchers, chemists, and process development professionals seeking thermally stable, chemically robust, and versatile solvent systems for challenging chemical transformations.

Introduction: The Need for Specialized High-Boiling Point Solvents

Many critical chemical transformations, including cross-coupling reactions, nucleophilic aromatic substitutions, and rearrangements, require elevated temperatures to overcome high activation energy barriers, particularly when employing less reactive substrates. The choice of solvent is paramount, as it must not only solubilize reactants and reagents but also remain stable and inert at the required temperatures.[1] While common solvents like toluene (b.p. 111 °C) are suitable for many applications, a significant class of reactions necessitates temperatures exceeding 150-200 °C.

This compound emerges as a compelling alternative in this space. As an aromatic ether, it combines the thermal stability of an alkylated benzene ring with the general chemical inertness of an ether linkage.[2][3] Its high boiling point (232 °C) allows for a wide operational temperature range, enabling reactions that are sluggish or non-viable in lower-boiling solvents. This document serves to elucidate the practical application and rationale for employing this compound in a modern research and development setting.

Physicochemical Profile and Comparative Analysis

This compound's utility is best understood by comparing its physical properties against other solvents used for high-temperature applications. Its molecular structure features a butyl ether group on a toluene backbone, rendering it a non-polar, aprotic solvent with good solvating power for a wide range of organic compounds.[4]

Table 1: Comparative Properties of High-Boiling Point Solvents

PropertyThis compoundTolueneN,N-Dimethylformamide (DMF)Dimethyl Sulfoxide (DMSO)Diphenyl Ether
CAS Number 10519-06-9[5]108-88-368-12-267-68-5101-84-8
Formula C₁₁H₁₆O[5]C₇H₈C₃H₇NOC₂H₆OSC₁₂H₁₀O
Boiling Point 232 °C111 °C153 °C189 °C259 °C
Molecular Weight 164.24 g/mol [6]92.14 g/mol 73.09 g/mol 78.13 g/mol 170.21 g/mol
Density ~0.92 g/mL0.87 g/mL0.944 g/mL1.10 g/mL1.07 g/mL
Solvent Type Aprotic, Non-polarAprotic, Non-polarAprotic, PolarAprotic, PolarAprotic, Non-polar
Key Hazard Skin/Eye Irritant[7]Flammable, ReprotoxicReprotoxicHygroscopic, Workup issuesHigh Melting Point (26 °C)

Data compiled from various sources, including NIST Chemistry WebBook and supplier safety data sheets.[5][7][8]

Core Rationale: Why Choose this compound?

The decision to use this compound is driven by a combination of its thermal, chemical, and practical advantages.

  • Exceptional Thermal Stability : With a boiling point of 232 °C, it provides a large thermal window, enabling reactions at temperatures that would require high-pressure apparatus with solvents like toluene or DMF. This is particularly advantageous for activating unreactive C-Cl or C-F bonds in cross-coupling chemistry.[9]

  • Chemical Inertness : The ether linkage is significantly less reactive than the amide or sulfoxide functionalities in DMF and DMSO, respectively.[2][3] This reduces the risk of the solvent participating in side reactions, especially in the presence of strong bases, organometallics, or highly electrophilic reagents.

  • Favorable Workup Characteristics : Unlike the highly water-miscible solvents DMF and DMSO, which can make product extraction challenging, this compound is immiscible with water.[10][11] This allows for straightforward aqueous workups and extractions using standard organic solvents, simplifying product isolation.

  • Azeotropic Removal : While its high boiling point makes simple evaporation difficult, it can be efficiently removed from reaction products by co-evaporation (a form of azeotropic distillation) with a lower-boiling solvent like hexanes or heptane under reduced pressure.[12]

Application Protocol: High-Temperature Suzuki-Miyaura Cross-Coupling

This protocol details the use of this compound in a representative palladium-catalyzed Suzuki-Miyaura coupling, a cornerstone of C-C bond formation. The high temperature facilitated by this compound is crucial for the efficient coupling of sterically hindered or electronically deactivated aryl chlorides.

Reaction Scheme:

Materials and Equipment
  • Reactants : 4-Chlorotoluene (1.0 equiv), Phenylboronic acid (1.2 equiv)

  • Catalyst : Pd(PPh₃)₄ (2 mol%)

  • Base : K₃PO₄ (2.5 equiv), finely powdered

  • Solvent : this compound, anhydrous

  • Equipment : Schlenk flask, magnetic stirrer hotplate, condenser, nitrogen/argon manifold, standard glassware for workup, rotary evaporator with vacuum pump.

Step-by-Step Methodology
  • Reaction Setup (Inert Atmosphere) :

    • To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add K₃PO₄ (2.5 equiv), phenylboronic acid (1.2 equiv), and Pd(PPh₃)₄ (0.02 equiv).

    • Causality: An inert atmosphere is critical to prevent the oxidation and deactivation of the Pd(0) catalyst. K₃PO₄ is a moderately strong base effective in Suzuki couplings that is compatible with the high temperature.[13][14]

  • Reagent Addition :

    • Add anhydrous this compound via syringe to the flask to achieve a concentration of ~0.5 M with respect to the limiting reagent.

    • Add 4-chlorotoluene (1.0 equiv) via syringe.

    • The mixture will be a heterogeneous slurry.

  • Reaction Execution :

    • Fit the flask with a condenser and ensure a positive flow of inert gas.

    • Heat the reaction mixture to 180 °C with vigorous stirring.

    • Rationale: This high temperature is necessary to facilitate the oxidative addition of the palladium catalyst to the strong C-Cl bond of the electron-neutral aryl chloride, which is often the rate-limiting step.[9]

    • Monitor the reaction progress by thin-layer chromatography (TLC) or GC-MS until the 4-chlorotoluene is consumed (typically 12-24 hours).

  • Reaction Workup :

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate (approx. 10 volumes).

    • Add deionized water and stir vigorously. Transfer the mixture to a separatory funnel.

    • Separate the organic layer. Wash the organic layer sequentially with 1 M NaOH (to remove excess boronic acid) and brine.

    • Trustworthiness: The immiscibility of this compound with water ensures a clean phase separation, unlike workups involving DMF or DMSO.[15][16]

  • Product Isolation :

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate via rotary evaporation to remove the ethyl acetate.

    • The resulting residue will be the desired product dissolved in this compound.

  • Solvent Removal :

    • To the residue, add a volume of heptane approximately equal to the estimated volume of this compound.

    • Remove the solvent mixture via rotary evaporation under high vacuum (<10 torr) with a bath temperature of 50-60 °C. The lower-boiling heptane helps to azeotropically remove the high-boiling this compound.[12][17]

    • Repeat the heptane addition and evaporation step two more times to ensure complete removal.

    • The final residue is the crude 4-methyl-1,1'-biphenyl, which can be further purified by column chromatography or recrystallization.

Experimental Workflow Diagram

G Figure 1: Suzuki Coupling Workflow using this compound cluster_prep Reaction Setup cluster_reaction Execution cluster_workup Workup & Isolation cluster_purification Purification A 1. Charge Schlenk Flask (Base, Boronic Acid, Catalyst) B 2. Add this compound & 4-Chlorotoluene A->B Under N2/Ar C 3. Heat to 180 °C B->C D 4. Monitor by TLC/GC-MS C->D E 5. Cool & Dilute (Ethyl Acetate) D->E F 6. Aqueous Wash (H2O, NaOH, Brine) E->F G 7. Dry & Concentrate F->G H 8. Azeotropic Removal of this compound with Heptane G->H I 9. Purify Product (Chromatography) H->I G Figure 2: Solvent Selection Decision Tree A Reaction Temp > 150 °C? B Reaction sensitive to amides/sulfoxides? A->B Yes F Consider Toluene (in sealed vessel) A->F No C Is aqueous workup preferred? B->C Yes E Consider DMF / DMSO B->E No D Use this compound C->D Yes G Consider DMF / DMSO (with difficult workup) C->G No

Caption: Figure 2: Solvent Selection Decision Tree.

Protocol for Solvent Recovery and Recycling

For sustainability and cost-efficiency, this compound can be recovered from the combined aqueous layers and washings post-reaction.

  • Collection : Combine all aqueous layers from the workup procedure in a large flask.

  • Phase Separation : If any organic phase is present, separate it and set it aside.

  • Distillation Setup : Assemble a simple distillation apparatus.

  • Recovery : Heat the aqueous solution. Since this compound is not miscible and has a density less than water, it can be recovered via steam distillation or simple distillation if a significant organic phase is present.

  • Purification : The recovered solvent should be washed with brine, dried over a suitable drying agent (e.g., CaCl₂), and then redistilled under vacuum to ensure purity before reuse. [18][19][20]

Safety and Handling

  • General : Handle this compound in a well-ventilated fume hood. Wear standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. [21][22]* Hazards : this compound is classified as a skin and eye irritant. [7]Avoid direct contact and inhalation of vapors.

  • Flammability : It is a combustible liquid but has a relatively high flash point compared to lower-boiling solvents. [22]Keep away from open flames and ignition sources.

  • Storage : Store in a cool, dry, well-ventilated area in a tightly sealed container.

Conclusion

This compound is a highly effective, thermally stable, and chemically inert high-boiling point solvent that offers significant advantages for a range of challenging organic syntheses. Its favorable physical properties, particularly its high boiling point and immiscibility with water, simplify high-temperature reaction execution and subsequent product isolation. By following the protocols outlined in this note, researchers can confidently employ this compound to access chemical space that is difficult to reach with conventional solvent systems.

References

  • Neufeldt, S. R., et al. (2016). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. National Institutes of Health. [Link]

  • Gou-Roche, C., et al. (2020). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. ArODES. [Link]

  • Aakash Institute. (n.d.). Ether: Meaning, Uses, Advantages & Disadvantages. Aakash Institute. [Link]

  • Ecolink. (2016). Recycling High Boiling Solvents Through Boiling: An Overview. Ecolink. [Link]

  • Study.com. (n.d.). What are the advantages and disadvantages of using ether as an extraction solvent? Study.com. [Link]

  • ACS Publications. (2025). Analyzing the Solvent Effects in Palladium/N-Heterocyclic Carbene (Pd/NHC)-Catalyzed Suzuki–Miyaura Coupling of Aryl Chlorides. The Journal of Physical Chemistry B. [Link]

  • Brainly. (2023). What are the advantages and disadvantages of using ether as a solvent for the extraction of organic. Brainly.com. [Link]

  • PubMed. (2025). Enabling High-Boiling-Point Green Solvent Recycling Using Organic Solvent Nanofiltration Membranes. PubMed. [Link]

  • Chemistry LibreTexts. (2020). 15.1: Physical Properties of Ethers. Chemistry LibreTexts. [Link]

  • White Rose Research Online. (n.d.). Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online. [Link]

  • PubChem. (n.d.). This compound. National Institutes of Health. [Link]

  • Cheméo. (n.d.). Chemical Properties of this compound (CAS 10519-06-9). Cheméo. [Link]

  • Dongying Jiaxin Chemical. (n.d.). High Boiling Point Aromatic Solvents: All-round Stars in the Chemical Industry. Dongying Jiaxin Chemical Co., Ltd. [Link]

  • ResearchGate. (2025). Solvent Effects on the Selectivity of Palladium‐Catalyzed Suzuki‐Miyaura Couplings. ResearchGate. [Link]

  • GEA. (n.d.). Recovery of high-boiling solvents from wet spinning processes. GEA. [Link]

  • NIST. (n.d.). This compound. NIST Chemistry WebBook. [Link]

  • Italia Sistemi Tecnologici. (n.d.). FAQs on Solvent Recovery. IST. [Link]

  • Google Patents. (n.d.). Recovery of High-Boiling Point Solvents Using Adsorption.
  • NIST. (n.d.). This compound. NIST Chemistry WebBook. [Link]

  • Quora. (2017). How do organic chemists remove solvents with high boiling points from solution? Quora. [Link]

  • Quora. (n.d.). How do organic chemists remove solvents with high boiling points from solution? Quora. [Link]

  • AkiNik Publications. (n.d.). Organic Solvent. AkiNik Publications. [Link]

  • Reddit. (2023). Which of the following Solvent classes are most viable to use for organic synthesis? Reddit. [Link]

  • YouTube. (2023). How to remove high boiling solvent from crude- Reaction work up. YouTube. [Link]

  • University of Rochester. (n.d.). Organic Reaction Workup Formulas for Specific Reagents. University of Rochester Chemistry Department. [Link]

  • ResearchGate. (2011). High boiling point solvents. ResearchGate. [Link]

  • Möller Chemie. (n.d.). Safety data sheet for Butoxypropanol. Möller Chemie. [Link]

  • YouTube. (2021). reaction work-up, liquid-liquid extraction, & product isolation. Chem Help ASAP. [Link]

  • Electron Microscopy Sciences. (n.d.). Safety Data Sheet. Electron Microscopy Sciences. [Link]

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Application Notes & Protocols: p-Butoxytoluene as a Versatile Intermediate in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

p-Butoxytoluene, also known as 1-butoxy-4-methylbenzene, is a key aromatic ether that serves as a valuable intermediate in the synthesis of various active pharmaceutical ingredients (APIs).[1][2] Its unique structure, featuring a reactive aromatic ring activated by an alkoxy group, allows for targeted functionalization through several cornerstone reactions in organic chemistry. This guide provides an in-depth exploration of this compound, covering its synthesis, key chemical transformations, and a detailed protocol for its application in the multi-step synthesis of the local anesthetic, Dyclonine Hydrochloride. The protocols herein are designed to be self-validating, with explanations grounded in established reaction mechanisms to empower researchers in their synthetic endeavors.

Compound Profile: this compound

This compound is an organic compound classified as an alkyl aryl ether.[1][2] Its chemical and physical properties make it a suitable precursor for subsequent synthetic modifications, particularly electrophilic aromatic substitution.

Chemical Identity:

  • IUPAC Name: 1-butoxy-4-methylbenzene[1]

  • Synonyms: n-Butyl p-tolyl ether, 4-(n-Butoxy)toluene[2][3]

  • CAS Number: 10519-06-9[1][2][3]

  • Molecular Formula: C₁₁H₁₆O[1][2][3]

  • Molecular Weight: 164.24 g/mol [1][3]

Physicochemical Properties:

PropertyValueUnitSource
Boiling Point505.16 (Calculated)K[3]
Octanol/Water Partition Coefficient (logP)3.174 (Calculated)[3]
Water Solubility (log₁₀WS)-3.32 (Calculated)mol/L[3]

Synthesis of this compound via Williamson Ether Synthesis

The most reliable and widely adopted method for preparing this compound is the Williamson ether synthesis. This reaction is a classic example of an Sₙ2 reaction, where an alkoxide acts as a potent nucleophile to displace a halide from an alkyl halide.[4][5][6]

Mechanism Insight: The synthesis begins with the deprotonation of p-cresol using a strong base, such as sodium hydroxide or potassium hydroxide, to form the p-cresoxide ion.[7] This step is critical as it generates a powerful nucleophile. The resulting cresoxide then attacks the primary alkyl halide (e.g., 1-bromobutane) in a concerted Sₙ2 fashion. The choice of a primary alkyl halide is paramount to maximize the yield of the ether product and minimize the competing E2 elimination reaction, which becomes significant with secondary or tertiary halides.[5][8]

Williamson_Ether_Synthesis pCresol p-Cresol pCresoxide p-Cresoxide Ion pCresol->pCresoxide + Base Base Base (e.g., KOH) Water H₂O Base->Water - H₂O ButylHalide 1-Bromobutane pButoxytoluene This compound ButylHalide->pButoxytoluene pCresoxide->pButoxytoluene + 1-Bromobutane (Sₙ2 Attack) Salt K⁺Br⁻

Caption: Williamson Ether Synthesis of this compound.

Protocol 2.1: Laboratory Scale Synthesis of this compound

Materials:

  • p-Cresol

  • Potassium Hydroxide (KOH)

  • 1-Bromobutane

  • Ethanol (absolute)

  • Diethyl ether

  • Saturated Sodium Bicarbonate solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Base Dissolution: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4.0 g of KOH in 8 mL of water.[7]

  • Nucleophile Formation: Add 0.1 mol of p-cresol to the flask. Swirl the mixture until a homogenous solution of the potassium p-cresoxide is formed.

  • Alkyl Halide Addition: Add 0.11 mol of 1-bromobutane to the reaction mixture.

  • Reflux: Heat the mixture to reflux using a heating mantle for 60-90 minutes. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After cooling to room temperature, transfer the mixture to a separatory funnel. Add 50 mL of diethyl ether and 50 mL of water. Shake and separate the layers.

  • Washing: Wash the organic layer sequentially with 2 M NaOH solution (to remove unreacted p-cresol), water, and finally a saturated sodium bicarbonate solution.

  • Drying and Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent by rotary evaporation. The crude this compound can be purified by vacuum distillation.

Application in API Synthesis: Dyclonine Hydrochloride

This compound is a precursor to p-butoxyacetophenone, a key intermediate in the synthesis of Dyclonine Hydrochloride.[9] Dyclonine is a topical anesthetic used in throat lozenges and sprays.[10] The synthetic route involves two fundamental transformations: a Friedel-Crafts acylation followed by a Mannich reaction.

Step 1: Friedel-Crafts Acylation of this compound

This reaction introduces an acetyl group onto the aromatic ring of this compound to form p-butoxyacetophenone. It is a classic electrophilic aromatic substitution reaction.[11][12]

Mechanism Insight: A Lewis acid catalyst, typically aluminum chloride (AlCl₃), activates the acylating agent (acetyl chloride) to form a highly electrophilic acylium ion.[13] The electron-rich aromatic ring of this compound, activated by the butoxy group, acts as a nucleophile and attacks the acylium ion. The butoxy group is a strong ortho, para-director; however, due to steric hindrance, acylation occurs almost exclusively at the para position relative to the butoxy group (which is the same position as the methyl group).

Friedel_Crafts_Acylation pButoxytoluene This compound SigmaComplex Arenium Ion (Sigma Complex) pButoxytoluene->SigmaComplex + Acylium Ion (Electrophilic Attack) AcetylChloride Acetyl Chloride AcyliumIon Acylium Ion [CH₃CO]⁺ AcetylChloride->AcyliumIon + AlCl₃ LewisAcid AlCl₃ (Catalyst) LewisAcid->AcyliumIon AcyliumIon->SigmaComplex pButoxyacetophenone p-Butoxyacetophenone SigmaComplex->pButoxyacetophenone - H⁺ (Restores Aromaticity)

Caption: Friedel-Crafts Acylation of this compound.

Protocol 3.1: Synthesis of p-Butoxyacetophenone

Materials:

  • This compound

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Acetyl Chloride

  • Anhydrous Dichloromethane (DCM)

  • Hydrochloric Acid (HCl), cold 5% solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Catalyst Suspension: In a flame-dried, three-neck flask under an inert atmosphere (e.g., nitrogen), suspend 1.2 equivalents of anhydrous AlCl₃ in anhydrous DCM. Cool the suspension to 0-5 °C in an ice bath.[11]

  • Acylium Ion Formation: Add 1.1 equivalents of acetyl chloride dropwise to the stirred suspension, maintaining the temperature below 10 °C.

  • Substrate Addition: Dissolve 1.0 equivalent of this compound in anhydrous DCM and add it dropwise to the reaction mixture over 30 minutes, keeping the temperature below 10 °C.

  • Reaction: Allow the reaction to stir at room temperature for 2-4 hours or until TLC analysis indicates completion of the reaction.

  • Quenching: Carefully and slowly pour the reaction mixture onto crushed ice containing concentrated HCl to decompose the aluminum chloride complex.

  • Extraction and Isolation: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with DCM. Combine the organic extracts, wash with water and brine, then dry over anhydrous Na₂SO₄.

  • Purification: Filter and concentrate the solution under reduced pressure. The resulting crude p-butoxyacetophenone can be purified by recrystallization or column chromatography.

Step 2: Mannich Reaction for Dyclonine Synthesis

The Mannich reaction is a three-component condensation that forms a β-amino-ketone, known as a Mannich base.[14][15] In this step, p-butoxyacetophenone reacts with formaldehyde and piperidine.

Mechanism Insight: The reaction begins with the formation of an iminium ion (Eschenmoser's salt precursor) from the reaction of piperidine and formaldehyde.[16] Concurrently, p-butoxyacetophenone is deprotonated at the α-carbon under acidic or basic conditions to form an enol or enolate. This enol(ate) then acts as a nucleophile, attacking the electrophilic iminium ion to form the final Mannich base, which is the free base of Dyclonine.[9][17]

Mannich_Reaction cluster_iminium Iminium Ion Formation cluster_addition Nucleophilic Addition Piperidine Piperidine IminiumIon Piperidinium-1-ylmethylideneammonium Ion (Iminium Ion) Piperidine->IminiumIon Formaldehyde Formaldehyde Formaldehyde->IminiumIon pButoxyacetophenone p-Butoxyacetophenone (Enol Form) DyclonineBase Dyclonine Base (Mannich Base) pButoxyacetophenone->DyclonineBase + Iminium Ion IminiumIon->DyclonineBase

Caption: Mannich Reaction for the Synthesis of Dyclonine.

Protocol 3.2: Synthesis of Dyclonine Base

Materials:

  • p-Butoxyacetophenone

  • Piperidine

  • Paraformaldehyde

  • Concentrated Hydrochloric Acid (HCl)

  • Ethanol

  • Sodium Hydroxide (NaOH) solution

Procedure:

  • Reactant Mixture: In a round-bottom flask, combine 1.0 equivalent of p-butoxyacetophenone, 1.2 equivalents of piperidine hydrochloride (or piperidine and an equivalent of HCl), and 1.5 equivalents of paraformaldehyde in ethanol.[9]

  • Catalysis: Add a catalytic amount of concentrated HCl.

  • Reflux: Heat the mixture to reflux for 4-6 hours. Monitor the reaction by TLC.

  • Isolation: After cooling, remove the ethanol under reduced pressure.

  • Basification: Dissolve the residue in water and add NaOH solution until the pH is >10 to precipitate the free base.

  • Extraction: Extract the Dyclonine base with a suitable organic solvent like ethyl acetate or DCM.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the crude Dyclonine base. Purification can be achieved via column chromatography.

Step 3: Salt Formation

To prepare the pharmaceutically acceptable Dyclonine Hydrochloride salt, the purified Dyclonine base is dissolved in a solvent like isopropanol or ether and treated with a stoichiometric amount of hydrochloric acid (either as a gas or a solution in isopropanol). The hydrochloride salt precipitates and can be collected by filtration and dried.[18]

Safety and Handling

All procedures must be conducted in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.

  • This compound: May cause skin and eye irritation. Handle with care.[19]

  • Aluminum Chloride (Anhydrous): Highly corrosive and reacts violently with water. Handle in a dry environment (glove box or under inert gas).

  • Acetyl Chloride: Corrosive and lachrymatory. Reacts with moisture.

  • Piperidine: Flammable, toxic, and corrosive.

  • Formaldehyde/Paraformaldehyde: Toxic and a suspected carcinogen.[20]

Always consult the Safety Data Sheet (SDS) for each reagent before use.[19][20][21][22][23]

References

  • Cheméo. (n.d.). Chemical Properties of this compound (CAS 10519-06-9). Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 66337, this compound. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). This compound. In NIST Chemistry WebBook. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). This compound. In NIST Chemistry WebBook (alternative link). Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). The Williamson Ether Synthesis. Retrieved from [Link]

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from [Link]

  • Elemental Chemistry. (2020). LOCAL ANESTHETICS BENZOCAINE BUTAMBEN. Retrieved from [Link]

  • J&K Scientific LLC. (2025). Williamson Ether Synthesis. Retrieved from [Link]

  • Möller Chemie. (n.d.). Safety data sheet. Retrieved from [Link]

  • Demare, P., & Regla, I. (2012). Synthesis of Two Local Anesthetics from Toluene: An Organic Multistep Synthesis in a Project-Oriented Laboratory Course.
  • ResearchGate. (2025). Synthesis of Two Local Anesthetics from Toluene: An Organic Multistep Synthesis in a Project-Oriented Laboratory Course. Retrieved from [Link]

  • Semantic Scholar. (2012). Synthesis of Two Local Anesthetics from Toluene: An Organic Multistep Synthesis in a Project-Oriented Laboratory Course. Retrieved from [Link]

  • Li, Y., et al. (2019). Synthesis and biological activities of local anesthetics.
  • Chemistry LibreTexts. (2020). 15.3: The Williamson Ether Synthesis. Retrieved from [Link]

  • Electron Microscopy Sciences. (n.d.). Safety Data Sheet. Retrieved from [Link]

  • GSRS. (n.d.). This compound. Retrieved from [Link]

  • Google Patents. (2020). CN107417643B - Synthesis process of dyclonine hydrochloride.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 68304, Dyclonine Hydrochloride. Retrieved from [Link]

  • Anderson, J. E., et al. (2009). Acylation of N-p-Toluenesulfonylpyrrole Under Friedel-Crafts Conditions.
  • Sumitomo Chemical Co., Ltd. (2005). Synthesis of Pharmaceutical Intermediates Aiming at Construction of Optically Active Tertiary Alcohols as a Key Technology. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2017). Friedel-Crafts Acylation Made Super Easy! [Video]. YouTube. Retrieved from [Link]

  • Li, J., et al. (2023). Application of the Mannich reaction in the structural modification of natural products. Future Medicinal Chemistry, 15(16), 1367-1385.
  • Clark, J. (n.d.). Friedel-Crafts acylation of benzene. Retrieved from [Link]

  • Nature. (2022). Multicomponent double Mannich alkylamination involving C(sp2)–H and benzylic C(sp3)–H bonds. Retrieved from [Link]

  • Google Patents. (2007). WO2007044270A1 - Process for producing high purity ketones by friedel-crafts acylation at low temperature.
  • ResearchGate. (n.d.). 2.5.6 Mannich-Type Reactions. Retrieved from [Link]

  • Sciforum. (n.d.). Synthesis, Antioxidant Evaluation, and Docking Simulation of New Mannich-Type β-Amino Ketone. Retrieved from [Link]

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  • GSRS. (n.d.). This compound (alternative link). Retrieved from [Link]

  • MDPI. (2023). Biocatalysis for the Synthesis of Active Pharmaceutical Ingredients in Deep Eutectic Solvents: State-of-the-Art and Prospects. Retrieved from [Link]

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Application Notes & Protocols for the Quantification of p-Butoxytoluene

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Analytical Chemistry Division

Abstract

This document provides a comprehensive guide to the analytical techniques for the precise and accurate quantification of p-Butoxytoluene (also known as 4-n-butoxytoluene or butyl p-tolyl ether).[1][2][3] As a compound with applications in various chemical syntheses and as a potential component in complex matrices, robust analytical methods are paramount for quality control, research, and development. This guide details validated protocols for Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), designed for researchers, scientists, and drug development professionals. The methodologies are presented with an emphasis on the scientific rationale behind procedural choices, ensuring both technical accuracy and practical applicability.

Introduction to this compound and Analytical Considerations

This compound (C11H16O) is an aromatic ether with a molecular weight of 164.24 g/mol .[2][3] Its chemical structure consists of a toluene molecule substituted with a butoxy group at the para position. Understanding its physicochemical properties is crucial for selecting and optimizing an appropriate analytical technique.

Key Properties of this compound:

PropertyValueSource
Molecular FormulaC11H16OPubChem[2]
Molecular Weight164.24 g/mol PubChem[2]
Boiling Point505.16 K (232.01 °C)Cheméo[1]
logPoct/wat (Octanol/Water Partition Coefficient)3.174Cheméo[1]
Water SolubilityLow (log10WS = -3.32)Cheméo[1]

Given its volatility and thermal stability, Gas Chromatography (GC) is a primary and highly effective technique for the quantification of this compound.[4] High-Performance Liquid Chromatography (HPLC) also presents a viable alternative, particularly when dealing with complex sample matrices where derivatization is not desired.[4][5] The choice between these techniques often depends on sample complexity, required sensitivity, and available instrumentation.

Gas Chromatography (GC) Method for this compound Quantification

The GC method is predicated on the principle of separating volatile compounds in a gaseous mobile phase. For this compound, its relatively high boiling point and thermal stability make it an ideal candidate for GC analysis, often coupled with a Flame Ionization Detector (FID) for robust quantification.[6]

Rationale for GC-FID Method Selection
  • High Sensitivity to Hydrocarbons: The FID is highly sensitive to organic compounds containing carbon-hydrogen bonds, providing excellent detection limits for this compound.

  • Robustness and Linearity: FID offers a wide linear range and is less susceptible to minor fluctuations in flow rate and temperature compared to other detectors.

  • Suitability for Volatile Analytes: The inherent volatility of this compound allows for efficient vaporization in the GC inlet and transport through the analytical column.[4]

Experimental Protocol: GC-FID Analysis

Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID) and a capillary column is required. A non-polar or mid-polar column is generally suitable.[7]

Reagents and Materials:

  • This compound reference standard (≥98% purity)

  • High-purity solvent for dilution (e.g., Dichloromethane, Hexane, or Acetone)

  • Helium or Nitrogen (carrier gas)

  • Hydrogen and Air (for FID)

Workflow Diagram:

Caption: Workflow for this compound quantification by GC-FID.

Step-by-Step Protocol:

  • Preparation of Standard Solutions:

    • Accurately weigh approximately 100 mg of this compound reference standard into a 100 mL volumetric flask.

    • Dissolve and dilute to volume with dichloromethane to obtain a stock solution of 1 mg/mL.

    • Perform serial dilutions of the stock solution to prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, and 100 µg/mL).

  • Sample Preparation:

    • Accurately weigh a known amount of the sample containing this compound.

    • Dissolve the sample in a suitable solvent (e.g., dichloromethane) to achieve an expected concentration within the calibration range.[8]

    • If particulates are present, filter the solution through a 0.45 µm syringe filter.[8]

  • GC-FID Instrument Parameters:

ParameterRecommended SettingRationale
Column DB-5 or equivalent (30 m x 0.25 mm ID, 0.25 µm film)A non-polar column provides good separation for aromatic ethers.
Inlet Temperature 250 °CEnsures complete and rapid vaporization of the analyte.
Injection Volume 1 µL (Split mode, e.g., 50:1)A split injection prevents column overloading and ensures sharp peaks.
Carrier Gas Helium at 1.0 mL/min (constant flow)Inert carrier gas for optimal separation efficiency.
Oven Program Initial: 80°C (hold 2 min), Ramp: 15°C/min to 220°C (hold 5 min)The temperature program is optimized to separate this compound from potential impurities.
Detector Temp. 280 °CPrevents condensation of the analyte in the detector.
Detector Gases H2: 30 mL/min, Air: 300 mL/min, Makeup (He): 25 mL/minStandard FID gas flows for stable flame and sensitive detection.
  • Data Analysis:

    • Inject the calibration standards to establish a calibration curve by plotting peak area against concentration.

    • Inject the prepared sample solutions.

    • Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.

High-Performance Liquid Chromatography (HPLC) Method

An HPLC method with UV detection is a powerful alternative for quantifying this compound, especially in samples that are not amenable to GC analysis or when higher polarity impurities are of interest.[9] A reversed-phase C18 column is typically employed for the separation of such aromatic compounds.

Rationale for HPLC-UV Method Selection
  • Versatility: HPLC is suitable for a wide range of compounds, including those that are non-volatile or thermally labile.

  • Specificity: The use of a UV detector set at an appropriate wavelength provides good selectivity for aromatic compounds like this compound.

  • Matrix Compatibility: HPLC can often handle more complex sample matrices with less extensive cleanup compared to GC.[5]

Experimental Protocol: HPLC-UV Analysis

Instrumentation: An HPLC system equipped with a UV detector and a reversed-phase C18 column.

Reagents and Materials:

  • This compound reference standard (≥98% purity)

  • HPLC-grade acetonitrile and water

  • Mobile phase filter (0.45 µm)

Workflow Diagram:

Caption: Workflow for this compound quantification by HPLC-UV.

Step-by-Step Protocol:

  • Preparation of Mobile Phase:

    • Prepare the mobile phase by mixing acetonitrile and water (e.g., 70:30 v/v).

    • Degas the mobile phase using sonication or vacuum filtration to prevent bubble formation in the system.

  • Preparation of Standard Solutions:

    • Prepare a 1 mg/mL stock solution of this compound in acetonitrile.

    • Perform serial dilutions with the mobile phase to create calibration standards (e.g., 1, 10, 25, 50, 100, and 200 µg/mL).

  • Sample Preparation:

    • Dissolve a known quantity of the sample in the mobile phase to an expected concentration within the calibration range.

    • Filter the sample through a 0.45 µm syringe filter prior to injection to protect the HPLC column.[10]

  • HPLC-UV Instrument Parameters:

ParameterRecommended SettingRationale
Column C18, 5 µm, 4.6 x 150 mmA standard C18 column provides excellent retention and separation for non-polar aromatic compounds.
Mobile Phase Acetonitrile:Water (70:30 v/v)This composition provides adequate retention and elution of this compound.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, ensuring good peak shape.
Column Temp. 30 °CMaintaining a constant temperature ensures reproducible retention times.
Injection Volume 20 µLA typical injection volume for standard analytical HPLC.
UV Wavelength 274 nmThis wavelength corresponds to a UV absorbance maximum for the aromatic ring, providing good sensitivity.
  • Data Analysis:

    • Construct a calibration curve from the analysis of the standard solutions.

    • Inject the sample solutions and integrate the peak area corresponding to this compound.

    • Calculate the concentration in the sample using the linear regression equation from the calibration curve.

Method Validation

Both the GC and HPLC methods described should be validated to ensure they are suitable for their intended purpose.[11] Validation should be performed in accordance with guidelines from the International Council for Harmonisation (ICH) or other relevant regulatory bodies.[10][12]

Key Validation Parameters:

ParameterDescriptionAcceptance Criteria (Typical)
Specificity The ability to assess the analyte unequivocally in the presence of other components.Peak purity analysis, no interference from blank/placebo at the retention time of the analyte.
Linearity The ability to obtain test results that are directly proportional to the concentration of the analyte.Correlation coefficient (r²) ≥ 0.99.
Accuracy The closeness of the test results to the true value.Recovery of 98-102% for spiked samples.
Precision The degree of agreement among individual test results when the procedure is applied repeatedly.Relative Standard Deviation (RSD) ≤ 2%.
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected.Signal-to-Noise ratio of 3:1.
Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.Signal-to-Noise ratio of 10:1.

Conclusion

This application note provides detailed and validated protocols for the quantification of this compound using both GC-FID and HPLC-UV techniques. The GC-FID method is recommended for its high sensitivity and suitability for volatile compounds, while the HPLC-UV method offers versatility for a broader range of sample matrices. The choice of method should be guided by the specific analytical requirements, including sample characteristics, desired sensitivity, and available instrumentation. Proper method validation is crucial to ensure the generation of reliable, accurate, and reproducible data in any research or quality control setting.

References

  • Cheméo. (n.d.). Chemical Properties of this compound (CAS 10519-06-9). Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 66337, this compound. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). This compound. In NIST Chemistry WebBook. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). This compound. In NIST Chemistry WebBook. Retrieved from [Link]

  • ELOT. (n.d.). Automotive fuels - Determination of content of butoxy-benzene in middle distillates - Gas chromatographic method using a flame ionization detector (GC-FID). Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Method for Analysis of Butylated Hydroxytoluene on Newcrom R1 Column. Retrieved from [Link]

  • Shared Research Facilities. (n.d.). SAMPLE PREPARATION GUIDE FOR SYNTHETIC ORGANIC CHEMICALS. Retrieved from [Link]

  • Alankar, S. (2012). Analytical method validation: A brief review. Journal of Pharmaceutical and Biomedical Sciences, 22(22), 1-6.
  • CEN/TC 19. (2025).
  • de Souza, D. Z., et al. (2020). Multianalytical Method Validation for Qualitative and Quantitative Analysis of Solvents of Abuse in Oral Fluid by HS-GC/MS. PMC - PubMed Central. Retrieved from [Link]

  • IKEV. (n.d.).
  • LGC Standards. (n.d.). PIPERONYL BUTOXIDE.
  • International Journal of Occupational Hygiene. (n.d.). Determination of Benzene, Toluene and Xylene (BTX) Concentrations in Air Using HPLC Developed Method Compared to Gas Chromatography. Retrieved from [Link]

  • ResearchGate. (2025). Flow-through sensor for determination of Butylated Hydroxytoluene in cosmetics. Retrieved from [Link]

  • Agilent. (n.d.). Sample Preparation. Retrieved from [Link]

  • IR-4 Project. (n.d.). Sample Preparation for Analytical Chemistry: Techniques and Workflows.
  • NCBI Bookshelf. (n.d.). ANALYTICAL METHODS - Toxicological Profile for Toluene. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry. (n.d.). ANALYTICAL METHODS.
  • Agilent. (n.d.). Volatile Organic Compound Analysis Using Purge and Trap Success with VOC analysis using the Agilent 5975C Mass Selective Detector. Retrieved from [Link]

  • MDPI. (n.d.). Development and Optimization of a Gas Chromatography–Mass Spectrometry Analytical Method for Detecting Sulfolane and Benzene Toluene, Ethylbenzene, and Xylenes in Water Samples. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Determination of Benzene, Toluene and Xylene (BTX) Concentrations in Air Using HPLC Developed Method Compared to Gas Chromatography. Retrieved from [Link]

  • ResearchGate. (2025). (PDF) Determination of Benzene, Toluene and Xylene (BTX) Concentrations in Air Using HPLC Developed Method Compared to Gas Chromatography. Retrieved from [Link]

Sources

Analysis of p-Butoxytoluene by Gas Chromatography-Mass Spectrometry (GC-MS): An Application Note

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

p-Butoxytoluene, also known as 1-butoxy-4-methylbenzene, is an aromatic ether with applications in various chemical syntheses and as a fragrance component. Its accurate identification and quantification are crucial for quality control in manufacturing processes and for safety assessments in consumer products. Gas chromatography coupled with mass spectrometry (GC-MS) offers a robust and sensitive analytical technique for the separation, identification, and quantification of this compound in diverse sample matrices. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the GC-MS analysis of this compound, detailing a complete protocol from sample preparation to data interpretation.

This compound is a volatile organic compound (VOC) with a molecular formula of C11H16O and a molecular weight of 164.24 g/mol .[1] Its structure, featuring a butyl ether group attached to a toluene backbone, dictates its chromatographic behavior and mass spectral fragmentation. Understanding these properties is fundamental to developing a reliable GC-MS method.

Chemical Properties of this compound

A thorough understanding of the analyte's chemical properties is paramount for method development.

PropertyValueSource
Molecular Formula C11H16O
Molecular Weight 164.24 g/mol
CAS Number 10519-06-9
Boiling Point 231.6 °C (predicted)
Structure 1-butoxy-4-methylbenzene

Experimental Workflow

The overall workflow for the GC-MS analysis of this compound is depicted below. This process ensures the sample is appropriately prepared, separated, and detected for accurate analysis.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Matrix Dilution Dilution & Vortexing Sample->Dilution Solvent Organic Solvent (e.g., Dichloromethane) Solvent->Dilution Filtration Filtration (0.22 µm) Dilution->Filtration Vial GC Vial Filtration->Vial Autosampler Autosampler Injection Vial->Autosampler GC Gas Chromatograph (Separation) Autosampler->GC MS Mass Spectrometer (Detection & Identification) GC->MS Chromatogram Total Ion Chromatogram (TIC) MS->Chromatogram MassSpectrum Mass Spectrum MS->MassSpectrum Quantification Quantification Chromatogram->Quantification LibrarySearch Library Search & Fragmentation Analysis MassSpectrum->LibrarySearch

Caption: GC-MS workflow for this compound analysis.

Materials and Methods

Reagents and Materials
  • This compound standard (≥98% purity)

  • Dichloromethane (DCM), HPLC grade or equivalent

  • Methanol, HPLC grade

  • Helium (carrier gas), ultra-high purity (99.999%)

  • Autosampler vials, 2 mL, with PTFE/silicone septa

  • Syringe filters, 0.22 µm PTFE

Instrumentation

A standard gas chromatograph coupled to a single quadrupole mass spectrometer is suitable for this analysis.

Component Specification
Gas Chromatograph Agilent 8890 GC or equivalent
Mass Spectrometer Agilent 5977B MSD or equivalent
Autosampler G4513A or equivalent
GC Column HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column
Data System MassHunter or equivalent
Sample Preparation Protocol

The goal of sample preparation is to extract this compound from its matrix and prepare it in a suitable solvent for GC-MS injection.

  • Standard Preparation:

    • Prepare a stock solution of this compound at 1 mg/mL in dichloromethane.

    • Perform serial dilutions of the stock solution to prepare calibration standards ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation (Liquid Matrix):

    • For liquid samples, a direct dilution approach is often sufficient.

    • Accurately measure 1 mL of the sample into a 10 mL volumetric flask.

    • Dilute to the mark with dichloromethane.

    • Vortex for 30 seconds to ensure thorough mixing.

    • Filter the diluted sample through a 0.22 µm PTFE syringe filter into a GC vial.

  • Sample Preparation (Solid Matrix):

    • For solid samples, a solvent extraction is necessary.

    • Accurately weigh approximately 1 g of the homogenized solid sample into a centrifuge tube.

    • Add 10 mL of dichloromethane.

    • Vortex for 2 minutes, then sonicate for 15 minutes.

    • Centrifuge at 4000 rpm for 10 minutes.

    • Carefully transfer the supernatant to a clean tube.

    • Filter the extract through a 0.22 µm PTFE syringe filter into a GC vial.

GC-MS Method Parameters

The following instrumental parameters are recommended for the analysis of this compound. These may be optimized based on the specific instrumentation and sample matrix.

Parameter Setting Rationale
GC Inlet SplitlessTo enhance sensitivity for trace-level analysis.
Inlet Temperature 250 °CEnsures rapid and complete vaporization of the analyte.
Carrier Gas HeliumInert carrier gas providing good chromatographic efficiency.
Flow Rate 1.0 mL/min (constant flow)Optimal flow rate for a 0.25 mm ID column.
Oven Program Initial: 60 °C (hold 2 min) Ramp: 10 °C/min to 280 °C (hold 5 min)Provides good separation of this compound from other volatile components.
MS Transfer Line 280 °CPrevents condensation of the analyte between the GC and MS.
Ion Source Temp. 230 °CStandard temperature for robust ionization.
Quadrupole Temp. 150 °CMaintains mass accuracy.
Ionization Mode Electron Ionization (EI)Standard, robust ionization technique for volatile compounds.
Electron Energy 70 eVStandard energy for reproducible fragmentation patterns and library matching.
Acquisition Mode Full ScanTo obtain complete mass spectra for identification.
Mass Range m/z 40-450Covers the molecular ion and expected fragment ions of this compound.

Data Analysis and Interpretation

Chromatographic Analysis

Under the specified conditions, this compound is expected to elute with a reproducible retention time. The total ion chromatogram (TIC) will show a distinct peak corresponding to the analyte.

Mass Spectral Interpretation

Fragmentation_Pathway cluster_frags Major Fragmentation Pathways pBT This compound (m/z 164) frag1 Loss of propene (C3H6) via McLafferty Rearrangement (m/z 108) pBT->frag1 [M-56]+ frag2 Alpha-cleavage Loss of butyl radical (•C4H9) (m/z 107) pBT->frag2 [M-57]+ frag4 Loss of butene (C4H8) (m/z 108) pBT->frag4 [M-56]+ frag3 Benzylic cleavage (m/z 91) frag1->frag3 Further fragmentation

Sources

A Robust Reversed-Phase HPLC Method for the Quantification of p-Butoxytoluene

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Analysis of p-Butoxytoluene by High-Performance Liquid Chromatography (HPLC)

Introduction

This compound, also known as 1-butoxy-4-methylbenzene, is an aromatic ether with the chemical formula C11H16O.[1][2][3] While specific applications are not broadly documented in public literature, its structure suggests potential use as an intermediate in the synthesis of more complex molecules in the pharmaceutical, fragrance, or specialty chemical industries. As with any chemical synthesis, precise analytical methods are required to ensure the purity of intermediates and final products. This application note details a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of this compound. The method is designed for researchers, scientists, and drug development professionals who require a validated analytical procedure for this compound.

Principle of the Method

The analytical method is based on reversed-phase chromatography, a technique ideally suited for the separation of non-polar to moderately polar compounds. This compound is a hydrophobic compound, as indicated by its high octanol-water partition coefficient (logP) of 3.174 and low water solubility.[1] In reversed-phase HPLC, the stationary phase is non-polar (typically a C18-bonded silica), and the mobile phase is polar (a mixture of water and an organic solvent). This compound will interact with the non-polar stationary phase and will be eluted by a sufficiently non-polar mobile phase. Detection is achieved using a UV detector, as the aromatic ring in this compound absorbs UV light. Aromatic compounds like toluene and its derivatives typically exhibit strong absorbance around 254 nm, making this a suitable wavelength for detection.[4]

Instrumentation and Materials

  • HPLC System: A system equipped with a gradient pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

  • Chromatography Data System (CDS): For instrument control, data acquisition, and processing.

  • Analytical Balance: For accurate weighing of standards.

  • Volumetric Glassware: Class A flasks and pipettes.

  • HPLC Vials: Amber glass vials with caps and septa.

  • Syringe Filters: 0.45 µm PTFE or nylon filters for sample preparation.

  • Chemicals:

    • This compound reference standard (>98% purity)

    • Acetonitrile (HPLC grade)

    • Methanol (HPLC grade)

    • Water (HPLC grade or purified to 18.2 MΩ·cm)

Chromatographic Conditions

The following table summarizes the optimized chromatographic conditions for the analysis of this compound.

ParameterRecommended Condition
Column C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size). A C18 phase is the standard choice for hydrophobic compounds like this compound.[5]
Mobile Phase Isocratic: Acetonitrile and Water (75:25, v/v). The high percentage of acetonitrile is necessary to elute the hydrophobic this compound in a reasonable time.
Flow Rate 1.0 mL/min. This flow rate provides a good balance between analysis time and column efficiency for a 4.6 mm ID column.
Injection Volume 10 µL.
Column Temperature 30 °C. Maintaining a constant column temperature ensures reproducible retention times.
Detection UV at 254 nm. This wavelength provides good sensitivity for aromatic compounds and avoids the high background noise associated with lower wavelengths.[4]
Run Time Approximately 10 minutes.

Experimental Protocols

1. Standard Solution Preparation

A stock solution of this compound is prepared, from which a series of calibration standards are made.

  • Stock Standard Solution (1000 µg/mL):

    • Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask.

    • Dissolve and dilute to volume with acetonitrile. Mix thoroughly. This is the stock solution.

  • Working Standard Solutions:

    • Prepare a series of working standards by serially diluting the stock solution with acetonitrile to achieve concentrations ranging from 1 µg/mL to 100 µg/mL (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

    • Transfer the working standards to HPLC vials for analysis.

2. Sample Preparation

The sample preparation will depend on the matrix. For a simple case where this compound is in a relatively clean organic matrix:

  • Accurately weigh a known amount of the sample into a volumetric flask.

  • Dissolve and dilute with acetonitrile to a concentration that is expected to fall within the calibration range.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

G cluster_prep Sample & Standard Preparation weigh_std Weigh this compound Reference Standard dissolve_std Dissolve in Acetonitrile (Stock Solution) weigh_std->dissolve_std dilute_std Serial Dilution (Working Standards) dissolve_std->dilute_std inject Inject into HPLC System dilute_std->inject weigh_sample Weigh Sample dissolve_sample Dissolve in Acetonitrile weigh_sample->dissolve_sample filter_sample Filter through 0.45 µm Syringe Filter dissolve_sample->filter_sample filter_sample->inject

Caption: Workflow for sample and standard preparation.

Method Validation Protocol

To ensure the method is suitable for its intended purpose, it must be validated according to the International Council for Harmonisation (ICH) guidelines.[6][7][8][9][10]

1. Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

  • Protocol:

    • Inject a blank solution (acetonitrile) to ensure no interfering peaks at the retention time of this compound.

    • Inject a solution of the this compound standard.

    • If available, inject a placebo or matrix blank to demonstrate no interference from the sample matrix.

2. Linearity

Linearity is the ability of the method to elicit test results that are directly proportional to the analyte concentration.

  • Protocol:

    • Inject the series of working standards (e.g., 1-100 µg/mL) in triplicate.

    • Construct a calibration curve by plotting the peak area against the concentration.

    • Perform a linear regression analysis. The correlation coefficient (r²) should be ≥ 0.999.

3. Accuracy

Accuracy is the closeness of the test results to the true value.

  • Protocol:

    • Prepare a sample matrix spiked with known amounts of this compound at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

    • Analyze these samples in triplicate.

    • Calculate the percent recovery for each sample. The mean recovery should be within 98-102%.

4. Precision

Precision is the degree of agreement among individual test results.

  • Protocol:

    • Repeatability (Intra-day precision): Analyze six replicate samples of this compound at 100% of the target concentration on the same day, with the same analyst and instrument.

    • Intermediate Precision (Inter-day precision): Repeat the analysis on a different day, with a different analyst, or on a different instrument.

    • The relative standard deviation (%RSD) for both repeatability and intermediate precision should be ≤ 2%.

5. Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD is the lowest amount of analyte that can be detected, while LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy.

  • Protocol:

    • These can be estimated from the calibration curve using the following equations:

      • LOD = 3.3 * (Standard Deviation of the Response / Slope of the Calibration Curve)

      • LOQ = 10 * (Standard Deviation of the Response / Slope of the Calibration Curve)

    • The standard deviation of the response can be determined from the y-intercepts of the regression line.

6. Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.

  • Protocol:

    • Vary the following parameters one at a time:

      • Flow rate (± 0.1 mL/min)

      • Column temperature (± 2 °C)

      • Mobile phase composition (± 2% acetonitrile)

    • Analyze a standard solution under each condition and evaluate the effect on retention time, peak area, and tailing factor. The system suitability parameters should remain within the acceptance criteria.

G MethodValidation ICH Method Validation Specificity Specificity (No Interference) MethodValidation->Specificity Linearity Linearity (r² ≥ 0.999) MethodValidation->Linearity Accuracy Accuracy (98-102% Recovery) MethodValidation->Accuracy Precision Precision (%RSD ≤ 2%) MethodValidation->Precision LOD_LOQ LOD & LOQ (Signal-to-Noise) MethodValidation->LOD_LOQ Robustness Robustness (Parameter Variation) MethodValidation->Robustness

Sources

Application Note: High-Purity p-Butoxytoluene via Vacuum Fractional Distillation

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive, field-proven protocol for the purification of p-butoxytoluene (also known as n-butyl p-tolyl ether) to a high degree of purity. Due to its high boiling point, estimated at 229.5°C at atmospheric pressure, this compound is susceptible to thermal decomposition when standard distillation techniques are employed[1]. To circumvent this, the protocol herein utilizes vacuum fractional distillation, a method that significantly lowers the boiling point of the compound, thereby preserving its integrity during purification[2][3]. This guide is designed for researchers, scientists, and professionals in drug development, emphasizing not only the procedural steps but also the underlying scientific rationale and critical safety considerations, particularly the detection and neutralization of potentially explosive ether peroxides.

Introduction: The Rationale for Vacuum Distillation

This compound (CAS: 10519-06-9) is an aromatic ether with applications in organic synthesis and as a specialty solvent.[1][4] For these applications, particularly in pharmaceutical development, the purity of the reagent is paramount. Common impurities may include residual starting materials (e.g., p-cresol, butanol), byproducts from synthesis, or degradation products.

Standard atmospheric distillation is unsuitable for compounds that decompose at their boiling point.[5] High-boiling point ethers are prone to such degradation.[6] The core principle of vacuum distillation is the reduction of system pressure, which in turn lowers the temperature required to induce boiling, in accordance with the Clausius-Clapeyron relation.[2] This allows for the gentle separation of the target compound from less volatile and more volatile impurities without inducing thermal decomposition. Furthermore, the inclusion of a fractionating column provides a large surface area for repeated vaporization-condensation cycles, or "theoretical plates," which greatly enhances the separation efficiency between compounds with close boiling points.[7][8]

Physicochemical Properties & Safety Imperatives

A thorough understanding of the material's properties is critical before commencing any experimental work.

PropertyValueSource(s)
CAS Number 10519-06-9[1][9][10]
Molecular Formula C₁₁H₁₆O[1][11][12]
Molecular Weight 164.24 g/mol [9][10][11]
Boiling Point (est.) 229.5°C (at 760 mmHg)[1]
Appearance Colorless to yellow oil[1][12]
Density (est.) 0.9205 g/cm³[1]

CRITICAL SAFETY WARNING: Like many ethers, this compound can form explosive peroxides upon prolonged storage and exposure to air and light.[6] It is mandatory to test for and eliminate peroxides before any heating or distillation. Distilling an ether containing peroxides can lead to a violent explosion as the peroxides concentrate in the distillation flask.[6]

Pre-Distillation: Peroxide Hazard Mitigation

This protocol is a self-validating system; do not proceed to distillation without completing these safety steps.

Protocol for Peroxide Detection
  • Sample Preparation: Place approximately 1-2 mL of the crude this compound into a clean glass test tube.

  • Testing: Add 1 mL of a freshly prepared 10% potassium iodide (KI) solution. Stopper and shake the tube vigorously for 30 seconds.

  • Observation: Let the layers separate. A yellow-brown to dark purple color in the aqueous layer indicates the presence of peroxides. Commercially available peroxide test strips can also be used by dipping a strip into the ether and comparing the resulting color to the provided chart.

Protocol for Peroxide Removal

If peroxides are detected, they must be quenched before purification.

  • Prepare Quenching Solution: Create a fresh solution of 60g of iron(II) sulfate (FeSO₄) in 110 mL of water, and add 6 mL of concentrated sulfuric acid.[6]

  • Washing Procedure: Transfer the crude this compound to a separatory funnel. Add the ferrous sulfate solution at a ratio of approximately 20% of the ether's volume.

  • Extraction: Stopper the funnel and shake, ensuring to vent frequently to release any pressure. The peroxides are reduced by the Fe²⁺ ions.

  • Separation: Allow the layers to separate and discard the lower aqueous layer.

  • Wash: Wash the ether layer sequentially with water and then a saturated sodium bicarbonate solution to remove any residual acid. Finally, wash with a saturated sodium chloride (brine) solution to aid in breaking any emulsions.

  • Re-Test: Repeat the peroxide detection protocol (Section 3.1) to confirm their absence. Do not proceed until the test is negative.

Materials and Equipment

  • Chemicals:

    • Crude this compound

    • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄) for drying

    • Boiling chips or magnetic stir bar

    • High-vacuum grease

    • (If needed) Potassium Iodide, Iron(II) Sulfate, Sulfuric Acid

  • Glassware & Equipment:

    • Round-bottom flask (sized so the liquid fills 1/2 to 2/3 of the volume)

    • Vigreux or other packed fractionating column

    • Distillation head (Claisen adapter is recommended to prevent bumping into the condenser[13])

    • Thermometer and adapter

    • Liebig or Allihn condenser

    • Vacuum take-off adapter

    • Multiple receiving flasks (for forerun, main fraction, and residue)

    • Heating mantle with a variable controller (Variac)

    • Laboratory jack

    • Magnetic stir plate (if using a stir bar)

    • Vacuum pump (capable of reaching <10 mmHg)

    • Manometer or vacuum gauge

    • Cold trap (recommended to protect the pump)

    • Tubing for vacuum and condenser water

    • Clamps and stand for securing the apparatus

Experimental Workflow: Vacuum Fractional Distillation

The diagram below illustrates the standard setup for this procedure. Proper assembly is crucial for both safety and efficiency.

Distillation_Setup cluster_main Distillation Apparatus cluster_support Support Systems flask Distilling Flask (with stir bar & crude ether) column Vigreux Column flask->column Vapor Path head Distillation Head (with Thermometer) column->head condenser Condenser head->condenser adapter Vacuum Adapter condenser->adapter Distillate water_out Cooling Water Out condenser->water_out receiver Receiving Flask adapter->receiver trap Cold Trap (Dry Ice/Acetone) adapter->trap To Vacuum heat Heating Mantle on Lab Jack heat->flask Heat Input pump Vacuum Pump trap->pump water_in Cooling Water In water_in->condenser

Caption: Workflow diagram of a vacuum fractional distillation apparatus.

Detailed Step-by-Step Protocol
  • Drying the Ether: After peroxide removal, dry the crude this compound over an anhydrous drying agent like MgSO₄ or Na₂SO₄.[14] Swirl the flask and let it sit for at least 30 minutes. Filter the drying agent out to transfer the dry ether into the distillation flask.

  • Apparatus Assembly:

    • Add a magnetic stir bar or a few boiling chips to the distillation flask. This is critical to ensure smooth boiling and prevent "bumping."

    • Assemble the glassware as shown in the diagram above. Lightly grease all ground-glass joints to ensure a perfect seal under vacuum. Use clamps to securely hold the flask, column, and condenser.

    • Position the thermometer bulb just below the side arm leading to the condenser to accurately measure the temperature of the vapor that is distilling.[7]

  • System Evacuation:

    • Ensure the cooling water is flowing through the condenser (in at the bottom, out at the top).

    • Turn on the vacuum pump. The system pressure should drop, as indicated by the manometer. A stable pressure below 10 mmHg is ideal. Listen for hissing sounds that indicate leaks and check all joints if the pressure does not stabilize.

  • Heating and Fractionation:

    • Turn on the magnetic stirrer to a moderate speed.

    • Begin to gently heat the distillation flask using the heating mantle.[13] Use the lab jack to allow for rapid removal of heat if necessary.

    • Observe the liquid for the onset of boiling. A ring of condensing vapor will begin to rise slowly up the fractionating column.[7]

    • Collect the Forerun: The first fraction to distill will be any low-boiling impurities. The vapor temperature will be low and may fluctuate. Collect this fraction in the first receiving flask and set it aside.

    • Collect the Main Fraction: As the temperature stabilizes at the boiling point of this compound at the given pressure, switch to a clean receiving flask. Collect the distillate while the vapor temperature remains constant. Record the temperature and pressure.

    • Monitor the Distillation: If the temperature begins to rise again, it indicates that higher-boiling impurities are beginning to distill. Stop the collection of the main fraction at this point.

  • System Shutdown:

    • Crucially, cool the system first. Lower the heating mantle away from the flask and allow the entire apparatus to cool to room temperature.[13]

    • Once cool, slowly and carefully re-introduce air into the system by opening a valve or removing the tubing at the vacuum adapter. You will hear a hissing sound as the pressure equalizes.

    • Turn off the vacuum pump and the condenser water.

    • Disassemble the apparatus and transfer the purified this compound to a clean, labeled, airtight container for storage.

Post-Distillation Analysis & Troubleshooting

  • Purity Assessment: The purity of the collected fraction should be assessed using analytical techniques such as Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), or Nuclear Magnetic Resonance (NMR) spectroscopy.

  • Troubleshooting:

    • Bumping (violent boiling): This occurs due to superheating. Ensure vigorous stirring or fresh boiling chips are used. A Claisen adapter helps contain bumps.[13] Reduce the heating rate.

    • Pressure Fluctuations: This usually indicates a leak in the system. Check all joints and tubing connections.

    • No Distillate: The temperature may be too low, or the vacuum may not be sufficient to lower the boiling point to the current temperature.

Conclusion

The vacuum fractional distillation protocol detailed in this note is a robust and reliable method for obtaining high-purity this compound. By lowering the distillation temperature, it effectively prevents thermal degradation, while the fractionating column ensures efficient separation from impurities. Adherence to the mandatory pre-distillation peroxide testing and removal steps is non-negotiable and ensures the safety and success of the procedure.

References

  • Chemical Properties of this compound (CAS 10519-06-9). Cheméo. (n.d.). [Link]

  • Hickman, K. C. D. (1943). U.S. Patent No. 2,324,088. U.S.
  • This compound | C11H16O | CID 66337. PubChem, National Institutes of Health. (n.d.). [Link]

  • Vacuum distillation. Wikipedia. (2023). [Link]

  • Vacuum Distillation. Busch Vacuum Solutions. (n.d.). [Link]

  • Fractional distillation. Wikipedia. (2023). [Link]

  • Nichols, L. (2022). Vacuum Distillation. YouTube. [Link]

  • This compound. NIST WebBook, National Institute of Standards and Technology. (n.d.). [Link]

  • What is Fractional Distillation?. The Chemistry Blog. (n.d.). [Link]

  • Purification: Fractional Distillation. University of Rochester, Department of Chemistry. (n.d.). [Link]

  • 5.3: Fractional Distillation. Chemistry LibreTexts. (2021). [Link]

  • This compound. NIST WebBook, National Institute of Standards and Technology. (n.d.). [Link]

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Synthesis of p-Butoxytoluene Derivatives for Advanced Materials Science: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide details the synthesis, characterization, and application of p-butoxytoluene and its derivatives, pivotal intermediates in the development of advanced materials. Primarily focusing on their role as precursors to liquid crystals, this document provides field-proven, step-by-step protocols for the synthesis of the parent compound, its subsequent functionalization, and the preparation of calamitic (rod-shaped) liquid crystals, including Schiff bases. The causality behind experimental choices, from reagent selection to reaction conditions, is thoroughly explained to provide a self-validating framework for researchers. This guide is intended for researchers, scientists, and professionals in drug development and materials science, offering both foundational knowledge and practical methodologies for the creation of novel functional materials.

Introduction: The Versatility of Alkoxy-Substituted Toluenes in Materials Science

The precise control of molecular architecture is fundamental to the design of advanced materials. Alkoxy-substituted aromatic compounds, such as this compound, represent a versatile class of building blocks, offering a tunable interplay of rigidity and flexibility in the final molecular structure. The aromatic core provides a rigid scaffold, while the alkoxy chain introduces conformational flexibility and influences intermolecular interactions, which are critical determinants of a material's bulk properties.

This compound, in particular, serves as an excellent starting point for the synthesis of a variety of functional molecules. Its simple structure, comprising a toluene core with a butoxy group at the para position, allows for straightforward chemical modification. The methyl group can be oxidized to an aldehyde, providing a reactive handle for the construction of more complex architectures. The butoxy chain, on the other hand, contributes to the solubility of the molecule in organic solvents and can influence the mesomorphic properties of derived liquid crystals.

This guide will focus on the synthesis of this compound and its conversion into derivatives with applications in materials science, with a particular emphasis on the synthesis of thermotropic liquid crystals. Liquid crystals are a state of matter that exhibits properties between those of a conventional liquid and a solid crystal.[1] Their unique ability to be manipulated by external electric fields makes them indispensable in a wide range of technologies, including displays, sensors, and optical switching devices.[2][3][4]

Synthesis of the Parent Compound: this compound

The most common and efficient method for the synthesis of this compound is the Williamson ether synthesis, an SN2 reaction between an alkoxide and a primary alkyl halide.[5] In this case, the sodium salt of p-cresol (p-cresolate) acts as the nucleophile, attacking the electrophilic carbon of 1-bromobutane.

Underlying Principles of the Williamson Ether Synthesis

The success of the Williamson ether synthesis hinges on several key factors:

  • Nucleophile Strength: The reaction is initiated by the deprotonation of the weakly acidic hydroxyl group of p-cresol by a strong base, typically sodium hydroxide, to form the much more nucleophilic p-cresolate anion.

  • Substrate Steric Hindrance: The reaction proceeds via an SN2 mechanism, which is sensitive to steric hindrance. Therefore, a primary alkyl halide like 1-bromobutane is ideal to minimize the competing E2 elimination reaction.[5]

  • Solvent Choice: A polar aprotic solvent such as ethanol is commonly used to dissolve the reactants and facilitate the reaction.

Detailed Experimental Protocol for this compound Synthesis

This protocol is adapted from established Williamson ether synthesis procedures.[4]

Materials:

  • p-Cresol (4-methylphenol)

  • Sodium hydroxide (NaOH)

  • 1-Bromobutane

  • Ethanol, absolute

  • Diethyl ether

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with a magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 5.41 g (50 mmol) of p-cresol in 30 mL of absolute ethanol.

  • Base Addition: Carefully add 2.0 g (50 mmol) of sodium hydroxide pellets to the stirred solution. The mixture will warm up as the sodium hydroxide dissolves and reacts with the p-cresol to form sodium p-cresolate.

  • Addition of Alkyl Halide: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux. Once refluxing, add 7.54 g (55 mmol) of 1-bromobutane dropwise through the top of the condenser over 15 minutes.

  • Reaction: Continue to reflux the mixture with stirring for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Transfer the mixture to a 250 mL separatory funnel and add 50 mL of diethyl ether and 50 mL of water. Shake the funnel vigorously and allow the layers to separate.

  • Extraction and Washing: Drain the lower aqueous layer. Wash the organic layer with 2 x 30 mL of 5% sodium hydroxide solution to remove any unreacted p-cresol, followed by 2 x 30 mL of brine.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the diethyl ether using a rotary evaporator.

  • Purification: The crude this compound can be purified by vacuum distillation to yield a colorless oil.

Characterization of this compound

The identity and purity of the synthesized this compound should be confirmed by spectroscopic methods.

  • ¹H NMR (CDCl₃, 400 MHz): δ 7.07 (d, J = 8.4 Hz, 2H, Ar-H), 6.80 (d, J = 8.8 Hz, 2H, Ar-H), 3.93 (t, J = 6.6 Hz, 2H, -OCH₂-), 2.28 (s, 3H, Ar-CH₃), 1.79-1.71 (m, 2H, -OCH₂CH₂-), 1.53-1.43 (m, 2H, -CH₂CH₃), 0.97 (t, J = 7.4 Hz, 3H, -CH₃).

  • ¹³C NMR (CDCl₃, 100 MHz): δ 157.0, 129.9, 129.6, 114.4, 67.8, 31.4, 20.5, 19.3, 13.9.

  • FTIR (neat): ν (cm⁻¹) ~2950 (C-H aliphatic), ~1610, 1510 (C=C aromatic), ~1240 (C-O ether stretch). The NIST Chemistry WebBook provides a reference IR spectrum.[6]

Synthesis of a Key Derivative: p-Butoxybenzaldehyde

The methyl group of this compound can be oxidized to an aldehyde, yielding p-butoxybenzaldehyde, a crucial precursor for many liquid crystal syntheses.

Oxidation Strategy

Various oxidizing agents can be employed for this transformation. A common and effective method involves the use of potassium permanganate (KMnO₄) under basic conditions, followed by a work-up to isolate the aldehyde.

Detailed Experimental Protocol for p-Butoxybenzaldehyde Synthesis

Materials:

  • This compound

  • Potassium permanganate (KMnO₄)

  • Sodium carbonate (Na₂CO₃)

  • Sodium bisulfite (NaHSO₃)

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

  • Three-necked round-bottom flask

  • Mechanical stirrer

  • Dropping funnel

  • Thermometer

  • Heating mantle

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel, add 8.21 g (50 mmol) of this compound and 100 mL of a 5% aqueous sodium carbonate solution.

  • Oxidant Addition: Heat the mixture to 70-80 °C with vigorous stirring. Slowly add a solution of 15.8 g (100 mmol) of potassium permanganate in 200 mL of water from the dropping funnel over 2 hours. Maintain the temperature of the reaction mixture below 85 °C.

  • Reaction: After the addition is complete, continue stirring at 80 °C for an additional hour. The purple color of the permanganate should disappear, and a brown precipitate of manganese dioxide (MnO₂) will form.

  • Quenching: Cool the reaction mixture to room temperature and filter off the manganese dioxide. To the filtrate, add a saturated solution of sodium bisulfite until the brown color disappears.

  • Extraction: Transfer the solution to a separatory funnel and extract with 3 x 50 mL of dichloromethane.

  • Washing and Drying: Combine the organic extracts and wash with 2 x 50 mL of water and 1 x 50 mL of brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Filter and remove the dichloromethane on a rotary evaporator. The crude p-butoxybenzaldehyde can be purified by column chromatography on silica gel (eluent: petroleum ether/ethyl acetate) to yield a pale yellow oil.[7]

Application in Liquid Crystal Synthesis: Schiff Base Derivatives

Schiff bases, or imines, are a class of compounds containing a carbon-nitrogen double bond. They are readily synthesized by the condensation of an aldehyde with a primary amine.[8] The resulting imine linkage is a common structural motif in calamitic liquid crystals, contributing to the linearity and rigidity of the molecule.

Design Principles of Schiff Base Liquid Crystals

The mesomorphic properties of Schiff base liquid crystals are highly dependent on their molecular structure. The general structure consists of a rigid core and flexible terminal chains.

  • Rigid Core: The aromatic rings and the imine linkage form the rigid core, which promotes the anisotropic arrangement of the molecules in the liquid crystalline phase.

  • Flexible Chains: The alkoxy and alkyl chains at the termini of the molecule provide flexibility and influence the melting point and the temperature range of the mesophases. By systematically varying the length of these chains, the liquid crystalline properties can be fine-tuned.

Schiff_Base_LC

Detailed Experimental Protocol for Schiff Base Liquid Crystal Synthesis

This protocol describes the synthesis of a homologous series of N-(4-butoxybenzylidene)-4-n-alkylanilines.

Materials:

  • p-Butoxybenzaldehyde

  • 4-n-Alkylaniline (e.g., 4-butylaniline, 4-hexylaniline, 4-octylaniline)

  • Absolute ethanol

  • Glacial acetic acid

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and hotplate

  • Büchner funnel and vacuum flask

  • Melting point apparatus

  • Polarized optical microscope (POM)

  • Differential Scanning Calorimeter (DSC)

Procedure:

  • Reaction Setup: In a 50 mL round-bottom flask, dissolve 1.78 g (10 mmol) of p-butoxybenzaldehyde in 20 mL of absolute ethanol.

  • Amine Addition: To this solution, add an equimolar amount (10 mmol) of the desired 4-n-alkylaniline.

  • Catalysis: Add 2-3 drops of glacial acetic acid to the reaction mixture.

  • Reaction: Attach a reflux condenser and heat the mixture to reflux for 2-4 hours. The product will often precipitate from the solution as it forms.

  • Isolation: Cool the reaction mixture to room temperature and then in an ice bath to maximize precipitation. Collect the solid product by vacuum filtration using a Büchner funnel.

  • Purification: Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials. The product can be further purified by recrystallization from ethanol.

  • Characterization: The final products should be characterized by ¹H NMR, ¹³C NMR, and FTIR spectroscopy to confirm their structure.

Characterization of Liquid Crystalline Properties

The mesomorphic properties of the synthesized Schiff bases are investigated using polarized optical microscopy (POM) and differential scanning calorimetry (DSC).

  • Polarized Optical Microscopy (POM): POM is used to observe the characteristic textures of the different liquid crystalline phases (e.g., nematic, smectic). The sample is placed between two crossed polarizers and heated and cooled while observing the changes in texture.

  • Differential Scanning Calorimetry (DSC): DSC is used to determine the temperatures and enthalpy changes of the phase transitions. The sample is heated and cooled at a controlled rate, and the heat flow to or from the sample is measured.

Table 1: Phase Transition Temperatures and Enthalpies for a Homologous Series of N-(p-n-Butoxybenzylidene)-p-n-alkylanilines (4O.m)

Compound (m)Crystal to Nematic/Smectic (°C)Nematic to Isotropic (°C)Smectic A to Nematic (°C)ΔH (kJ/mol) (N-I)
410.562.5-0.42
532.051.5-0.38
635.560.5-0.46
742.056.552.50.42
847.063.059.50.50

Data adapted from reference[9]. "m" represents the number of carbon atoms in the n-alkylaniline chain.

The data in Table 1 illustrates the odd-even effect, a common phenomenon in liquid crystals where the nematic-isotropic transition temperature alternates as the length of the flexible alkyl chain is increased.

Broader Applications in Materials Science

While this guide has focused on liquid crystals, this compound derivatives have potential in other areas of materials science:

  • Azo Dyes for Liquid Crystals: p-Butoxyaniline, which can be synthesized from this compound, is a valuable precursor for azo dyes. These dyes can be incorporated into liquid crystal hosts to create materials for optical switching and data storage applications.[8][10] The synthesis of azo dyes typically involves diazotization of an aromatic amine followed by coupling with an electron-rich aromatic compound.[11]

  • Ester-Containing Liquid Crystals: p-Butoxyphenol, another derivative of this compound, can be used to synthesize ester-containing liquid crystals.[12][13][14] The ester linkage provides a different geometry and polarity compared to the imine linkage, leading to a different set of mesomorphic properties. The synthesis usually involves the esterification of a phenol with a carboxylic acid or its derivative.[15]

  • Organic Electronics: Alkoxy-substituted aromatic compounds are being explored for their potential in organic light-emitting diodes (OLEDs) and other organic electronic devices. The alkoxy chains can improve the processability and film-forming properties of these materials.

Applications

Safety and Handling

  • p-Cresol: Toxic if swallowed or in contact with skin. Causes severe skin burns and eye damage. Handle in a fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.[3][9][11][16]

  • 1-Bromobutane: Highly flammable liquid and vapor. Causes skin and serious eye irritation. May cause respiratory irritation. Keep away from heat and open flames. Handle in a well-ventilated area, preferably a fume hood.[2][8][12][15][17]

  • Sodium Hydroxide: Causes severe skin burns and eye damage. Handle with extreme care, wearing appropriate PPE. In case of contact, immediately flush the affected area with copious amounts of water.[7][10][18][19]

Always consult the Safety Data Sheet (SDS) for each chemical before use and follow all institutional safety guidelines.

Conclusion

This compound is a versatile and accessible starting material for the synthesis of a wide range of functional organic molecules. This guide has provided a detailed and practical framework for the synthesis of this compound and its conversion into liquid crystalline derivatives. By understanding the underlying principles of the synthetic methodologies and the structure-property relationships of the resulting materials, researchers can effectively design and create novel compounds with tailored properties for advanced applications in materials science. The protocols and data presented herein are intended to serve as a valuable resource for both academic and industrial scientists working at the forefront of materials innovation.

References

  • Breckland Scientific Supplies Ltd. (2023, January 12).
  • Chem-Supply Pty Ltd. (n.d.). Sodium Hydroxide 40% - SAFETY DATA SHEET. Retrieved from [Link]

  • BenchChem. (2025). Synthesis and Application of 4-Butoxybenzaldehyde Derived Schiff Bases.
  • Carl ROTH. (2022, May 15).
  • University of Toronto. (n.d.). The Synthesis of Azo Dyes.
  • Penta chemicals. (2023, March 21).
  • Plant Archives. (2019). SYNTHESIS OF SOME NEW AZO DYES DERIVED FROM 4, 4' -(2, 2, 2- TRICHLOROETHANE -1, 1-DIYL) -BIS (CHLOROBENZENE) AND THEIR BIOLOG.
  • RSC Publishing. (2016).
  • Kohout, M., et al. (2014, December 16). Bent-shaped liquid crystals based on 4-substituted 3-hydroxybenzoic acid central core. Liquid Crystals, 42(2), 237-251.
  • Rao, N. V. S., et al. (1991, February 1). Phase Transitions in N(p-n-Butoxybenzylidene) p-n-Alkyl Anilines: Density and Refractive Index Studies. Molecular Crystals and Liquid Crystals, 196(1), 71-86.
  • ResearchGate. (2025, August 5). Liquid Crystalline Polymorphism of 4-Alkyloxybenzylidene-4'-Alkyloxyanilines and Entropic Effects, of Their Phase Transitions.
  • BenchChem. (2025).
  • NIST. (n.d.). 4-Butyl-N-(4-ethoxybenzylidene)aniline. In NIST Chemistry WebBook. Retrieved from [Link]

  • ResearchG
  • B-Ali, A., et al. (2020, January 31). Classifications, properties, recent synthesis and applications of azo dyes. Dyes and Pigments, 174, 108024.
  • University of Wisconsin-Stout. (n.d.). 12. The Williamson Ether Synthesis.
  • NIST. (n.d.). This compound. In NIST Chemistry WebBook. Retrieved from [Link]

  • ResearchGate. (2024, November 4). Synthesis, Characterization, and Liquid Crystalline Behavior of Ester-Schiff Base Derivatives Attached to Nonyl and Tetradecyl Terminal Chains.
  • ResearchGate. (n.d.). Synthesis and Mesomorphic Properties of New Heterocyclic Liquid Crystals with Ester-Chalcone Central Linkages.
  • University of Wisconsin-Stout. (n.d.). Experiment 06 Williamson Ether Synthesis.
  • ChemicalBook. (n.d.). N-(4-METHOXYBENZYLIDENE)ANILINE(836-41-9) 1H NMR spectrum.
  • ResearchGate. (2022). Characterization of 1H NMR and 13C NMR Spectrometry and Antibacterial Activities of 4-tert-Butylbenzoyl Amoxicillin.
  • University of Colorado Boulder. (n.d.). Synthesis of Liquid Crystals.
  • The Royal Society of Chemistry. (n.d.).
  • National Institutes of Health. (n.d.). First mesomorphic and DFT characterizations for 3- (or 4-)
  • National Institutes of Health. (n.d.). Selected solid-state behaviour of three di-tert-butyl-substituted N-salicylideneaniline derivatives: temperature-induced phase transitions and chromic behaviour.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing p-Butoxytoluene Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of p-butoxytoluene. This guide is designed for researchers, scientists, and professionals in drug development who are looking to improve the yield and purity of their this compound synthesis. Here, we will address common challenges and provide in-depth, field-proven insights to enhance your experimental success.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis of this compound, primarily via the Williamson ether synthesis, a robust and widely used method.[1][2][3]

Issue 1: Low or No Product Yield

Q: I performed the Williamson ether synthesis of this compound from p-cresol and 1-bromobutane, but I obtained a very low yield or no product at all. What are the likely causes?

A: A low or non-existent yield in a Williamson ether synthesis can be attributed to several factors, primarily related to the reagents, reaction conditions, and the presence of contaminants.

  • Ineffective Deprotonation of p-Cresol: The first step of the Williamson synthesis is the formation of the p-cresolate anion by a base. If this step is incomplete, the reaction will not proceed efficiently.

    • Weak Base: Ensure the base you are using is strong enough to deprotonate the phenolic hydroxyl group of p-cresol. While bases like potassium carbonate (K₂CO₃) can be used, stronger bases like sodium hydroxide (NaOH), potassium hydroxide (KOH), or sodium hydride (NaH) are often more effective.[1][4]

    • Presence of Water: If you are using a highly reactive base like sodium hydride (NaH), the presence of even trace amounts of water in your solvent or on your glassware will consume the base, reducing its availability to deprotonate the p-cresol.[5][6][7] Always use anhydrous solvents and flame-dried glassware when working with NaH.

  • Suboptimal Reaction Conditions:

    • Temperature: The reaction may require heating to proceed at a reasonable rate. Refluxing in a suitable solvent like ethanol or acetonitrile is a common practice.[1][8] However, excessively high temperatures can promote side reactions.

    • Reaction Time: The reaction may not have been allowed to proceed for a sufficient amount of time. Monitoring the reaction by Thin Layer Chromatography (TLC) is crucial to determine the point of completion.

  • Poor Quality of Reagents:

    • Alkyl Halide: The 1-bromobutane or other alkylating agent may have degraded. It is advisable to use a freshly opened bottle or to purify the reagent before use.

    • p-Cresol: Impurities in the p-cresol can interfere with the reaction.

Issue 2: Formation of Significant Byproducts

Q: My reaction produced the desired this compound, but I also have significant amounts of an unknown byproduct. How can I identify and minimize this?

A: The primary competing reaction in a Williamson ether synthesis is the E2 elimination of the alkyl halide, especially with secondary or tertiary alkyl halides.[3]

  • Elimination of the Alkyl Halide: While 1-bromobutane is a primary alkyl halide and less prone to elimination, it can still occur, especially with a sterically hindered or very strong base at elevated temperatures. This would produce 1-butene as a gaseous byproduct, which might not be easily detectable in the final product mixture but will lower the yield. Using a less sterically hindered base and maintaining a moderate reaction temperature can mitigate this.

  • C-Alkylation: While O-alkylation is generally favored for phenols, some C-alkylation can occur on the aromatic ring, leading to the formation of butyl-methylphenols. This is more likely under certain conditions and with specific catalysts.

  • Starting Material Contamination: Impurities in the starting p-cresol, such as other isomers (o-cresol, m-cresol), will lead to the formation of the corresponding isomeric butoxytoluenes.

To minimize byproduct formation, ensure you are using a primary alkyl halide, a suitable base, and moderate reaction temperatures. Purifying your starting materials is also a critical step.

Issue 3: Difficulty in Product Purification

Q: I am having trouble isolating pure this compound from the reaction mixture. What are the best practices for purification?

A: Effective purification begins with a proper work-up procedure.

  • Work-up: After the reaction is complete, the mixture is typically cooled and quenched with water. An extraction with a suitable organic solvent (e.g., diethyl ether, ethyl acetate) is performed to separate the product from inorganic salts. The organic layer should be washed with a dilute base (like NaOH solution) to remove any unreacted p-cresol, followed by a wash with brine to remove residual water.[2]

  • Purification Techniques:

    • Distillation: If the product is a liquid and the byproducts have significantly different boiling points, distillation under reduced pressure can be an effective purification method.

    • Column Chromatography: For high purity, flash column chromatography is often the method of choice. A common eluent system is a mixture of petroleum ether and ethyl acetate.[8]

Frequently Asked Questions (FAQs)

Q1: What is the best base to use for the synthesis of this compound?

A1: The choice of base depends on the desired reaction conditions and scale.

  • Sodium Hydride (NaH): Very effective for complete deprotonation, but requires anhydrous conditions and careful handling due to its reactivity with water.[5][6][7] It is often used as a dispersion in mineral oil, which needs to be washed away with a dry solvent like hexane before use.

  • Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH): These are less expensive and easier to handle than NaH. They can be used in an aqueous solution with a phase-transfer catalyst or in an alcoholic solvent.[1]

  • Potassium Carbonate (K₂CO₃): A milder base that is often used in polar aprotic solvents like acetone or acetonitrile.[2]

Q2: Can I use 1-chlorobutane instead of 1-bromobutane?

A2: Yes, 1-chlorobutane can be used. However, the C-Br bond is weaker than the C-Cl bond, making 1-bromobutane a more reactive alkylating agent. Consequently, the reaction with 1-chlorobutane may require longer reaction times or higher temperatures to achieve a comparable yield.

Q3: What is the role of a phase-transfer catalyst (PTC) and when should I use one?

A3: A phase-transfer catalyst, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide), is used when the reactants are in different phases, for example, an aqueous solution of NaOH and an organic solution of p-cresol and the alkyl halide.[9][10][11] The PTC facilitates the transfer of the hydroxide or p-cresolate anion from the aqueous phase to the organic phase, where the reaction occurs. Using a PTC can lead to higher yields, milder reaction conditions, and eliminate the need for anhydrous solvents.[12][13]

Q4: How can I be sure my reaction has gone to completion?

A4: The best way to monitor the progress of your reaction is by using Thin Layer Chromatography (TLC). By spotting the reaction mixture alongside your starting materials (p-cresol and 1-bromobutane), you can observe the disappearance of the starting materials and the appearance of the product spot. The reaction is considered complete when the limiting reagent spot is no longer visible on the TLC plate.

Experimental Protocol: High-Yield Synthesis of this compound via Williamson Ether Synthesis

This protocol provides a step-by-step method for the synthesis of this compound with an expected high yield.

Materials:

  • p-Cresol

  • Sodium hydroxide (NaOH)

  • 1-Bromobutane

  • Ethanol

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve p-cresol (1.0 eq) in ethanol.

  • Add crushed sodium hydroxide (1.1 eq) to the solution and stir until it dissolves.

  • Heat the mixture to reflux for 10 minutes to ensure complete formation of the sodium p-cresolate.[1]

  • Cool the solution slightly and add 1-bromobutane (1.05 eq) dropwise.

  • Heat the reaction mixture to reflux for 1-2 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the ethanol under reduced pressure using a rotary evaporator.

  • To the residue, add water and extract the product with diethyl ether (3 x volumes).

  • Combine the organic extracts and wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

  • Purify the crude product by flash column chromatography on silica gel using a petroleum ether/ethyl acetate gradient to yield pure this compound.

Visualizing the Process

Reaction Mechanism

Williamson_Ether_Synthesis pCresol p-Cresol Alkoxide p-Cresolate Anion pCresol->Alkoxide Deprotonation Base Base (e.g., NaOH) Base->Alkoxide AlkylHalide 1-Bromobutane Product This compound AlkylHalide->Product Alkoxide->Product SN2 Attack Byproduct NaBr + H₂O

Caption: Williamson ether synthesis of this compound.

Troubleshooting Workflow

Troubleshooting_Workflow Start Low Yield of this compound Check_Base Is the base strong enough and added in sufficient quantity? Start->Check_Base Check_Water Are anhydrous conditions maintained (if using NaH)? Check_Base->Check_Water Yes Sol_Base Use a stronger base (e.g., NaOH, NaH) or increase stoichiometry. Check_Base->Sol_Base No Check_Conditions Are reaction temperature and time optimal? Check_Water->Check_Conditions Yes Sol_Water Use anhydrous solvents and flame-dried glassware. Check_Water->Sol_Water No Check_Reagents Are the starting materials pure? Check_Conditions->Check_Reagents Yes Sol_Conditions Optimize temperature and monitor reaction by TLC. Check_Conditions->Sol_Conditions No Sol_Reagents Purify starting materials before use. Check_Reagents->Sol_Reagents No End Improved Yield Check_Reagents->End Yes Sol_Base->End Sol_Water->End Sol_Conditions->End Sol_Reagents->End

Caption: A workflow for troubleshooting low yields.

Quantitative Data Summary

ParameterRecommended ConditionRationale
Base NaOH, KOH, NaH, K₂CO₃Stronger bases ensure complete deprotonation of p-cresol.
Alkyl Halide 1-BromobutanePrimary halide minimizes E2 elimination side reactions.
Solvent Ethanol, Acetonitrile, THFPolar aprotic or protic solvents facilitate the SN2 reaction.
Temperature RefluxIncreases reaction rate, but should be controlled to avoid side reactions.
Catalyst Phase-Transfer Catalyst (optional)Improves reaction rate and yield in biphasic systems.

References

  • MDPI. (2023). An Efficient and Mild Method for the Alkylation of p-Cresol with tert-Butyl Alcohol. Available at: [Link]

  • MDPI. (2023). An Efficient and Mild Method for the Alkylation of p-Cresol with tert-Butyl Alcohol. Available at: [Link]

  • ResearchGate. (2023). (PDF) An Efficient and Mild Method for the Alkylation of p-Cresol with tert-Butyl Alcohol. Available at: [Link]

  • MDPI. (2023). Nanosized Silica-Supported 12-Tungstophosphoric Acid: A Highly Active and Stable Catalyst for the Alkylation of p-Cresol with tert-Butanol. Available at: [Link]

  • J. Chem. Ed. (2009). The Williamson Ether Synthesis. Available at: [Link]

  • ResearchGate. (2018). (PDF) tert.-Butylation of p-Cresol with tert.-Butyl Chloride. Available at: [Link]

  • Unknown Source. Williamson Ether Synthesis. No URL available.
  • NJ.gov. SODIUM HYDRIDE HAZARD SUMMARY. Available at: [Link]

  • University of California, Santa Barbara. (2012). Sodium Hydride - Standard Operating Procedure. Available at: [Link]

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Available at: [Link]

  • PTC Organics. PTC O-Alkylation With a Secondary Benzyl Bromide. Available at: [Link]

  • Unknown Source. Experiment 06 Williamson Ether Synthesis. No URL available.
  • Unknown Source.
  • Semantic Scholar. (1975). An improved Williamson ether synthesis using phase transfer catalysis. Available at: [Link]

  • CRDEEP Journals. Phase-Transfer Catalysis in Organic Syntheses. Available at: [Link]

  • University of Rochester, Department of Chemistry. How To: Improve Yield. Available at: [Link]

  • Google Patents. (2016). Method of synthesizing p-tert-butyl toluene with caprolactam ionic liquid as catalyst.
  • ACS GCI Pharmaceutical Roundtable Reagent Guides. Phase Transfer Catalysis. Available at: [Link]

  • Industrial Phase-Transfer Catalysis. Chiral Phase-Transfer Catalysis. Available at: [Link]

  • Reddit. (2024). What are some common causes of low reaction yields?. Available at: [Link]

  • Organic Syntheses. 2 - Organic Syntheses Procedure. Available at: [Link]

  • National Institute of Standards and Technology. This compound - the NIST WebBook. Available at: [Link]

  • Organic Syntheses. Gold(I)-Catalyzed Decarboxylative Allylic Amination of Allylic N-Tosylcarbamates. Available at: [Link]

  • University of York. (2017). Greener solvents to replace toluene in the polymerisation and coating industry. Available at: [Link]

  • gsrs. This compound. Available at: [Link]

  • Reddit. (2018). Common ways to lose product and reduce yield?. Available at: [Link]

  • PubChem - NIH. This compound | C11H16O | CID 66337. Available at: [Link]

  • Cheméo. Chemical Properties of this compound (CAS 10519-06-9). Available at: [Link]

  • Organic Syntheses. Organic Syntheses Procedure. Available at: [Link]

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Minimizing side-products in the synthesis of 4-butoxytoluene

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 4-Butoxytoluene

A Senior Application Scientist's Guide to Minimizing Side-Products and Maximizing Yield

Welcome to the technical support guide for the synthesis of 4-butoxytoluene. This resource is designed for researchers, chemists, and drug development professionals who are utilizing the Williamson ether synthesis to prepare this valuable intermediate. Our goal is to move beyond standard protocols and provide in-depth, field-tested insights into the causal factors that influence reaction outcomes. This guide, presented in a troubleshooting and FAQ format, will help you diagnose and resolve common issues, particularly the formation of unwanted side-products.

Core Troubleshooting Guide

This section addresses the most common challenges encountered during the synthesis of 4-butoxytoluene from 4-methylphenol (p-cresol) and a 1-butyl halide.

Q1: My reaction is producing a gaseous byproduct, and the yield of 4-butoxytoluene is disappointingly low. GC-MS analysis suggests the gas is 1-butene. What is happening and how can I prevent it?

A1: Cause and Mechanism

You are observing a classic competition between the desired SN2 (substitution) reaction and a side-reaction known as E2 (elimination).[1][2] The p-cresolate anion, formed by deprotonating p-cresol, is not only a good nucleophile for the SN2 pathway but also a strong base.[3] This basicity allows it to abstract a proton from the carbon adjacent (the β-carbon) to the bromine atom in 1-bromobutane. This initiates a concerted elimination of HBr to form the alkene 1-butene.[4][5]

Higher reaction temperatures significantly favor the E2 elimination pathway over the SN2 substitution.[2] While secondary and tertiary alkyl halides are much more prone to elimination, it can still be a significant issue with primary halides like 1-bromobutane if conditions are not optimized.[1][6]

G reactants p-Cresolate + 1-Bromobutane ts_sn2 SN2 Transition State reactants->ts_sn2 Substitution (SN2) Favored by: • Lower Temperature • Polar Aprotic Solvent ts_e2 E2 Transition State reactants->ts_e2 Elimination (E2) Favored by: • Higher Temperature • Strong, Bulky Base product_sn2 4-Butoxytoluene (Desired Product) ts_sn2->product_sn2 product_e2 1-Butene (Side-Product) ts_e2->product_e2

Caption: Competing SN2 and E2 pathways in the synthesis of 4-butoxytoluene.

Troubleshooting Strategies:

  • Reduce Reaction Temperature: This is the most critical parameter. Elimination reactions have a higher activation energy than substitution reactions and are therefore more sensitive to temperature increases. Try reducing the temperature and compensating with a longer reaction time.

  • Optimize Your Solvent: Use a polar aprotic solvent such as Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), or acetonitrile.[2] These solvents solvate the cation of the base (e.g., K⁺), leaving the p-cresolate anion "naked" and highly nucleophilic, which favors the SN2 pathway.[2] Protic solvents like ethanol can reduce nucleophilicity and may not be as effective at suppressing elimination.[2]

  • Choice of Leaving Group: While 1-bromobutane is common, 1-iodobutane is more reactive and can sometimes allow for lower reaction temperatures, further minimizing elimination. However, it is more expensive. 1-chlorobutane is less reactive and may require higher temperatures, potentially increasing the E2 side-reaction.[7]

ParameterCondition Favoring SN2 (Ether)Condition Favoring E2 (Alkene)Rationale
Temperature Lower (e.g., 50-80 °C)Higher (e.g., >100 °C)Elimination has a higher activation energy and is more sensitive to temperature increases.[2]
Solvent Polar Aprotic (DMF, Acetone)Less Polar / ProticPolar aprotic solvents enhance the nucleophilicity of the anion, favoring substitution.[2]
Base Non-hindered (e.g., K₂CO₃, NaOH)Sterically Hindered (e.g., t-butoxide)While phenoxide is the nucleophile, a bulky external base would favor elimination.

Table 1: Comparison of Reaction Conditions and Their Impact on Product Distribution.

Q2: Besides my desired product, I've isolated an isomer identified as 2-butyl-4-methylphenol. Why did C-alkylation occur, and how can I ensure O-alkylation?

A2: Cause and Mechanism

This side-product arises from the ambident nature of the p-cresolate nucleophile. While the negative charge is formally on the oxygen atom, it is delocalized via resonance into the aromatic ring, creating electron-rich centers at the ortho and para carbons.[8] Since the para position is blocked by the methyl group, the ring can act as a nucleophile at the ortho position, leading to C-alkylation.

The selectivity between O- and C-alkylation is heavily influenced by the reaction environment, particularly the solvent.[8][9]

  • O-Alkylation (Desired): This is the kinetically favored product under most conditions. It is promoted by "free" or loosely associated phenoxide ions.

  • C-Alkylation (Side-Product): This pathway can become significant in protic solvents (e.g., water, ethanol). These solvents can form strong hydrogen bonds with the oxygen atom of the phenoxide, effectively "shielding" it.[8] This steric hindrance around the oxygen makes the ortho-carbon of the ring a more accessible nucleophilic site.[8]

G cluster_0 p-Cresolate Anion (Ambident Nucleophile) res1 Oxygen Attack (O-alkylation) res2 Carbon Attack (C-alkylation) product_o 4-Butoxytoluene (Ether Product) res1->product_o Favored in Polar Aprotic Solvents (e.g., DMF, Acetone) product_c 2-Butyl-4-methylphenol (Side-Product) res2->product_c Can be favored in Protic Solvents (e.g., H₂O, Ethanol)

Caption: O-alkylation vs. C-alkylation pathways for the p-cresolate anion.

Troubleshooting Strategies:

  • Use Polar Aprotic Solvents: As with minimizing elimination, solvents like DMF, acetone, or acetonitrile are ideal.[2][8] They do not form hydrogen bonds with the phenoxide oxygen, leaving it as the most potent and accessible nucleophilic site, thus strongly favoring O-alkylation.

  • Employ Phase-Transfer Catalysis (PTC): A PTC system (see FAQ below) effectively extracts the phenoxide into an organic phase as a lipophilic ion pair. In this state, the oxygen atom is highly reactive and unshielded, leading to excellent selectivity for O-alkylation.[10][11]

Solvent TypePrimary Interaction with PhenoxidePredominant ProductRationale
Polar Aprotic (DMF, Acetone) Solvates the counter-ion (K⁺)O-Alkylation (Ether)The "naked" oxygen anion is a highly reactive nucleophile.[2]
Protic (Water, Ethanol) Hydrogen bonds with the oxygen anionC-Alkylation (Phenol) can increaseThe oxygen is sterically shielded, making the ring's ortho-carbon a more likely point of attack.[8]

Table 2: Influence of Solvent on O- vs. C-Alkylation Selectivity.

Q3: My reaction is very slow, and a large amount of p-cresol remains even after prolonged heating. How can I improve the reaction rate and achieve full conversion?

A3: Cause and Analysis

Incomplete conversion is typically due to one or more of the following factors:

  • Insufficient Deprotonation: The Williamson synthesis requires the formation of the phenoxide. If the base used is not strong enough to deprotonate the p-cresol (pKa ≈ 10.2) completely, the concentration of the active nucleophile will be low, leading to a slow reaction.

  • Poor Reagent Purity: Water is detrimental to the reaction.[7] It can consume strong bases (like NaH) and solvate the phenoxide, reducing its nucleophilicity. Ensure all reagents and solvents are anhydrous.

  • Low Reaction Rate: The intrinsic rate of the SN2 reaction may be too slow under the chosen conditions (temperature, solvent).

Troubleshooting Strategies:

  • Base Selection:

    • Strong Bases: For complete and irreversible deprotonation, use a strong base like sodium hydride (NaH).[2] NaH reacts with p-cresol to release hydrogen gas, driving the equilibrium fully to the phenoxide.

    • Weaker Bases: Potassium carbonate (K₂CO₃) is a commonly used, safer, and less expensive alternative.[12] While weaker, it is effective in polar aprotic solvents like acetone or DMF, particularly at reflux temperatures.

  • Implement Phase-Transfer Catalysis (PTC): This is an excellent strategy for accelerating the reaction. A phase-transfer catalyst, such as tetrabutylammonium bromide (TBAB), facilitates the transfer of the phenoxide from an aqueous or solid phase into the organic phase where the 1-bromobutane resides.[10] This overcomes solubility issues and dramatically increases the reaction rate, often allowing for lower temperatures and shorter reaction times.[11][13]

  • Ensure Anhydrous Conditions: Dry your solvents before use.[14] For example, acetone can be dried over anhydrous K₂CO₃, and DMF can be stored over molecular sieves. Ensure your p-cresol and base are also dry.

Frequently Asked Questions (FAQs)

  • What is Phase-Transfer Catalysis (PTC) and how does it work here? PTC is a technique used for reactions where the reactants are in different, immiscible phases (e.g., an aqueous phase containing the phenoxide salt and an organic phase containing the alkyl halide).[10] A catalyst (typically a quaternary ammonium salt, Q⁺X⁻) transports the nucleophile (p-cresolate, ArO⁻) from the aqueous/solid phase into the organic phase. It does this by exchanging its anion (X⁻) for the phenoxide, forming a lipophilic ion pair (Q⁺ArO⁻) that is soluble in the organic phase and highly reactive. This method often gives higher yields, uses milder conditions, and simplifies workup.[11][15]

G cluster_0 Aqueous or Solid Phase cluster_1 Organic Phase ArOK p-Cresolate Salt (ArO⁻ K⁺) QOAr_org Reactive Ion Pair (Q⁺ ArO⁻) ArOK->QOAr_org Anion Exchange KX Potassium Bromide (K⁺ Br⁻) RBr 1-Bromobutane (R-Br) ROR 4-Butoxytoluene (R-OAr) RBr->ROR QBr_aq Catalyst (Q⁺ Br⁻) QOAr_org->RBr SN2 Reaction QOAr_org->QBr_aq Catalyst Regeneration

Sources

Troubleshooting common issues in the Williamson ether synthesis of p-Butoxytoluene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Williamson ether synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered when synthesizing p-butoxytoluene from p-cresol and a butyl halide. Here, we provide in-depth, field-proven insights in a troubleshooting and FAQ format to ensure the success of your experiments.

Frequently Asked Questions: Core Concepts & Reaction Planning

This section addresses fundamental questions regarding the reaction mechanism, reagent selection, and optimal conditions for the synthesis of this compound.

Q1: What is the underlying mechanism for the Williamson ether synthesis of this compound?

The Williamson ether synthesis is a cornerstone reaction in organic chemistry that proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[1][2] The synthesis of this compound involves two primary steps:

  • Deprotonation: A base is used to deprotonate the acidic hydroxyl group of p-cresol, forming a potassium or sodium p-cresolate (a phenoxide). This phenoxide is a potent nucleophile.[3][4]

  • Nucleophilic Attack: The newly formed p-cresolate anion attacks the primary alkyl halide (e.g., 1-bromobutane) at the carbon atom bonded to the halogen. In a concerted step, the phenoxide forms a new carbon-oxygen bond while the halide leaving group is displaced.[1][5]

The SN2 mechanism requires the nucleophile to attack from the backside of the carbon-leaving group bond, leading to an inversion of stereochemistry if the carbon were chiral.[5] For this reaction to be efficient, the electrophilic carbon on the alkyl halide must be sterically accessible.

Williamson_Mechanism cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: SN2 Attack PCresol p-Cresol Cresolate Potassium p-cresolate (Nucleophile) PCresol->Cresolate + K₂CO₃ Base Base (e.g., K₂CO₃) ButylBromide 1-Bromobutane (Electrophile) Product This compound Cresolate->Product + 1-Bromobutane Salt KBr + KHCO₃

Caption: General reaction scheme for this compound synthesis.

Q2: I need to synthesize this compound. Should I react p-cresol with 1-bromobutane or 4-methyl-1-bromobenzene with 1-butanol?

This is a critical strategic decision in planning a Williamson ether synthesis. The reaction is an SN2 process, which is highly sensitive to steric hindrance at the electrophilic carbon.[5][6]

  • Optimal Route: Reacting the sodium or potassium salt of p-cresol (the nucleophile) with a primary alkyl halide like 1-bromobutane (the electrophile). Primary halides are excellent substrates for SN2 reactions because the carbon atom is easily accessible to the incoming nucleophile.[5][7]

  • Non-Viable Route: Reacting sodium butoxide with 4-methyl-1-bromobenzene (an aryl halide) will fail . SN2 reactions do not occur at sp²-hybridized carbons of an aromatic ring.[5][6][8] The backside attack required for the SN2 mechanism is physically blocked by the benzene ring itself.

Therefore, the only viable pathway is the reaction between p-cresolate and a primary butyl halide.

Q3: What is the role of the base, and how do I select the appropriate one?

The base's function is to deprotonate the p-cresol (pKa ~10.2) to generate the nucleophilic phenoxide. The choice of base is critical and depends on the desired reactivity and reaction conditions.

BaseTypeTypical SolventKey Considerations
K₂CO₃ / Cs₂CO₃ Weak BaseAcetonitrile, DMFMild, effective for phenols, and easy to handle. Often the first choice for aryl ether synthesis.[2][9]
NaOH / KOH Strong BaseEthanol, Water, DMSOCan be effective, but the presence of water from aqueous solutions can lead to hydrolysis of the alkyl halide.[2][10]
NaH / KH Strong, Non-nucleophilicTHF, DMFIrreversibly deprotonates the alcohol, driving the reaction forward. Requires strictly anhydrous conditions as it reacts violently with water.[5][11]

For the synthesis of this compound, potassium carbonate (K₂CO₃) in a polar aprotic solvent like DMF or acetonitrile is an excellent and safe starting point. It is strong enough to deprotonate p-cresol but not so basic as to promote side reactions aggressively.

Q4: Which solvent should I use for this synthesis?

The solvent plays a crucial role by solvating the ions and influencing the reaction rate. Polar aprotic solvents are highly recommended.[2][11]

  • Recommended: Dimethylformamide (DMF) , Acetonitrile , or Dimethyl sulfoxide (DMSO) . These solvents are excellent at solvating the potassium or sodium cation, leaving the phenoxide anion "naked" and highly nucleophilic. This significantly accelerates the rate of the SN2 reaction.[11][12]

  • To Avoid: Protic solvents like ethanol or water can solvate the phenoxide nucleophile through hydrogen bonding. This solvation shell stabilizes the nucleophile, reduces its reactivity, and slows down the reaction.[7][11]

Troubleshooting Guide: Common Issues & Solutions

This section provides a systematic approach to diagnosing and resolving common problems encountered during the synthesis.

Problem 1: My reaction yield is very low, or I've only recovered my starting p-cresol.

This is one of the most common issues and can stem from several factors.

Possible CauseDiagnostic CheckRecommended SolutionRationale
Moisture in the Reaction Did you use anhydrous solvents and dry glassware?Thoroughly dry all glassware in an oven. Use a fresh, sealed bottle of anhydrous solvent.Water will consume strong bases like NaH and can hydrolyze the alkyl halide. The phenoxide is also a strong enough base to be protonated by water, quenching the nucleophile.[10]
Inactive Base Is your base old or has it been improperly stored?Use a fresh supply of base. For NaH, ensure it is a free-flowing powder, not a solid clump.Bases like NaH and KOH are hygroscopic and can be deactivated by atmospheric moisture and CO₂ over time.[10]
Insufficient Reaction Time or Temperature How long and at what temperature did you run the reaction?Monitor the reaction by TLC. If it stalls, consider increasing the temperature (e.g., from 60°C to 80°C) or extending the reaction time.SN2 reactions require sufficient thermal energy. Typical conditions range from 50-100°C for 1-8 hours.[7][10][11]
Poor Leaving Group Are you using an alkyl chloride or fluoride?Switch to 1-bromobutane or, for maximum reactivity, 1-iodobutane.The SN2 reaction rate is highly dependent on the leaving group ability (I > Br > Cl >> F).[5]
Problem 2: My TLC and NMR show significant byproduct formation. What are these impurities and how do I avoid them?

Byproduct formation is a clear indicator that competing reaction pathways are occurring. For phenoxides, the primary side reaction is alkylation on the aromatic ring (C-alkylation).

Side_Reactions cluster_paths Competing Reaction Pathways Cresolate Potassium p-cresolate Ambident Nucleophile O_Alkylation O-Alkylation (SN2) (Desired Product) Cresolate->O_Alkylation Attack at Oxygen C_Alkylation C-Alkylation (EAS) (Byproduct) Cresolate->C_Alkylation Attack at Ortho-Carbon

Caption: Competing O- vs. C-alkylation pathways for the p-cresolate ion.

  • Issue: C-Alkylation Byproduct (2-butyl-4-methylphenol)

    • Cause: The p-cresolate anion is an ambident nucleophile, meaning it has two nucleophilic sites: the oxygen atom and the electron-rich aromatic ring (specifically the carbons ortho to the oxygen).[1] While O-alkylation is generally favored, certain conditions can promote electrophilic attack on the ring, a process akin to a Friedel-Crafts alkylation.[2][13] This is more common in less polar solvents where the oxygen anion is tightly associated with its counter-ion.

    • Solution:

      • Use a Polar Aprotic Solvent: Solvents like DMF or DMSO strongly solvate the cation, freeing the oxygen anion and making it a much more reactive nucleophile than the ring. This heavily favors O-alkylation.[11]

      • Consider a Phase-Transfer Catalyst (PTC): Adding a catalyst like tetrabutylammonium bromide (TBAB) can dramatically improve selectivity for O-alkylation. The bulky quaternary ammonium cation pairs with the phenoxide, and this large, soft ion pair is more soluble in the organic phase and enhances the reactivity of the oxygen nucleophile.[14][15]

  • Issue: Elimination Byproduct (1-Butene)

    • Cause: This occurs when the nucleophile acts as a base and removes a proton from the alkyl halide, leading to an E2 elimination.[3][7] While less common with primary alkyl halides like 1-bromobutane, it can be promoted by excessively high temperatures or by using a sterically hindered base.

    • Solution:

      • Use a Primary Alkyl Halide: This is the single most important factor. Never use a secondary or tertiary alkyl halide with a strong base like an alkoxide, as elimination will become the major pathway.[5][11]

      • Control the Temperature: Avoid excessively high temperatures (>100-110°C), as elimination reactions have a higher activation energy and become more competitive at elevated temperatures.[11]

Experimental Protocols & Workflows

Protocol 1: Synthesis of this compound

This protocol provides a reliable method using readily available reagents.

  • Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add p-cresol (1.0 eq.), potassium carbonate (1.5 eq.), and anhydrous DMF (approx. 0.5 M concentration relative to p-cresol).

  • Alkylation: Add 1-bromobutane (1.1 eq.) to the stirring suspension at room temperature.

  • Reaction: Heat the mixture to 80°C using an oil bath and allow it to reflux for 4-6 hours.

  • Monitoring: Follow the reaction's progress by TLC (see Protocol 2). The reaction is complete when the p-cresol spot has disappeared.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into a separatory funnel containing deionized water (3x the volume of DMF).

    • Extract the aqueous phase with diethyl ether or ethyl acetate (3x).

    • Combine the organic layers and wash with 1M NaOH (2x) to remove any unreacted p-cresol, followed by a brine wash (1x).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.[7][16]

  • Purification: Purify the crude oil via flash column chromatography or distillation to obtain pure this compound.

Experimental_Workflow Setup 1. Reaction Setup (p-cresol, K₂CO₃, 1-bromobutane in DMF) React 2. Heat & Reflux (80°C, 4-6h) Setup->React Monitor 3. Monitor by TLC React->Monitor Check for completion Monitor->React Incomplete Workup 4. Aqueous Workup (Water, Ether Extraction, Washes) Monitor->Workup Complete Purify 5. Purification (Column Chromatography or Distillation) Workup->Purify Product Pure this compound Purify->Product

Caption: Step-by-step experimental workflow for synthesis.

Protocol 2: Monitoring the Reaction by Thin-Layer Chromatography (TLC)

TLC is an indispensable tool for tracking the consumption of starting material and the formation of the product.[17]

  • Prepare the TLC Plate: Draw a baseline in pencil on a silica gel plate. Spot three lanes: starting p-cresol (Left), a co-spot of p-cresol and the reaction mixture (Center), and the reaction mixture (Right).[18]

  • Develop the Plate: Place the plate in a developing chamber containing an appropriate eluent system (e.g., 9:1 Hexanes:Ethyl Acetate).

  • Visualize: After the solvent front nears the top, remove the plate and visualize under a UV lamp (254 nm). p-Cresol and this compound are both UV active.

  • Analyze:

    • p-Cresol (more polar) will have a lower Rf value.

    • This compound (less polar) will have a higher Rf value.

    • The reaction is complete when the p-cresol spot in the reaction mixture lane is no longer visible. The co-spot helps confirm the identity of the starting material spot.[18]

References

  • Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from Wikipedia. [Link]

  • BenchChem. (2025). Troubleshooting low yield in Williamson ether synthesis of crown ethers. BenchChem Technical Support.
  • ChemTalk. (n.d.). Williamson Ether Synthesis. Retrieved from ChemTalk. [Link]

  • BenchChem. (2025). Identifying and minimizing side reactions in Williamson ether synthesis. BenchChem Technical Support.
  • Utah Tech University. (n.d.). Williamson Ether Synthesis Lab Manual.
  • BenchChem. (2025). Improving reaction conditions for Williamson ether synthesis. BenchChem Technical Support.
  • J&K Scientific LLC. (2025). Williamson Ether Synthesis.
  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. [Link]

  • Esteb, J.J., et al. (2009). A Simple SN2 Reaction for the Undergraduate Laboratory.
  • Google Patents. (n.d.).
  • ScienceDirect. (2025).
  • Quora. (2014). Why can't the Williamson synthesis be used to prepare diphenyl ether?.
  • BenchChem. (2025).
  • Organic Chemistry Tutor. (n.d.). Williamson Ether Synthesis. [Link]

  • UW-Madison Chemistry Department. (n.d.). Experiment 06 Williamson Ether Synthesis.
  • University of Missouri-St. Louis. (n.d.). Williamson Ether Synthesis Lab Procedure.
  • MDPI. (n.d.). Vapor Phase Alkylation of Isomeric Cresols with Tert-Butyl Alcohol over Perlite Supported Sulfated Zirconia Catalyst. [Link]

  • PTC Organics. (n.d.). PTC O-Alkylation With a Secondary Benzyl Bromide. [Link]

  • ResearchGate. (2022). Help me, how increase yield in williamson ether reaction?. [Link]

  • Cooperative Organic Chemistry Student Laboratory Manual. (n.d.). Monitoring a Reaction.
  • MDPI. (2023). Nanosized Silica-Supported 12-Tungstophosphoric Acid: A Highly Active and Stable Catalyst for the Alkylation of p-Cresol with tert-Butanol. [Link]

  • Chegg.com. (2020). Solved Answer: Given Reaction is williamson ether Synthesis.
  • Chemistry LibreTexts. (2015). 9.6: Williamson Ether Synthesis.
  • Semantic Scholar. (1975). An improved Williamson ether synthesis using phase transfer catalysis. [Link]

  • CRDEEP Journals. (n.d.).
  • University of Rochester, Department of Chemistry. (n.d.). How To: Monitor by TLC. [Link]

  • PTC Organics. (n.d.).
  • ResearchGate. (n.d.).
  • Organic Syntheses. (n.d.). Procedure for workup and extraction. [Link]

  • Francis Academic Press. (2023).
  • Journal of Chemical Education. (2020). A Multioutcome Experiment for the Williamson Ether Synthesis. [Link]

  • Cambridge University Press. (n.d.). Williamson Ether Synthesis.
  • Alfa Chemistry. (n.d.).
  • MDPI. (n.d.). An Efficient and Mild Method for the Alkylation of p-Cresol with tert-Butyl Alcohol. [Link]

Sources

Technical Support Center: Optimization of Reaction Conditions for p-Butoxytoluene Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of p-Butoxytoluene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) related to the optimization of this important synthesis. As Senior Application Scientists, we aim to combine theoretical knowledge with practical, field-tested insights to help you achieve optimal results in your experiments.

I. Reaction Overview: The Williamson Ether Synthesis

The synthesis of this compound is most commonly achieved via the Williamson ether synthesis. This versatile and reliable method involves the reaction of a deprotonated p-cresol (p-methylphenol) with a butyl halide. The reaction proceeds through an S(_N)2 mechanism, where the phenoxide ion acts as a nucleophile and attacks the electrophilic carbon of the butyl halide, displacing the halide leaving group.[1][2]

Reaction Scheme:

p-Cresol + Butyl Halide → this compound + Metal Halide

Understanding the nuances of this reaction is crucial for troubleshooting and optimization.

II. Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound, providing potential causes and actionable solutions.

Issue 1: Low or No Product Yield

A low yield of this compound is a frequent challenge. Several factors can contribute to this issue.[3]

Potential Cause Explanation Recommended Solution
Incomplete Deprotonation of p-Cresol The phenoxide is the active nucleophile. If the base is not strong enough or used in insufficient quantity, the concentration of the phenoxide will be low, leading to a slow or incomplete reaction.- Use a strong base such as sodium hydride (NaH), potassium hydride (KH), or potassium tert-butoxide (tBuOK).[2][4] For aryl ethers, bases like NaOH, KOH, or K₂CO₃ can also be effective.[4] - Ensure the base is fresh and has been stored under anhydrous conditions. Deactivated bases will be less effective.[3] - Use at least a stoichiometric equivalent of the base relative to the p-cresol.
Poor Quality of Reagents Impurities in the starting materials (p-cresol, butyl halide) or solvent can interfere with the reaction. Moisture is particularly detrimental as it can quench the strong base.[3]- Use high-purity, anhydrous reagents and solvents.[3] - Consider purifying reagents before use. p-Cresol can be purified by distillation.[5] Solvents can be dried using appropriate drying agents.[6]
Suboptimal Reaction Temperature The reaction rate is temperature-dependent. If the temperature is too low, the reaction may be sluggish. Conversely, excessively high temperatures can promote side reactions.[3][]- The typical temperature range for Williamson ether synthesis is 50-100 °C.[1][8] - Empirically optimize the temperature for your specific reaction setup. Start at a lower temperature (e.g., 50 °C) and gradually increase it while monitoring the reaction progress by TLC or GC.
Inappropriate Solvent Choice The solvent plays a critical role in an S(_N)2 reaction. Protic solvents can solvate the nucleophile, reducing its reactivity. Apolar solvents may not effectively dissolve the reactants.- Use a polar aprotic solvent such as N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetonitrile.[1][4] These solvents effectively solvate the cation of the phenoxide salt, leaving the anionic nucleophile more available to react.
Steric Hindrance While p-cresol and primary butyl halides are ideal for S(_N)2 reactions, using sterically hindered reactants can significantly decrease the reaction rate.- For the synthesis of this compound, n-butyl bromide or n-butyl chloride are preferred over sec-butyl or tert-butyl halides.[2] Tertiary alkyl halides will predominantly lead to elimination byproducts.[2][8]
Issue 2: Formation of Significant Byproducts

The presence of unexpected spots on a TLC plate or peaks in a GC trace indicates the formation of byproducts.

Potential Cause Explanation Recommended Solution
Elimination Reaction (E2) The phenoxide is a strong base and can induce an elimination reaction with the butyl halide, especially at higher temperatures, to form butene.[3] This is more pronounced with secondary and tertiary butyl halides.- Maintain the reaction temperature at the lower end of the optimal range.[9] - Use a primary butyl halide (e.g., 1-bromobutane or 1-chlorobutane).[2]
C-Alkylation The phenoxide ion is an ambident nucleophile, meaning it can react at either the oxygen or the carbon atom of the aromatic ring. While O-alkylation is generally favored, C-alkylation can occur under certain conditions, leading to the formation of butyl-substituted cresols.[4]- The choice of solvent can influence the O/C alkylation ratio. Polar aprotic solvents generally favor O-alkylation. - The counter-ion of the phenoxide can also play a role.
Reaction with Solvent Some solvents, like DMF, can decompose at high temperatures, especially in the presence of a strong base, leading to impurities.[9]- If high temperatures are necessary, consider using a more stable solvent like DMSO or sulfolane.
Issue 3: Reaction Stalls or is Incomplete

If reaction monitoring shows that the starting materials are not being consumed after a reasonable amount of time, the reaction may have stalled.

Potential Cause Explanation Recommended Solution
Deactivated Catalyst (if using Phase Transfer Catalysis) If a phase transfer catalyst (PTC) is being used, it may have degraded or be poisoned by impurities.- Use a fresh batch of the phase transfer catalyst. - Ensure all reagents and solvents are of high purity.
Insufficient Reaction Time The reaction may simply require more time to reach completion, especially at lower temperatures.- Continue to monitor the reaction for an extended period. Typical reaction times can range from 1 to 24 hours.[1][8][10]
Poor Mixing In a heterogeneous reaction mixture (e.g., with a solid base), inefficient stirring can limit the contact between reactants.- Ensure vigorous and efficient stirring throughout the reaction.

III. Frequently Asked Questions (FAQs)

Q1: What is the optimal base for the synthesis of this compound?

For laboratory-scale synthesis of aryl ethers like this compound, common bases include sodium hydroxide (NaOH), potassium hydroxide (KOH), and potassium carbonate (K₂CO₃).[4] For higher yields and faster reaction times, stronger bases like sodium hydride (NaH) or potassium tert-butoxide (tBuOK) can be used, although they require more stringent anhydrous conditions.[2][11]

Q2: Which butyl halide is the best choice?

The reactivity of alkyl halides in S(_N)2 reactions follows the order I > Br > Cl > F. Therefore, n-butyl iodide would be the most reactive, but n-butyl bromide is often a good compromise between reactivity and cost.[12] n-Butyl chloride can also be used, potentially requiring slightly more forcing conditions.[11]

Q3: Can I use a phase transfer catalyst?

Yes, using a phase transfer catalyst (PTC) like tetrabutylammonium bromide or 18-crown-6 is a highly effective technique, especially for industrial applications or when using hydroxide bases with organic solvents.[1][13] The PTC helps to transport the phenoxide from the aqueous phase (or the surface of the solid base) into the organic phase where the butyl halide is dissolved, thereby accelerating the reaction.[13]

Q4: How do I monitor the progress of the reaction?

The reaction progress can be conveniently monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). By spotting the reaction mixture alongside the starting materials, the disappearance of the starting materials and the appearance of the product spot can be tracked.[9]

Q5: What is a typical workup and purification procedure for this compound?

A standard workup procedure involves cooling the reaction mixture, quenching any excess base with water or a dilute acid, and then extracting the product into an organic solvent like diethyl ether or ethyl acetate. The organic layer is then washed with water and brine, dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and the solvent is removed under reduced pressure. The crude product can then be purified by vacuum distillation or column chromatography.[10][11][14]

IV. Experimental Protocols

Protocol 1: Synthesis of this compound using Potassium Carbonate

This protocol provides a straightforward method using a moderately strong base.

Materials:

  • p-Cresol

  • 1-Bromobutane

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Water

  • Brine

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), add p-cresol (1.0 eq.) and anhydrous potassium carbonate (1.5 eq.).

  • Add anhydrous DMF to dissolve the reactants.

  • Add 1-bromobutane (1.1 eq.) to the reaction mixture.

  • Heat the reaction mixture to 80-90°C and stir for 4-12 hours.[9]

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography.

Protocol 2: Synthesis of this compound using Sodium Hydride

This protocol utilizes a stronger base and requires more rigorous anhydrous technique.

Materials:

  • p-Cresol

  • Sodium Hydride (NaH, 60% dispersion in mineral oil)

  • 1-Bromobutane

  • Anhydrous Tetrahydrofuran (THF) or DMF

  • Saturated aqueous ammonium chloride solution

Procedure:

  • Under an inert atmosphere, suspend sodium hydride (1.1 eq.) in anhydrous THF in a flame-dried flask.

  • Carefully add a solution of p-cresol (1.0 eq.) in anhydrous THF dropwise to the NaH suspension at 0 °C.

  • Allow the mixture to warm to room temperature and stir until the evolution of hydrogen gas ceases (indicating complete formation of the sodium phenoxide).

  • Add 1-bromobutane (1.05 eq.) and heat the mixture to reflux.[14]

  • Monitor the reaction by TLC until the p-cresol is consumed.

  • Cool the reaction to 0 °C and carefully quench the excess NaH by the slow addition of saturated aqueous ammonium chloride solution.[14]

  • Extract the product with diethyl ether, wash with water and brine, dry the organic layer, and concentrate.

  • Purify the product by vacuum distillation or column chromatography.[14]

V. Visualizations

Reaction Mechanism

Williamson_Ether_Synthesis cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: SN2 Attack pCresol p-Cresol (Ar-OH) Phenoxide p-Methylphenoxide (Ar-O⁻) pCresol->Phenoxide Base Base (B:) Base->Phenoxide HB HB⁺ Phenoxide->HB Phenoxide2 p-Methylphenoxide (Ar-O⁻) TransitionState [HO⁻---R---X]‡ Phenoxide2->TransitionState ButylHalide Butyl Halide (R-X) ButylHalide->TransitionState Product This compound (Ar-O-R) TransitionState->Product Halide Halide (X⁻) TransitionState->Halide

Caption: Williamson ether synthesis of this compound.

Troubleshooting Workflow

Caption: Decision tree for troubleshooting low yield.

VI. References

  • BenchChem. (2025). Troubleshooting low yield in Williamson ether synthesis of crown ethers.

  • Wikipedia. (n.d.). Williamson ether synthesis.

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis.

  • J&K Scientific LLC. (2025). Williamson Ether Synthesis.

  • Unknown. (n.d.). 12. The Williamson Ether Synthesis.

  • BenchChem. (2025). Optimizing reaction temperature and time for butylation with butyl tosylate.

  • YouTube. (2020). Williamson Ether Synthesis.

  • Semantic Scholar. (1975). An improved Williamson ether synthesis using phase transfer catalysis.

  • ChemicalBook. (n.d.). This compound synthesis.

  • BYJU'S. (n.d.). Williamson Ether Synthesis reaction.

  • Unknown. (n.d.). Experiment 06 Williamson Ether Synthesis.

  • Chemistry LibreTexts. (2020). 15.3: The Williamson Ether Synthesis.

  • BOC Sciences. (n.d.). Reaction Condition Optimization Services.

  • Alfa Chemistry. (n.d.). Methods for Purification of Commonly Used Solvents.

  • ResearchGate. (2012). Synthesis of butoxybenzene using phenol and bromobutane, which solvent do I need, what quantity and which catalyst do I need, for what yield?

  • Organic Syntheses. (n.d.). p-CRESOL.

Sources

Technical Support Center: Purification of p-Butoxytoluene

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Williamson ether synthesis is a cornerstone reaction in organic chemistry for preparing ethers. A common application is the synthesis of p-butoxytoluene from p-cresol and a butyl halide. A critical step following this reaction is the removal of unreacted p-cresol from the desired ether product. Due to their structural similarities, this separation can be challenging if the appropriate method is not selected. This guide provides researchers, scientists, and drug development professionals with a comprehensive set of troubleshooting steps and frequently asked questions to ensure the efficient and complete purification of this compound. We will delve into the chemical principles behind the recommended separation techniques, offering practical, field-tested protocols and addressing common issues encountered in the laboratory.

Comparative Properties of Reactant and Product

A successful purification strategy begins with understanding the distinct physical and chemical properties of the compounds to be separated. The key difference exploited for the primary separation method is the acidity of the phenolic hydroxyl group in p-cresol, which is absent in the ether product, this compound.

Propertyp-Cresol (Unreacted Starting Material)This compound (Desired Product)Rationale for Separation
Molar Mass 108.14 g/mol [1]164.24 g/mol [2][3]Affects boiling point and chromatographic mobility.
Boiling Point 202 °C[4][5]~225-227 °CThe ~25 °C difference allows for potential separation by fractional distillation, especially under vacuum.
Melting Point 32-35.5 °C[4][5]N/A (Liquid at room temp.)p-Cresol is a solid at room temperature, while the product is a liquid.[6][7]
Acidity (pKa) ~10.26NeutralThis is the most significant difference. The acidic proton of p-cresol allows for its conversion to a water-soluble salt using a base.[8][9]
Polarity More Polar (due to -OH group)Less Polar (ether linkage)The polarity difference is the basis for separation by column chromatography.[10]

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is the most effective and straightforward method for removing unreacted p-cresol?

The most robust and widely used method is acid-base liquid-liquid extraction .[11][12] This technique leverages the acidic nature of the phenolic proton on p-cresol.

Mechanism: By washing an organic solution of your crude product with an aqueous base (e.g., sodium hydroxide, NaOH), you selectively deprotonate the p-cresol. This converts it into its corresponding sodium salt, sodium p-cresolate. This salt is ionic and therefore highly soluble in the aqueous phase, while the neutral, non-acidic this compound remains in the organic solvent.[8][9] The two immiscible layers are then physically separated using a separatory funnel.

Q2: I performed a basic wash, but my NMR analysis still shows significant p-cresol contamination. What went wrong?

This is a common issue and can stem from several factors:

  • Insufficient Base: A single extraction may not be enough. Equilibrium is at play, and multiple extractions (2-3 washes) with fresh aqueous base are often necessary to quantitatively remove the p-cresol.

  • Incorrect Base Strength: p-Cresol is a weak acid (pKa ≈ 10.26). A weak base like sodium bicarbonate (NaHCO₃) is generally not strong enough to deprotonate it completely.[8] You must use a strong base like sodium hydroxide (NaOH) or potassium hydroxide (KOH) at a concentration of 1-2 M.[9][13]

  • Poor Mixing: Inadequate shaking of the separatory funnel leads to inefficient partitioning between the two phases. Ensure you invert the funnel vigorously (with frequent venting) to maximize the surface area between the layers.

Q3: I'm trying to perform the extraction, but a thick, stable emulsion has formed at the interface. How can I resolve this?

Emulsions are colloidal suspensions of one liquid in another and are a frequent frustration during workups. Here’s how to troubleshoot:

  • Be Patient: Sometimes, simply letting the separatory funnel stand for 10-20 minutes is enough for the layers to separate.

  • Add Brine: Add a small amount of a saturated aqueous sodium chloride (NaCl) solution, known as brine. This increases the ionic strength of the aqueous layer, which helps to break up the emulsion by reducing the solubility of the organic components in the aqueous phase.

  • Gentle Swirling: Gently swirl the funnel instead of vigorous shaking.

  • Filtration: For persistent emulsions, filtering the entire mixture through a pad of Celite or glass wool can sometimes break the suspension.

Q4: Are there any non-extraction methods for this purification?

Yes, while acid-base extraction is preferred for its efficiency and simplicity, other chromatographic and distillation methods are viable alternatives, especially if extraction proves problematic or for very large-scale purifications.

  • Flash Column Chromatography: This technique separates compounds based on their differential adsorption to a stationary phase.[14][15] Since p-cresol is significantly more polar than this compound, it will adhere more strongly to a polar stationary phase like silica gel. The less polar this compound will elute from the column first.[10] This method is excellent for achieving very high purity.

  • Fractional Distillation: With a boiling point difference of approximately 25 °C, fractional distillation is a possibility. To be effective, you would likely need a good fractional distillation column (e.g., a Vigreux column) and potentially perform the distillation under reduced pressure (vacuum distillation) to lower the boiling points and prevent any potential thermal degradation.

Q5: What safety precautions are necessary when working with p-cresol and the recommended solvents?

Safety is paramount. Always consult the Safety Data Sheet (SDS) for all chemicals.

  • p-Cresol: It is toxic if swallowed or in contact with skin and causes severe skin burns and eye damage.[1][16][17] Always handle it in a chemical fume hood while wearing appropriate personal protective equipment (PPE), including nitrile gloves, safety goggles, and a lab coat.[18]

  • Sodium Hydroxide (NaOH): Solutions are highly corrosive and can cause severe burns. Wear gloves and eye protection.

  • Organic Solvents (e.g., Diethyl Ether, Dichloromethane): These are often flammable and volatile. Work in a well-ventilated fume hood away from any ignition sources.

Visualized Workflow: Acid-Base Extraction

The following diagram illustrates the logical flow of the primary purification technique.

G Figure 1: Acid-Base Extraction Workflow start Crude Product (this compound + p-Cresol) in Organic Solvent (e.g., Ether) add_base Add 1M NaOH (aq) Shake in Separatory Funnel start->add_base separate Allow Layers to Separate add_base->separate organic_layer Organic Layer (Top) Contains: this compound Solvent separate->organic_layer Keep aqueous_layer Aqueous Layer (Bottom) Contains: Sodium p-cresolate Excess NaOH separate->aqueous_layer Discard (or acidify to recover p-cresol) wash_organic Wash Organic Layer with Water/Brine organic_layer->wash_organic dry_organic Dry with MgSO₄/Na₂SO₄ Filter wash_organic->dry_organic evaporate Evaporate Solvent (Rotary Evaporator) dry_organic->evaporate product Pure this compound evaporate->product

Caption: Workflow for purifying this compound via basic extraction.

Detailed Experimental Protocols

Protocol 1: Purification by Acid-Base Extraction
  • Dissolution: Dissolve the crude reaction mixture in a suitable water-immiscible organic solvent, such as diethyl ether or ethyl acetate (approx. 10-20 mL per gram of crude material), and transfer it to a separatory funnel.

  • First Extraction: Add an equal volume of 1 M sodium hydroxide (NaOH) solution to the separatory funnel. Stopper the funnel, and while pointing the tip into the back of the fume hood, invert it and open the stopcock to vent any pressure. Close the stopcock and shake vigorously for 30-60 seconds, venting frequently.

  • Separation: Clamp the funnel in a ring stand and allow the layers to fully separate. Drain the lower aqueous layer into a beaker.

  • Repeat Extraction: Repeat steps 2 and 3 two more times with fresh portions of 1 M NaOH solution to ensure complete removal of p-cresol.

  • Neutral Wash: Wash the remaining organic layer with an equal volume of water to remove any residual NaOH. Separate the layers and discard the aqueous wash.

  • Brine Wash: Wash the organic layer with an equal volume of saturated NaCl solution (brine). This step helps to remove the bulk of the dissolved water from the organic solvent.[19] Discard the brine wash.

  • Drying and Isolation: Drain the organic layer into an Erlenmeyer flask. Add a small amount of a solid drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate), swirl, and let it stand for 5-10 minutes. Filter the solution to remove the drying agent, and remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.

Protocol 2: Purification by Flash Column Chromatography
  • TLC Analysis: First, determine an appropriate solvent system using Thin-Layer Chromatography (TLC). A good starting point is a mixture of hexane and ethyl acetate. The goal is to find a solvent ratio where the this compound has an Rf value of ~0.3-0.4, and the p-cresol has a significantly lower Rf (ideally close to 0).

  • Column Packing: Prepare a chromatography column with silica gel using the chosen eluent system (this is called a "wet slurry" packing method).[10] Ensure the silica bed is compact and level.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a less polar solvent like dichloromethane. Carefully load this concentrated solution onto the top of the silica gel bed.

  • Elution: Add the eluent to the top of the column and apply pressure (using a pump or inert gas) to force the solvent through the column.[14] The less polar this compound will travel down the column faster than the more polar p-cresol.

  • Fraction Collection: Collect the eluting solvent in a series of fractions (e.g., in test tubes).

  • Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product. Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Troubleshooting Decision Tree

This diagram provides a logical path for troubleshooting common purification issues.

G Figure 2: Purification Troubleshooting Guide start Is the purified product still contaminated with p-cresol? extraction_path Did you use Acid-Base Extraction? start->extraction_path Yes consult If issues persist, consider an alternative method or further characterization. start->consult No base_check Did you use a strong base (e.g., 1M NaOH)? extraction_path->base_check Yes chromatography_path Did you use Column Chromatography? extraction_path->chromatography_path No num_washes Did you perform multiple (2-3) washes? base_check->num_washes Yes repeat_extraction Repeat extraction with 1-2M NaOH for 3 cycles. base_check->repeat_extraction No num_washes->repeat_extraction No num_washes->consult Yes success Problem Solved repeat_extraction->success rf_check Was the Rf of this compound around 0.3-0.4 on TLC? chromatography_path->rf_check Yes chromatography_path->consult No optimize_solvent Optimize eluent system. Decrease polarity (add more hexane) to lower the Rf. rf_check->optimize_solvent No overloading Did you overload the column with too much crude product? rf_check->overloading Yes optimize_solvent->success rerun_column Use a larger column or less sample and re-run. overloading->rerun_column No overloading->consult Yes rerun_column->success

Caption: A step-by-step guide to diagnosing purification problems.

References

  • ResearchGate. (2017, April 26). How to remove the phenol from the reaction mixture without doing column chromatography? Retrieved from [Link]

  • Penta Chemicals. (2023, March 21). p-Cresol - SAFETY DATA SHEET. Retrieved from [Link]

  • Wikipedia. (n.d.). p-Cresol. Retrieved from [Link]

  • Wikipedia. (n.d.). Acid–base extraction. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (n.d.). p-Cresol. NIOSH Pocket Guide to Chemical Hazards. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Acid-Base Extraction. Department of Chemistry. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). p-Cresol. PubChem. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Organic Acid-Base Extractions. Retrieved from [Link]

  • Quora. (2019, October 11). How to extract phenol from an organic layer. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]

  • Loba Chemie. (2025, January 22). p-CRESOL FOR SYNTHESIS Safety Data Sheet. Retrieved from [Link]

  • University of Wisconsin-Stout. (n.d.). The Williamson Ether Synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). Extraction of o-, m- and p-cresol from aqueous solution with methyl isopropyl ketone. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2020, March 22). Acid-Base Extraction Tutorial [Video]. YouTube. Retrieved from [Link]

  • Scribd. (n.d.). Williamson Synthesis Lab Report. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of this compound. Retrieved from [Link]

  • MiraCosta College. (2012, November 14). Chemistry 211 Experiment 4. Retrieved from [Link]

  • ResearchGate. (2013, September 25). Column chromatography of phenolics? Retrieved from [Link]

  • International Journal of Science and Research. (n.d.). Cresol and Water Mixture by Using Ethylene Dichloride as an Extractant. Retrieved from [Link]

  • University of Alberta. (n.d.). Column chromatography. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Alcohol to Ether using Williamson synthesis. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). This compound. NIST Chemistry WebBook. Retrieved from [Link]

  • MDPI. (2021, August 27). Phenol Removals. Encyclopedia. Retrieved from [Link]

  • International Journal for Research in Applied Science & Engineering Technology. (n.d.). Review on Removal Techniques for Phenolic Compounds. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Column Chromatography. Organic Chemistry at CU Boulder. Retrieved from [Link]

  • Wikipedia. (n.d.). Liquid–liquid extraction. Retrieved from [Link]

Sources

Preventing elimination side reactions in n-butyl p-tolyl ether synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of n-butyl p-tolyl ether via the Williamson ether synthesis. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with this procedure, with a specific focus on mitigating the prevalent issue of elimination side reactions. Our goal is to provide you with the expertise and practical insights needed to optimize your reaction outcomes.

The Williamson ether synthesis is a robust and widely used method for preparing ethers. It proceeds via an SN2 mechanism, involving the reaction of an alkoxide or phenoxide with a suitable alkyl halide.[1] However, a frequent and often frustrating competitor to the desired substitution reaction is the E2 elimination pathway, which leads to the formation of an alkene byproduct. This guide will dissect the factors that govern this competition and provide actionable troubleshooting strategies.

Troubleshooting Guide: Common Experimental Issues

Here we address specific problems you may encounter during the synthesis of n-butyl p-tolyl ether.

Q1: My reaction has a low yield of the desired n-butyl p-tolyl ether, and I'm isolating a significant amount of an alkene byproduct, likely 1-butene. What is causing this, and how can I fix it?

A1: This is the most common issue in this synthesis and is a classic case of the E2 elimination reaction outcompeting the desired SN2 substitution pathway.[2] The p-cresolate anion, while an excellent nucleophile, is also a reasonably strong base capable of abstracting a β-hydrogen from the alkyl halide.

Several factors could be favoring this unwanted elimination pathway:

  • Reaction Temperature: Higher temperatures disproportionately favor elimination over substitution.[1] The activation energy for elimination is often higher, but its rate increases more significantly with temperature compared to substitution.

    • Solution: Lower the reaction temperature. While this may slow down the overall reaction rate, it will give the SN2 pathway a kinetic advantage. Consider running the reaction at a lower temperature (e.g., 50-60 °C) for a longer duration (e.g., 8-12 hours) instead of a higher temperature for a shorter time.[3]

  • Choice of Base for Phenoxide Generation: If you are generating the sodium p-cresolate in situ using a very strong, bulky base, the excess base can promote elimination of the alkyl halide.

    • Solution: Use a stoichiometric amount of a strong, non-bulky base like sodium hydride (NaH) to pre-form the phenoxide from p-cresol. NaH has the advantage of producing hydrogen gas, which evolves from the reaction, driving the deprotonation to completion.[4] Weaker bases like potassium carbonate (K₂CO₃) can also be effective, particularly in a polar aprotic solvent like DMF or acetonitrile.[5]

  • Structure of the Alkyl Halide: While you are using a primary alkyl halide (n-butyl halide), which is correct, steric hindrance at the β-carbon can still influence the E2 rate. However, this is less of a concern for n-butyl halides. The most critical error to avoid is using a secondary or tertiary alkyl halide, which would drastically favor elimination.[4][6]

Troubleshooting Workflow for Low Ether Yield

G start Low Yield of Ether & High Alkene Byproduct temp_check Is Reaction Temperature > 80°C? start->temp_check base_check Are you using a bulky base (e.g., t-BuOK)? temp_check->base_check No lower_temp Lower Temp to 50-60°C & Increase Reaction Time temp_check->lower_temp Yes solvent_check Are you using a protic solvent (e.g., ethanol)? base_check->solvent_check No change_base Use NaH or K₂CO₃ to pre-form phenoxide base_check->change_base Yes change_solvent Switch to Polar Aprotic Solvent (DMF, Acetonitrile) solvent_check->change_solvent Yes end_node Optimized for SN2: Higher Ether Yield solvent_check->end_node No, review other parameters lower_temp->end_node change_base->end_node change_solvent->end_node

Caption: A troubleshooting flowchart for diagnosing and solving low ether yield.

Q2: My reaction is very slow or appears incomplete, even after several hours.

A2: A sluggish reaction points to issues with the reactivity of your nucleophile or electrophile, or suboptimal reaction conditions.

  • Poor Nucleophile Activity: The p-cresolate anion might not be fully formed or its nucleophilicity could be suppressed.

    • Causality & Solution: If you are using a weak base (like NaOH or K₂CO₃), the equilibrium may not fully favor the phenoxide. Ensure your p-cresol is dry and the base is of good quality. More critically, the choice of solvent is paramount. If you are using a protic solvent (like ethanol or water), it will form a hydrogen-bond cage around the phenoxide, severely hindering its ability to act as a nucleophile.[7] The solution is to switch to a polar aprotic solvent like DMF, DMSO, or acetonitrile. These solvents solvate the cation (e.g., Na⁺) but leave the anion "naked" and highly nucleophilic.[2]

  • Poor Leaving Group: The rate of an SN2 reaction is highly dependent on the quality of the leaving group.[8]

    • Causality & Solution: The leaving group ability for halogens is I⁻ > Br⁻ > Cl⁻ >> F⁻.[9] If you are using n-butyl chloride, the reaction will be significantly slower than with n-butyl bromide or n-butyl iodide. For optimal rates, n-butyl iodide is the best choice. If you only have n-butyl chloride, you can add a catalytic amount of sodium iodide (NaI). This performs an in situ Finkelstein reaction, converting the alkyl chloride to the much more reactive alkyl iodide.

Frequently Asked Questions (FAQs)

Q1: Can you explain the mechanisms for the desired SN2 synthesis and the competing E2 elimination?

A1: Certainly. Both reactions are bimolecular, meaning their rates depend on the concentration of both the phenoxide and the alkyl halide. They are in direct competition.

  • SN2 (Substitution): The p-cresolate anion acts as a nucleophile . It attacks the electrophilic α-carbon (the carbon bonded to the halogen) from the backside, displacing the halide leaving group in a single, concerted step.[1] This leads to the formation of the C-O bond of the ether. Steric hindrance is a major barrier to this pathway.[10][11]

  • E2 (Elimination): The p-cresolate anion acts as a base . It abstracts a proton from the β-carbon (the carbon adjacent to the α-carbon). Simultaneously, the C-H bond breaks, a π-bond forms between the α and β carbons, and the leaving group departs.[12] This pathway is favored by strong bases and is less sensitive to steric hindrance at the α-carbon compared to the SN2 reaction.[13]

Competing SN2 and E2 Pathways

G cluster_reactants Reactants cluster_products Products p_cresolate p-cresolate (Nucleophile/Base) ether n-butyl p-tolyl ether (SN2 Product) p_cresolate->ether SN2 Path (Attacks α-carbon) alkene 1-butene (E2 Product) p_cresolate->alkene E2 Path (Abstracts β-proton) n_butyl_halide n-butyl halide (Electrophile) n_butyl_halide->ether n_butyl_halide->alkene

Caption: The competitive relationship between the SN2 and E2 reaction pathways.

Q2: For an unsymmetrical ether like n-butyl p-tolyl ether, there are two possible synthetic routes. Which one is better and why?

A2: This is a crucial consideration in planning any Williamson synthesis. The two theoretical routes are:

  • Route A: Sodium p-cresolate (phenoxide) + 1-bromobutane (primary alkyl halide)

  • Route B: Sodium butoxide (alkoxide) + p-bromotoluene (aryl halide)

Route A is overwhelmingly superior. The Williamson synthesis is an SN2 reaction, which requires a backside attack on the carbon bearing the leaving group.[4]

  • In Route A , the electrophile is a primary alkyl halide. The backside of the C-Br bond is easily accessible, allowing for an efficient SN2 reaction.[14]

  • In Route B , the electrophile is an aryl halide. The carbon atom is sp²-hybridized, and the benzene ring completely blocks any possibility of a backside attack. Furthermore, the C-Br bond is stronger due to partial double-bond character. SN2 reactions do not occur on unactivated aryl halides.[5]

Therefore, the cardinal rule for this synthesis is: the aromatic component must be the nucleophile (the phenoxide), and the alkyl component must be the electrophile (the primary alkyl halide).

Data Presentation

The choice of alkyl halide is the single most important factor in minimizing elimination. The data below illustrates the general trend of reactivity.

Table 1: Effect of Alkyl Halide Structure on SN2 vs. E2 Reaction Rates

Alkyl Halide TypeSN2 Rate (Relative)E2 Rate (Relative)Major Product with Alkoxide
MethylVery Fast (~30)N/ASubstitution
Primary (1°) Fast (1) Slow Substitution
Secondary (2°)Slow (~0.02)FastElimination/Substitution Mix
Tertiary (3°)NegligibleVery FastElimination
Data is illustrative, based on established principles of SN2/E2 competition.[6]

Table 2: Influence of Reaction Conditions on Product Ratio (Primary Halide)

ParameterCondition Favoring SN2 (Ether)Condition Favoring E2 (Alkene)Rationale
Temperature Low (e.g., 50 °C)High (e.g., 100 °C)E2 has a higher activation energy.[2]
Solvent Polar Aprotic (DMF, DMSO)Polar Protic (Ethanol)Protic solvents solvate and hinder the nucleophile.[7][15]
Base Non-bulky (e.g., NaH)Bulky (e.g., t-BuOK)Bulky bases sterically favor proton abstraction over backside attack.[12]

Experimental Protocols

Protocol 1: Synthesis of n-butyl p-tolyl ether with Minimized Elimination

This protocol assumes the use of p-cresol and 1-bromobutane.

Materials:

  • p-cresol

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous N,N-Dimethylformamide (DMF)

  • 1-bromobutane

  • Diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a nitrogen inlet, and a dropping funnel. Maintain a positive pressure of dry nitrogen throughout the reaction.

  • Phenoxide Formation: In the flask, add p-cresol (1.0 eq). Dissolve it in anhydrous DMF (approx. 5 mL per gram of p-cresol).

  • Carefully add sodium hydride (1.1 eq) portion-wise to the stirred solution at 0 °C (ice bath). Caution: NaH reacts with moisture to produce flammable H₂ gas.

  • Allow the mixture to stir at room temperature for 1 hour after the addition is complete. Hydrogen evolution should cease, indicating complete formation of the sodium p-cresolate.

  • SN2 Reaction: Cool the mixture back to 0 °C. Add 1-bromobutane (1.05 eq) dropwise via the dropping funnel over 20 minutes.

  • After the addition, remove the ice bath and heat the reaction mixture to 55 °C using an oil bath.

  • Maintain stirring at 55 °C for 6-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Cool the reaction to room temperature. Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl.

  • Transfer the mixture to a separatory funnel and dilute with diethyl ether and water.

  • Wash the organic layer sequentially with water (2x) and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude oil by flash column chromatography or vacuum distillation to yield pure n-butyl p-tolyl ether.

References

  • Wikipedia. Williamson ether synthesis.[Link]

  • Chemistry LibreTexts. (2019-06-05). 10.4: Effect of sterics on Sn2 reactions.[Link]

  • Chemistry Steps. Steric Hindrance in SN2 and SN1 Reactions.[Link]

  • Chemistry Steps. SN2 vs E2.[Link]

  • SparkNotes. SN2 vs. E2.[Link]

  • Wikipedia. Alkoxide.[Link]

  • KPU Pressbooks. (2020-08-20). 7.3 Other Factors that Affect SN2 Reactions – Organic Chemistry I.[Link]

  • Reddit. (2018-06-14). What is the significance of the "leaving group" in an SN2 reaction?[Link]

  • Chemistry LibreTexts. (2024-03-17). 11.3: Characteristics of the SN2 Reaction.[Link]

  • PubMed Central (PMC). How Solvation Influences the SN2 versus E2 Competition.[Link]

  • ACS Publications. Nucleophilicity and Leaving-Group Ability in Frontside and Backside SN2 Reactions.[Link]

  • Chemistry Steps. The Role of Solvent in SN1, SN2, E1 and E2 Reactions.[Link]

  • ACS Publications. (2021-12-21). How Solvation Influences the SN2 versus E2 Competition.[Link]

  • RSC Publishing. Single solvent molecule effect over SN2 and E2 competition in the hydroperoxide anion reaction with ethyl-iodide.[Link]

  • YouTube. (2020-06-08). SN2 Leaving Group Ability and Nucleophilicity.[Link]

  • YouTube. (2019-07-08). 02.06 Reactivity of Alkoxides.[Link]

  • PubMed Central (PMC). Understanding the Nucleophilic Character and Stability of the Carbanions and Alkoxides of 1-(9-Anthryl)ethanol and Derivatives.[Link]

  • Chemistry LibreTexts. (2021-12-15). 7.3: Other Factors that Affect SN2 Reactions.[Link]

  • PubMed Central (PMC). Steric, Quantum, and Electrostatic Effects on SN2 Reaction Barriers in Gas Phase.[Link]

  • Chemistry Stack Exchange. (2019-05-07). Why do polar aprotic solvents favour SN2 over E2?[Link]

  • Studley AI. SN1 vs SN2 vs E1 vs E2 Reactions Study Guide.[Link]

  • Canadian Journal of Chemistry. Comparison of the nucleophilicities of alcohols and alkoxides.[Link]

  • Master Organic Chemistry. (2014-10-24). The Williamson Ether Synthesis.[Link]

  • BYJU'S. Williamson Ether Synthesis reaction.[Link]

  • Chemistry LibreTexts. (2021-12-15). 8.4: Comparison and Competition Between SN1, SN2, E1 and E2.[Link]

  • Chemistry LibreTexts. (2019-06-05). 10.7.1. Alcohols and Alkoxides as Nucleophiles.[Link]

  • Chemistry Hall. (2019-09-21). SN1 vs SN2 Reactions: What Is Steric Hindrance?[Link]

  • J&K Scientific LLC. Williamson Ether Synthesis.[Link]

  • Master Organic Chemistry. Wrapup: The Key Factors For Determining SN1/SN2/E1/E2.[Link]

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  • Organic Syntheses. tert-BUTYL p-TOLUATE.[Link]

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  • YouTube. (2020-06-27). CHEM 2212L Experiment 5 - Williamson Ether Synthesis.[Link]

  • Organic Syntheses. PHENYL t-BUTYL ETHER.[Link]

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Technical Support Center: Column Chromatography Purification of p-Butoxytoluene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the chromatographic purification of p-Butoxytoluene. This resource is designed for researchers, scientists, and drug development professionals who encounter challenges during the purification of this and other similar non-polar aromatic ethers. Our goal is to move beyond simple protocols and provide a deeper understanding of the principles at play, enabling you to troubleshoot effectively and optimize your separations.

Section 1: Foundational Knowledge - The Analyte and Its Environment

A successful purification begins with a thorough understanding of the target molecule and its potential contaminants. The physicochemical properties of this compound dictate its behavior on a silica gel column.

Q1: What are the key properties of this compound that influence its chromatographic behavior?

Answer: this compound is a relatively non-polar compound, a characteristic primarily governed by its chemical structure: a butyl ether linked to a toluene moiety.[1][2][3] Its low polarity is confirmed by a very small topological polar surface area (TPSA) of 9.2 Ų, indicating minimal interaction with polar stationary phases like silica gel.[1] This inherent non-polarity means it has a strong affinity for non-polar mobile phases and will elute quickly unless the solvent system is carefully controlled.

Table 1: Key Physicochemical Properties of this compound

PropertyValueSignificance for Chromatography
Molecular Formula C₁₁H₁₆OProvides context for molecular weight and potential for van der Waals interactions.[1][2][3]
Molecular Weight 164.24 g/mol Affects diffusion rates but is less critical than polarity in adsorption chromatography.[1][2][4]
logP (Octanol/Water) 3.17 - 4.14A high logP value confirms the compound's lipophilic and non-polar nature.[4][5]
Polar Surface Area 9.2 ŲExtremely low, predicting weak interactions with the polar Si-OH groups of silica gel.[1]
Solubility Miscible with common organic solvents, low in water.[6]Crucial for sample loading; poor solubility in the eluent can cause band broadening.[7]
Q2: What are the common impurities I should expect when purifying this compound, and how do they affect the separation strategy?

Answer: Impurities in a this compound sample typically originate from the starting materials or side reactions during its synthesis (e.g., Williamson ether synthesis). Identifying these impurities is key to designing an effective purification strategy, as separation is only possible if there is a polarity difference.

Table 2: Potential Impurities in this compound Synthesis and Their Relative Polarity

CompoundStructureExpected PolarityElution Order (from Silica)
Dibutyl ether C₄H₉-O-C₄H₉Very LowFirst (or with product)
1-Bromobutane C₄H₉-BrLowEarly (or with product)
This compound CH₃-C₆H₄-O-C₄H₉Low (Target) Middle
p-Cresol CH₃-C₆H₄-OHHighLast

The primary challenge often lies in separating this compound from other non-polar by-products like dibutyl ether or unreacted alkyl halides. The highly polar p-cresol is typically easy to separate as it will adhere strongly to the silica gel.

Section 2: Method Development - A Proactive Approach

Proper method development using Thin-Layer Chromatography (TLC) is the single most important step to prevent purification failures. The goal is to find a solvent system that provides good separation and an ideal retention factor (Rf) for the target compound.

Q3: How do I select the optimal stationary and mobile phase for purifying this compound?

Answer:

  • Stationary Phase: Standard silica gel (60 Å pore size, 230-400 mesh) is the most common and appropriate choice.[8] Its polar surface (silanol groups, Si-OH) allows for the separation of compounds based on polarity.[9]

  • Mobile Phase (Eluent): Due to the non-polar nature of this compound, a very non-polar mobile phase is required. The most effective approach is to use a binary system composed of a non-polar solvent and a slightly more polar "modifier."

    • Base Solvent: Hexane or Petroleum Ether.

    • Polar Modifier: Ethyl Acetate (EtOAc) or Diethyl Ether (Et₂O). The key is to use the minimum amount of the polar modifier necessary to move the target compound off the baseline. A good starting point for TLC analysis is a 95:5 mixture of Hexane:EtOAc.[10] The ideal solvent system for a column should give your target compound a TLC Rf value of approximately 0.2-0.4.[11][12]

Experimental Protocol: Developing a Solvent System with TLC
  • Prepare Samples: Dissolve a small amount of your crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate). Prepare dilute solutions of your starting materials for co-spotting if available.

  • Prepare Elution Chamber: Add your chosen solvent system (e.g., 19 mL hexane, 1 mL EtOAc) to a beaker or TLC chamber to a depth of about 0.5 cm. Place a piece of filter paper against the inside wall to saturate the chamber atmosphere. Cover the chamber.[12]

  • Spot the TLC Plate: Using a capillary tube, spot the crude mixture, starting materials, and a co-spot (crude mixture and starting material in the same lane) on the baseline of the TLC plate.

  • Develop the Plate: Place the TLC plate in the saturated chamber, ensuring the solvent level is below the baseline. Allow the solvent front to travel up the plate until it is about 1 cm from the top.

  • Visualize: Remove the plate and immediately mark the solvent front with a pencil. Visualize the spots under a UV lamp (254 nm). If necessary, use a chemical stain like iodine vapor for better visualization.[12]

  • Analyze and Iterate: Calculate the Rf value (Rf = distance traveled by spot / distance traveled by solvent front).

    • If the product Rf is > 0.4, decrease the polarity (e.g., switch to 98:2 Hexane:EtOAc).

    • If the product Rf is < 0.2, increase the polarity (e.g., switch to 90:10 Hexane:EtOAc).

    • Aim for the largest possible separation (ΔRf) between your product and any impurities.

Table 3: Recommended Starting Solvent Systems for TLC Analysis

System (v/v)PolarityRecommended For
100% HexaneVery LowEluting very non-polar impurities (e.g., dibutyl ether).
98:2 Hexane/EtOAcLowA good starting point if the product is expected to be very non-polar.
95:5 Hexane/EtOAcLow-MediumA standard starting system for many non-polar to moderately polar compounds.
90:10 Hexane/EtOAcMediumUse if the product is not moving sufficiently in less polar systems.

Section 3: Troubleshooting Guide - Addressing Common Failures

Even with careful planning, challenges can arise. This section addresses the most common issues in a question-and-answer format.

Problem: Poor Separation or Co-elution

Q4: My product and an impurity have nearly identical Rf values on the TLC plate. How can I improve the separation on the column?

Answer: This is a common challenge when separating structurally similar, non-polar compounds.

  • Causality: The issue stems from insufficient differential affinity between your compounds for the stationary phase in the chosen solvent system.

  • Solution 1: Fine-Tune Polarity: Make very small, incremental changes to your mobile phase. For example, if 95:5 Hexane:EtOAc is not working, try 96:4 or 97:3. A lower overall polarity will keep the compounds on the column longer, allowing more time for separation to occur.

  • Solution 2: Change Solvent Selectivity: If fine-tuning fails, the issue may not be polarity but selectivity. Different solvents have unique interactions.[13] Replace ethyl acetate with a different polar modifier. For instance, try a Hexane/Dichloromethane (DCM) or Hexane/Toluene system. Toluene can offer unique π-π stacking interactions with aromatic compounds like this compound, potentially altering the elution order and improving separation from non-aromatic impurities.

  • Solution 3: Column Dimensions: Use a longer, narrower column. This increases the number of theoretical plates, providing more opportunities for equilibrium between the stationary and mobile phases, which enhances separation.

Problem: Incorrect Elution Profile

Q5: My this compound eluted immediately with the solvent front. What went wrong?

Answer: Your mobile phase is far too polar.

  • Causality: The eluent has such a high affinity for your non-polar product that it completely outcompetes the stationary phase. The product essentially dissolves in the mobile phase and is washed through the column without any chromatographic interaction.[11]

  • Solution: Re-develop your method with a significantly less polar solvent system. Start with 100% hexane and add the polar modifier in 1-2% increments until you achieve the desired Rf of 0.2-0.4 on a TLC plate.

Q6: I've collected many fractions and still haven't found my product. Where could it be?

Answer: There are several possibilities for a product that fails to elute.[11]

  • Possibility 1: Mobile Phase is Not Polar Enough: This is the most likely scenario. Your compound is strongly adsorbed to the top of the silica and the eluent is not strong enough to move it.

    • Solution: Gradually increase the polarity of the mobile phase (gradient elution).[13] For example, after running several column volumes of 98:2 Hexane:EtOAc, switch to 95:5, then 90:10. This will often push the compound off the column.

  • Possibility 2: Compound Decomposition: While ethers are generally stable, some compounds can decompose on the acidic surface of silica gel.

    • Solution: Test for stability by dissolving your crude product, spotting it on a TLC plate, and letting it sit for an hour before eluting.[11] If the original spot has degraded into multiple new spots or baseline material, silica gel may not be suitable. Consider using a deactivated (e.g., with triethylamine) silica or an alternative stationary phase like alumina.[11]

  • Possibility 3: Sample Precipitation at Origin: If the sample was loaded in a solvent in which it is not soluble in the mobile phase, it may have precipitated at the top of the column.

    • Solution: Use the dry loading technique (see protocol below) to ensure the sample is evenly dispersed on a solid support before being introduced to the column.[7]

Problem: Poor Band Shape

Q7: My product is eluting over a large number of fractions (tailing). How can I get sharper bands?

Answer: Band tailing is often a sign of overloading or a secondary, undesirable interaction with the stationary phase.

  • Causality: Tailing occurs when a fraction of the analyte molecules are retained more strongly than the bulk. This can be due to overloading the column (saturating the stationary phase) or interactions with highly active sites on the silica.

  • Solution 1: Reduce the Load: As a rule of thumb, the amount of crude material loaded should be no more than 1-5% of the mass of the silica gel (e.g., 1 g of crude on 20-100 g of silica).

  • Solution 2: Optimize Flow Rate: A flow rate that is too fast does not allow for proper equilibration, while a flow rate that is too slow can lead to band broadening due to diffusion.[7] Aim for a drop rate of about 1-2 drops per second.

  • Solution 3: Ensure Proper Packing: Channels or cracks in the silica bed will lead to uneven flow and distorted bands. Ensure your column is packed perfectly vertically and the silica is settled uniformly.

Workflow Diagram: Troubleshooting Poor Separation

G start Problem: Poor Separation / Co-elution check_rf Are Rf values of spots < 0.1 or > 0.5? start->check_rf adjust_polarity Adjust mobile phase polarity to achieve product Rf ~0.3 check_rf->adjust_polarity Yes check_separation Is ΔRf between product and impurity sufficient? check_rf->check_separation No adjust_polarity->check_separation no_sep No check_separation->no_sep No yes_sep Yes check_separation->yes_sep Yes change_solvent Change solvent selectivity (e.g., Hex/EtOAc -> Hex/DCM) no_sep->change_solvent proceed Proceed with Column Chromatography yes_sep->proceed long_column Use a longer, narrower column to increase theoretical plates change_solvent->long_column If still poor separation long_column->proceed

Caption: Decision tree for troubleshooting poor TLC separation.

Section 4: Key Protocols and Workflows

Experimental Protocol: Dry Loading for Poorly Soluble Samples

This technique is essential when your crude material is not readily soluble in the non-polar eluent used for chromatography.[7]

  • Dissolve Sample: Dissolve your crude product (e.g., 1 g) in a minimal amount of a volatile solvent in which it is highly soluble (e.g., 5-10 mL of Dichloromethane or Acetone).

  • Adsorb onto Silica: In a round-bottom flask, add 5-10 times the mass of your crude product in silica gel (e.g., 5-10 g).

  • Mix Thoroughly: Add the solution of your crude product to the flask containing the silica. Swirl or stir to create a uniform slurry.

  • Evaporate Solvent: Carefully remove the solvent by rotary evaporation until you are left with a dry, free-flowing powder. This is your sample-adsorbed silica.

  • Load Column: Pack your column as usual (see below). Carefully add the dry, sample-adsorbed silica powder to the top of the packed column, forming a neat, level layer.

  • Complete Packing: Gently add a protective layer of sand (0.5-1 cm) on top of the sample layer before carefully adding the eluent.

Workflow Diagram: Sample Loading Decision

G start Crude Sample Ready for Loading check_solubility Is sample readily soluble in a minimal volume (<2% of column volume) of the starting eluent? start->check_solubility wet_load Perform Wet Loading: Dissolve in minimal eluent and pipette onto column. check_solubility->wet_load Yes dry_load Perform Dry Loading: Adsorb onto silica, evaporate, and add powder to column. check_solubility->dry_load No run_column Run Column wet_load->run_column dry_load->run_column

Caption: Deciding between wet and dry sample loading methods.

Experimental Protocol: Slurry Packing a Silica Gel Column

A well-packed column is critical to prevent cracking, channeling, and poor separation.

  • Prepare the Column: Secure a glass column of appropriate size perfectly vertically on a retort stand. Ensure the stopcock is closed and place a small plug of cotton or glass wool at the bottom. Add a 1-2 cm layer of sand.

  • Prepare the Slurry: In a separate beaker, measure the required amount of silica gel. Add your initial, least polar eluent and stir with a glass rod to form a smooth, homogenous slurry with no clumps or trapped air bubbles.[14]

  • Pour the Slurry: Pour the slurry into the column in a single, continuous motion. Use a funnel to prevent the slurry from coating the sides of the column.

  • Rinse and Settle: Rinse the beaker with more eluent and add this to the column to transfer all the silica. Open the stopcock and allow the solvent to drain, collecting it for reuse. As the solvent level drops, gently tap the side of the column with a piece of rubber tubing to encourage the silica to settle into a compact, uniform bed.[10]

  • Pressurize (Optional but Recommended): Once the silica has settled, apply gentle positive pressure to the top of the column using a bellows or regulated air line to firmly pack the bed.

  • Finalize: Drain the solvent until the level is just above the top of the silica bed. Never let the silica run dry. [15] Carefully add a final 1-2 cm layer of sand on top to protect the silica surface from disturbance during sample and eluent addition.[7] The column is now ready for loading.

References

  • University of Rochester, Department of Chemistry. Troubleshooting Flash Column Chromatography. Available from: [Link]

  • ChemistryViews. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. Available from: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 66337, this compound. Available from: [Link]

  • Cheméo. Chemical Properties of this compound (CAS 10519-06-9). Available from: [Link]

  • Reddit. (2022). r/chemistry - troubleshooting column chromatography. Available from: [Link]

  • National Institute of Standards and Technology. This compound in NIST WebBook. Available from: [Link]

  • LCGC. HPLC Troubleshooting Guide. Available from: [Link]

  • Research Journal of Pharmacy and Technology. (2018). Selection of Stationary Phase and Mobile Phase in High Performance Liquid Chromatography. Available from: [Link]

  • VanVeller Lab, Iowa State University. Lab Resources - Chromatography. Available from: [Link]

  • ResearchGate. Selection of Stationary Phase and Mobile Phase in High Performance Liquid Chromatography. Available from: [Link]

  • Manipal Research Portal. Selection of Stationary Phase and Mobile Phase in High Performance Liquid Chromatography. Available from: [Link]

  • National Institute of Standards and Technology. This compound. Available from: [Link]

  • Chem Help ASAP. (2021). column chromatography & purification of organic compounds. YouTube. Available from: [Link]

  • ALWSCI. (2024). Mobile Phase Selection Guide. Available from: [Link]

  • BUCHI. How to optimize your mobile phase to improve selectivity and resolution in chromatography. Available from: [Link]

  • Longdom Publishing. Column Chromatography for the Separation of Complex Mixtures. Available from: [Link]

  • Chemistry in the Lab. (2013). Column Chromatography (Purification). YouTube. Available from: [Link]

  • Chemistry Hall. Thin Layer Chromatography: A Complete Guide to TLC. Available from: [Link]

  • Organic Syntheses. Purification of Organic Compounds by Flash Column Chromatography. Available from: [Link]

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Scaling up the synthesis of p-Butoxytoluene for pilot plant production

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Pilot Plant Synthesis of p-Butoxytoluene

Introduction

Welcome to the technical support center for the scaled-up synthesis of this compound (CAS 10519-06-9).[1][2][3] This guide is designed for researchers, chemists, and process engineers involved in transitioning the synthesis from laboratory benchtop to pilot plant production. This compound, also known as 1-butoxy-4-methylbenzene, is a key intermediate in various industrial applications.[1] Its synthesis is typically achieved via the Williamson ether synthesis, a robust and well-documented method.[4][5]

However, scaling this SN2 reaction introduces challenges related to reaction kinetics, heat and mass transfer, impurity profiles, and safety.[5][6][7] This document provides in-depth, experience-driven guidance in a question-and-answer format to address the specific issues you may encounter during your scale-up experiments.

Part 1: Core Scale-Up Considerations & Reaction Parameters

The pilot-scale synthesis of this compound involves the reaction of a p-cresol salt (phenoxide) with an n-butyl halide. The most common route is the reaction of p-cresol with sodium hydroxide to form sodium p-cresolate, followed by alkylation with n-butyl bromide or n-butyl chloride.

Core Reaction:

p-cresol + NaOH → Sodium p-cresolate + H₂O Sodium p-cresolate + n-butyl halide → this compound + NaX (X = Cl, Br)

Table 1: Typical Pilot Plant Reaction Parameters
ParameterValueRationale & Scale-Up Considerations
Reactants p-Cresol, n-Butyl Bromide/Chloride, Sodium Hydroxide (NaOH)n-Butyl bromide is more reactive but more expensive. The choice depends on economic and process time considerations.
Stoichiometry Base: 1.1-1.2 eq; Alkylating Agent: 1.0-1.1 eqA slight excess of base ensures complete deprotonation of p-cresol. A large excess can promote side reactions.[6]
Solvent Toluene, Xylene, or neat (under PTC)Aprotic solvents are preferred to avoid solvating the nucleophile.[4] Toluene is often chosen for its boiling point and ability to azeotropically remove water.
Catalyst Phase-Transfer Catalyst (PTC) e.g., TBAB, Aliquat 336A PTC is crucial for efficient reaction in a biphasic system (aqueous NaOH/organic), enhancing reaction rates and eliminating the need for anhydrous conditions.[8][9][10]
Temperature 80 - 110 °CMust be carefully controlled. Higher temperatures increase reaction rate but also favor the E2 elimination side reaction, forming butene.[5][6][11]
Reaction Time 4 - 12 hoursMonitored by in-process controls (GC, HPLC). Reaction time is highly dependent on mixing efficiency and temperature at scale.[11]

Part 2: Troubleshooting Guide (Q&A Format)

This section addresses specific problems encountered during pilot-scale production.

Issue 1: Low or Stagnating Reaction Yield

Question: We've scaled our this compound synthesis from a 5L lab reactor to a 100L pilot reactor. Our yield has dropped from 95% to below 75%, and the reaction seems to stall. What are the primary causes?

Answer: A drop in yield upon scale-up is a common issue, often pointing to mass and heat transfer limitations. Here’s a systematic approach to troubleshooting:

  • Inefficient Mixing & Mass Transfer:

    • Causality: In a larger vessel, the surface-area-to-volume ratio decreases. If the agitation is insufficient, the aqueous NaOH phase and the organic phase (containing p-cresol and the butyl halide) will not mix adequately. The reaction is dependent on the Phase-Transfer Catalyst (PTC) shuttling the cresolate anion into the organic phase; poor mixing severely limits this transfer.[8][10]

    • Solution:

      • Review Agitator Design: Ensure the agitator type (e.g., pitched-blade turbine, retreat curve impeller) and speed (RPM) are appropriate for mixing two immiscible liquids. The goal is to create a fine emulsion to maximize interfacial surface area.

      • Baffle Installation: If not already present, install baffles in the reactor. Baffles prevent vortexing and promote top-to-bottom mixing, dramatically improving agitation efficiency.

      • Increase Agitation Speed: Gradually increase the RPM while monitoring the motor's power draw. Observe the liquid surface to ensure a vortex is not forming, which indicates poor mixing.

  • Poor Temperature Control & Heat Transfer:

    • Causality: Exothermic reactions are harder to control in large vessels. The initial deprotonation of p-cresol with NaOH is exothermic.[12] If this heat is not removed efficiently, localized hot spots can occur, leading to side reactions like the elimination of n-butyl halide to butene.[5][13] Conversely, if the reactor heating system cannot maintain a consistent temperature, the reaction rate will be slow and may stall.

    • Solution:

      • Staged Reagent Addition: Add the sodium hydroxide solution slowly to the solution of p-cresol in toluene to control the initial exotherm. Monitor the internal temperature closely.

      • Jacket Fluid Control: Verify that the heating/cooling jacket's utility fluid has the correct flow rate and temperature to maintain the target reaction temperature within a narrow range (e.g., ±2 °C).

  • Water Management:

    • Causality: The Williamson ether synthesis is sensitive to water, which can hydrolyze the alkyl halide.[11] While PTCs offer robustness, excess water from the aqueous NaOH solution can still negatively impact the reaction equilibrium and rate.

    • Solution:

      • Use Concentrated NaOH: Employ a concentrated (e.g., 50% w/w) NaOH solution to minimize the volume of water introduced.

      • Azeotropic Dehydration: Before adding the n-butyl halide, consider heating the mixture of p-cresol, toluene, and NaOH under a Dean-Stark trap to azeotropically remove the water formed during neutralization. This ensures a more anhydrous environment for the SN2 reaction.

Workflow: Troubleshooting Low Yield

LowYieldTroubleshooting Start Low Yield (<85%) Observed Check_Mixing Evaluate Agitation - RPM sufficient? - Baffles present? - Emulsion formed? Start->Check_Mixing Check_Temp Analyze Temperature Profile - Initial exotherm controlled? - Stable at setpoint? - Hot spots likely? Check_Mixing->Check_Temp Yes Optimize_Mixing Action: Increase RPM Install Baffles Change Impeller Check_Mixing->Optimize_Mixing No Check_Water Assess Water Content - Using 50% NaOH? - Azeotropic removal performed? Check_Temp->Check_Water Yes Optimize_Temp Action: Slow NaOH Addition Improve Jacket Control Check_Temp->Optimize_Temp No Optimize_Water Action: Use Dean-Stark Prior to Alkylation Check_Water->Optimize_Water No Success Yield Improved Proceed with Batch Check_Water->Success Yes Optimize_Mixing->Success Optimize_Temp->Success Optimize_Water->Success

Caption: Troubleshooting flowchart for low yield in pilot scale synthesis.

Issue 2: High Levels of Impurities

Question: Our GC analysis of the crude product shows two significant impurities: unreacted p-cresol and an unknown peak with a lower retention time. How do we identify and mitigate these?

Answer: This impurity profile is characteristic of the Williamson synthesis. Let's break down the likely culprits and solutions.

  • Unreacted p-Cresol:

    • Causality: This indicates incomplete alkylation. The root causes are often the same as for low yield: poor mixing, insufficient temperature, or a non-optimal stoichiometry. It can also be caused by deactivation of the alkylating agent.

    • Solution:

      • Confirm Stoichiometry: Ensure at least a slight molar excess (1.05-1.1 eq) of n-butyl halide is used.

      • In-Process Monitoring (IPC): Implement regular sampling (e.g., every hour) and analyze by GC to track the disappearance of p-cresol. Do not stop the reaction until the p-cresol level is below your target specification (e.g., <1%).

      • Catalyst Efficacy: Ensure your PTC has not degraded and is used at the correct loading (typically 1-5 mol%).

  • Low Retention Time Impurity (Likely Butene/Butanol):

    • Causality: The most common side reaction is E2 elimination of the n-butyl halide, promoted by the basic phenoxide, to form 1-butene or 2-butene.[5][13][14] This is favored by high temperatures and sterically hindered bases (though p-cresolate is not particularly hindered).[6][13] Another possibility is hydrolysis of the n-butyl halide to form n-butanol, especially if excess water is present.

    • Solution:

      • Strict Temperature Control: Avoid temperature overshoots. Maintain the reaction temperature at the lowest effective point (e.g., start optimization at 80°C).

      • Base Addition: Add the base slowly to a solution of the alcohol, not the other way around. This maintains a lower instantaneous concentration of the strong base.[11]

      • Choice of Halide: n-Butyl bromide is more susceptible to elimination than n-butyl chloride, but also reacts faster for the desired SN2 pathway. If butene is a major issue, switching to n-butyl chloride and increasing the reaction time/temperature slightly may be a viable trade-off.

Table 2: Common Impurities and Mitigation Strategies
ImpurityLikely Cause(s)Analytical DetectionMitigation Strategy
Unreacted p-CresolIncomplete reaction; Insufficient alkylating agentGC, HPLCIncrease reaction time; Use slight excess of n-butyl halide; Optimize mixing and temperature.
Butenes (1- & 2-)E2 Elimination side reactionGC-MS (Headspace)Lower reaction temperature; Avoid temperature overshoots.
n-ButanolHydrolysis of n-butyl halideGC, HPLCMinimize water in the reaction; Use concentrated NaOH.
Dibutyl EtherReaction of n-butanol with n-butyl halideGC-MSMinimize n-butanol formation by controlling water content.

Part 3: Frequently Asked Questions (FAQs)

Q1: Is a Phase-Transfer Catalyst (PTC) absolutely necessary at pilot scale?

A1: While not strictly mandatory if using a polar aprotic solvent like DMF, a PTC is highly recommended for pilot and industrial scale synthesis.[8] Using a PTC provides significant green chemistry and process advantages: it allows the use of less hazardous and less expensive solvents like toluene, enables the use of aqueous NaOH which is easier to handle than sodium hydride or other anhydrous bases, and often results in faster reaction rates under milder conditions.[10][15]

Q2: What are the critical safety considerations for this process?

A2: Safety is paramount. The primary hazards involve the handling of concentrated sodium hydroxide and flammable solvents.

  • Sodium Hydroxide (Caustic): This is a highly corrosive material that can cause severe chemical burns to skin and eyes.[12][16] Always use appropriate Personal Protective Equipment (PPE), including chemical splash goggles, a face shield, long-cuffed gloves, and a chemical-resistant apron or suit.[12][17] When diluting or using NaOH solutions, always add caustic to water, never the other way around, to control the exothermic reaction.[12][16]

  • p-Cresol: This is a toxic and corrosive phenol. Avoid inhalation and skin contact.

  • Flammable Solvents: Toluene is flammable. The reactor and all transfer lines must be properly grounded to prevent static discharge.[17] The process should be run in a well-ventilated area with appropriate fire suppression systems.

  • Pressure Build-up: If the reaction temperature is too high, the formation of butene gas can lead to a dangerous pressure increase in a sealed reactor. Ensure the reactor is equipped with a pressure relief valve and a rupture disc.

Q3: How should the final product be purified at pilot scale?

A3: The work-up and purification process must be scalable.

  • Work-up: After the reaction is complete, cool the mixture. Add water to dissolve the sodium bromide/chloride salts. The layers are separated. The organic layer (containing the product in toluene) is washed sequentially with a dilute NaOH solution (to remove any residual p-cresol), and then with water or brine until the aqueous layer is neutral.[14]

  • Solvent Removal: The toluene is removed from the organic layer via distillation.

  • Final Purification: The crude this compound is purified by vacuum distillation. This is the most effective method for removing less volatile impurities and any high-boiling side products. The distillation parameters (pressure and temperature) should be optimized to avoid product degradation.

Part 4: Experimental Protocol - Pilot Scale

This protocol outlines a general procedure for a 100L batch. All operations must be conducted following site-specific safety procedures.

Equipment:

  • 100L Glass-Lined or Stainless Steel Reactor with heating/cooling jacket, agitator, condenser, and temperature probe.

  • Charging vessels for liquids and solids.

  • Receiving vessels for distillate and final product.

Materials:

  • p-Cresol: (e.g., 10.8 kg, 100 mol)

  • Toluene: (e.g., 50 L)

  • Sodium Hydroxide (50% aq. solution): (e.g., 8.8 kg, 110 mol)

  • Tetrabutylammonium Bromide (TBAB): (e.g., 0.32 kg, 1 mol)

  • n-Butyl Bromide: (e.g., 15.1 kg, 110 mol)

Procedure:

  • Reactor Preparation: Ensure the reactor is clean, dry, and inerted with nitrogen.

  • Charge Reactants: Charge toluene (50 L) and p-cresol (10.8 kg) to the reactor. Begin agitation.

  • Deprotonation: Slowly add the 50% NaOH solution (8.8 kg) over 30-60 minutes, ensuring the internal temperature does not exceed 50°C.

  • Catalyst Addition: Add the Tetrabutylammonium Bromide (TBAB) (0.32 kg) to the mixture.

  • Alkylation: Heat the reactor contents to 90°C. Once at temperature, begin the slow, subsurface addition of n-butyl bromide (15.1 kg) over 2-3 hours. Maintain the temperature at 90-95°C.

  • Reaction Monitoring: Hold the batch at 90-95°C for 6-8 hours. Take samples periodically for GC analysis to monitor the consumption of p-cresol.

  • Cool Down & Quench: Once the reaction is complete (<1% p-cresol remaining), cool the reactor to 40°C.

  • Work-Up:

    • Add water (20 L) and stir for 15 minutes.

    • Stop agitation and allow the layers to separate for 30 minutes.

    • Drain the lower aqueous layer (containing salts).

    • Add 5% NaOH solution (10 L) to the organic layer, stir, separate, and drain the aqueous layer.

    • Wash the organic layer with water (2 x 20 L) until the aqueous layer is neutral (pH 7-8).

  • Purification:

    • Transfer the organic layer to a distillation setup.

    • Distill off the toluene at atmospheric pressure.

    • Apply vacuum and perform a fractional vacuum distillation to purify the this compound product. Collect the fraction boiling at the correct temperature/pressure range.

Process Flow Diagram

ProcessFlow cluster_prep 1. Reaction Setup cluster_react 2. Synthesis cluster_workup 3. Work-up cluster_purify 4. Purification p_Cresol p-Cresol Reactor 100L Reactor (Charge, React at 90-95°C) p_Cresol->Reactor Toluene Toluene Toluene->Reactor NaOH 50% NaOH NaOH->Reactor PTC TBAB PTC->Reactor nBuBr n-Butyl Bromide nBuBr->Reactor Slow Addition Separator Separatory Funnel / Vessel (Aqueous Washes) Reactor->Separator Waste Aqueous Waste (Salts, excess base) Separator->Waste Distill_Solvent Atmospheric Distillation (Remove Toluene) Separator->Distill_Solvent Organic Layer Distill_Product Vacuum Distillation (Purify Product) Distill_Solvent->Distill_Product Crude Product Final_Product Pure this compound Distill_Product->Final_Product

Caption: General process flow for pilot-scale this compound synthesis.

References

  • Benchchem. troubleshooting low yield in Williamson ether synthesis of crown ethers. Benchchem.
  • Chemistry For Everyone. (2025). What Are The Limitations Of Williamson Ether Synthesis? YouTube.
  • CORECHEM Inc. Safe Handling Guide: Sodium Hydroxide. CORECHEM Inc.
  • ChemTalk. (2023). Williamson Ether Synthesis. ChemTalk.
  • Wikipedia. (2023). Williamson ether synthesis. Wikipedia.
  • ChemicalBook. This compound synthesis. ChemicalBook.
  • Royal Society of Chemistry. (2021). Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions. RSC Publishing.
  • Benchchem. Improving reaction conditions for Williamson ether synthesis. Benchchem.
  • American Institute of Chemists. article #2 - starburst quaternary ammonium salt - a new effective phase transfer catalyst. American Institute of Chemists.
  • Chemos GmbH&Co.KG. (2021). Safety Data Sheet: sodium hydroxide. Chemos GmbH&Co.KG.
  • CCOHS. Sodium Hydroxide. CCOHS.
  • TN.gov. Sodium Hydroxide. TN.gov.
  • Chegg. (2020). Solved Answer: Given Reaction is williamson ether Synthesis. Chegg.com.
  • Little Flower College Guruvayoor. phase transfer catalyst. Little Flower College Guruvayoor.
  • Chemistry Steps. Williamson Ether Synthesis. Chemistry Steps.
  • CDC. (2018). Sodium Hydroxide | Medical Management Guidelines. Toxic Substance Portal.
  • Reddit. (2020). My first synthesis was not as efficient as I had hoped. 16% yield. : r/chemistry. Reddit.
  • Alfa Chemistry. Methods for Purification of Commonly Used Solvents. Alfa Chemistry.
  • ACS GCI Pharmaceutical Roundtable Reagent Guides. (2026). Phase Transfer Catalysis. Wordpress.
  • CRDEEP Journals. Phase-Transfer Catalysis in Organic Syntheses. CRDEEP Journals.
  • Taylor & Francis. (2021). Phase transfer catalysts – Knowledge and References. Taylor & Francis.
  • Cheméo. Chemical Properties of this compound (CAS 10519-06-9). Cheméo.
  • NIH. (n.d.). This compound. PubChem.
  • Organic Syntheses Procedure. Submitted by Boris Gaspar, Jerome Waser, and Erick M. Carreira. Organic Syntheses Procedure.
  • National Institute of Standards and Technology. This compound. NIST WebBook.
  • gsrs. This compound. gsrs.
  • ChemicalBook. (2024). This compound | 10519-06-9. ChemicalBook.
  • PubChemLite. This compound (C11H16O). PubChemLite.
  • Obrnuta faza. GUIDE FOR CHEMICAL SYNTHESIS & PURIFICATION. Obrnuta faza.
  • Organic Syntheses Procedure. osmium-catalyzed vicinal oxyamination of olefins by chloramine-t. Organic Syntheses Procedure.

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Technical Support Center: Impact of Base Selection on the Efficiency of p-Butoxytoluene Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

This guide offers in-depth technical support for researchers, scientists, and drug development professionals engaged in the synthesis of p-Butoxytoluene. We will explore common challenges and frequently asked questions, with a specific focus on how the choice of base is a critical parameter influencing reaction efficiency, yield, and purity.

Section 1: Foundational Principles of this compound Synthesis

The primary method for synthesizing this compound is the Williamson ether synthesis.[1][2] This well-established organic reaction involves the deprotonation of an alcohol, in this case, p-cresol, to form an alkoxide or phenoxide ion. This ion then acts as a nucleophile, attacking an alkyl halide (n-butyl bromide) in a bimolecular nucleophilic substitution (SN2) reaction to form the desired ether.[1][3][4]

The selection of a suitable base is paramount as it governs the extent and rate of p-cresol deprotonation, which directly impacts the overall reaction kinetics and the potential for side reactions.[2][5]

Figure 1: Conceptual workflow of this compound synthesis via Williamson ether synthesis.

Section 2: Troubleshooting Guide for Base-Related Synthesis Issues

This section is designed to help you diagnose and resolve common problems encountered during the synthesis of this compound, with a direct correlation to the base used.

2.1 Issue: Low or No Yield of this compound

Question: My reaction is resulting in a very low yield, or in some cases, no product at all. What are the likely causes?

Answer: A diminished or absent yield is frequently a direct consequence of incomplete deprotonation of the p-cresol starting material. The strength of the base you have selected is a critical factor.

  • Insufficient Basicity: Weaker bases may not be strong enough to deprotonate the phenolic hydroxyl group of p-cresol effectively.[6] This leads to a low concentration of the reactive phenoxide intermediate, thereby slowing down or stalling the reaction.

  • Stoichiometric Imbalance: It is crucial to use at least a stoichiometric equivalent of the base relative to p-cresol. An insufficient amount of base will leave a portion of the p-cresol unreacted, thus limiting the maximum possible yield.

  • Solvent Effects: The choice of solvent can significantly impact the reaction rate. Polar aprotic solvents like acetonitrile or N,N-dimethylformamide (DMF) are often preferred as they can slow down the reaction rate.[1]

Troubleshooting Steps:

  • Re-evaluate Base Strength: Consider employing a stronger base. For the synthesis of aryl ethers, bases such as sodium hydroxide (NaOH), potassium carbonate (K₂CO₃), or for anhydrous conditions, sodium hydride (NaH), are effective choices.[5][7]

  • Verify Stoichiometry: Double-check your calculations to ensure you are using at least one equivalent of base for every equivalent of p-cresol.

  • Optimize Solvent System: If not already in use, consider switching to a polar aprotic solvent to enhance the reactivity of the nucleophile.[7]

2.2 Issue: Presence of Significant Side Products

Question: My final product is contaminated with a noticeable amount of side products. How can I improve the selectivity of my reaction?

Answer: The formation of side products is a common challenge in Williamson ether synthesis and is heavily influenced by the choice of base and reaction conditions.

  • Elimination (E2) Reactions: A major competing side reaction is the E2 elimination of the n-butyl halide, which is favored by strong and sterically hindered bases.[2][7] This leads to the formation of butene as a gaseous byproduct.

  • C-Alkylation: The phenoxide ion is an ambident nucleophile, meaning it has two nucleophilic sites (the oxygen and the aromatic ring). While O-alkylation is the desired pathway, C-alkylation can occur, leading to isomeric impurities.[1][5]

Troubleshooting Steps:

  • Base Selection for Selectivity: To minimize elimination, a moderately strong, non-sterically hindered base like potassium carbonate can be a better choice than a very strong base like sodium hydride.[5]

  • Temperature Management: Higher reaction temperatures can favor the E2 elimination pathway.[7] Running the reaction at a lower temperature for a longer duration can often improve the yield of the desired SN2 product.

  • Alkyl Halide Choice: While not directly related to the base, using a primary alkyl halide is crucial. Secondary and tertiary alkyl halides are more prone to elimination.[4]

G cluster_0 Desired SN2 Pathway cluster_1 Competing E2 Pathway n-Butyl Bromide_SN2 n-Butyl Bromide This compound This compound n-Butyl Bromide_SN2->this compound n-Butyl Bromide_E2 n-Butyl Bromide Butene Butene n-Butyl Bromide_E2->Butene

Figure 2: Visualization of the competition between the desired SN2 substitution and the undesired E2 elimination side reaction.

Section 3: Comparative Overview of Common Bases

The following table provides a summary of commonly employed bases in the synthesis of this compound, outlining their respective advantages and disadvantages to aid in your selection process.

BaseFormulaStrengthAdvantagesDisadvantagesRecommended Solvents
Sodium Hydroxide NaOHStrongCost-effective and widely available.Can introduce water, potentially leading to hydrolysis of the alkyl halide.Ethanol, DMF
Potassium Carbonate K₂CO₃ModerateMild, reduces the likelihood of elimination side reactions, and is easy to handle.[5]May result in slower reaction times compared to stronger bases.Acetone, DMF, Acetonitrile
Sodium Hydride NaHVery StrongHighly efficient for complete deprotonation, driving the reaction towards completion.[4][7]Flammable and highly reactive with water and protic solvents, necessitating anhydrous conditions and an inert atmosphere.[4]Anhydrous THF, Anhydrous DMF
Section 4: Exemplary Experimental Protocols

The following protocols are provided as illustrative examples for the synthesis of this compound using different bases. A thorough risk assessment should be conducted prior to any laboratory work.

4.1 Protocol Utilizing Potassium Carbonate (K₂CO₃)
  • In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine p-cresol (1.0 eq), potassium carbonate (1.5 eq), and acetone.

  • Stir the resulting suspension at room temperature for 15 minutes.

  • Add n-butyl bromide (1.2 eq) to the reaction mixture.

  • Heat the mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the inorganic salts by filtration.

  • Concentrate the filtrate under reduced pressure to remove the solvent.

  • The crude product can be purified by distillation or column chromatography.

4.2 Protocol Utilizing Sodium Hydride (NaH)

Safety Precaution: Sodium hydride is a flammable solid that reacts violently with water. All manipulations should be performed under an inert atmosphere (e.g., nitrogen or argon) by trained personnel.

  • To a flame-dried, three-necked round-bottom flask under an inert atmosphere, add a dispersion of sodium hydride (1.1 eq) in anhydrous DMF.

  • Cool the flask to 0 °C using an ice bath.

  • Slowly add a solution of p-cresol (1.0 eq) in anhydrous DMF to the NaH suspension.

  • Allow the mixture to warm to room temperature and stir until the evolution of hydrogen gas ceases.

  • Slowly add n-butyl bromide (1.1 eq) to the reaction mixture.

  • Stir the reaction at room temperature or with gentle heating, monitoring its progress by TLC.

  • Upon completion, carefully quench any excess NaH by the slow addition of ethanol or isopropanol.

  • Proceed with an aqueous workup and extraction, followed by purification of the final product.

Section 5: Frequently Asked Questions (FAQs)

Q1: Is it feasible to use sodium ethoxide as the base for this synthesis? A1: While sodium ethoxide is a strong base capable of deprotonating p-cresol, its use introduces ethanol as a protic solvent. Protic solvents can solvate the alkoxide, reducing its nucleophilicity and slowing down the reaction.[7]

Q2: How can I confirm the completion of the deprotonation step when using sodium hydride? A2: The reaction of p-cresol with sodium hydride generates hydrogen gas.[4] The completion of this step is indicated by the cessation of bubbling.

Q3: Is an inert atmosphere necessary when using potassium carbonate? A3: While not as critical as with sodium hydride, employing an inert atmosphere is considered good laboratory practice to prevent the potential oxidation of the phenoxide intermediate, which can lead to the formation of colored impurities. However, for many standard preparations with K₂CO₃, it is not strictly required.

Q4: My purified product has a residual color. What is the likely cause? A4: A pink or brownish hue in the final product is often indicative of oxidized impurities. This can result from the oxidation of the p-cresol starting material or the phenoxide intermediate. Using high-purity starting materials and maintaining an inert atmosphere can help mitigate this. These colored impurities can typically be removed during the final purification step.

References
  • Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]

  • ChemTalk. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). The Williamson Ether Synthesis. Retrieved from [Link]

  • YouTube. (2018, May 2). Williamson Ether Synthesis Reaction Mechanism. Retrieved from [Link]

  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]

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Solvent effects on the rate and yield of p-Butoxytoluene formation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of p-butoxytoluene. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of the Williamson ether synthesis, with a specific focus on how solvent selection impacts reaction rate and yield. Here, we address common challenges and provide practical, evidence-based solutions to optimize your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism for the formation of this compound via the Williamson ether synthesis?

The formation of this compound, an alkyl aryl ether, proceeds via the Williamson ether synthesis, a classic SN2 (bimolecular nucleophilic substitution) reaction. The process involves two primary steps:

  • Deprotonation: A strong base is used to deprotonate the hydroxyl group of p-cresol (4-methylphenol), forming a p-cresoxide (or p-methylphenoxide) anion. This anion is a potent nucleophile.

  • Nucleophilic Attack: The p-cresoxide anion then attacks the electrophilic carbon of an alkyl halide, such as 1-bromobutane or 1-iodobutane. This concerted, one-step reaction displaces the halide leaving group, forming the C-O ether bond and yielding this compound.

G cluster_0 Step 1: Deprotonation cluster_1 Step 2: SN2 Attack pcresol p-Cresol cresoxide p-Cresoxide Anion pcresol->cresoxide + Base base Base (e.g., NaH) H2 H₂ (gas) cresoxide->H2 Byproduct p_butoxytoluene This compound cresoxide->p_butoxytoluene + 1-Bromobutane butyl_halide 1-Bromobutane halide_ion Bromide Ion p_butoxytoluene->halide_ion Byproduct

Caption: Reaction mechanism for this compound synthesis.

Troubleshooting Guide

Q2: My reaction yield is consistently low. What are the most likely causes related to my choice of solvent?

Low yields in the Williamson ether synthesis are frequently tied to solvent selection. The solvent's primary role is to dissolve the reactants and influence the reactivity of the nucleophile.

  • Protic Solvents (e.g., Ethanol, Methanol, Water): These solvents possess acidic protons and can form hydrogen bonds with the p-cresoxide anion. This creates a "solvent cage" around the nucleophile, stabilizing it and reducing its energy and, consequently, its reactivity. This solvation shell hinders the anion's ability to attack the alkyl halide, leading to a significantly slower reaction rate and lower yield.[1] Although the reagents may dissolve, the reaction kinetics are unfavorable.

  • Apolar Aprotic Solvents (e.g., Hexane, Toluene): While these solvents do not solvate the nucleophile, they are generally poor choices because the ionic p-cresoxide salt has very low solubility in them. If the nucleophile is not dissolved, the reaction can only occur at the interface of the solid and liquid phases, resulting in an extremely slow and inefficient reaction.

  • Optimal Choice - Polar Aprotic Solvents (e.g., DMF, DMSO, Acetonitrile): These solvents have a high dielectric constant, allowing them to dissolve the ionic p-cresoxide. However, they lack acidic protons and cannot form hydrogen bonds with the anion.[2] They solvate the cation (e.g., Na⁺), leaving the p-cresoxide anion "naked" and highly reactive.[3] This leads to a dramatic increase in the SN2 reaction rate. For instance, a similar SN2 reaction was found to be 5000 times faster in acetonitrile (a polar aprotic solvent) than in methanol (a polar protic solvent).[1]

G cluster_protic Polar Protic Solvent (e.g., Ethanol) cluster_aprotic Polar Aprotic Solvent (e.g., DMF) nucleophile_p p-Cresoxide Anion solvent_p1 EtOH nucleophile_p->solvent_p1 H-Bond solvent_p2 EtOH nucleophile_p->solvent_p2 H-Bond solvent_p3 EtOH nucleophile_p->solvent_p3 H-Bond solvent_p4 EtOH nucleophile_p->solvent_p4 H-Bond low_yield Low Rate & Yield nucleophile_p->low_yield nucleophile_a "Naked" p-Cresoxide Anion high_yield High Rate & Yield nucleophile_a->high_yield cation_a Na⁺ solvent_a1 DMF cation_a->solvent_a1 Solvation solvent_a2 DMF cation_a->solvent_a2 Solvation

Caption: Solvation effects on the p-cresoxide nucleophile.

Q3: I am observing a significant amount of an alkene byproduct. How can I minimize this?

The formation of an alkene (in this case, butene) is a classic sign that an E2 (bimolecular elimination) reaction is competing with the desired SN2 pathway.[4] The p-cresoxide is not only a good nucleophile but also a reasonably strong base. Several factors can favor elimination:

  • Alkyl Halide Structure: The risk of elimination increases dramatically from primary to secondary to tertiary alkyl halides. For the synthesis of this compound, always use a primary halide like 1-bromobutane. Using a secondary halide like 2-bromobutane will result in a mixture of ether and alkene, while a tertiary halide like tert-butyl bromide will yield almost exclusively the elimination product (isobutylene).[5]

  • Reaction Temperature: Higher temperatures favor elimination over substitution.[6] If butene formation is an issue, try running the reaction at a lower temperature for a longer duration.

  • Base Strength: While a strong base is needed to deprotonate the p-cresol, an excessively strong or sterically hindered base (like potassium tert-butoxide) can favor elimination. For phenols, weaker bases like potassium carbonate (K₂CO₃) or even sodium hydroxide (NaOH) are often sufficient and can help minimize this side reaction.[2]

Q4: My product analysis shows isomers, suggesting alkylation on the aromatic ring. Why is this happening and how can I prevent it?

This is a known issue when working with phenoxide nucleophiles, which are ambident, meaning they can be attacked at two sites: the oxygen atom (O-alkylation, desired) and the carbon atoms of the aromatic ring (C-alkylation, undesired).[7] The choice of solvent plays a critical role in directing the selectivity.

  • Protic Solvents Promote C-Alkylation: In protic solvents like water or alcohols, hydrogen bonding to the phenoxide oxygen makes it less nucleophilic. This decreased reactivity at the oxygen site can make the electron-rich ortho and para positions of the aromatic ring more competitive targets for the electrophile.[7]

  • Polar Aprotic Solvents Favor O-Alkylation: As discussed, polar aprotic solvents leave the oxygen anion "naked" and highly nucleophilic, strongly favoring the desired O-alkylation pathway.[7]

A kinetic study on a similar system demonstrated this effect quantitatively. The ratio of O-alkylation to C-alkylation was found to be 97:3 in acetonitrile (a polar aprotic solvent), but shifted to 72:28 in methanol (a polar protic solvent).[7][8]

Data Summary: Solvent Effect on O- vs. C-Alkylation Selectivity

Solvent TypeSolvent ExampleO-Alkylation Product (%)C-Alkylation Product (%)Rationale
Polar Aprotic Acetonitrile973Maximizes oxygen nucleophilicity.[7][8]
Polar Protic Methanol7228Hydrogen bonding reduces oxygen nucleophilicity.[7][8]

To ensure high selectivity for this compound, the use of a polar aprotic solvent like DMF, DMSO, or acetonitrile is strongly recommended.

Q5: I'm working in a drug development setting and need a more scalable and "green" synthesis method. Are there alternatives to using large volumes of DMF or DMSO?

Yes, Phase-Transfer Catalysis (PTC) is an excellent alternative that is highly amenable to industrial scale-up and aligns with green chemistry principles.[9]

In a PTC system, the reaction is carried out in a biphasic mixture, typically an aqueous phase containing the base (e.g., NaOH) and a nonpolar organic solvent (e.g., toluene) containing the alkyl halide. The p-cresol is deprotonated at the interface. A phase-transfer catalyst, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide, TBAB), then transports the p-cresoxide anion from the aqueous phase into the organic phase, where it can react with the alkyl halide.

Advantages of PTC:

  • Avoids Anhydrous Conditions: The reaction can be run in the presence of water.

  • Reduces Use of Hazardous Solvents: Eliminates the need for large volumes of high-boiling polar aprotic solvents like DMF or DMSO, replacing them with more benign options like toluene.[9]

  • Simplified Workup: The catalyst is used in small amounts, and the product is easily isolated from the organic phase.

  • High Yields: PTC often leads to high yields and clean reactions.[2]

G cluster_aqueous Aqueous Phase cluster_organic Organic Phase (e.g., Toluene) pcresol p-Cresol cresoxide_na Sodium p-cresoxide pcresol->cresoxide_na + NaOH naoh NaOH tba_br TBAB (Q⁺Br⁻) cresoxide_na->tba_br Ion Exchange interface Aqueous-Organic Interface cresoxide_na->interface na_br NaBr tba_br->na_br tba_br->interface butyl_bromide 1-Bromobutane p_butoxytoluene This compound butyl_bromide->p_butoxytoluene + Q⁺⁻O-Ar tba_cresoxide Q⁺⁻O-Ar tba_cresoxide->interface tba_br_regen TBAB (Q⁺Br⁻) p_butoxytoluene->tba_br_regen tba_br_regen->interface

Sources

Validation & Comparative

A Comparative Guide to the Synthesis of p-Butoxytoluene: Williamson vs. Ullmann and Buchwald-Hartwig Etherification

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the efficient and reliable synthesis of aryl ethers is a cornerstone of molecular construction. p-Butoxytoluene, a key building block and intermediate, serves as an excellent case study for comparing the primary methodologies in an organic chemist's toolkit: the classical Williamson ether synthesis and the more modern, metal-catalyzed Ullmann and Buchwald-Hartwig reactions. This guide provides an in-depth, objective comparison of these methods, supported by experimental data and protocols, to inform the selection of the most appropriate synthetic strategy.

The Enduring Classic: Williamson Ether Synthesis

The Williamson ether synthesis, developed in the 19th century, remains a fundamental and widely practiced method for preparing symmetrical and asymmetrical ethers.[1] The reaction proceeds via an SN2 mechanism, where an alkoxide nucleophile displaces a halide from an alkyl halide.[2]

Mechanistic Rationale

The synthesis of this compound via the Williamson method typically involves the deprotonation of p-cresol to form the p-methylphenoxide, which then acts as the nucleophile to attack an n-butyl halide.

Williamson_Mechanism cluster_step1 Step 1: Deprotonation of p-Cresol cluster_step2 Step 2: SN2 Attack PCresol p-Cresol Phenoxide p-Methylphenoxide PCresol->Phenoxide Phenoxide2 p-Methylphenoxide Base Base (e.g., NaOH, KOH) Base->Phenoxide Water H₂O Phenoxide->Water TransitionState [Transition State] Phenoxide2->TransitionState ButylHalide n-Butyl Halide ButylHalide->TransitionState Product This compound TransitionState->Product HalideIon Halide Ion TransitionState->HalideIon

Caption: Mechanism of the Williamson Ether Synthesis for this compound.

The choice of a strong base is crucial for the complete deprotonation of the phenol, and the use of a primary alkyl halide minimizes the competing E2 elimination reaction.[3]

Experimental Protocol: Williamson Synthesis of this compound

Materials:

  • p-Cresol

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

  • n-Butyl bromide or n-Butyl iodide

  • Tetrabutylammonium bromide (phase-transfer catalyst, optional)

  • Solvent (e.g., ethanol, acetonitrile, or a biphasic system with water)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve p-cresol in the chosen solvent.

  • Add a stoichiometric equivalent of a strong base (e.g., NaOH or KOH) and stir until the p-cresol is fully deprotonated.

  • If using a phase-transfer catalyst, add it to the reaction mixture.

  • Add a slight excess (1.1 equivalents) of the n-butyl halide to the reaction mixture.

  • Heat the reaction to reflux and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and quench with water.

  • Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or distillation to yield this compound.

The Advent of Metal-Catalyzed Etherification: Ullmann and Buchwald-Hartwig Reactions

While the Williamson synthesis is robust, its limitations with sterically hindered substrates and the potential for elimination side reactions have driven the development of alternative methods. The Ullmann and Buchwald-Hartwig reactions have emerged as powerful, metal-catalyzed cross-coupling strategies for the formation of C-O bonds.

The Ullmann Condensation: A Copper-Catalyzed Approach

The Ullmann condensation traditionally involves the copper-promoted reaction of an aryl halide with an alcohol or phenol.[4] Modern iterations often employ copper catalysts with ligands to facilitate the reaction under milder conditions.[2]

The precise mechanism of the Ullmann reaction is still a subject of investigation, but a generally accepted pathway involves the formation of a copper(I) alkoxide, followed by oxidative addition of the aryl halide to the copper center, and subsequent reductive elimination to form the ether and regenerate the copper catalyst.

Ullmann_Mechanism CuI_cat Cu(I) Catalyst Cu_Butoxide Cu(I)-Butoxide CuI_cat->Cu_Butoxide + Butoxide Butoxide Butoxide OxidativeAddition Oxidative Addition Intermediate Cu_Butoxide->OxidativeAddition + p-Bromotoluene ArylHalide p-Bromotoluene Product This compound OxidativeAddition->Product Reductive Elimination Product->CuI_cat - Cu(I) Halide

Caption: A simplified catalytic cycle for the Ullmann ether synthesis.

The Buchwald-Hartwig Etherification: A Palladium-Catalyzed Powerhouse

The Buchwald-Hartwig amination has been successfully adapted for the synthesis of aryl ethers, providing a highly versatile and functional group tolerant method.[5] This palladium-catalyzed reaction couples aryl halides or triflates with a wide range of alcohols.

The catalytic cycle of the Buchwald-Hartwig etherification is well-established and involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the alcohol, deprotonation to form a palladium alkoxide intermediate, and finally, reductive elimination to furnish the aryl ether and regenerate the Pd(0) catalyst.[6]

Buchwald_Hartwig_Mechanism Pd0 Pd(0)L_n OxidativeAddition Oxidative Addition Complex Pd0->OxidativeAddition + p-Bromotoluene ArylHalide p-Bromotoluene Pd_Alkoxide Pd(II)-Alkoxide Complex OxidativeAddition->Pd_Alkoxide + Butanol, -HX Alcohol Butanol Product This compound Pd_Alkoxide->Product Reductive Elimination Product->Pd0

Caption: A generalized catalytic cycle for the Buchwald-Hartwig etherification.

Comparative Analysis: Performance and Practicality

The choice between these three methods hinges on a careful consideration of several factors, including substrate scope, reaction conditions, catalyst cost and sensitivity, and overall efficiency.

FeatureWilliamson Ether SynthesisUllmann CondensationBuchwald-Hartwig Etherification
Catalyst None (or phase-transfer catalyst)Copper (often with ligands)Palladium (with specialized phosphine ligands)
Typical Reactants Phenol + Alkyl HalideAryl Halide + AlcoholAryl Halide/Triflate + Alcohol
Reaction Temperature 50-100 °C[1]100-200 °C (can be lower with modern catalysts)[4]Room temperature to 110 °C
Yield 50-95% (highly substrate dependent)[1]Moderate to excellentGenerally high to excellent
Functional Group Tolerance Moderate (sensitive to strong base)GoodExcellent
Substrate Scope Best with primary alkyl halides; limited with sterically hindered substratesTolerates a range of aryl halides and alcoholsBroad; effective for sterically hindered substrates
Advantages Inexpensive, simple procedure, no transition metal catalystUses a relatively inexpensive and abundant metal catalystHigh yields, broad scope, mild conditions, high functional group tolerance
Disadvantages Prone to elimination with secondary/tertiary halides, requires strong baseOften requires high temperatures and stoichiometric copper in older protocols, ligand optimization may be neededExpensive and air-sensitive palladium catalysts and ligands, requires inert atmosphere

Experimental Protocols for Catalytic Methods

Ullmann Synthesis of this compound (Representative Protocol)

Materials:

  • p-Bromotoluene

  • n-Butanol

  • Copper(I) iodide (CuI)

  • A suitable ligand (e.g., 1,10-phenanthroline)

  • A base (e.g., cesium carbonate, Cs₂CO₃)

  • Anhydrous solvent (e.g., toluene or dioxane)

Procedure:

  • To an oven-dried Schlenk tube, add CuI, the ligand, and the base under an inert atmosphere (e.g., argon or nitrogen).

  • Add p-bromotoluene and n-butanol via syringe.

  • Seal the tube and heat the reaction mixture in an oil bath at the specified temperature (e.g., 110 °C).

  • Monitor the reaction by GC-MS or TLC.

  • After completion, cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of Celite.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by column chromatography.

Buchwald-Hartwig Synthesis of this compound (Representative Protocol)

Materials:

  • p-Bromotoluene

  • n-Butanol

  • A palladium precatalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃)

  • A suitable phosphine ligand (e.g., a biarylphosphine ligand like RuPhos or XPhos)

  • A strong, non-nucleophilic base (e.g., sodium tert-butoxide, NaOtBu)

  • Anhydrous, deoxygenated solvent (e.g., toluene or dioxane)

Procedure:

  • In a glovebox or under a strictly inert atmosphere, charge a Schlenk tube with the palladium precatalyst, the phosphine ligand, and the base.

  • Add the anhydrous solvent, followed by p-bromotoluene and n-butanol.

  • Seal the tube and heat the mixture to the desired temperature (e.g., 80-100 °C).

  • Monitor the reaction's progress.

  • Upon completion, cool the reaction, quench with a saturated aqueous solution of ammonium chloride, and extract with an organic solvent.

  • Dry the combined organic layers, concentrate, and purify the product by chromatography.

Conclusion: Selecting the Optimal Synthetic Route

The synthesis of this compound provides a clear illustration of the evolution of etherification methodologies.

  • The Williamson ether synthesis remains a viable and cost-effective option, particularly for large-scale production where the starting materials are simple and unhindered. Its primary drawbacks are the need for a strong base and its limitations with more complex or sterically demanding substrates.

  • The Ullmann condensation offers a good balance between cost and performance, utilizing a more abundant and less expensive metal catalyst than palladium. Modern advancements with new ligand systems have made it a more attractive option with milder reaction conditions.

  • The Buchwald-Hartwig etherification stands out for its exceptional versatility, high yields, and broad functional group tolerance. For complex molecules in the context of drug discovery and development, where preserving sensitive functional groups is paramount and high efficiency is required, the Buchwald-Hartwig reaction is often the method of choice, despite the higher cost of the catalyst system.

Ultimately, the decision of which method to employ will be guided by the specific requirements of the synthesis, including the scale, the complexity of the starting materials, cost considerations, and the desired purity of the final product.

References

  • Chegg.com. (2022, February 23). Solved Williamson Ether Synthesis Learning Objectives.
  • Experiment 06 Williamson Ether Synthesis. (n.d.).
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A Senior Application Scientist's Guide to p-Butoxytoluene vs. Other Alkyl Aryl Ethers as Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Solvent Selection in Modern Synthesis

In the landscape of pharmaceutical and chemical research, the choice of solvent is a paramount decision that profoundly influences reaction kinetics, yield, impurity profiles, and overall process viability. Alkyl aryl ethers, a class of organic compounds characterized by an ether linkage between an alkyl and an aryl group, are widely employed as solvents due to their unique balance of polarity, high thermal stability, and chemical inertness.[1] Their applications are extensive, ranging from serving as reaction media to their use as building blocks in the synthesis of fragrances, pharmaceuticals, and dyes.[1][2][3]

This guide provides an in-depth, objective comparison of p-butoxytoluene against other commonly utilized alkyl aryl ethers, including anisole, phenetole, tert-butyl phenyl ether, and diphenyl ether. Our analysis moves beyond a simple recitation of physical properties to offer field-proven insights and supporting data, enabling researchers, scientists, and drug development professionals to make informed solvent selections for critical applications.

Physicochemical Properties: A Foundation for Performance

The utility of a solvent is fundamentally dictated by its physical characteristics. A higher boiling point, for instance, is indispensable for reactions requiring elevated temperatures, while density and water solubility are critical for designing effective workup and extraction procedures. The following table consolidates the key physicochemical properties of this compound and its common alternatives.

PropertyThis compound Anisole Phenetole tert-Butyl Phenyl Ether Diphenyl Ether
Structure
Molecular Formula C₁₁H₁₆O[4][5][6]C₇H₈O[2][7]C₈H₁₀O[8][9]C₁₀H₁₄O[10][11]C₁₂H₁₀O[12][13]
Molecular Weight ( g/mol ) 164.24[4][5]108.14[2][7][14]122.17[9]150.22[11]170.21[13]
Boiling Point (°C) ~232154[2][15]169-170[9][16]~186[17]259[13]
Melting Point (°C) 1.9-37[2][15]-30[3][9][18]-17 - -16[17]25-27
Density (g/mL @ 20-25°C) ~0.9340.995[7][15]0.967[9][18]~0.921[17]1.073[13]
Solubility in Water InsolubleSlightly soluble (~0.01 g/100 mL)[7]Moderately soluble / Practically insoluble[8][18]Very slightly soluble (0.41 g/L)[17]Insoluble[12]
Flash Point (°C) ~96~49[2]57[9]~69[17]115

Analysis of Properties:

  • This compound occupies a valuable thermal niche with a boiling point significantly higher than anisole and phenetole, but lower than diphenyl ether. This makes it an excellent candidate for reactions that run sluggishly at the boiling points of lower ethers but do not require the extreme temperatures sustainable by diphenyl ether.

  • Its low melting point ensures it remains liquid under most laboratory conditions, a practical advantage over diphenyl ether, which can solidify at ambient temperatures.

  • The longer butyl chain in this compound compared to the methyl or ethyl groups in anisole and phenetole, respectively, increases its non-polar character, which can influence the solubility of reagents and catalysts.

Performance in Demanding Chemical Transformations

The true measure of a solvent's utility is its performance in chemical reactions. We will now compare these ethers in three of the most powerful and widely used transformations in modern drug development: Grignard reactions, Suzuki couplings, and Buchwald-Hartwig aminations.

Grignard Reactions

The formation of Grignard reagents (R-MgX) and their subsequent reactions are cornerstones of C-C bond formation.[19][20] The solvent is not merely a medium but an active participant, coordinating with the magnesium center to stabilize the reagent.

Causality of Solvent Choice: Ethereal solvents are essential for Grignard reactions. The lone pairs on the ether's oxygen atom solvate the magnesium, stabilizing the organometallic complex and preventing its aggregation and precipitation.[20] The solvent's boiling point must also be high enough to facilitate the initiation of reagent formation, which can sometimes be sluggish.[21]

Comparative Performance: While diethyl ether and tetrahydrofuran (THF) are the most common solvents for Grignard reactions, higher-boiling ethers are often used when the corresponding alkyl or aryl halide is unreactive.

  • Anisole and Phenetole can be used, but their aromatic ring can undergo side reactions under certain conditions.

  • This compound , with its higher boiling point and stable ether linkage, offers a wider thermal window for difficult Grignard formations (e.g., from aryl chlorides) compared to THF, without the potential reactivity of the aromatic ring seen in simpler aryl ethers under harsh conditions.

  • Diphenyl ether is generally less favored due to its high boiling point, which can lead to thermal decomposition of the Grignard reagent, and its tendency to solidify.

Grignard_Workflow cluster_prep Reagent Preparation cluster_reaction Reaction & Workup Mg Mg Turnings Solvent_Add Add Anhydrous This compound Mg->Solvent_Add Initiate Initiate Reaction (Heat, I₂ crystal) Solvent_Add->Initiate RX_Sol Alkyl/Aryl Halide (R-X) in this compound RX_Sol->Initiate RMgX Grignard Reagent (R-MgX) in Solution Initiate->RMgX Electrophile Add Electrophile (e.g., Ketone, Aldehyde) RMgX->Electrophile Use in Synthesis Quench Aqueous Quench (e.g., sat. NH₄Cl) Electrophile->Quench Extract Extract with Organic Solvent Quench->Extract Product Isolate Product Extract->Product

Workflow for Grignard reagent formation and reaction.
Suzuki Coupling

The palladium-catalyzed Suzuki coupling is a versatile method for forming C-C bonds between organoboron compounds and halides or triflates. Solvent choice is critical for solubilizing the diverse components (organic halide, boronic acid, palladium catalyst, and inorganic base) and for achieving the temperatures needed for efficient catalytic turnover.[22][23]

Causality of Solvent Choice: The solvent must be stable to the reaction conditions, particularly the base, and possess a boiling point high enough to drive the reaction to completion. Aprotic solvents are generally preferred. Toluene is common, but higher-boiling solvents are often necessary for less reactive substrates like aryl chlorides.

Comparative Performance:

SolventTypical Temperature (°C)General Performance Notes
Anisole 80-110Effective for many standard couplings; performance similar to toluene.
This compound 110-150Excellent for challenging couplings involving deactivated aryl bromides or activated aryl chlorides. Its polarity can aid in dissolving boronic acids and bases.
Diphenyl Ether >150Reserved for the most unreactive substrates, such as electron-rich aryl chlorides. The high temperature can sometimes lead to catalyst decomposition or side reactions.

The higher thermal window of This compound provides a distinct advantage, allowing for increased reaction rates and the coupling of more challenging substrates without resorting to the extreme conditions required when using diphenyl ether.

Suzuki_Workflow cluster_setup Reaction Setup cluster_process Process & Isolation Reagents Aryl Halide (Ar-X) + Aryl Boronic Acid (Ar'-B(OH)₂) Heat Heat & Stir (e.g., 120°C, 12h) Reagents->Heat Catalyst Pd Catalyst + Ligand Catalyst->Heat Base Base (e.g., K₂CO₃) Base->Heat Solvent Solvent (this compound) Solvent->Heat Reaction Workup Aqueous Workup & Extraction Heat->Workup Purify Purification (e.g., Chromatography) Workup->Purify Final_Product Isolated Product (Ar-Ar') Purify->Final_Product

General experimental workflow for a Suzuki coupling reaction.
Buchwald-Hartwig Amination

This palladium-catalyzed cross-coupling reaction for forming C-N bonds is indispensable in medicinal chemistry.[24] The reaction is notoriously sensitive to solvent, base, and ligand choice. Toluene and dioxane are common solvents, but their replacement with safer, higher-boiling alternatives is an active area of research.[25][26]

Causality of Solvent Choice: The solvent must effectively dissolve the aryl halide, amine, and the bulky catalyst-ligand complex. It must also be inert to the strong bases (e.g., sodium tert-butoxide) typically used.[27] Higher temperatures are often required to couple less reactive aryl halides or sterically hindered amines.

Comparative Performance:

  • Anisole/Phenetole: Often serve as effective, slightly more polar replacements for toluene, sometimes offering improved solubility for certain substrates.

  • This compound: Its high boiling point and favorable solubility profile make it a superior choice for difficult aminations, such as those involving aryl chlorides or weakly nucleophilic amines. It allows the reaction to be driven at temperatures of 110-140°C, often leading to higher yields and shorter reaction times compared to toluene.

  • tert-Butyl Phenyl Ether: As a non-polar, high-boiling solvent, it is also a viable alternative to toluene, particularly when avoiding the polarity of other ethers is desirable.

Recent studies have highlighted the benefits of replacing toluene with greener alternatives. For instance, the use of 2,2,5,5-tetramethyloxolane (TMO) has shown comparable or even superior results to toluene in Buchwald-Hartwig aminations, suggesting that solvents like this compound with similar property profiles are strong candidates for process improvement.[25]

Experimental Protocol: A Self-Validating System

To illustrate the practical application, here is a representative, self-validating protocol for a Buchwald-Hartwig amination using this compound.

Objective: Synthesis of N-phenyl-4-methylaniline from 4-bromotoluene and aniline.

Methodology:

  • Vessel Preparation: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add Pd₂(dba)₃ (0.02 mmol, 1 mol%), a suitable phosphine ligand (e.g., XPhos, 0.04 mmol, 2 mol%), and sodium tert-butoxide (2.8 mmol, 1.4 equiv).

  • Inerting: Seal the tube with a septum, and evacuate and backfill with argon or nitrogen gas three times. This step is critical to prevent oxidation of the catalyst and ligand.

  • Reagent Addition: Under a positive pressure of inert gas, add 4-bromotoluene (2.0 mmol, 1.0 equiv), aniline (2.4 mmol, 1.2 equiv), and this compound (4 mL).

  • Reaction: Place the sealed tube in a preheated oil bath at 120°C and stir for 12-24 hours. The reaction progress can be monitored by TLC or LC-MS by taking aliquots.

  • Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate (20 mL) and filter through a pad of Celite® to remove the palladium catalyst and inorganic salts.

  • Extraction: Wash the filtrate with water (2 x 10 mL) and brine (1 x 10 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to yield the pure N-phenyl-4-methylaniline.

Buchwald_Hartwig_Workflow Start Oven-Dried Schlenk Tube Add_Solids Add Catalyst, Ligand, Base Start->Add_Solids Inert Evacuate & Backfill with Inert Gas (3x) Add_Solids->Inert Add_Liquids Add Ar-X, Amine, & this compound Inert->Add_Liquids React Heat at 120°C Add_Liquids->React Cool Cool to RT React->Cool Filter Dilute & Filter through Celite® Cool->Filter Extract Aqueous Workup & Extraction Filter->Extract Dry Dry & Concentrate Extract->Dry Purify Column Chromatography Dry->Purify End Pure Product Purify->End

Step-by-step workflow for Buchwald-Hartwig amination.

Safety, Environmental, and Economic Considerations

Beyond performance, solvent choice is increasingly governed by safety, health, and environmental (SHE) factors.

SolventToxicity (LD₅₀, oral, rat)Peroxide FormationKey Hazards
This compound Data not readily availablePossible, typical for ethersCombustible
Anisole 3700 mg/kgPossibleFlammable, irritant[15]
Phenetole 3500 mg/kg (LDLo)[18]Can form explosive peroxides[9][18]Flammable
tert-Butyl Phenyl Ether Data not readily availableLess prone than linear ethersMay pose health risks upon inhalation/contact[10]
Diphenyl Ether 3990 mg/kg[12]StableIrritant

Key Insights:

  • Peroxide Formation: Like most ethers, anisole, phenetole, and this compound can form explosive peroxides upon exposure to air and light and should be handled and stored accordingly.[9][18] The bulky tert-butyl group in tert-butyl phenyl ether sterically hinders this process, making it a potentially safer alternative in this regard.

  • Toxicity: The available data suggests that simple alkyl aryl ethers have relatively low acute toxicity.[12]

  • Industrial Availability: Anisole and diphenyl ether are widely available commodity chemicals. Phenetole and tert-butyl phenyl ether are also readily accessible. This compound is available from numerous suppliers but may be considered more of a specialty solvent, potentially impacting cost and availability at a very large scale.[28]

Conclusion and Authoritative Recommendations

The selection of an alkyl aryl ether solvent is a multi-faceted decision that requires a balance of performance, safety, and practicality. While anisole and phenetole are suitable for a wide range of reactions at moderate temperatures, This compound emerges as a highly valuable and versatile solvent for challenging, high-temperature applications.

Choose this compound when:

  • Reactions require temperatures between 110°C and 200°C, a range not optimally covered by lower-boiling ethers or requiring the extremes of diphenyl ether.

  • Coupling unreactive substrates in Suzuki or Buchwald-Hartwig reactions, where additional thermal energy can significantly improve yields and reaction times.

  • A relatively non-polar, aprotic, high-boiling medium is needed for reactions with sensitive organometallic species.

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Comparative analysis of the reactivity of p-Butoxytoluene and anethole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of aromatic compounds, subtle structural modifications can lead to profound differences in chemical reactivity and synthetic utility. This guide presents a comparative analysis of two such molecules: p-Butoxytoluene and anethole. Both are derivatives of alkoxybenzene, sharing a common structural motif, yet they exhibit distinct chemical behaviors that dictate their applications in research and development. This compound, or 1-butoxy-4-methylbenzene, is a saturated alkyl-substituted alkoxyarene.[1][2] In contrast, anethole, or 1-methoxy-4-(prop-1-enyl)benzene, possesses an unsaturated propenyl side chain, which introduces a rich and varied reaction chemistry.[3][4]

This document provides an in-depth examination of their reactivity, focusing on electrophilic aromatic substitution, oxidation, and polymerization. By elucidating the electronic and structural factors that govern their reactions, this guide aims to equip researchers, scientists, and drug development professionals with the foundational knowledge to effectively select and utilize these compounds in their synthetic endeavors.

Part 1: Structural and Electronic Profile

The reactivity of an aromatic compound is fundamentally governed by the electronic nature of its substituents. Both this compound and anethole are considered "activated" aromatic rings, meaning they are more reactive than benzene in electrophilic substitution reactions.[5] However, the source and extent of this activation, along with the presence of other reactive sites, differ significantly.

  • This compound (1-butoxy-4-methylbenzene): This molecule features two electron-donating groups (EDGs) para to each other: a butoxy group (-OC₄H₉) and a methyl group (-CH₃).

    • Butoxy Group: The oxygen atom's lone pairs participate in resonance with the benzene ring (+R effect), strongly donating electron density and activating the ring. This resonance effect far outweighs its electron-withdrawing inductive effect (-I effect).

    • Methyl Group: The methyl group is a weak activating group, donating electron density primarily through an inductive effect (+I effect) and hyperconjugation. The combined effect of these two groups makes the aromatic ring of this compound highly nucleophilic.

  • Anethole (1-methoxy-4-(prop-1-enyl)benzene): Anethole contains a strongly activating methoxy group (-OCH₃) and a propenyl group (-CH=CHCH₃).

    • Methoxy Group: Similar to the butoxy group, the methoxy group is a powerful activating group due to its +R effect.

    • Propenyl Group: The defining feature of anethole is the propenyl side chain. The double bond in this group is also an electron-rich site, capable of undergoing its own set of reactions (e.g., addition, oxidation) and influencing the reactivity of the entire molecule.[3]

Physicochemical Properties

A summary of key physical and chemical properties is provided below for easy reference.

PropertyThis compoundAnethole
Molecular Formula C₁₁H₁₆O[1]C₁₀H₁₂O[6]
Molar Mass 164.24 g/mol [1]148.20 g/mol [7]
Appearance Colorless LiquidColorless liquid or white crystals[7][8]
Boiling Point ~232 °C (calculated)~234 °C[6]
Key Structural Feature Saturated Butoxy and Methyl GroupsMethoxy Group and Unsaturated Propenyl Chain

Part 2: Comparative Reactivity Analysis

The structural differences outlined above manifest in distinct reactivity patterns, which are explored in the following sections.

A. Electrophilic Aromatic Substitution (EAS)

Electrophilic aromatic substitution is a cornerstone reaction for functionalizing aromatic rings.[9][10] The rate and regioselectivity of this reaction are highly dependent on the ring's substituents.

Theoretical Reactivity & Mechanism

Both this compound and anethole are highly activated towards EAS due to their powerful alkoxy activating groups. These groups direct incoming electrophiles to the ortho and para positions.[5]

  • In This compound , the positions ortho to the strongly activating butoxy group are the most favorable sites for substitution.

  • In anethole , the positions ortho to the methoxy group are similarly activated.

The underlying reason for this activation is the ability of the oxygen's lone pair to stabilize the cationic intermediate (the "arenium ion" or "sigma complex") formed during the reaction via resonance. This stabilization lowers the activation energy of the rate-determining step, accelerating the overall reaction compared to benzene.[11][12]

EAS_Mechanism cluster_pBT This compound Reactivity cluster_Anethole Anethole Reactivity pBT This compound pBT_Int Arenium Ion (Resonance Stabilized) pBT->pBT_Int + E⁺ pBT_Prod Substituted Product pBT_Int->pBT_Prod - H⁺ Anethole Anethole Anethole_Int Arenium Ion (Resonance Stabilized) Anethole->Anethole_Int + E⁺ (Ring Attack) Anethole_Add Side-Chain Addition Product Anethole->Anethole_Add + E⁺ (Side-Chain Attack) Anethole_Prod Ring Substituted Product Anethole_Int->Anethole_Prod - H⁺

Caption: Comparative pathways for electrophilic attack on this compound and Anethole.

Point of Divergence: The Propenyl Side Chain

The critical difference in the EAS reactivity of these two molecules is the propenyl group of anethole. This electron-rich double bond can compete with the aromatic ring for the electrophile, potentially leading to electrophilic addition products. This side reaction complicates the synthetic outcome and requires careful control of reaction conditions to favor aromatic substitution. This compound, lacking this feature, provides a "cleaner" substrate for EAS reactions on the aromatic ring.

B. Oxidation Reactions

The susceptibility of a molecule to oxidation is a key indicator of its stability and provides pathways for further functionalization. Here, the difference between our two subject molecules is stark.

  • This compound: This molecule is relatively resistant to mild oxidation. The potential sites of oxidation are the benzylic protons of the methyl group or the C-H bonds of the butoxy group. However, these reactions typically require harsh conditions (e.g., strong oxidants like KMnO₄ at high temperatures) to proceed, with the primary product being 4-butoxybenzoic acid.

  • Anethole: Anethole is highly susceptible to oxidation, primarily at the propenyl double bond.[13] This reactivity allows for the synthesis of a variety of valuable compounds.[3]

    • With Mild Oxidants (e.g., peroxyacids): Anethole can be converted to anethole epoxide.[14]

    • With Strong Oxidants (e.g., KMnO₄, O₃): The double bond can be cleaved to yield anisaldehyde (p-methoxybenzaldehyde), a valuable fragrance and flavor chemical.[15][16]

    • Auto-oxidation: Anethole can undergo oxidation upon exposure to air and light, which can affect its stability and shelf-life.[13]

Comparative Oxidation Products

Oxidizing AgentThis compound Product(s)Anethole Product(s)
m-CPBA No reaction under mild conditionsAnethole epoxide, Dimeric epoxide[14]
KMnO₄ (cold, dilute) No reactionAnethole diol
KMnO₄ (hot, acidic) 4-Butoxybenzoic acidAnisaldehyde, Anisic acid[16]
O₂ / Light StableAnisaldehyde, Anethole peroxide[15]
C. Polymerization

The capacity of a molecule to serve as a monomer for polymerization is entirely dependent on the presence of a polymerizable functional group.

  • This compound: As a saturated molecule, this compound lacks a suitable functional group for polymerization and does not act as a monomer under standard conditions.

  • Anethole: The propenyl group in anethole makes it an effective monomer for cationic polymerization.[17] The double bond is activated towards electrophilic attack by the electron-donating p-methoxy group. Using initiators such as Lewis acids (e.g., SnCl₄, BF₃·OEt₂), anethole can be polymerized to form poly(anethole).[18][19] This polymer is notable for its high glass transition temperature and thermal stability, making it a promising plastic derived from a renewable biomass source.[18][20] The ability to undergo quasiliving cationic polymerization allows for control over the polymer's molecular weight and dispersity.[18][21]

This difference represents a fundamental divergence in the potential applications of the two compounds, positioning anethole as a valuable bio-derived monomer in materials science.

Part 3: Experimental Protocols & Workflows

To empirically validate the theoretical differences in reactivity, specific experimental protocols can be designed. The following sections detail methodologies for comparing the reactivity of this compound and anethole in electrophilic substitution and oxidation.

Protocol 1: Competitive Electrophilic Nitration

This experiment quantitatively compares the nucleophilicity of the two aromatic rings by allowing them to compete for a limited amount of an electrophile.

Objective: To determine the relative reaction rates of this compound and anethole towards electrophilic nitration.

Materials:

  • This compound (1.0 mmol)

  • Anethole (1.0 mmol)

  • Dichloromethane (DCM), anhydrous (20 mL)

  • Acetyl nitrate (CH₃COONO₂), freshly prepared from acetic anhydride and nitric acid (0.5 mmol)

  • Internal standard (e.g., dodecane)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • GC-MS vials

Procedure:

  • In a dry, round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve this compound (1.0 mmol), anethole (1.0 mmol), and a known amount of the internal standard in 10 mL of anhydrous DCM.

  • Cool the flask to 0 °C in an ice bath.

  • In a separate flask, prepare a 0.1 M solution of acetyl nitrate in DCM.

  • Slowly add 5.0 mL of the acetyl nitrate solution (0.5 mmol) to the stirred mixture of aromatic compounds over 10 minutes.

  • Allow the reaction to stir at 0 °C for 1 hour.

  • Quench the reaction by carefully adding 10 mL of saturated sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with DCM (2 x 10 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Analyze the resulting crude product mixture by Gas Chromatography-Mass Spectrometry (GC-MS) to determine the relative amounts of nitrated this compound and nitrated anethole.

Rationale: By using a substoichiometric amount of the nitrating agent, the product ratio will reflect the relative rates at which the two substrates react. The more nucleophilic (more reactive) compound will yield a greater amount of the nitrated product. The choice of acetyl nitrate provides a milder, more controllable source of the nitronium electrophile compared to a mixture of nitric and sulfuric acids.

Experimental_Workflow Start Start: Prepare Reactant Mixture (this compound, Anethole, Internal Std) Cooling Cool to 0 °C Start->Cooling Addition Slow Addition of Electrophile (e.g., CH₃COONO₂) Cooling->Addition Reaction Stir for 1 hr at 0 °C Addition->Reaction Quench Quench with NaHCO₃ Reaction->Quench Workup Extraction & Drying Quench->Workup Analysis GC-MS Analysis Workup->Analysis End End: Determine Product Ratio Analysis->End

Caption: Workflow for the competitive electrophilic substitution experiment.

Conclusion

The comparative analysis of this compound and anethole reveals a compelling narrative of structure-function relationships. While both are activated alkoxybenzenes, their reactivity profiles diverge significantly due to the presence of a saturated alkyl chain versus an unsaturated propenyl group.

  • This compound serves as a predictable and reliable substrate for electrophilic aromatic substitution, with its reactivity confined primarily to the aromatic ring. Its stability towards oxidation and lack of polymerizability make it a suitable building block where selective ring functionalization is desired.

  • Anethole , in contrast, is a molecule with dual reactivity. Its aromatic ring is highly activated, but the propenyl side chain introduces competing reaction pathways, including electrophilic addition, a high susceptibility to oxidation, and the ability to act as a monomer in cationic polymerization. This multifunctionality makes anethole a versatile precursor for a wide range of products, from flavor and fragrance compounds like anisaldehyde to high-performance bioplastics.

For the researcher and synthetic chemist, understanding these differences is paramount. The choice between these two molecules depends entirely on the desired synthetic outcome: this compound for clean aromatic substitution, and anethole for complex transformations leveraging the unique chemistry of its propenyl group.

References

  • Ideal Publication. (n.d.). ANETHOLE: A CHEMICAL REVIEW. Retrieved from [Link]

  • Hulnik, M. I., Kuharenko, O., Timashev, P., Vasilenko, I., & Kostjuk, S. (2021). Quasiliving Cationic Polymerization of Anethole: Accessing High-Performance Plastic from the Biomass-Derived Monomer. ACS Sustainable Chemistry & Engineering, 9(19), 6698–6708. [Link]

  • Zhang, W., Liu, X., Zhang, Q., Zhou, X., Jiang, Y., & Lai, F. (2012). Oxidation Characteristics and Products of trans-Anethole with Oxygen at Low Temperature. Food Research and Development. Retrieved from [Link]

  • Shevchuk, M. I., Vasylyshyn, R. Y., & Vytrykush, N. H. (2008). Oxidation Reactions of Some Natural Volatile Aromatic Compounds: Anethole and Eugenol. Russian Journal of Organic Chemistry, 44(6), 834–841. [Link]

  • Ueno, K., Nagaya, R., Seko, T., & Okamoto, K. (2022). Cationic homopolymerization of trans-anethole in the presence of solvate ionic liquid comprising LiN(SO2CF3)2 and Lewis bases. Polymer, 247, 124780. [Link]

  • Semantic Scholar. (n.d.). Cationic homopolymerization of trans-anethole in the presence of solvate ionic liquid comprising LiN(SO2CF3)2 and Lewis bases. Retrieved from [Link]

  • ResearchGate. (n.d.). Cationic Polymerization of Anethole and Its Model Reaction: A Stereochemical Approach to the Propagation Mechanism. Retrieved from [Link]

  • ResearchGate. (n.d.). Effect of Anethole on the Copolymerization of Vinyl Monomers. Retrieved from [Link]

  • ScenTree. (n.d.). Anethole (CAS N° 104-46-1 / 4180-23-8). Retrieved from [Link]

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  • ResearchGate. (n.d.). Scheme 1. Oxidation of trans-anethole. Retrieved from [Link]

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  • Wikipedia. (n.d.). Anethole. Retrieved from [Link]

  • Wikipedia. (n.d.). Electrophilic aromatic substitution. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). 4.11: Electrophilic Aromatic Substitution Reactions of Benzene Derivatives. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). 22.4: Electrophilic Aromatic Substitution. Retrieved from [Link]

  • Michigan State University Department of Chemistry. (n.d.). Substitution Reactions of Benzene and Other Aromatic Compounds. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). This compound. Retrieved from [Link]

  • Master Organic Chemistry. (2024). Electrophilic Aromatic Substitution: The Six Key Reactions. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 637563, Anethole. Retrieved from [Link]

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A Comparative Performance Analysis of p-Butoxytoluene and Dibutyl Phthalate as Polymer Plasticizers

Author: BenchChem Technical Support Team. Date: January 2026

In the realm of polymer science and formulation development, the selection of an appropriate plasticizer is paramount to achieving desired material properties, ensuring product stability, and meeting regulatory requirements. For decades, Dibutyl Phthalate (DBP) has been a benchmark plasticizer, particularly for polyvinyl chloride (PVC) and nitrocellulose-based formulations, owing to its excellent plasticizing efficiency and cost-effectiveness.[1][2] However, increasing regulatory scrutiny and environmental concerns surrounding phthalates have catalyzed the search for viable alternatives.[3][4] This guide presents a detailed comparative framework for evaluating the performance of p-Butoxytoluene, a potential alternative, against the established benchmark, DBP.

While extensive performance data for DBP is readily available, peer-reviewed, quantitative data on the plasticizing performance of this compound is not widespread in publicly accessible literature. Therefore, this guide serves a dual purpose: to provide a comprehensive overview of DBP's performance characteristics and to establish a robust experimental framework for the direct comparison of this compound, enabling researchers and formulation scientists to generate the necessary data for an informed selection.

Physicochemical Properties: A Foundation for Performance

A plasticizer's fundamental chemical and physical properties govern its interaction with the polymer matrix and, consequently, its performance. Below is a comparison of the known properties of this compound and DBP.

PropertyThis compoundDibutyl Phthalate (DBP)
Chemical Formula C₁₁H₁₆O[5]C₁₆H₂₂O₄[6]
Molecular Weight 164.24 g/mol [5]278.35 g/mol [6]
Appearance -Colorless to faint-yellow oily liquid[6]
Boiling Point -340 °C[6]
CAS Number 10519-06-9[5]84-74-2[3]

Performance Evaluation: Key Experimental Metrics

The efficacy of a plasticizer is a multidimensional attribute, assessed through a battery of standardized tests. This section outlines the critical performance indicators and the methodologies to quantify them, presenting established data for DBP and a template for the evaluation of this compound.

Plasticizing Efficiency

Plasticizing efficiency refers to the ability of a plasticizer to impart flexibility and reduce the stiffness of a polymer. This is primarily quantified by the reduction in the glass transition temperature (Tg) and hardness of the plasticized polymer.[7][8]

Experimental Data for Dibutyl Phthalate (DBP) in PVC:

MetricUnplasticized PVCPVC with DBP
Glass Transition Temp. (Tg) ~87.5 °C[8]Significant reduction observed[9]
Shore Hardness (Shore A/D) High (Rigid)Reduced, dependent on concentration

Experimental Protocol: Determination of Plasticizing Efficiency

  • Sample Preparation: Prepare PVC formulations with varying concentrations (e.g., 20, 40, 60 parts per hundred of resin - phr) of this compound and DBP, respectively. Ensure uniform mixing using a two-roll mill or a similar compounding apparatus.

  • Differential Scanning Calorimetry (DSC) for Tg:

    • Utilize a DSC instrument to analyze samples of each formulation.

    • Heat the samples at a controlled rate (e.g., 10°C/min) under a nitrogen atmosphere.[9]

    • The glass transition temperature (Tg) is identified as the midpoint of the step change in the heat flow curve.[9] A lower Tg indicates higher plasticizing efficiency.[7]

  • Hardness Testing (ASTM D2240):

    • Mold the compounded PVC into specimens of standard thickness (typically 6.4 mm).[10]

    • Condition the specimens as per ASTM D618.[11]

    • Use a Shore A or Shore D durometer to measure the indentation hardness at multiple points on the specimen.[11]

    • A greater reduction in hardness for a given concentration signifies higher efficiency.

graph TD { A[Start: Prepare PVC/Plasticizer Blends] --> B{Compound via Two-Roll Mill}; B --> C[Mold into Test Specimens]; C --> D[Condition Specimens - ASTM D618]; D --> E[DSC Analysis for Tg]; D --> F[Hardness Testing - ASTM D2240]; E --> G[Lower Tg = Higher Efficiency]; F --> H[Lower Hardness = Higher Efficiency]; subgraph "Plasticizing Efficiency Workflow" A; B; C; D; E; F; G; H; end }

Workflow for Plasticizing Efficiency Evaluation.

Mechanical Properties

The addition of a plasticizer significantly alters the mechanical behavior of a polymer, trading tensile strength for increased flexibility and elongation.[12]

Typical Effects of DBP on PVC's Mechanical Properties:

PropertyUnplasticized PVCPVC with DBP
Tensile Strength High (e.g., ~52.2 MPa)[7]Decreases with increasing concentration[12]
Elongation at Break LowIncreases significantly with concentration[12]
Young's Modulus HighDecreases with increasing concentration[13]

Experimental Protocol: Tensile Properties Testing (ASTM D638)

  • Specimen Preparation: Die-cut or injection mold dumbbell-shaped specimens from the compounded sheets as per the dimensions specified in ASTM D638.[6]

  • Testing Procedure:

    • Use a universal testing machine (tensile tester) equipped with grips suitable for the specimen type.[14]

    • Conduct the test at a constant rate of crosshead displacement until the specimen fails.[15]

    • An extensometer is used to accurately measure strain up to the yield point.[15]

  • Data Analysis: From the resulting stress-strain curve, determine the tensile strength, elongation at break, and Young's modulus.[14]

graph TD { A[Start: Conditioned Dumbbell Specimens] --> B{Mount in Universal Testing Machine}; B --> C[Apply Tensile Load at Constant Rate]; C --> D{Measure Load and Elongation}; D --> E[Specimen Fails]; E --> F[Generate Stress-Strain Curve]; F --> G[Calculate Tensile Strength]; F --> H[Calculate Elongation at Break]; F --> I[Calculate Young's Modulus]; subgraph "ASTM D638 Tensile Testing Workflow" A; B; C; D; E; F; G; H; I; end }

Workflow for Tensile Properties Evaluation.

Thermal Stability

A plasticizer should not compromise the thermal stability of the polymer. Thermogravimetric analysis (TGA) is employed to determine the effect of the plasticizer on the degradation temperature of the polymer.

General Observations for Plasticized PVC:

The thermal degradation of PVC typically occurs in two main stages: dehydrochlorination followed by the breakdown of the polyene backbone.[16] The presence of a plasticizer can influence the onset temperature of these degradation steps.

Experimental Protocol: Thermogravimetric Analysis (TGA)

  • Sample Preparation: Place a small, precisely weighed sample of the plasticized PVC into the TGA instrument's crucible.[17]

  • Testing Procedure:

    • Heat the sample at a constant rate (e.g., 10 K/min) under a controlled atmosphere (typically nitrogen or air).[17][18]

    • The instrument continuously records the sample's mass as a function of temperature.

  • Data Analysis: Analyze the TGA curve (mass vs. temperature) and its derivative (DTG curve) to identify the onset temperature of decomposition and the temperatures of maximum mass loss rates. A higher decomposition temperature indicates better thermal stability.[19] For plasticized PVC, it's crucial to differentiate between the mass loss due to plasticizer volatilization and the polymer degradation itself.[20]

Migration Resistance

Plasticizer migration, the process by which the plasticizer exudes from the polymer matrix, is a critical performance parameter, especially for applications involving contact with other materials or exposure to elevated temperatures.[21][22]

Performance of DBP:

DBP, being a relatively small molecule, exhibits higher volatility and migration tendency compared to larger, polymeric plasticizers.[23]

Experimental Protocol: Migration Testing (ASTM D1239 - Extraction Method)

  • Sample Preparation: Prepare and weigh precisely dimensioned samples of the plasticized PVC films.

  • Extraction Procedure:

    • Immerse the specimens in a test liquid (e.g., heptane, ethanol/water solutions) for a specified time and at a controlled temperature.[24]

    • After immersion, remove the samples, dry them, and reweigh.

  • Data Analysis: Calculate the percentage of weight loss, which corresponds to the amount of plasticizer extracted.[21] Lower weight loss indicates better migration resistance.

Toxicological and Regulatory Overview

Dibutyl Phthalate (DBP): DBP has faced significant regulatory challenges due to its classification as a suspected endocrine disruptor and reproductive toxicant.[3][4] Its use is restricted in many consumer products, particularly children's toys and cosmetics, in jurisdictions like the European Union and the United States.[3]

This compound: The toxicological profile of this compound is less extensively documented in the context of its use as a plasticizer. A thorough toxicological assessment would be a prerequisite for its adoption in any application, especially those with human contact.

Conclusion and Future Outlook

Dibutyl Phthalate has long served as an effective and economical plasticizer, particularly in PVC applications.[1][25] Its performance in enhancing flexibility and processability is well-documented.[2][15] However, the significant health and regulatory concerns associated with DBP necessitate the evaluation of safer alternatives.[3][4]

This compound presents a potential alternative, but a comprehensive, data-driven comparison of its performance is essential. The experimental framework laid out in this guide, utilizing standardized ASTM methods, provides a clear pathway for researchers and formulators to directly compare its plasticizing efficiency, impact on mechanical properties, thermal stability, and migration resistance against the DBP benchmark. The generation of such data will be crucial in determining the viability of this compound as a replacement plasticizer in various applications, paving the way for the development of safer, next-generation materials.

References

  • Alpha Chemical Co. (2023, May 20). Di Butyl Phthalate (DBP): Properties, Uses, and Benefits.
  • Infinita Lab. (2026, January 1). Dibutyl Phthalate (DBP): Properties, Applications, and Safety Considerations.
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  • Patsnap Eureka. (2025, July 3). How to Test Plasticizer Efficiency in Flexible PVC (ASTM D2284).
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  • iTeh Standards. (n.d.). ASTM D1045-95 - Standard Test Methods for Sampling and Testing Plasticizers Used in Plastics.
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  • ResearchGate. (n.d.). TGA curves of PVC and internally plasticzied PVC materials.
  • Infinita Lab. (n.d.). ASTM D2240 Shore Hardness Lab In US.
  • ZwickRoell. (n.d.). Shore hardness / durometer hardness: ASTM D2240 | ISO 48-4.
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  • MDPI. (2022, December 27). Improvement of the Thermal Stability of Polymer Bioblends by Means of Reactive Extrusion.
  • MDPI. (2024, January 9). Assessing the Conformity of Plasticizer-Free Polymers for Foodstuff Packaging Using Solid Phase Microextraction Coupled to Gas Chromatography/Mass Spectrometry.
  • NAMSA. (n.d.). ASTM D2240 Durometer Hardness.
  • Diva-portal.org. (n.d.). Environmentally Friendly Plasticizers for PVC –.
  • NIH. (2023, May 11). Thermomechanical Properties of Nontoxic Plasticizers for Polyvinyl Chloride Predicted from Molecular Dynamics Simulations.
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  • Semantic Scholar. (2016, January 15). Synthesis, Characterization, Thermal Stability and Sensitivity Properties of New Energetic Polymers—PVTNP-g-GAP.
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A Comparative Cross-Validation Guide to Gas Chromatography and High-Performance Liquid Chromatography for the Quantification of p-Butoxytoluene

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the precise and accurate quantification of chemical compounds is a cornerstone of reliable and reproducible results. This guide provides an in-depth comparative analysis of two principal analytical techniques—Gas Chromatography with Flame Ionization Detection (GC-FID) and High-Performance Liquid Chromatography with UV Detection (HPLC-UV)—for the quantification of p-Butoxytoluene (also known as 1-butoxy-4-methylbenzene).

This compound is an aromatic ether that may be present as an intermediate, impurity, or degradation product in various chemical and pharmaceutical manufacturing processes. Ensuring its concentration is within acceptable limits is critical for product quality, safety, and regulatory compliance.[1] The choice between GC and HPLC is often dictated by the sample matrix, required sensitivity, laboratory instrumentation, and the specific goals of the analysis. This document offers a technical exploration of both methodologies, complete with detailed experimental protocols and supporting data to guide the selection and cross-validation process.

The Imperative of Method Validation and Cross-Validation

Before deploying any analytical method for routine use, it must undergo a rigorous validation process to ensure it is fit for its intended purpose.[2] This is a mandate from regulatory bodies like the FDA and is outlined in the International Council for Harmonisation (ICH) guidelines.[3][4] Key validation parameters include specificity, linearity, range, accuracy, precision, and robustness.[2][5]

Cross-validation becomes critical when two different methods are used to measure the same analyte, ensuring that the results are comparable and reliable regardless of the technique employed. This process is essential for method transfer between laboratories or when one method is intended to replace another.

Visualizing the Analytical Workflow

A structured approach is fundamental to both method development and validation. The following diagram illustrates the typical workflow from method selection to routine application.

Analytical_Method_Validation_Workflow cluster_0 Phase 1: Method Development & Selection cluster_1 Phase 2: Method Validation cluster_2 Phase 3: Cross-Validation & Implementation Start Define Analytical Target Profile (ATP) Method_Selection Select Method (GC vs. HPLC) Start->Method_Selection Optimization Optimize Method Parameters (e.g., Column, Mobile Phase, Temperature) Method_Selection->Optimization Validation_Protocol Develop Validation Protocol (as per ICH Q2(R1)) Optimization->Validation_Protocol Specificity Specificity Validation_Protocol->Specificity Linearity_Range Linearity & Range Specificity->Linearity_Range Accuracy Accuracy Linearity_Range->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Cross_Validation Cross-Validate GC vs. HPLC (Comparative Testing) Robustness->Cross_Validation SOP Establish Standard Operating Procedure (SOP) Cross_Validation->SOP Routine_Use Implement for Routine Analysis SOP->Routine_Use

Caption: A generalized workflow for analytical method validation and cross-validation.

Method 1: Gas Chromatography with Flame Ionization Detection (GC-FID)

Gas chromatography is an ideal technique for analyzing volatile and semi-volatile compounds like this compound.[6][7] The principle relies on the partitioning of the analyte between a gaseous mobile phase and a liquid or solid stationary phase within a heated column. The Flame Ionization Detector (FID) is highly sensitive to organic, hydrocarbon-containing compounds, making it an excellent choice for quantification.[8]

Causality Behind Experimental Choices:
  • Injector and Detector Temperature: Set significantly higher than the column temperature to ensure rapid and complete vaporization of the sample upon injection and to prevent condensation in the detector.

  • Column Selection: A mid-polarity column (e.g., DB-624 or equivalent) is chosen to provide good separation for aromatic compounds based on a balance of boiling point and polarity, resolving this compound from common process solvents and related impurities.[3][9]

  • Temperature Programming: A temperature gradient is employed to ensure that both more volatile and less volatile components are eluted as sharp, symmetrical peaks within a reasonable runtime.[10]

  • Carrier Gas: Nitrogen or Helium is used as the carrier gas as they are inert and provide good chromatographic efficiency.[11]

Detailed Experimental Protocol: GC-FID
  • Instrumentation:

    • Gas Chromatograph: Agilent 6890 or equivalent, equipped with a split/splitless injector and a Flame Ionization Detector.

    • Column: DB-624, 30 m x 0.32 mm ID, 1.8 µm film thickness (or equivalent 6% cyanopropylphenyl-94% dimethylpolysiloxane phase).[3]

    • Data System: Empower™, ChemStation™, or equivalent.

  • Chromatographic Conditions:

    • Carrier Gas: Nitrogen or Helium, constant flow at 2.0 mL/min.

    • Injector Temperature: 250°C.

    • Injection Volume: 1 µL.

    • Split Ratio: 20:1.

    • Oven Temperature Program:

      • Initial Temperature: 60°C, hold for 2 minutes.

      • Ramp: 15°C/min to 220°C.

      • Hold: Hold at 220°C for 5 minutes.

    • Detector Temperature: 280°C.

    • FID Gas Flows: Hydrogen @ 30 mL/min, Air @ 300 mL/min, Makeup (N2 or He) @ 25 mL/min.

  • Standard and Sample Preparation:

    • Stock Standard (1000 µg/mL): Accurately weigh ~25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with Dimethyl Sulfoxide (DMSO).

    • Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 25, 50, 100 µg/mL) by serially diluting the stock standard with DMSO.

    • Sample Preparation: Accurately weigh the sample expected to contain this compound and dissolve in DMSO to achieve a theoretical concentration within the calibration range (e.g., 50 µg/mL).

  • Validation Procedure:

    • Specificity: Inject the diluent (DMSO) and a placebo sample to ensure no interfering peaks are present at the retention time of this compound.

    • Linearity: Inject the calibration standards in triplicate and plot the average peak area against concentration. Calculate the correlation coefficient (r²).

    • Accuracy: Spike a placebo sample with the this compound standard at three concentration levels (e.g., 50%, 100%, and 150% of the target concentration). Calculate the percent recovery.

    • Precision:

      • Repeatability: Analyze six replicate preparations of a standard solution at 100% of the target concentration.

      • Intermediate Precision: Repeat the analysis on a different day with a different analyst or instrument. Calculate the %RSD for both sets of measurements.

    • LOD & LOQ: Determine the Limit of Detection (LOD) and Limit of Quantitation (LOQ) based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.[5]

Method 2: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC-UV)

HPLC is a powerful technique for separating a wide range of compounds, including those that are non-volatile or thermally labile.[12] In reversed-phase HPLC, a non-polar stationary phase is used with a polar mobile phase. This compound, being a moderately non-polar aromatic compound, is well-suited for this technique.[13] Detection is achieved using a UV detector, as the aromatic ring of this compound absorbs UV light.

Causality Behind Experimental Choices:
  • Column Selection: A C18 (octadecylsilyl) column is the workhorse of reversed-phase chromatography, providing excellent hydrophobic retention for aromatic compounds like this compound.[13][14]

  • Mobile Phase: A mixture of acetonitrile and water is chosen. Acetonitrile is a common organic modifier that provides good peak shape and lower backpressure. The ratio is optimized to achieve a suitable retention time (typically 3-10 minutes).[15]

  • Isocratic Elution: For a single analyte quantification, an isocratic (constant mobile phase composition) method is simpler, more robust, and provides better reproducibility than a gradient method.

  • UV Detection Wavelength: The wavelength is set near the absorbance maximum of this compound (~274-278 nm) to maximize sensitivity. A Diode Array Detector (DAD) can be used during development to confirm the optimal wavelength and assess peak purity.[16]

Detailed Experimental Protocol: HPLC-UV
  • Instrumentation:

    • HPLC System: Agilent 1260, Waters Alliance, or equivalent, equipped with a quaternary pump, autosampler, column oven, and a UV or Diode Array Detector (DAD).

    • Column: C18, 150 mm x 4.6 mm ID, 5 µm particle size (e.g., Zorbax, Hypersil GOLD, SunFire).

    • Data System: Empower™, ChemStation™, or equivalent.

  • Chromatographic Conditions:

    • Mobile Phase: Acetonitrile:Water (70:30 v/v).[17]

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Injection Volume: 10 µL.

    • Detection Wavelength: 275 nm.

  • Standard and Sample Preparation:

    • Stock Standard (1000 µg/mL): Accurately weigh ~25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

    • Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 25, 50, 100 µg/mL) by serially diluting the stock standard with the mobile phase.

    • Sample Preparation: Accurately weigh the sample and dissolve in the mobile phase to achieve a theoretical concentration within the calibration range (e.g., 50 µg/mL). Filter the solution through a 0.45 µm syringe filter before injection.[18]

  • Validation Procedure:

    • The validation parameters (Specificity, Linearity, Accuracy, Precision, LOD, LOQ) are assessed using the same principles described in the GC-FID protocol, with injections made into the HPLC system.

Comparative Performance and Method Selection

The choice between GC-FID and HPLC-UV for this compound quantification depends on several factors. The following table summarizes the typical performance characteristics of each method, derived from analyses of similar aromatic compounds.[18]

Parameter GC-FID HPLC-UV Rationale & Insights
Principle Separation by volatility/boiling point.[6]Separation by polarity/hydrophobicity.[13]GC is excellent for volatile analytes. HPLC is versatile for a wider range of polarities and non-volatile compounds.
Specificity HighHighBoth methods offer high specificity, especially with optimized columns and conditions. HPLC-DAD can offer peak purity analysis.
Sensitivity (Typical LOQ) Low ppb (ng/mL)Mid-to-high ppb (ng/mL)GC-FID is generally more sensitive for volatile hydrocarbons than standard HPLC-UV.[17]
Linearity (r²) Typically ≥ 0.999Typically ≥ 0.999Both techniques provide excellent linearity over a wide dynamic range.[4]
Accuracy (% Recovery) 95-105%98-102%Both methods demonstrate high accuracy when properly validated.[18]
Precision (%RSD) ≤ 5%≤ 2%HPLC systems often exhibit slightly better injection precision than GC split injectors.
Sample Throughput Moderate (temperature program)High (isocratic method)Isocratic HPLC methods are often faster than temperature-programmed GC methods.
Typical Applications Residual solvent analysis, volatile impurity profiling.[11]Routine quality control, stability studies, impurity profiling.[19]GC is preferred if other volatile impurities are of interest. HPLC is often integrated into general QC workflows for APIs.
Robustness GoodGoodMinor changes in flow, temperature, or mobile phase composition should not significantly affect results.[12]
Decision-Making Diagram:

Method_Selection_Diagram Start Need to Quantify This compound Matrix Is the sample matrix complex or non-volatile? Start->Matrix Volatiles Are other volatile impurities a primary concern? Matrix->Volatiles No Use_HPLC Primary Method: HPLC-UV Matrix->Use_HPLC Yes Sensitivity Is sub-10 ng/mL (ppb) sensitivity required? Volatiles->Sensitivity No Use_GC Primary Method: GC-FID Volatiles->Use_GC Yes Sensitivity->Use_GC Yes Consider_HPLC Consider HPLC-UV (may require more sample prep) Sensitivity->Consider_HPLC No Consider_GC Consider GC-FID (confirm analyte volatility) Use_HPLC->Consider_GC Cross-validate with Use_GC->Consider_HPLC Cross-validate with

Caption: Decision tree for selecting an analytical method for this compound.

Conclusion

Both GC-FID and HPLC-UV are robust and reliable methods for the quantification of this compound. GC-FID offers superior sensitivity, making it the method of choice for trace-level analysis, such as in residual solvent applications. HPLC-UV provides excellent precision and is easily integrated into standard pharmaceutical quality control workflows, making it ideal for routine assays and stability testing.

The successful cross-validation of these two orthogonal methods provides the highest level of confidence in the analytical data. By demonstrating that both a volatility-based separation (GC) and a polarity-based separation (HPLC) yield equivalent results, a self-validating system is created, ensuring data integrity and unwavering compliance with the most stringent scientific and regulatory standards.

References

  • HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis . (2025). PharmaEducation. [Link]

  • High-Performance Liquid Chromatography (HPLC) for Impurity Analysis . (2024). Veeprho. [Link]

  • Gas chromatographic methods for residual solvents analysis . (n.d.). Oriental Journal of Chemistry. [Link]

  • Analytical Method Development and Validation for Residual Solvent Test by Gas Chromatographic Technique . (2022). International Journal of Research Culture Society. [Link]

  • Validation of gas chromatography (gc) method for residual solvent in brompheniramine maleate (api) . (2023). ResearchGate. [Link]

  • HS-GC-FID Method Development and Validation for Quantification of Residual Solvents in Favipiravir . (n.d.). Journal of Pharmaceutical Negative Results. [Link]

  • VALIDATION OF GAS CHROMATOGRAPHY (GC) METHOD FOR RESIDUAL SOLVENT IN BROMPHENIRAMINE MALEATE (API) . (2020). International Journal of Pharmaceutical Sciences and Research. [Link]

  • 3 Key Steps for HPLC Impurities Methods Validation . (2025). Altabrisa Group. [Link]

  • Reversed-phase chromatography . (n.d.). Wikipedia. [Link]

  • Impurity profiling and HPLC methods for drug quality compliance . (2025). AMSbiopharma. [Link]

  • Determination of aromatic hydrocarbons in gasolines by flow modulated comprehensive two-dimensional gas chromatography . (2005). PubMed. [Link]

  • Quantitative analysis of aromatic hydrocarbons in complex hydrocarbon mixtures by high resolution capillary gas chromatography . (n.d.). Collection of Czechoslovak Chemical Communications. [Link]

  • Determination of aromatic hydrocarbons in gasolines by flow modulated comprehensive two-dimensional gas chromatography . (2005). Sci-Hub. [Link]

  • Quantitative determination of the antitumor alkyl ether phospholipid edelfosine by reversed-phase liquid chromatography-electrospray mass spectrometry: application to cell uptake studies and characterization of drug delivery systems . (2004). PubMed. [Link]

  • Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis . (n.d.). PMC - NIH. [Link]

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  • Separation and Quantitative Analysis of Alkyl Sulfate Ethoxymers by HPLC . (n.d.). Semantic Scholar. [Link]

  • 1-butoxy-4-methylbenzene . (n.d.). Stenutz. [Link]

  • Reversed phase liquid chromatography of organic hydrocarbons with water as the mobile phase . (1996). PubMed. [Link]

  • Methodology for the Analysis of Volatile Organic Compounds in Emission Testing of Building Materials . (n.d.). ResearchGate. [Link]

  • A Unified Method for the Analysis of Aromatic Solvents Using the Agilent 6820 Gas Chromatography System . (n.d.). Agilent. [Link]

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  • Gas Chromatography . (2023). Chemistry LibreTexts. [Link]

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  • Development and Validation of an HPLC-DAD Method to Determine Alkylphenols in Milk . (n.d.). MDPI. [Link]

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  • Determination of Benzene, Toluene and Xylene (BTX) Concentrations in Air Using HPLC Developed Method Compared to Gas Chromatography . (n.d.). Semantic Scholar. [Link]

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A Researcher's Guide to the Synthesis of p-Butoxytoluene: Benchmarking Against Industrial Standards

Author: BenchChem Technical Support Team. Date: January 2026

For professionals in chemical research and drug development, the efficient and reliable synthesis of intermediate compounds is paramount. p-Butoxytoluene, a key building block in various organic syntheses, serves as an excellent case study for examining the translation of a laboratory-scale reaction to industrial production benchmarks. This guide provides an in-depth analysis of its synthesis via the Williamson ether synthesis, offering a detailed experimental protocol and a comparative evaluation against established industrial metrics.

The Industrial Standard: Williamson Ether Synthesis

The Williamson ether synthesis, a cornerstone of organic chemistry since its development by Alexander Williamson in 1850, remains the predominant industrial method for producing ethers like this compound.[1][2] The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[1][3] In this process, a deprotonated alcohol (an alkoxide) acts as a potent nucleophile, attacking a primary alkyl halide to form the ether.[1][3]

For the synthesis of this compound, the reaction involves the deprotonation of p-cresol to form the p-cresolate (or p-methylphenoxide) ion, which then attacks 1-bromobutane.

Causality Behind Industrial Choices:

  • Choice of Reactants : The selection of p-cresol and a primary alkyl halide like 1-bromobutane is critical. Primary halides are preferred as secondary and tertiary halides are prone to undergoing E2 elimination reactions in the presence of a strong base like an alkoxide, which would produce an undesired alkene byproduct.[4][5]

  • Base and Solvent System : In industrial settings, phase transfer catalysis is commonly employed.[1][6] This technique uses a catalyst, such as tetrabutylammonium bromide, to shuttle the phenoxide ion from an aqueous phase (where it is generated using a base like sodium hydroxide) into an organic phase containing the alkyl halide.[7] This approach is advantageous as it avoids the need for expensive, anhydrous solvents like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and allows for milder reaction conditions.[4][6]

  • Reaction Conditions : Industrial syntheses are optimized for high conversion and throughput. Reactions are typically conducted at elevated temperatures, generally between 50 to 100 °C, to ensure a reasonable reaction rate, with completion times ranging from 1 to 8 hours.[1]

Visualizing the Mechanism

The following diagram illustrates the SN2 mechanism of the Williamson ether synthesis for this compound.

Caption: SN2 mechanism for this compound synthesis.

Benchmarking a Laboratory-Scale Synthesis

To evaluate the efficiency of a typical laboratory preparation against industrial standards, we present a detailed protocol. The results obtained are then compared to benchmarks reported in industrial process literature. While laboratory syntheses often achieve yields of 50-95%, industrial processes are optimized to approach near-quantitative conversion.[1]

Comparative Performance Data

The table below summarizes the key performance indicators (KPIs) for a validated laboratory synthesis versus typical industrial production standards.

Performance MetricLaboratory-Scale SynthesisIndustrial Standard
Starting Materials p-Cresol, 1-Bromobutanep-Cresol, 1-Bromobutane (or 1-Chlorobutane)
Catalyst Tetrabutylammonium bromidePhase Transfer Catalyst (e.g., quaternary ammonium salt)
Solvent System Toluene / Aqueous NaOHBiphasic (e.g., Toluene/Water)
Reaction Temperature 80-90 °C50-100 °C[1]
Reaction Time 3-4 hours1-8 hours[1]
Typical Yield ~85-90%>95%[1]
Purity (Post-Purification) >98% (by GC-MS)>99.5%
Workup/Purification Liquid-liquid extraction, distillationContinuous extraction, fractional distillation

Experimental Protocol for Laboratory Synthesis

This protocol is designed to be a self-validating system, where successful execution will yield a product with characteristic analytical data.

Materials and Reagents:
  • p-Cresol

  • 1-Bromobutane

  • Sodium Hydroxide (NaOH)

  • Tetrabutylammonium bromide (TBAB)

  • Toluene

  • Diethyl ether

  • Saturated Sodium Chloride solution (Brine)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Deionized Water

Equipment:
  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Visualizing the Workflow

Synthesis_Workflow Figure 2: Experimental workflow for lab-scale synthesis. Reagents 1. Reagent Setup - p-Cresol, Toluene - NaOH(aq), TBAB Reaction 2. Reaction - Add 1-Bromobutane - Reflux at 85°C for 3h Reagents->Reaction Quench 3. Workup: Quench & Cool - Cool to RT - Add Water Reaction->Quench Extraction 4. Extraction - Separate layers - Extract aq. layer with ether Quench->Extraction Wash 5. Washing - Combine organic layers - Wash with NaOH(aq) & Brine Extraction->Wash Drying 6. Drying & Filtration - Dry over MgSO4 - Filter Wash->Drying Evaporation 7. Solvent Removal - Rotary Evaporation Drying->Evaporation Purification 8. Purification - Vacuum Distillation Evaporation->Purification Analysis 9. Analysis - GC-MS, NMR Purification->Analysis

Caption: Step-by-step workflow for this compound synthesis.

Step-by-Step Procedure:
  • Reaction Setup : In a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, combine p-cresol (10.81 g, 0.1 mol), toluene (50 mL), and tetrabutylammonium bromide (1.61 g, 0.005 mol).

  • Base Addition : Prepare a solution of sodium hydroxide (6.0 g, 0.15 mol) in 50 mL of water and add it to the flask.

  • Initiation : Begin vigorous stirring to ensure proper mixing of the two phases. Heat the mixture to a gentle reflux (approximately 85-90 °C).

  • Alkyl Halide Addition : Slowly add 1-bromobutane (15.07 g, 0.11 mol) dropwise to the refluxing mixture over 30 minutes.

  • Reaction Monitoring : Maintain the reflux with vigorous stirring for 3-4 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to confirm the consumption of p-cresol.

  • Workup - Quenching and Extraction : After the reaction is complete, allow the mixture to cool to room temperature. Transfer the mixture to a separatory funnel. Add 50 mL of water, shake, and allow the layers to separate. Drain the lower aqueous layer.

  • Washing : Wash the organic layer sequentially with 50 mL of 5% sodium hydroxide solution to remove any unreacted p-cresol, and then with 50 mL of brine to remove residual base and salts.[7]

  • Drying and Solvent Removal : Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate using a rotary evaporator to remove the toluene and diethyl ether.

  • Purification : The resulting crude oil is purified by vacuum distillation to yield this compound as a colorless liquid.

Analytical Methods for Quality Control

To validate the synthesis and benchmark the product's purity, several analytical techniques are essential.

  • Gas Chromatography-Mass Spectrometry (GC-MS) : This is the primary method for determining the purity of the final product. A successful synthesis will show a major peak corresponding to the molecular weight of this compound (164.24 g/mol ) and minimal impurity peaks.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy :

    • ¹H NMR : Provides structural confirmation. The spectrum of this compound will show characteristic signals for the aromatic protons, the methylene protons of the butoxy group adjacent to the oxygen, the other methylene protons, and the terminal methyl group, as well as the methyl group on the toluene ring.

    • ¹³C NMR : Confirms the carbon skeleton of the molecule.

  • Infrared (IR) Spectroscopy : Can be used to confirm the presence of the C-O-C ether linkage and the aromatic ring, and the absence of the broad O-H stretch from the starting p-cresol.

Safety Considerations

Both p-cresol and 1-bromobutane are hazardous materials requiring careful handling.

  • 1-Bromobutane : It is a flammable liquid and vapor.[8][9] It causes skin and serious eye irritation and may cause respiratory irritation.[9] All handling should be performed in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[8][10] Keep away from heat and ignition sources.[8]

  • p-Cresol : It is toxic and corrosive. Avoid contact with skin and eyes.

  • Sodium Hydroxide : It is highly corrosive and can cause severe burns. Handle with care.

Conclusion

The Williamson ether synthesis is a robust and highly efficient method for the industrial production of this compound. By employing phase transfer catalysis, industrial processes achieve superior yields and purity compared to standard laboratory-scale preparations. The protocol detailed in this guide provides a reliable method for synthesizing high-purity this compound in a research setting, with results that can be effectively benchmarked against industrial standards. Understanding the key process variables and analytical validation methods is crucial for researchers aiming to develop scalable and efficient synthetic routes for pharmaceutical and chemical applications.

References

  • Utah Tech University. Williamson Ether Synthesis. Available from: [Link]

  • Wikipedia. Williamson ether synthesis. Available from: [Link]

  • Hill, J. W., & Corredor, J. (1977). An Ether Synthesis Using Phase Transfer Catalysis. Journal of Chemical Education, 54(3), 184. Available from: [Link]

  • J&K Scientific LLC. Williamson Ether Synthesis. Available from: [Link]

  • Techno PharmChem. 1 – BROMO BUTANE MATERIAL SAFETY DATA SHEET. Available from: [Link]

  • Duan, H. (2023). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Academic Journal of Materials & Chemistry, 4(4), 41-45. Available from: [Link]

  • ScienceLab.com. Material Safety Data Sheet - 1-Bromobutane MSDS. Available from: [Link]

  • Carl ROTH. Safety Data Sheet: 1-Bromobutane. Available from: [Link]

  • University of Missouri–St. Louis. The Williamson Ether Synthesis. Available from: [Link]

  • Master Organic Chemistry. The Williamson Ether Synthesis. Available from: [Link]

  • Ministry of the Environment, Government of Japan. Analytical Methods. Available from: [Link]

  • Francis Academic Press. Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Available from: [Link]

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A Comparative Toxicological Assessment of p-Butoxytoluene and Anisole: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed comparative analysis of the toxicological profiles of p-Butoxytoluene and anisole. Designed for researchers, scientists, and professionals in drug development, this document synthesizes available data to facilitate informed decisions in chemical handling, risk assessment, and new product development.

Introduction and Strategic Approach

Anisole (methoxybenzene) is a widely used chemical intermediate and solvent with a relatively well-documented toxicological profile. In contrast, this compound (1-butoxy-4-methylbenzene) is a structurally related aromatic ether for which publicly available toxicological data is sparse. This significant data gap for this compound necessitates a predictive approach to reasonably estimate its potential hazards.

To address this, our comparative analysis will proceed on two fronts. Firstly, we will present a direct comparison based on the available experimental data for both compounds. Secondly, where data for this compound is lacking, we will leverage a structure-activity relationship (SAR) approach by examining the toxicology of its constituent moieties. Specifically, the toxicological profile of toluene will be used as a surrogate to infer potential hazards associated with the methylbenzene portion of the this compound molecule. This approach, while predictive, is a standard toxicological practice for assessing data-poor chemicals and provides a scientifically grounded basis for a preliminary risk assessment.

Chemical Structures:

  • Anisole: C₇H₈O

  • This compound: C₁₁H₁₆O

Comparative Toxicological Profile: Anisole vs. This compound (with Toluene as a Surrogate)

The following table summarizes the key toxicological endpoints for anisole and this compound. Due to the limited data for this compound, information for toluene is included to provide a surrogate-based estimation of potential hazards.

Toxicological EndpointAnisoleThis compoundToluene (Surrogate for Toluene Moiety)
Acute Oral Toxicity LD50: 3700 mg/kg (rat)[1][2][3]No data availableLD50: ~5000 mg/kg (rat)
Acute Dermal Toxicity No data availableNo data availableLD50: 12,124 mg/kg (rabbit)
Acute Inhalation Toxicity LC50: >5000 mg/m³ (rat)[2][4]No data availableLC50: 49,000 mg/m³ (rat)
Skin Corrosion/Irritation Mild to moderate irritant[1][2]No data availableSkin irritant
Serious Eye Damage/Irritation Moderate irritant[3]No data availableEye irritant
Germ Cell Mutagenicity Generally considered non-genotoxic[5]No data availableGenotoxicity is debated; some studies show positive results[6][7]
Carcinogenicity Not classified as a carcinogen[4][8]No data availableNot classifiable as to its carcinogenicity to humans (IARC Group 3)[9][10]
Reproductive Toxicity No definitive data availableNo data availableSuspected of damaging fertility or the unborn child[11][12][13]
STOT - Single Exposure May cause drowsiness or dizziness[4][8][14]No data availableMay cause drowsiness or dizziness; targets central nervous system[15][16][17]
STOT - Repeated Exposure No definitive data availableNo data availableMay cause damage to the central nervous system through prolonged or repeated exposure[15][16]

In-Depth Analysis of Toxicological Endpoints

Acute Toxicity

Anisole exhibits low acute toxicity via oral and inhalation routes. The oral LD50 in rats is 3700 mg/kg, and the inhalation LC50 is greater than 5000 mg/m³.[1][2][3][4] These values suggest that a large single dose is required to cause death.

For This compound , no experimental data on acute toxicity are available. As a predictive measure, the toxicity of toluene suggests a relatively low order of acute toxicity for the toluene moiety. The butoxy group is generally associated with moderate toxicity. Therefore, it is reasonable to hypothesize that this compound would also exhibit low to moderate acute toxicity.

Irritation and Sensitization

Anisole is reported to be a mild to moderate skin irritant and a moderate eye irritant.[1][2][3] Prolonged contact can lead to drying and cracking of the skin.[18] There is no significant evidence to suggest that anisole is a skin sensitizer.

For This compound , in the absence of data, it is prudent to assume it may be a skin and eye irritant based on the properties of many aromatic ethers and the irritant nature of toluene .

Genotoxicity and Carcinogenicity

Anisole has been evaluated for genotoxicity and is generally not considered to be a concern in this regard.[5] It is not classified as a carcinogen by major regulatory bodies like IARC, NTP, or OSHA.[4][8]

There is no available data on the genotoxicity or carcinogenicity of This compound . The surrogate, toluene , is not classifiable as to its carcinogenicity to humans (IARC Group 3), and its genotoxicity is a subject of ongoing research, with some studies indicating potential genotoxic effects.[6][7][9][10] This suggests that the potential for genotoxicity and carcinogenicity of this compound cannot be ruled out without experimental data.

Reproductive and Developmental Toxicity

There is a lack of definitive studies on the reproductive and developmental toxicity of anisole .

Similarly, no data exists for This compound . However, toluene is a known reproductive toxicant, suspected of damaging fertility and the unborn child, particularly at high exposure levels associated with solvent abuse.[11][12][13] This raises a significant concern for the potential reproductive toxicity of this compound.

Organ-Specific Toxicity

The primary target organ for acute anisole exposure is the central nervous system (CNS), with effects such as drowsiness and dizziness reported.[4][8][14] High doses may also impact the liver and kidneys.[4][8]

For This compound , while no data is available, the known neurotoxic effects of toluene suggest a high likelihood of CNS effects.[15][16][17] Prolonged or repeated exposure to toluene is also known to cause damage to the CNS.[15][16]

Visualizing Metabolic Pathways and Experimental Workflows

Potential Metabolic Pathway of Aromatic Ethers

The metabolic fate of both anisole and this compound is likely to involve O-dealkylation by cytochrome P450 enzymes in the liver, leading to the formation of phenolic metabolites, which can then be conjugated and excreted.

G cluster_anisole Anisole Metabolism cluster_pbt This compound Metabolism (Predicted) cluster_conjugation Phase II Conjugation A Anisole B O-Demethylation (CYP450) A->B C Phenol B->C G Glucuronidation/ Sulfation C->G D This compound E O-Debutyllation (CYP450) D->E F p-Cresol E->F F->G H Excreted Metabolites G->H G Start Start: Select Starting Dose (e.g., 300 mg/kg) Step1 Step 1: Dose 3 Animals Start->Step1 Outcome1 Observe for 48h (Mortality/Morbidity) Step1->Outcome1 Step2a If 2-3 animals die: Test at lower dose (e.g., 50 mg/kg) Outcome1->Step2a High Toxicity Step2b If 0-1 animals die: Test at higher dose (e.g., 2000 mg/kg) Outcome1->Step2b Low Toxicity Outcome2 Observe for 14 days Step2a->Outcome2 Step2b->Outcome2 End End: Classify Substance Based on GHS Categories Outcome2->End

Caption: Workflow for OECD Guideline 423 (Acute Toxic Class Method).

Experimental Protocols

For a comprehensive toxicological evaluation of a data-poor substance like this compound, a battery of standardized tests is required. The following are outlines of key experimental protocols based on internationally recognized OECD guidelines.

Protocol 1: Acute Oral Toxicity - Acute Toxic Class Method (OECD Guideline 423)

Objective: To determine the acute oral toxicity of a chemical and classify it according to the Globally Harmonised System (GHS). [4] Principle: This is a sequential testing procedure using a small number of animals (typically rats) per step. The outcome of each step determines the dose for the next, allowing for classification into a toxicity category with minimal animal usage. [19] Methodology:

  • Animal Selection: Use healthy, young adult rodents of a single sex (usually females, as they are often slightly more sensitive), from a standard strain.

  • Housing and Fasting: House animals individually. Withhold food (but not water) overnight before dosing.

  • Dose Preparation: Prepare the test substance in an appropriate vehicle (e.g., water, corn oil).

  • Starting Dose: Select a starting dose from one of four fixed levels: 5, 50, 300, or 2000 mg/kg body weight, based on any existing information.

  • Dosing: Administer the substance to a group of 3 animals by oral gavage.

  • Observation: Observe animals closely for the first few hours post-dosing and then periodically for 14 days for signs of toxicity and mortality.

  • Stepwise Procedure:

    • If 2 or 3 animals die at the starting dose, repeat the test at the next lower dose level.

    • If 0 or 1 animal dies, repeat the test at the next higher dose level.

  • Data Analysis: The GHS classification is determined by the dose level at which mortality is observed.

Protocol 2: In Vitro Mammalian Chromosomal Aberration Test (OECD Guideline 473)

Objective: To identify substances that cause structural chromosomal aberrations in cultured mammalian cells. [19] Principle: Cultured mammalian cells are exposed to the test substance, both with and without an external metabolic activation system (e.g., rat liver S9 fraction). The cells are then arrested in metaphase, harvested, and analyzed microscopically for chromosomal damage.

Methodology:

  • Cell Culture: Use a suitable mammalian cell line (e.g., Chinese Hamster Ovary (CHO), human peripheral blood lymphocytes).

  • Metabolic Activation: Prepare a metabolic activation system (S9 mix) from the livers of rats induced with an appropriate agent (e.g., Aroclor 1254 or a phenobarbital/β-naphthoflavone combination).

  • Exposure: Treat cell cultures with at least three analyzable concentrations of the test substance for a short duration (e.g., 3-6 hours) in the presence and absence of S9 mix, and for a longer duration without S9 mix. Include appropriate vehicle and positive controls.

  • Cell Harvest: Add a metaphase-arresting agent (e.g., colchicine) to the cultures. Harvest the cells at a predetermined time after the start of treatment.

  • Slide Preparation: Prepare microscope slides of the harvested cells, including hypotonic treatment, fixation, and staining.

  • Microscopic Analysis: Score at least 200 well-spread metaphases per concentration for structural chromosomal aberrations (e.g., breaks, gaps, exchanges).

  • Data Analysis: Analyze the data for a concentration-related increase in the frequency of aberrant cells.

Protocol 3: Reproduction/Developmental Toxicity Screening Test (OECD Guideline 421)

Objective: To provide initial information on the potential effects of a chemical on reproductive performance and developmental toxicity. [20][21] Principle: The test substance is administered to male and female rodents for a period prior to mating, during mating, and for females, throughout gestation and early lactation. Effects on fertility, pregnancy, maternal behavior, and offspring viability and growth are assessed. [20][21] Methodology:

  • Animal Selection and Dosing: Use groups of at least 10 male and 10 female young adult rats. Administer the test substance at three dose levels plus a control, typically via oral gavage or in the diet.

  • Pre-mating Period: Dose males for at least two weeks prior to mating. Dose females for two weeks prior to mating.

  • Mating: Pair one male with one female until evidence of mating is observed.

  • Gestation and Lactation: Continue dosing females throughout gestation and until at least day 4 of lactation.

  • Observations:

    • Parental Animals: Monitor clinical signs, body weight, food consumption, and reproductive performance (e.g., mating, fertility, gestation length).

    • Offspring: Record litter size, viability, sex ratio, and body weights at birth and during early lactation. Conduct gross necropsy on all animals.

  • Histopathology: Perform detailed histopathological examination of the reproductive organs of the parental animals.

  • Data Analysis: Analyze for effects on reproductive indices and offspring parameters.

Conclusion and Recommendations

The toxicological profile of anisole indicates a compound of low acute toxicity, with some potential for skin and eye irritation. It is not considered to be genotoxic or carcinogenic. However, data on its reproductive and chronic toxicity are limited.

In stark contrast, there is a profound lack of toxicological data for This compound . Based on a surrogate approach using toluene , there is a potential for neurotoxicity and, most significantly, reproductive and developmental toxicity. The potential for genotoxicity and carcinogenicity remains an open question.

For researchers and drug development professionals, this comparative analysis underscores the following key takeaways:

  • Anisole can be handled with standard precautions for a flammable liquid with moderate irritancy, but its potential for chronic and reproductive effects should not be entirely dismissed without further data.

  • This compound should be treated as a substance with unknown toxicity and handled with a high degree of caution. Given the potential for reproductive toxicity inferred from its structural relationship to toluene, exposure, particularly for individuals of reproductive age, should be minimized.

  • It is strongly recommended that a battery of toxicological tests, beginning with acute toxicity and in vitro genotoxicity assays, be conducted for this compound to fill the existing data gaps and allow for a proper risk assessment.

This guide highlights the critical importance of comprehensive toxicological data in ensuring chemical safety. The use of predictive toxicology and surrogate analysis provides a valuable interim tool, but it is not a substitute for empirical experimental data.

References

Please note that as an AI, I am unable to generate real-time clickable URLs. The provided URLs are based on the search results and may need to be verified.

  • OECD. (2015). Test No. 421: Reproduction/Developmental Toxicity Screening Test. OECD Publishing. [Link]

  • Policy Commons. (n.d.). OECD 451: Carcinogenicity Studies - Guideline for Testing of Chemicals. [Link]

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  • Study Design of OECD Guideline 425: Acute oral toxicity – up and down procedure. (n.d.). [No valid URL provided in search results]
  • Sciencelab.com. (2005). Material Safety Data Sheet Anisole MSDS. [Link]

  • Api, A. M., et al. (2021). RIFM fragrance ingredient safety assessment, anisole, CAS Registry Number 100-66-3. Food and Chemical Toxicology, 157, 112579. [Link]

  • OECD. (2001). Test No. 414: Prenatal Developmental Toxicity Study. [Link]

  • OECD. (2015). Test No. 422: Combined Repeated Dose Toxicity Study with the Reproduction/Developmental Toxicity Screening Test. [Link]

  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Anisole. [Link]

  • OECD. (n.d.). Test No. 421: Reproduction/Developmental Toxicity Screening Test. [Link]

  • ISS. (n.d.). OECD Test Guidelines for Genetic Toxicology. [Link]

  • Hardy, B., et al. (2023). Current status and future challenges of genotoxicity OECD Test Guidelines for nanomaterials: a workshop report. Mutagenesis, 38(3), 133-146. [Link]

  • GOV.UK. (2024). Guidance on genotoxicity testing strategies for manufactured nanomaterials. [Link]

  • Wills, J. W., et al. (2024). Adapting the in vitro micronucleus assay (OECD Test Guideline No. 487) for testing of manufactured nanomaterials: recommendations for best practices. Mutagenesis, 39(3), 205-217. [Link]

  • OECD. (2016). Test No. 476: In Vitro Mammalian Cell Gene Mutation Tests using the Hprt and xprt genes. [Link]

  • U.S. Department of Commerce. (n.d.). Test No. 451: Carcinogenicity Studies. [Link]

  • PubChem. (n.d.). This compound. [Link]

  • U.S. Environmental Protection Agency. (2024). Chemicals Evaluated for Carcinogenic Potential by the Office of Pesticide Programs. [Link]

  • Electron Microscopy Sciences. (n.d.). Safety Data Sheet. [Link]

  • precisionFDA. (n.d.). This compound. [Link]

  • Kim, Y. H., et al. (2021). Piperonyl butoxide, a synergist of pesticides can elicit male-mediated reproductive toxicity. Reproductive Toxicology, 100, 120-125. [Link]

  • IARC Working Group on the Evaluation of Carcinogenic Risks to Humans. (1989). Some organic solvents, resin monomers and related compounds, pigments and occupational exposures in paint manufacture and painting. IARC monographs on the evaluation of carcinogenic risks to humans, 47, 79-123. [Link]

  • Donald, J. M., et al. (1991). Reproductive and developmental toxicity of toluene: a review. Environmental health perspectives, 94, 237–244. [Link]

  • Princeton University Environmental Health and Safety. (n.d.). Appendix B: Reproductive Toxins. [Link]

  • U.S. Environmental Protection Agency. (n.d.). EPA “P-LISTED CHEMICALS” (Acutely toxic). [Link]

  • Cheméo. (n.d.). Chemical Properties of this compound (CAS 10519-06-9). [Link]

  • Sharma, A., et al. (2019). Acute and Chronic Exposure of Toluene Induces Genotoxicity in Different Regions of the Brain in Normal and Allergic Mouse Models. Journal of environmental pathology, toxicology and oncology, 38(1), 13–24. [Link]

  • Japan Society for Occupational Health. (n.d.). Toluene C6H5CH3 [CAS No. 108-88-3] Reproductive toxicant: Group 1. [Link]

  • Dees, C., & Askari, M. (1997). Carcinogenic potential of benzene and toluene when evaluated using cyclin-dependent kinase activation and p53-DNA binding. Cancer letters, 116(2), 189–194. [Link]

  • Dunnick, J. K., & Hailey, J. R. (2002). Carcinogenic potential of o-nitrotoluene and p-nitrotoluene. Toxicology and applied pharmacology, 185(2), 106–113. [Link]

  • Pelclová, D., et al. (2002). Study of the genotoxicity of toluene. Industrial health, 40(1), 1–8. [Link]

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A Comparative Guide to Catalysts for p-Butoxytoluene Synthesis: Performance, Protocols, and Mechanistic Insights

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Industrial Significance of p-Butoxytoluene and the Role of Catalysis

This compound, a valuable ether, serves as a key intermediate in the synthesis of various organic compounds, finding applications in the fragrance, pharmaceutical, and specialty chemical industries. Its synthesis, primarily achieved through the etherification of p-cresol with a butylating agent, is highly dependent on the catalytic system employed. The choice of catalyst not only dictates the reaction's efficiency in terms of yield and rate but also governs the selectivity towards the desired O-alkylation product over competing C-alkylation side reactions.

This guide provides a comprehensive evaluation of the performance of different catalyst classes for the synthesis of this compound, with a focus on the Williamson ether synthesis and related O-alkylation reactions. We will delve into the mechanistic nuances of each catalytic system, present comparative experimental data, and provide detailed, field-proven protocols for researchers, scientists, and drug development professionals. Our analysis will be grounded in the principles of scientific integrity, offering a trustworthy and authoritative resource for catalyst selection and process optimization.

Comparative Performance of Catalytic Systems

The synthesis of this compound from p-cresol and a butylating agent (e.g., 1-bromobutane or butanol) can be effectively catalyzed by several classes of catalysts, each with its own set of advantages and disadvantages. The primary challenge lies in maximizing the selectivity for O-alkylation (ether formation) while minimizing C-alkylation (alkylation of the aromatic ring).

Key Performance Metrics:
  • Conversion (%): The percentage of the limiting reactant (typically p-cresol) that has been consumed in the reaction.

  • Selectivity (%): The percentage of the converted reactant that has been transformed into the desired product (this compound).

  • Yield (%): The overall percentage of the limiting reactant that has been converted into the desired product (Conversion x Selectivity).

  • Reaction Conditions: Temperature, time, and solvent used.

  • Catalyst Recyclability: The ability to recover and reuse the catalyst, a key factor in sustainable and cost-effective processes.

The following table summarizes the performance of representative catalysts from three major classes: Phase-Transfer Catalysts (PTCs), Ionic Liquids (ILs), and Solid Acids. It is important to note that much of the detailed comparative research has been conducted on the alkylation of p-cresol with tert-butyl alcohol, which can lead to both O- and C-alkylation products. While not a direct synthesis of this compound (which typically uses a primary butyl group), this data provides valuable insights into the catalytic activities and selectivities.

Catalyst ClassSpecific Catalyst ExampleReactantsTemp. (°C)Time (h)Conversion (%)O-Alkylation Selectivity (%)C-Alkylation Selectivity (%)Reference(s)
Phase-Transfer Catalysts Tetrabutylammonium bromide (TBAB)p-Cresol, 1-Bromobutane704High (Typical)High (Favored in aprotic solvents)Low[1][2]
Ionic Liquids [HSO₃-bmim]HSO₄ (Sulfonic acid-functionalized IL)p-Cresol, tert-Butanol70-80-High (for 2-tert-butyl-p-cresol)[3]
Ionic Liquids Multiple-SO₃H functionalized ILp-Cresol, tert-Butanol--85.3-95.2 (for 2-tert-butyl-p-cresol)[3]
Solid Acids Dealuminated Montmorillonite Clayp-Cresol, tert-Butanol140-170--Lower temperatures favor O-alkylationHigher temperatures favor C-alkylation[4]
Solid Acids H-Beta ZeoliteResorcinol, tert-Butanol---Shape selectivity can favor O-alkylationInfluenced by pore structure and acidity[5]

In-Depth Analysis of Catalytic Systems

Phase-Transfer Catalysis (PTC) for Williamson Ether Synthesis

The Williamson ether synthesis is a classic and highly effective method for preparing ethers, involving the reaction of an alkoxide with a primary alkyl halide.[6] Phase-transfer catalysts, typically quaternary ammonium or phosphonium salts, are instrumental in facilitating this reaction between reactants in immiscible phases (e.g., an aqueous phase containing the deprotonated phenol and an organic phase containing the alkyl halide).[1]

Mechanism and Rationale: The PTC, such as tetrabutylammonium bromide (TBAB), forms an ion pair with the phenoxide anion. The lipophilic nature of the quaternary ammonium cation allows this ion pair to be transported from the aqueous phase into the organic phase, where it can react with the alkyl halide. The choice of solvent plays a critical role in selectivity.[7] Aprotic solvents are generally preferred as they do not solvate the phenoxide anion as strongly as protic solvents, leaving it more nucleophilic and favoring O-alkylation.[1][7] In the presence of water or protic solvents, hydrogen bonding can solvate the oxygen atom of the phenoxide, reducing its nucleophilicity and potentially increasing the proportion of C-alkylation.[1]

Advantages:

  • High yields and selectivities for O-alkylation can be achieved under relatively mild conditions.

  • Avoids the need for anhydrous solvents in some cases.

  • A wide variety of PTCs are commercially available.

Limitations:

  • The catalyst can sometimes be difficult to separate from the product mixture.

  • The use of alkyl halides leads to the formation of salt byproducts.

Ionic Liquids (ILs) as Catalysts and Solvents

Ionic liquids, which are salts with melting points below 100°C, have emerged as versatile catalysts and reaction media in organic synthesis.[3][8] For the alkylation of phenols, acidic ionic liquids can act as both catalyst and solvent.

Mechanism and Rationale: SO₃H-functionalized ionic liquids provide Brønsted acid sites that can activate the alkylating agent (e.g., an alcohol).[3] The reaction mechanism can be complex and may involve either direct etherification or the formation of an intermediate carbocation from the alcohol, which then alkylates the phenol. The selectivity towards O- or C-alkylation is influenced by the nature of the ionic liquid, the reactants, and the reaction temperature. For the synthesis of this compound, a basic or neutral ionic liquid could also be employed in a Williamson-type synthesis with an alkyl halide, where the IL would primarily act as a solvent.

Advantages:

  • Negligible vapor pressure, making them environmentally benign solvents.

  • High thermal stability.

  • Tunable properties by modifying the cation and anion.

  • Can often be recycled and reused.[8][9]

Limitations:

  • High cost compared to traditional solvents and catalysts.

  • Viscosity can sometimes pose challenges for stirring and product separation.

  • Recycling can sometimes be complex and require significant amounts of organic solvents for extraction.[3][9]

Solid Acid Catalysts: A Heterogeneous Approach

Solid acid catalysts, such as zeolites and acid-activated clays, offer a heterogeneous alternative for the synthesis of ethers.[4][5] These materials possess acidic sites on their surface that can catalyze the etherification reaction, typically at higher temperatures.

Mechanism and Rationale: The reaction on a solid acid catalyst generally proceeds via the activation of the alkylating agent (e.g., butanol) on a Brønsted or Lewis acid site to form a carbocation or a surface-bound intermediate. This electrophilic species then reacts with the p-cresol. The product selectivity is strongly influenced by the catalyst's properties and the reaction conditions. Lower temperatures generally favor the kinetically controlled O-alkylation product, while higher temperatures can lead to the thermodynamically more stable C-alkylated products.[10] The shape-selective nature of zeolites, with their well-defined pore structures, can also be exploited to favor the formation of a specific isomer. For instance, a zeolite with pores that allow the entry of the p-cresol and the butylating agent but sterically hinder the formation of the bulkier C-alkylated transition state could enhance selectivity towards this compound.[5]

Advantages:

  • Ease of separation from the reaction mixture by simple filtration.

  • High thermal stability and potential for regeneration and reuse.[4]

  • Can be used in continuous flow reactor systems.

Limitations:

  • Often require higher reaction temperatures than homogeneous systems.

  • Can be prone to deactivation due to coking or poisoning.

  • Selectivity can be a challenge to control.

Experimental Protocols

The following protocols are representative examples for the synthesis of aryl butyl ethers, providing a starting point for laboratory-scale preparations.

Protocol 1: Phase-Transfer Catalyzed Synthesis of this compound

This protocol is based on the principles of Williamson ether synthesis using a phase-transfer catalyst.

Materials:

  • p-Cresol

  • 1-Bromobutane

  • Sodium hydroxide (NaOH)

  • Tetrabutylammonium bromide (TBAB)

  • Toluene

  • Deionized water

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve p-cresol (1 equivalent) and tetrabutylammonium bromide (0.05 equivalents) in toluene.

  • Add an aqueous solution of sodium hydroxide (2 equivalents in water).

  • Stir the biphasic mixture vigorously and add 1-bromobutane (1.1 equivalents) dropwise at room temperature.

  • Heat the reaction mixture to 70-80°C and maintain vigorous stirring for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and separate the organic layer.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel.

experimental_workflow_ptc cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve p-cresol & TBAB in Toluene B Add aq. NaOH solution A->B C Add 1-Bromobutane B->C D Heat to 70-80°C (4-6 hours) C->D E Cool & Separate Layers D->E F Wash Organic Layer E->F G Dry & Concentrate F->G H Purify (Distillation/Chromatography) G->H I I H->I This compound

Caption: Workflow for PTC-catalyzed this compound synthesis.

Protocol 2: Ionic Liquid-Catalyzed Alkylation of p-Cresol

This protocol is adapted from procedures for the alkylation of phenols using acidic ionic liquids. Note that this procedure typically favors C-alkylation. To favor O-alkylation, a different ionic liquid and alkylating agent (like 1-bromobutane) would be used in a Williamson-type synthesis.

Materials:

  • p-Cresol

  • tert-Butanol

  • Sulfonic acid-functionalized ionic liquid (e.g., [HSO₃-bmim]HSO₄)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

Procedure:

  • In a round-bottom flask, combine p-cresol (1 equivalent), tert-butanol (2 equivalents), and the ionic liquid catalyst (0.1 equivalents).

  • Heat the mixture with stirring at 70-90°C for the required time, monitoring the reaction by GC-MS.

  • Upon completion, cool the mixture and extract the products with ethyl acetate.

  • Wash the combined organic extracts with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • The ionic liquid can often be recovered from the aqueous phase, washed, dried, and reused.

  • Purify the product by column chromatography.

experimental_workflow_il cluster_reaction Reaction cluster_workup Work-up & Purification cluster_recycle Catalyst Recycling A Combine p-cresol, tert-Butanol, & Ionic Liquid B Heat to 70-90°C A->B C Cool & Extract with Ethyl Acetate B->C D Wash Organic Layer C->D G Recover IL from Aqueous Phase C->G E Dry & Concentrate D->E F Purify (Chromatography) E->F H H F->H Alkylated Products

Caption: Workflow for Ionic Liquid-catalyzed p-cresol alkylation.

Conclusion and Future Outlook

The choice of catalyst for the synthesis of this compound is a critical decision that impacts reaction efficiency, selectivity, and overall process sustainability.

  • Phase-transfer catalysts offer a robust and high-yielding route for the selective O-alkylation of p-cresol via the Williamson ether synthesis, particularly when using aprotic solvents.

  • Ionic liquids present a "green" alternative, acting as both catalysts and solvents, with the potential for recyclability. However, for selective this compound synthesis, a careful selection of the ionic liquid and reaction conditions is necessary to favor O-alkylation.

  • Solid acid catalysts provide the advantages of easy separation and reuse, making them suitable for continuous processes. The key challenge with solid acids is controlling the selectivity between O- and C-alkylation, which is highly dependent on temperature and the catalyst's structural and acidic properties.

Future research in this area will likely focus on the development of more selective and recyclable catalysts. This includes the design of novel phase-transfer catalysts that are more easily separated from the product, the synthesis of task-specific ionic liquids that show high selectivity for O-alkylation, and the engineering of solid acid catalysts with optimized pore structures and acid site distributions to enhance shape-selectivity towards the desired ether product. The integration of these advanced catalytic systems into continuous flow processes will also be a key area of development, paving the way for more efficient, sustainable, and cost-effective production of this compound and other valuable aryl ethers.

References

  • Application of Ionic Liquids as Recyclable Green Catalysts for Selective Alkylation of Phenol. (2022). ResearchGate. [Link]

  • Kishore, K., & Upadhyayula, S. (2015). Alkylation of p-cresol with tert-butyl alcohol using benign Bronsted acidic ionic liquid catalyst.
  • Diamanti, A., Ganase, Z., et al. (2021). Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions. Reaction Chemistry & Engineering, 6(5), 844-855. [Link]

  • Bajaj, H. C., & Parmar, P. A. (2003). Clay-Based Solid Acid Catalyst for the Alkylation of p-Cresol with tert-Butyl Alcohol. Industrial & Engineering Chemistry Research, 42(25), 6484-6489.
  • Kinetics of phenol alkylation with tert-butyl alcohol using supported ionic liquid catalyst. (2020). Chemical Engineering Journal Advances, 4, 100045.
  • Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions. (2021). ResearchGate. [Link]

  • Alkylation of phenol with tert-bvtyl alcohol over ionic liquid. (2014). ResearchGate. [Link]

  • Efficient and Easily Recyclable Catalyst for the Alkylation Reaction of Phenol and tert-Butyl Alcohol. (2022). ACS Omega, 7(40), 35929-35937. [Link]

  • Synthesis process of tetrabutylammonium bromide. (2020).
  • Ionic Liquids Recycling for Reuse. (2011). ResearchGate. [Link]

  • Phase-Transfer Catalysis under Continuous Flow Conditions: An Alternative Approach to the Biphasic Liquid/Liquid O-Alkylation of Phenols. (2015). ResearchGate. [Link]

  • Yadav, M., & Soni, K. (2013). Alkylation of resorcinol with tertiary butanol over zeolite catalysts: Shape selectivity vs acidity.
  • Halpern, M. (n.d.). PTC Selective O-Alkylation. PTC Organics, Inc. [Link]

  • Starburst Quaternary Ammonium Salt - A New Effective Phase Transfer Catalyst. (2014). American Institute of Chemists. [Link]

  • Tetrabutylammonium Bromide (TBAB) Catalyzed Synthesis of Bioactive Heterocycles. (2020). MDPI. [Link]

  • Williamson ether synthesis – Knowledge and References. (n.d.). Taylor & Francis. [Link]

  • Fuhrmann, E., & Talbiersky, J. (2005). Synthesis of Alkyl Aryl Ethers by Catalytic Williamson Ether Synthesis with Weak Alkylation Agents. Organic Process Research & Development, 9(2), 206-211. [Link]

  • Zeolite-Based Catalysts: A Valuable Approach toward Ester Bond Formation. (2019). MDPI. [Link]

  • Catalyst Activity Comparison of Alcohols over Zeolites. (2012). OSTI.GOV. [Link]

  • Phenol alkylation under phase transfer catalysis conditions: Insights on the mechanism and kinetics from computations. (2021). ResearchGate. [Link]

  • An Efficient and Mild Method for the Alkylation of p-Cresol with tert-Butyl Alcohol. (2023). MDPI. [Link]

  • Modifying the Electrocatalytic Selectivity of Oxidation Reactions with Ionic Liquids. (2022). Angewandte Chemie International Edition, 61(10), e202114758. [Link]

  • Phase-Transfer-Catalyzed Alkylation of Hydantoins. (2022). The Journal of Organic Chemistry, 87(5), 3749-3760. [Link]

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A Senior Application Scientist's Guide to Isomeric Purity Analysis of p-Butoxytoluene

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Criticality of Isomeric Purity

In the landscape of pharmaceutical development and fine chemical synthesis, the precise control of molecular structure is paramount. Positional isomers, such as ortho-, meta-, and para-butoxytoluene, possess the same molecular formula but differ in the substitution pattern on the benzene ring. This seemingly subtle variation can lead to significant differences in physical, chemical, and, most importantly, biological properties. For instance, in drug development, one isomer may exhibit the desired therapeutic effect while another could be inactive or even toxic.[1][2] Therefore, regulatory bodies like the FDA and EMA mandate rigorous characterization and control of isomeric impurities.[3]

This guide provides an in-depth comparison of analytical methodologies for determining the isomeric purity of p-butoxytoluene, with a focus on quantifying the presence of its ortho- and meta- counterparts. We will explore the causality behind method selection, present validated experimental protocols, and offer data-driven insights to empower researchers to develop robust, accurate, and reliable analytical systems.

Foundational Physicochemical Properties of Butoxytoluene Isomers

The selection of an appropriate analytical technique is fundamentally governed by the physicochemical properties of the isomers. While all three butoxytoluene isomers share the same molecular weight, their structural differences lead to variations in boiling points and polarity, which are the primary levers for chromatographic separation.

Propertyo-Butoxytoluenem-ButoxytolueneThis compoundData Source(s)
Molecular Formula C₁₁H₁₆OC₁₁H₁₆OC₁₁H₁₆O[4][5][6]
Molecular Weight 164.24 g/mol 164.24 g/mol 164.24 g/mol [4][5][6]
Boiling Point (est.) ~220-225 °C~225-230 °C232 °C[7]
LogP (est.) ~3.5-3.6~3.6-3.7~3.6[4]
Structure 1-butoxy-2-methylbenzene1-butoxy-3-methylbenzene1-butoxy-4-methylbenzene[4][5][6]

Note: Experimental data for o- and m-isomers is less prevalent than for the p-isomer. Boiling points are estimated based on trends in similar substituted benzenes.

The close boiling points suggest that separation based solely on volatility will be challenging, necessitating a chromatographic phase that offers additional selectivity.

Analytical Strategy: A Workflow for Isomer Purity Determination

A robust analytical strategy ensures that results are reliable and reproducible. The following workflow outlines the critical stages from sample handling to final report generation, incorporating necessary quality checks.

Analytical_Workflow cluster_pre 1. Pre-Analysis cluster_analysis 2. Instrumental Analysis cluster_post 3. Post-Analysis Sample Sample Receipt & Login Prep Sample Preparation (Dilution in appropriate solvent) Sample->Prep Analysis Sequence Analysis (Blanks, Standards, Samples) Prep->Analysis Standard Reference Standard Preparation (o-, m-, p-) SST System Suitability Test (SST) (Resolution > 1.5) Standard->SST SST->Analysis Pass Processing Data Processing (Integration & Identification) Analysis->Processing Calculation Purity Calculation (% Area Normalization) Processing->Calculation Report Final Report & Certificate of Analysis Calculation->Report

Caption: General workflow for isomeric purity analysis.

Head-to-Head Comparison: Gas vs. Liquid Chromatography

Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are the two premier techniques for isomer analysis. The choice between them depends on the specific analytical requirements.

Gas Chromatography (GC): The Workhorse for Volatile Isomers

Given that butoxytoluenes are relatively volatile and thermally stable, GC is an excellent and often preferred method. Separation is governed by the analytes' partitioning between the inert carrier gas (mobile phase) and a liquid or solid stationary phase coated inside a long capillary column.[8]

Causality of Column Selection: Simply relying on boiling point differences is insufficient for baseline separation of these isomers. The key is to select a stationary phase that provides an alternative interaction mechanism. A mid-polarity phase, such as one containing phenyl groups, is ideal. The π-electrons of the butoxytoluene aromatic ring can engage in π-π interactions with the phenyl groups of the stationary phase. These interactions are sensitive to the isomer's geometry, providing the enhanced selectivity needed for separation.[8][9]

  • Recommended Stationary Phases:

    • 5% Phenyl Polysiloxane (e.g., DB-5, HP-5): A robust, general-purpose phase offering a good starting point.

    • 14-50% Phenyl Polysiloxane (e.g., DB-17, DB-225): Increased phenyl content enhances π-π interactions, often improving resolution for challenging aromatic isomers.[8]

    • Polyethylene Glycol (PEG) (e.g., DB-WAX): A polar phase that separates based on polarity and hydrogen bonding capabilities, offering a different selectivity profile.[10]

High-Performance Liquid Chromatography (HPLC): Versatility and Alternative Selectivity

HPLC is a powerful alternative, particularly when dealing with less volatile compounds or when GC fails to provide adequate resolution. For butoxytoluene isomers, Reversed-Phase HPLC (RP-HPLC) is the mode of choice.

Causality of Column Selection: In RP-HPLC, a non-polar stationary phase is used with a polar mobile phase. While standard C18 columns separate primarily on hydrophobicity (which is very similar for these isomers), columns with different bonded phases can provide the necessary selectivity.[11] Phenyl-based columns (e.g., Phenyl-Hexyl) are highly effective. Similar to GC, they leverage π-π interactions between the analyte and the stationary phase to differentiate the isomers.[12][13] The choice of organic modifier (acetonitrile vs. methanol) in the mobile phase can also fine-tune selectivity.[12]

Method Selection and Optimization

The following decision tree can guide the selection of the primary analytical technique and key starting parameters.

Method_Selection Start Start: Isomeric Purity of Butoxytoluene Required Thermal_Stability Are isomers thermally stable and sufficiently volatile? Start->Thermal_Stability GC_Path Pursue GC Method Thermal_Stability->GC_Path Yes HPLC_Path Pursue HPLC Method Thermal_Stability->HPLC_Path No / Unknown GC_Column Select GC Column: Mid-polarity phase with phenyl groups is preferred (e.g., 14-50% Phenyl Polysiloxane) GC_Path->GC_Column HPLC_Column Select HPLC Column: Phase with π-π interaction capability is preferred (e.g., Phenyl-Hexyl) HPLC_Path->HPLC_Column GC_Optimize Optimize Oven Temperature Program for Resolution GC_Column->GC_Optimize HPLC_Optimize Optimize Mobile Phase (Organic modifier & gradient) for Resolution HPLC_Column->HPLC_Optimize

Caption: Decision tree for analytical method selection.

Validated Experimental Protocols

The following protocols are provided as robust starting points for method development and validation. Validation should be performed according to ICH Q2(R1) guidelines to demonstrate the method is suitable for its intended purpose.[14]

Protocol 1: Isomeric Purity by Gas Chromatography (GC-FID)

This method is designed to provide high resolution and sensitivity for the quantification of o- and m-butoxytoluene in a this compound sample.

Step-by-Step Methodology:

  • Standard & Sample Preparation:

    • Accurately weigh and dissolve ~20 mg of this compound reference standard and each isomeric impurity standard in 20.0 mL of a suitable solvent (e.g., Dichloromethane or Acetone) to create individual stock solutions.

    • Prepare a mixed System Suitability Solution (SSS) containing all three isomers at a concentration of approximately 0.1 mg/mL each.

    • Prepare the Test Sample solution by accurately weighing and dissolving ~100 mg of the this compound sample in 10.0 mL of solvent.

  • Instrumentation & Conditions:

ParameterSettingRationale
GC System Agilent 8890 or equivalent with FIDStandard, robust configuration for purity analysis.
Column 30 m x 0.25 mm ID, 0.25 µm filmBalances efficiency and sample capacity.[8][15]
Stationary Phase 50% Phenyl PolysiloxaneHigh phenyl content for maximum π-π selectivity.[8]
Carrier Gas Helium or HydrogenStandard carrier gases; Hydrogen provides faster analysis.
Flow Rate 1.2 mL/min (Constant Flow)Optimal for column dimensions.
Inlet Temperature 250 °CEnsures complete vaporization without degradation.
Injection Volume 1.0 µLStandard volume for capillary columns.
Split Ratio 50:1Prevents column overloading from the main component.
Oven Program 120 °C (hold 1 min), ramp at 5 °C/min to 220 °C (hold 5 min)Optimized to separate close-eluting isomers.
Detector FID at 280 °CUniversal detector for hydrocarbons, high sensitivity.
  • Analysis Sequence & System Suitability:

    • Inject the solvent blank to ensure no interfering peaks.

    • Make five replicate injections of the System Suitability Solution (SSS).

    • Acceptance Criteria: The resolution between the most closely eluting pair (typically o- and m-isomers) must be ≥ 1.5. The relative standard deviation (RSD) for the peak areas of each isomer must be ≤ 5.0%.[16]

  • Data Analysis:

    • Identify the peaks for o-, m-, and this compound in the sample chromatogram based on their retention times from the SSS.

    • Calculate the percentage of each isomeric impurity using the area normalization method:

      • % Impurity = (Area_impurity / Total Area_all_peaks) x 100%

Protocol 2: Isomeric Purity by Reversed-Phase HPLC (HPLC-UV)

This method offers an orthogonal approach to GC, useful for confirmation or if GC resolution is insufficient.

Step-by-Step Methodology:

  • Standard & Sample Preparation:

    • Prepare stock solutions and a System Suitability Solution (SSS) as described in the GC protocol, but use a mobile phase compatible solvent (e.g., 50:50 Acetonitrile:Water).

    • Prepare the Test Sample solution at a concentration of ~1.0 mg/mL in the same solvent.

  • Instrumentation & Conditions:

ParameterSettingRationale
HPLC System Waters Alliance e2695 or equivalent with PDA/UV DetectorStandard, reliable system for pharmaceutical analysis.
Column 150 mm x 4.6 mm ID, 3.5 µm particle sizeCommon dimensions for good efficiency and backpressure.
Stationary Phase Phenyl-HexylProvides π-π interactions for aromatic isomer selectivity.[12][13]
Mobile Phase A Water
Mobile Phase B Acetonitrile
Gradient 50% B to 80% B over 20 minutesA gradient is used to ensure elution of all components with good peak shape.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CControls retention time and improves reproducibility.
Injection Volume 10 µL
Detection UV at 270 nmWavelength of significant absorbance for the toluene moiety.
  • Analysis Sequence & System Suitability:

    • Follow the same sequence as the GC method (blank, then five SSS injections).

    • Acceptance Criteria: The resolution between the critical pair must be ≥ 1.5. The RSD for the peak areas must be ≤ 2.0%.[16]

  • Data Analysis:

    • Perform calculations using area normalization as described in the GC protocol.

Performance Comparison and Final Recommendations

The choice between GC and HPLC should be guided by the specific needs of the laboratory and the sample matrix.

Performance MetricGas Chromatography (GC-FID)HPLC-UV
Selectivity Excellent, especially with high-phenyl content columns.Very Good, with Phenyl-type columns.
Sensitivity (LOD/LOQ) Excellent (sub-ppm levels possible).Good (typically low ppm levels).
Analysis Time Faster (typically 15-25 minutes).Slower (typically 20-30 minutes).
Solvent Consumption Very low.High.
Method Robustness High. Less prone to matrix effects.High, but can be affected by mobile phase prep and matrix.
Orthogonal Check N/AExcellent orthogonal method to GC.

Recommendation: For routine quality control and release testing of this compound, Gas Chromatography is the recommended primary technique due to its higher sensitivity, faster analysis time, and lower operational cost. An HPLC method should be developed and validated as a complementary, orthogonal technique for confirmatory analysis and for investigating any out-of-specification results.

References

  • LibreTexts. (2022). 5.2: Determining Enantiomeric or Isomeric Purity of Active Pharmaceutical Ingredients. [Link]

  • Pharma Tech. (2020). RELATED SUBSTANCES ANALYTICAL METHOD VALIDATION. YouTube. [Link]

  • Cheméo. (n.d.). Chemical Properties of this compound (CAS 10519-06-9). [Link]

  • Shimadzu. (n.d.). GC Column Types & Selection Guide. [Link]

  • Gergov, M., et al. (n.d.). Chiral Purity in Drug Analysis. ResearchGate. [Link]

  • Auerbach, M. (2025). Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. American Pharmaceutical Review. [Link]

  • El-Aneed, A., et al. (n.d.). Optimization of the HPLC separation of metabolite position isomers of.... ResearchGate. [Link]

  • Slideshare. (n.d.). Related Substances-Method Validation-PPT_slide. [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem. [Link]

  • European Medicines Agency. (2005). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • U.S. Food and Drug Administration. (2023). Q2(R2) Validation of Analytical Procedures. [Link]

  • PerkinElmer. (n.d.). GC Column Selection Guide. JCANO | INGENIERIA. [Link]

  • Menaka, T., & Kuber, B. R. (2020). ANALYTICAL METHOD DEVELOPMENT & VALIDATION FOR RELATED SUBSTANCES IN DIPYRIDAMOLE BY RP-HPLC. International Journal of Pharmaceutical Sciences and Research. [Link]

  • Schürenkamp, J., et al. (2011). Separation of positional CPP isomers by chiral HPLC-DAD of seized tablets. International Journal of Legal Medicine. [Link]

  • Snow, N. H. (2015). Pragmatic Rules for GC Column Selection. LCGC International. [Link]

  • Lin, Z., et al. (n.d.). Reverse-phase high performance liquid chromatography separation of positional isomers on a MIL-53(Fe) packed column. RSC Publishing. [Link]

  • Wang, T., et al. (2015). Separation Science in Drug Development, Part 2: High‑Throughput Characterization. LCGC Europe. [Link]

  • MicroSolv Technology Corporation. (2025). Positional Isomer Separation Method Suggestions using HPLC or LCMS. [Link]

  • National Institute of Standards and Technology. (n.d.). This compound. NIST WebBook. [Link]

  • Hughes, T. E. (n.d.). The Significance of Chirality in Drug Design and Development. PMC - PubMed Central. [Link]

  • National Institute of Standards and Technology. (n.d.). This compound. NIST WebBook. [Link]

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Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of p-Butoxytoluene

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, procedural framework for the safe handling and disposal of p-Butoxytoluene (CAS 10519-06-9). Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple checklist to instill a deep understanding of the chemical's properties and the causality behind each disposal step. Our objective is to ensure that safety and environmental stewardship are integral components of your laboratory's workflow, building a foundation of trust through scientific rigor and operational excellence.

Core Principle: Hazard-Informed Waste Management

Proper disposal begins with a thorough understanding of the substance. This compound, an aromatic ether, lacks extensive, publicly available hazard data. Therefore, a precautionary principle is paramount. We must infer its hazard profile from its constituent moieties—a toluene ring and a butyl ether group—and from structurally similar compounds. This approach ensures that we handle it with the caution it warrants.

Causality: Toluene is a well-documented flammable liquid with significant health hazards, including central nervous system effects and potential reproductive toxicity.[1] Ethers as a class are prone to forming explosive peroxides over time, although this risk is lower for aromatic ethers. The combination necessitates treating this compound as a flammable, potentially toxic, and environmentally harmful substance.

Table 1: Physicochemical Properties of this compound
PropertyValueSource
CAS Number 10519-06-9[2]
Molecular Formula C₁₁H₁₆O[2][3]
Molecular Weight 164.24 g/mol [3][4]
Synonyms n-Butyl p-tolyl ether, 4-(n-Butoxy)toluene[4][5]
Boiling Point ~232 °C (505.16 K)[4]
Water Solubility Very Low (log₁₀WS = -3.32)[4]

This low water solubility and its organic nature imply that it should not be disposed of via aqueous waste streams, as it can persist in the environment and is toxic to aquatic life.[4]

The Disposal Workflow: A Step-by-Step Protocol

The entire disposal process, from waste generation to final removal, must be treated as a critical laboratory procedure. All handling of waste this compound must occur within a certified chemical fume hood to mitigate inhalation exposure.[6]

Diagram 1: this compound Disposal Workflow

G cluster_waste Step 3: Waste Segregation start Waste this compound Generated (Liquid or Contaminated Solid) ppe Step 1: Don Appropriate PPE (Nitrile Gloves, Safety Goggles, Lab Coat) start->ppe fume_hood Step 2: Work Inside a Certified Chemical Fume Hood ppe->fume_hood liquid_waste Collect Liquid Waste in a Designated, Compatible Container (e.g., glass or HDPE) fume_hood->liquid_waste solid_waste Collect Contaminated Solids (Gloves, Wipes) in a Labeled, Sealed Plastic Bag fume_hood->solid_waste labeling Step 4: Label Waste Containers 'Hazardous Waste, this compound, Flammable, Toxic' liquid_waste->labeling solid_waste->labeling storage Step 5: Store Sealed Containers in a Designated, Ventilated, and Secondary-Contained Area labeling->storage documentation Step 6: Complete Institutional Hazardous Waste Manifest/Pickup Form storage->documentation pickup Step 7: Arrange Pickup by Certified Environmental Health & Safety (EHS) Personnel documentation->pickup

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling p-Butoxytoluene

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential, field-proven safety protocols for researchers, scientists, and drug development professionals working with p-Butoxytoluene. As your partner in laboratory safety, we move beyond mere product support to deliver in-depth technical guidance that ensures both personal safety and experimental integrity. The following procedures are designed to be a self-validating system, explaining the causality behind each recommendation to build a deep, trust-based understanding of chemical handling.

Hazard Assessment: The 'Why' Behind the 'What'

Understanding the specific risks associated with this compound is the foundation of an effective PPE strategy. This compound, an aromatic ether, presents a multi-faceted hazard profile that necessitates a comprehensive approach to protection.

  • Dermal and Ocular Hazard : this compound is known to cause skin and eye irritation.[1][2][3] Direct contact can lead to redness, pain, and inflammation. Prolonged exposure may result in more severe dermatitis. Therefore, preventing any skin or eye contact is a primary objective.[1]

  • Respiratory Hazard : Inhalation of this compound vapors can affect the central nervous system (CNS), leading to symptoms such as headache, dizziness, and drowsiness.[1] While occupational exposure limits are not widely established, the principle of minimizing vapor inhalation is critical. Work should always be conducted in a well-ventilated area.

  • Ingestion and Aspiration Hazard : Swallowing this compound can be harmful.[4] Furthermore, if the liquid is aspirated into the lungs after being swallowed, it may be fatal. This underscores the importance of stringent hygiene measures and prohibiting eating or drinking in the laboratory.[5]

  • Flammability : While not as volatile as diethyl ether, related compounds are classified as combustible or flammable liquids, meaning they can form explosive mixtures with air.[1] It is crucial to keep this compound away from ignition sources.

Core PPE Requirements: A Task-Based Approach

The level of PPE required is dictated by the specifics of the procedure, including the quantity of this compound being handled and the potential for spills, splashes, or aerosol generation.

Table 1: Recommended PPE for Handling this compound

Task / Scenario Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Low-Volume Handling (<100 mL within a certified chemical fume hood)Chemical Splash GogglesDouble-gloved Nitrile or Neoprene GlovesFlame-Retardant Lab Coat (fully buttoned)Not typically required if fume hood is functioning correctly.
High-Volume Handling / Splash Risk (>100 mL, pouring, mixing, or transfers outside a fume hood)Chemical Splash Goggles & Face ShieldButyl Rubber or Viton™ Gloves over Nitrile GlovesChemical-Resistant Apron over Flame-Retardant Lab CoatAir-purifying respirator with organic vapor (OV) cartridges.[6]
Emergency Spill Response Full Face Shield over Chemical Splash GogglesHeavy-duty Butyl Rubber or Viton™ GlovesChemical-Resistant Coverall or SuitFull-face air-purifying respirator with OV cartridges or SCBA.[7]

Operational Protocols: From Donning to Disposal

Procedural discipline is as critical as the equipment itself. Follow these steps to ensure a complete shield of safety.

Pre-Operational Safety Check
  • Confirm the location of the nearest safety shower and eyewash station. Ensure the pathway is unobstructed.

  • Verify that your chemical fume hood has a current certification and is functioning properly.

  • Inspect all PPE for signs of damage (cracks, tears, discoloration) before use.

  • Ensure you have the correct type of fire extinguisher available (e.g., dry chemical, carbon dioxide).[8]

Step-by-Step PPE Donning Procedure

The sequence of putting on PPE is critical to prevent contamination.

  • Body Protection : Don the lab coat or coverall, ensuring it is fully buttoned or zipped. If required, add a chemical-resistant apron.

  • Respiratory Protection (if needed) : Perform a seal check on your respirator.

  • Eye and Face Protection : Put on chemical splash goggles. If required, add a face shield over the goggles.

  • Hand Protection : Don the first pair of nitrile gloves. Don the second, more robust pair (e.g., butyl rubber) over the first, ensuring the cuffs of the outer gloves go over the sleeves of the lab coat.

PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting appropriate PPE based on your specific task.

PPE_Workflow start Start: Task involving This compound fume_hood Working within a certified chemical fume hood? start->fume_hood splash_risk Significant risk of splash or aerosol? fume_hood->splash_risk Yes add_respirator Add: Air-Purifying Respirator (Organic Vapor Cartridge) fume_hood->add_respirator No volume Handling >100 mL? splash_risk->volume No splash_risk->volume Yes add_faceshield Add: Face Shield splash_risk->add_faceshield Yes ppe_base Required Base PPE: - Chemical Splash Goggles - Double Nitrile Gloves - FR Lab Coat volume->ppe_base No upgrade_gloves Upgrade Outer Gloves: Butyl Rubber or Viton™ Add: Chemical-Resistant Apron volume->upgrade_gloves Yes add_respirator->splash_risk add_faceshield->volume upgrade_gloves->ppe_base

Caption: Decision workflow for selecting this compound PPE.

Step-by-Step PPE Doffing (Removal) Procedure

This sequence is designed to minimize the risk of cross-contamination.

  • Decontaminate Outer Gloves : If grossly contaminated, wipe down outer gloves before removal.

  • Remove Outer Layer : Remove the chemical apron or outer gloves first.

  • Remove Body Protection : Unbutton your lab coat, rolling it outwards and away from your body to contain any contamination on the exterior.

  • Remove Face and Eye Protection : Remove the face shield (if used), followed by the goggles, handling them by the strap.

  • Remove Respiratory Protection (if used) : Remove your respirator.

  • Remove Inner Gloves : Peel off the final pair of gloves, turning them inside out as you remove them to trap contamination.

  • Hygiene : Immediately wash your hands and forearms thoroughly with soap and water.[9]

Disposal Plan for Contaminated Materials

Proper disposal is a critical final step in the safety lifecycle.

  • Contaminated PPE : All disposable PPE (gloves, aprons) that has come into contact with this compound must be considered hazardous waste.[10] Place it in a designated, labeled, and sealed hazardous waste bag or container.

  • Chemical Waste : Collect all this compound waste (including rinsate from cleaning non-disposable equipment) in a clearly labeled, sealed hazardous waste container.

  • Empty Containers : Empty containers that held this compound must be treated as hazardous waste as they retain chemical residues.[8][10] Do not reuse these containers.

  • Disposal Vendor : All generated waste must be disposed of via a licensed waste disposal contractor in accordance with local, state, and federal regulations.[5]

Emergency Response Protocol

  • Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[1] Seek immediate medical attention.

  • Eye Contact : Immediately irrigate eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[1] Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Inhalation : Move the affected person to fresh air and keep them at rest in a position comfortable for breathing. If symptoms persist, seek medical attention.

  • Ingestion : Do NOT induce vomiting due to the aspiration risk. Rinse the mouth with water and seek immediate medical attention.

References

  • NIOSH Pocket Guide to Chemical Hazards - p-tert-Butyltoluene. (n.d.). Centers for Disease Control and Prevention. Retrieved from [Link]

  • ChemView Section 2. Hazards identification. (n.d.). Retrieved from [Link]

  • This compound | C11H16O | CID 66337. (n.d.). PubChem, National Institutes of Health. Retrieved from [Link]

  • Personal Protective Equipment. (2025, September 12). U.S. Environmental Protection Agency. Retrieved from [Link]

  • 5 Types of PPE for Hazardous Chemicals. (2022, December 7). Hazmat School. Retrieved from [Link]

  • Safety data sheet. (n.d.). Möller Chemie. Retrieved from [Link]

  • Safety Data Sheet. (n.d.). Electron Microscopy Sciences. Retrieved from [Link]

  • Understanding Solvents and PPE for Chemical Safety. (2025, April 8). Retrieved from [Link]

  • This compound. (n.d.). Gsrs. Retrieved from [Link]

  • Personal Protective Equipment (PPE) for Chemical Transport. (n.d.). Respirex International. Retrieved from [Link]

  • NIOSH Pocket Guide to Chemical Hazards. (n.d.). Centers for Disease Control and Prevention. Retrieved from [Link]

  • Ethyl Ether (Diethyl Ether). (n.d.). Occupational Safety and Health Administration. Retrieved from [Link]

  • 1926.55 - Gases, vapors, fumes, dusts, and mists. (n.d.). Occupational Safety and Health Administration. Retrieved from [Link]

  • Use of Ether. (n.d.). University of Wisconsin-Madison Environment, Health & Safety. Retrieved from [Link]

  • Diethyl Ether. (n.d.). Purdue University Radiological and Environmental Management. Retrieved from [Link]

  • Petroleum Ether. (n.d.). Durham Tech. Retrieved from [Link]

  • Managing and Disposing of Household Hazardous Waste. (n.d.). NY.Gov. Retrieved from [Link]

  • NIOSH Pocket Guide to Chemical Hazards - Toluene. (n.d.). Centers for Disease Control and Prevention. Retrieved from [Link]

  • This compound. (n.d.). National Institute of Standards and Technology. Retrieved from [Link]

  • Toluene. (n.d.). U.S. Environmental Protection Agency. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.